N-(4-Bromophenyl)picolinamide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-bromophenyl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O/c13-9-4-6-10(7-5-9)15-12(16)11-3-1-2-8-14-11/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJKUZRIZUSGKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356881 | |
| Record name | N-(4-Bromophenyl)picolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14547-73-0 | |
| Record name | N-(4-Bromophenyl)-2-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14547-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Bromophenyl)picolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"N-(4-Bromophenyl)picolinamide" chemical properties and structure
An In-depth Technical Guide to N-(4-Bromophenyl)picolinamide: Structure, Properties, and Applications
Executive Summary
This technical guide provides a comprehensive overview of this compound (CAS No. 14547-73-0), a pivotal chemical intermediate in the fields of medicinal chemistry, organic synthesis, and materials science. This document delves into the compound's core chemical properties, structural features, spectroscopic profile, and established synthesis protocols. Special emphasis is placed on its role as a bidentate chelating ligand, a property that underpins its growing importance in the development of novel transition metal-based therapeutics. The guide is intended for researchers, chemists, and drug development professionals seeking a detailed, practical understanding of this versatile molecule.
Introduction
This compound is a member of the picolinamide class of compounds, characterized by a pyridine-2-carboxamide core. The amide bond, a fundamental linkage in approximately 25% of all pharmaceutical drugs, lends this scaffold significant biological relevance. The structure incorporates a pyridine ring, a common motif in medicinal chemistry, and a 4-bromophenyl group, which provides a reactive handle for further chemical modification, particularly through palladium-catalyzed cross-coupling reactions.
Its utility extends beyond that of a simple synthetic building block. The specific arrangement of the pyridine nitrogen and the amide group allows this compound to function as an effective bidentate ligand, capable of coordinating with metal centers to form stable chelate complexes. This characteristic is being actively explored in the design of next-generation anticancer agents, positioning this molecule at the forefront of modern therapeutic research.[1]
Chemical Structure and Elucidation
Molecular Identity
The unambiguous identification of this compound is established by its fundamental chemical identifiers.
-
IUPAC Name: N-(4-bromophenyl)pyridine-2-carboxamide
-
Synonyms: 4'-Bromopicolinanilide, N-(4-bromophenyl)-2-pyridinecarboxamide[2]
-
SMILES: O=C(NC1=CC=C(Br)C=C1)C2=NC=CC=C2
-
InChI Key: RAJKUZRIZUSGKU-UHFFFAOYSA-N
Spectroscopic Profile
The structural confirmation of this compound relies on a combination of spectroscopic techniques. While a complete set of published spectra for the free ligand is not consistently available, its profile can be confidently predicted based on foundational principles and data from closely related analogs.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy The 1H and 13C NMR spectra are critical for confirming the molecular framework. The predicted shifts (in CDCl₃) are detailed below. A key diagnostic feature upon chelation to a metal like palladium is the deprotonation of the amide, leading to the disappearance of the N-H signal in the 1H NMR spectrum.[6]
| 1H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Amide Proton | ~9.9 - 10.1 | Broad Singlet | -NH- |
| Pyridine H6 | ~8.6 | Doublet | Proton ortho to pyridine N |
| Pyridine H3 | ~8.3 | Doublet | Proton ortho to carbonyl |
| Pyridine H5 | ~7.9 | Triplet of Doublets | Proton meta to N, para to CO |
| Phenyl H2', H6' | ~7.7 | Doublet | Protons ortho to -NH- |
| Pyridine H4 | ~7.5 | Triplet | Proton meta to N and CO |
| Phenyl H3', H5' | ~7.5 | Doublet | Protons ortho to -Br |
| 13C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl | ~162.0 | C=O |
| Pyridine C2 | ~150.0 | C-C=O |
| Pyridine C6 | ~148.0 | C-H (ortho to N) |
| Phenyl C1' | ~137.0 | C-NH |
| Pyridine C4 | ~137.7 | C-H |
| Phenyl C3', C5' | ~132.2 | C-H (ortho to Br) |
| Pyridine C5 | ~126.5 | C-H |
| Phenyl C2', C6' | ~121.5 | C-H (ortho to NH) |
| Pyridine C3 | ~122.5 | C-H |
| Phenyl C4' | ~117.0 | C-Br |
Infrared (IR) Spectroscopy The FT-IR spectrum provides confirmation of key functional groups. The N-H stretching frequency for the free ligand has been identified at 3321 cm⁻¹.[6]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3321 | Medium-Strong |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Amide I (C=O Stretch) | 1680 - 1660 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| Amide II (N-H Bend) | 1550 - 1510 | Strong |
| C-N Stretch | 1300 - 1200 | Medium |
| C-Br Stretch | 600 - 500 | Medium-Strong |
Mass Spectrometry (MS) The calculated molecular weight serves as the basis for mass spectrometric analysis.
-
Molecular Weight: 277.12 g/mol [2]
-
Monoisotopic Mass: 275.9902 Da
Expected fragmentation patterns in electron ionization (EI-MS) would involve cleavage of the amide bond and loss of the bromine atom, providing further structural verification.
Crystallography and Molecular Conformation
While a single-crystal X-ray structure for the free this compound ligand is not currently available in the cited literature, its conformational properties and coordination behavior are well-documented through structural analysis of its metal complexes and close analogs.
The crystal structure of bis[N-(4-bromophenyl)pyridine-2-carboxamidato]Palladium(II) provides definitive insight into the ligand's chelating nature.[1][6] In this complex, the ligand binds to the palladium(II) center in a bidentate fashion through the pyridine nitrogen and the deprotonated amido nitrogen. This N,N-coordination forms a stable five-membered chelate ring, resulting in a distorted square-planar geometry around the metal center.[1] This experimentally verified coordination mode is the cornerstone of its application in medicinal inorganic chemistry.
Further conformational insight can be gleaned from the crystal structure of the analog N-(4-Bromophenyl)pyrazine-2-carboxamide .[7][8] This molecule is nearly planar, a conformation stabilized by an intramolecular N—H···N hydrogen bond between the amide proton and the adjacent pyrazine nitrogen.[7][8][9] This suggests that this compound likely adopts a similar planar conformation, which is a prerequisite for effective bidentate chelation.
Physicochemical Properties
A summary of the key physicochemical properties is provided below. These data are essential for designing experimental conditions, including reaction solvent selection, purification methods, and appropriate storage.
| Property | Value | Source(s) |
| CAS Number | 14547-73-0 | [2][3] |
| Molecular Formula | C₁₂H₉BrN₂O | [2][3] |
| Molecular Weight | 277.12 g/mol | [2] |
| Appearance | White to off-white solid (typical) | Inferred |
| Melting Point | Not available. Analogs melt in the 90-110 °C range.[4][10] | - |
| Boiling Point | 311 °C (Predicted) | [3] |
| Density | 1.559 g/cm³ (Predicted) | [3] |
| pKa | 11.03 ± 0.70 (Predicted) | [3] |
| Storage | Sealed in a dry place, room temperature | [2] |
Synthesis and Purification
Reaction Rationale and Mechanism
The most common and reliable synthesis of this compound is a standard nucleophilic acyl substitution. The methodology involves two key steps:
-
Activation of the Carboxylic Acid: Picolinic acid is converted into a more reactive acyl chloride derivative. This is achieved using an activating agent such as oxalyl chloride or thionyl chloride. The mechanism involves the formation of a highly electrophilic intermediate that is readily attacked by a nucleophile.
-
Amide Bond Formation: The activated picolinoyl chloride is then reacted with the primary amine, 4-bromoaniline. The lone pair of the amine nitrogen acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate and elimination of a chloride ion forms the stable amide bond. A tertiary amine base, such as triethylamine, is crucial in this step to act as an acid scavenger, neutralizing the HCl byproduct and driving the reaction to completion.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Picolinic acid (1.0 equiv)
-
Oxalyl chloride (2.0 equiv) or Thionyl chloride (1.5 equiv)
-
4-Bromoaniline (1.0 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
Flask Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add picolinic acid (1.0 equiv).
-
Solvent Addition: Add anhydrous DCM to the flask to create a stirrable suspension.
-
Activation: Cool the flask to 0 °C using an ice bath. Add a catalytic amount of DMF (1-2 drops). Slowly add oxalyl chloride (2.0 equiv) dropwise to the stirred suspension.
-
Causality Note: DMF catalyzes the formation of the Vilsmeier reagent, which is the active species that converts the carboxylic acid to the highly reactive acyl chloride. The reaction is performed at 0 °C to control the exothermic reaction and prevent side product formation.
-
-
Reaction Monitoring: Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 1-2 hours until gas evolution (CO₂, CO, HCl) ceases and a clear solution of picolinoyl chloride is formed.
-
Amine Addition: In a separate flask, dissolve 4-bromoaniline (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous DCM.
-
Coupling Reaction: Cool the picolinoyl chloride solution back to 0 °C. Add the 4-bromoaniline/TEA solution dropwise via an addition funnel over 20-30 minutes.
-
Causality Note: TEA is a non-nucleophilic base that scavenges the HCl produced during the amide formation, preventing the protonation of the 4-bromoaniline nucleophile and driving the equilibrium towards the product.
-
-
Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent in vacuo to yield the crude product.
-
Purify the crude solid by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Research and Development
Intermediate for Advanced Organic Synthesis
The 4-bromophenyl moiety serves as a versatile synthetic handle. The carbon-bromine bond is susceptible to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the straightforward introduction of diverse functional groups (aryl, alkyl, alkynyl, amino moieties), enabling the rapid generation of compound libraries for screening and lead optimization in drug discovery programs.[11]
Medicinal Chemistry and Drug Development
The primary application of this compound in modern research is as a ligand for creating metal-based therapeutics. As demonstrated by the synthesis of its palladium(II) complex, the molecule's bidentate chelating ability is a key feature.[1] Transition metal complexes, particularly those of palladium and platinum, are of significant interest as anticancer agents due to their unique mechanisms of action, which often differ from purely organic drugs.[1] The N,N-coordination pocket of the deprotonated picolinamide ligand creates a stable, neutral complex with Pd(II), a feature that can enhance cellular uptake and bioavailability. Picolinamide derivatives are also being investigated as PET radioligands for imaging receptors in the brain, highlighting the scaffold's neurological relevance.[12]
Materials Science
The rigid, aromatic, and heterocyclic nature of this compound makes it a candidate for applications in materials science. It can serve as a building block for constructing organic semiconductors, conductive polymers, or materials with unique optical properties, where the defined electronic structure and potential for intermolecular π-π stacking are advantageous.
Bidentate Chelation Mechanism
The diagram below illustrates the fundamental coordination mode of this compound with a generic divalent metal center (M²⁺), such as Palladium(II), as confirmed by X-ray crystallography.[1]
Caption: Bidentate chelation forming a five-membered ring.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.
-
Signal Word: Warning
-
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Precautionary Measures: Users should wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling should occur in a well-ventilated chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
References
- Mjwara, P.N., Papo, T.R., & Guzei, I.A. (2022). bis[N-(4-Bromophenyl)pyridine-2-carboxamidato]palladium. Molbank, 2022(4), M1496. [Link]
- Supporting Information for an article by The Royal Society of Chemistry. (Details on specific journal/article not provided in search result).
- Mjwara, P.N., Papo, T.R., & Guzei, I.A. (2022). bis[N-(4-Bromophenyl)pyridine-2-carboxamidato]palladium.
- Ferreira, M. D. L., de Souza, M. V. N., Wardell, S. M. S. V., Wardell, J. L., & Tiekink, E. R. T. (2010). N-(4-Bromophenyl)pyrazine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2722. [Link]
- Ferreira, M.D.L., et al. (2010). N-(4-Bromophenyl)pyrazine-2-carboxamide. UM Research Repository. [Link]
- Ferreira, M. D. L., et al. (2010). N-(4-Bromophenyl)pyrazine-2-carboxamide.
- Supporting Information for an article by The Royal Society of Chemistry. (Details on specific journal/article not provided in search result).
- Appendix I. (Source document not fully identified).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley.
- ChemBK. (2024). N-(4-bromophenyl)-3-phenylpropanamide. ChemBK. [Link]
- Supporting Information for "Synthesis of amides directly from carboxylic acids and hydrazines". (Details on specific journal/article not provided in search result).
- Ethier, A., et al. (2015). 13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with...
- Nasrollahzadeh, M., Ghorbannezhad, F., & Varma, R. S. (2020). FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide.
- NIST. (n.d.). Acetamide, N-(4-bromophenyl)-. NIST Chemistry WebBook. [Link]
- Shen, J., Rauf, A., Rameez, M., Chen, X., & Li, D. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide.
- El-Gazzar, A. B. A., et al. (2020). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Molecules, 25(19), 4492. [Link]
- ResearchGate. (2025). Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide.
- Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
- Rajamani, P., & Sundaraganesan, N. (2019). SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHEN-2-YL) PROP-2-EN-1 ONE. Rasayan J. Chem., 12(4), 2149-2165. [Link]
- Nakayama, T., et al. (2023). A sequential reaction of picolinamide with benzaldehydes promoted by Pd(TFA)2: rapid access to 4,5-disubstituted 2-(pyridin-2-yl)oxazoles in n-octane. RSC Publishing. [Link]
- NIST. (n.d.). Acetamide, N-(4-bromophenyl)-. NIST Chemistry WebBook. [Link]
- NIST. (n.d.). Acetamide, N-(4-bromophenyl)-. NIST Chemistry WebBook. [Link]
- PubChemLite. (n.d.). N-(4-bromophenyl)-picrylamine (C12H7BrN4O6). PubChemLite. [Link]
- LookChem. (n.d.). Cas 14547-73-0,this compound. LookChem. [Link]
- NIST. (n.d.). Propanamide, N-(4-bromophenyl)-3-phenyl-. NIST Chemistry WebBook. [Link]
- PubChem. (n.d.). 4-Bromopicolinamide. PubChem. [Link]
- Zhang, M. R., et al. (2016). Synthesis and evaluation of N-(methylthiophenyl)picolinamide derivatives as PET radioligands for metabotropic glutamate receptor subtype 4. Nuclear Medicine and Biology, 43(10), 613–622. [Link]
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An In-Depth Technical Guide to N-(4-Bromophenyl)picolinamide
CAS Number: 14547-73-0
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(4-Bromophenyl)picolinamide, a versatile molecule with significant potential in medicinal chemistry and materials science. From its fundamental physicochemical properties to its synthesis and potential biological activities, this document serves as a detailed resource for professionals engaged in research and development.
Introduction and Chemical Identity
This compound is an organic compound characterized by a picolinamide moiety linked to a 4-bromophenyl group.[1] This structure, featuring a pyridine ring, an amide linker, and a brominated benzene ring, makes it a valuable intermediate in the synthesis of more complex molecules.[1] The presence of the bromine atom offers a reactive handle for further functionalization through various cross-coupling reactions, enhancing its utility in the development of novel compounds.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 14547-73-0 | [1] |
| Molecular Formula | C₁₂H₉BrN₂O | [3] |
| Molecular Weight | 277.12 g/mol | [4] |
| Boiling Point | 311°C (Predicted) | [3] |
| Density | 1.559 g/cm³ (Predicted) | [3] |
| InChIKey | RAJKUZRIZUSGKU-UHFFFAOYSA-N | N/A |
Synthesis and Characterization
The synthesis of this compound is typically achieved through the acylation of 4-bromoaniline with a derivative of picolinic acid. A reliable method involves the use of a coupling agent or the conversion of picolinic acid to a more reactive species like an acyl chloride.
Proposed Synthesis Workflow
A common and effective method for the synthesis of N-aryl amides is the reaction between a carboxylic acid and an aniline in the presence of a coupling agent. An alternative involves the conversion of the carboxylic acid to an acyl chloride followed by reaction with the aniline.[5] The following diagram illustrates a typical synthesis workflow for this compound.
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- 5. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
"N-(4-Bromophenyl)picolinamide" molecular weight and formula
An In-Depth Technical Guide to N-(4-Bromophenyl)picolinamide
Authored by a Senior Application Scientist
Introduction
This compound is a distinct chemical entity belonging to the phenylpyridine class of organic compounds.[1] Characterized by a picolinamide moiety linked to a 4-bromophenyl group, this compound serves as a critical building block and intermediate in various fields of chemical and pharmaceutical research. Its unique structural features, including the bromine atom on the phenyl ring, make it a versatile substrate for further functionalization in organic synthesis.[1] This guide provides a comprehensive overview of this compound, detailing its fundamental properties, synthesis, characterization, and key applications for researchers and professionals in drug development and material science.
Core Molecular Attributes and Physicochemical Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its molecular structure and properties. This compound is identified by the CAS Number 14547-73-0.[1][2][3]
Molecular Formula: C₁₂H₉BrN₂O[1][2][3]
Molecular Weight: 277.12 g/mol [2][3]
These core attributes are summarized in the table below, alongside other pertinent physical data.
| Property | Value | Source(s) |
| CAS Number | 14547-73-0 | [1][2][3] |
| Molecular Formula | C₁₂H₉BrN₂O | [1][2][3] |
| Molecular Weight | 277.12 g/mol | [2][3] |
| Synonyms | N-(4-bromophenyl)pyridine-2-carboxamide, 4'-Bromopicolinanilide | [1][2] |
| Boiling Point | 311°C | [1] |
| Flash Point | 142°C | [1] |
| Density | 1.559 g/cm³ | [1] |
Synthesis Protocol: Amide Bond Formation
The synthesis of this compound is typically achieved through the formation of an amide bond between a picolinic acid derivative and 4-bromoaniline. A common and effective laboratory-scale procedure involves the activation of the carboxylic acid group of picolinic acid before its reaction with the amine.
Experimental Workflow: Synthesis of this compound
The following diagram illustrates the logical flow of the synthesis process.
Sources
An In-Depth Technical Guide to the Synthesis of N-(4-Bromophenyl)picolinamide from 2-Pyridinecarboxylic Acid
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-(4-Bromophenyl)picolinamide, a molecule of interest in medicinal chemistry and materials science. The synthesis is achieved through the amide coupling of 2-pyridinecarboxylic acid and 4-bromoaniline. This document will delve into the mechanistic underpinnings of this transformation, offer a detailed, field-proven experimental protocol, and provide a thorough characterization of the final product. The content is tailored for researchers, scientists, and drug development professionals, emphasizing scientific integrity, reproducibility, and a deep understanding of the chemical processes involved.
Introduction and Strategic Overview
The amide bond is a cornerstone of modern organic and medicinal chemistry, prevalent in a vast array of pharmaceuticals, natural products, and functional materials.[1][2] The synthesis of this compound from 2-pyridinecarboxylic acid and 4-bromoaniline is a classic example of amide bond formation. This transformation, while conceptually straightforward, requires careful consideration of reagents and reaction conditions to achieve high yield and purity.
Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[2][3] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the amine nucleophile. A multitude of coupling reagents have been developed for this purpose, each with its own advantages and disadvantages.[1]
This guide will focus on a robust and widely applicable method utilizing a carbodiimide coupling agent, specifically N,N'-Dicyclohexylcarbodiimide (DCC), in the presence of a catalytic amount of 4-Dimethylaminopyridine (DMAP). This combination is known for its efficiency in promoting amide bond formation under mild conditions.[4]
Mechanistic Insights: The Role of Coupling Reagents
The DCC/DMAP-mediated amide coupling proceeds through a multi-step mechanism designed to activate the carboxylic acid and facilitate nucleophilic attack by the amine.
Activation of 2-Pyridinecarboxylic Acid
The first step involves the reaction of 2-pyridinecarboxylic acid with DCC. The carboxylic acid protonates one of the nitrogen atoms of DCC, making the carbodiimide carbon more electrophilic. The carboxylate then attacks this activated carbon, forming a highly reactive O-acylisourea intermediate. This intermediate is a potent acylating agent, effectively serving as an activated form of the carboxylic acid.
The Catalytic Role of DMAP
While the O-acylisourea intermediate can react directly with 4-bromoaniline, the reaction can be sluggish. DMAP acts as a superior acyl transfer catalyst. The pyridine nitrogen of DMAP attacks the carbonyl group of the O-acylisourea, displacing the dicyclohexylurea (DCU) leaving group and forming a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the O-acylisourea, leading to a faster and more efficient reaction with the amine.
Nucleophilic Attack and Product Formation
The final step is the nucleophilic attack of the amino group of 4-bromoaniline on the carbonyl carbon of the N-acylpyridinium intermediate. This results in the formation of the desired amide bond in this compound and the regeneration of the DMAP catalyst. The primary byproduct of this reaction is dicyclohexylurea (DCU), which is poorly soluble in most organic solvents and can often be removed by filtration.
Diagram of the Reaction Mechanism:
Caption: Mechanism of DCC/DMAP mediated amide coupling.
Experimental Protocol
This protocol is adapted from a similar synthesis of a substituted pyrazine carboxamide and is expected to provide a good yield of the target compound.[4]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 2-Pyridinecarboxylic Acid | 123.11 | 1.23 g | 10 | 1.0 |
| 4-Bromoaniline | 172.03 | 1.72 g | 10 | 1.0 |
| DCC | 206.33 | 2.27 g | 11 | 1.1 |
| DMAP | 122.17 | 244 mg | 2 | 0.2 |
| Dichloromethane (DCM) | - | 50 mL | - | - |
Safety Precautions
-
2-Pyridinecarboxylic Acid: Causes serious eye damage and is harmful if swallowed.[3] Wear appropriate personal protective equipment (PPE), including safety goggles and gloves. Handle in a well-ventilated area.
-
4-Bromoaniline: Toxic in contact with skin or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[5] It is also very toxic to aquatic life.[5] Handle with extreme care in a fume hood, wearing appropriate PPE.
-
DCC: A potent sensitizer and should be handled with caution to avoid skin contact.
-
DCM: A volatile organic solvent. All operations should be performed in a well-ventilated fume hood.
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-pyridinecarboxylic acid (1.0 eq, 10 mmol) and 4-bromoaniline (1.0 eq, 10 mmol).
-
Solvent and Catalyst Addition: Add 50 mL of dichloromethane (DCM) to the flask, followed by 4-dimethylaminopyridine (DMAP) (0.2 eq, 2 mmol).
-
Cooling: Place the flask in an ice-water bath and stir the mixture until the temperature reaches 0 °C.
-
DCC Addition: Once the reaction mixture is cooled, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq, 11 mmol) portion-wise over 5 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Filtration: After the reaction is complete, filter the mixture through a Büchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
Diagram of the Experimental Workflow:
Caption: A streamlined workflow for the synthesis and purification.
Product Characterization
To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed.
Spectroscopic Data
-
¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for both the pyridine and the bromophenyl moieties.[6]
-
Signals corresponding to the pyridine ring protons.
-
Doublets for the aromatic protons of the 4-bromophenyl group.
-
A broad singlet for the amide N-H proton.
-
-
¹³C NMR (75 MHz, CDCl₃): The carbon NMR spectrum will provide further confirmation of the product's structure.[6]
-
Signals for the carbon atoms of the pyridine ring.
-
Signals for the carbon atoms of the bromophenyl ring, including the carbon bearing the bromine atom.
-
A signal for the amide carbonyl carbon.
-
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the product. The presence of bromine will be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
| ¹H NMR (CDCl₃, 300 MHz) [6] | ¹³C NMR (CDCl₃, 75 MHz) [6] |
| Expected chemical shifts (δ, ppm) for aromatic and amide protons. | Expected chemical shifts (δ, ppm) for aromatic and carbonyl carbons. |
Note: Specific peak assignments should be made by analyzing the actual spectra obtained.
Conclusion
The synthesis of this compound from 2-pyridinecarboxylic acid and 4-bromoaniline via a DCC/DMAP-mediated coupling reaction is a reliable and efficient method. This guide has provided a detailed theoretical and practical framework for conducting this synthesis. By understanding the underlying mechanism, adhering to the experimental protocol, and performing thorough characterization, researchers can confidently prepare this valuable compound for further investigation in their respective fields.
References
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Institutes of Health.
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- Appendix I. (n.d.).
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- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2022, September 20). MDPI.
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An In-depth Technical Guide to the Spectroscopic Characterization of N-(4-Bromophenyl)picolinamide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for N-(4-Bromophenyl)picolinamide (CAS 14547-73-0), a key intermediate in pharmaceutical and materials science research.[1] As drug development professionals and researchers increasingly rely on precise structural confirmation, a thorough understanding of the analytical data underpinning a molecule's identity is paramount. This document moves beyond a simple presentation of data, offering a field-proven perspective on the principles, experimental design, and detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. We delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity. The guide is structured to empower researchers to not only verify the structure of this compound but also to apply these analytical principles to related molecular scaffolds.
Introduction: The Imperative for Rigorous Spectroscopic Analysis
This compound is an organic compound featuring a picolinamide moiety linked to a 4-bromophenyl group.[2][3] Its structure, containing both a pyridine ring and a brominated benzene ring connected by an amide linkage, makes it a versatile building block in medicinal chemistry and organic synthesis. The precise arrangement of these functional groups dictates the molecule's chemical reactivity, biological activity, and physical properties. Therefore, unambiguous confirmation of its structure is not merely an academic exercise but a critical step in any research and development workflow.
This guide will employ a multi-spectroscopic approach, leveraging the distinct strengths of NMR, IR, and Mass Spectrometry to create a comprehensive and validated "fingerprint" of the molecule. Each technique provides a unique piece of the structural puzzle, and together, they offer a synergistic and definitive characterization.
Molecular Structure
A clear visualization of the target molecule is the foundation of any spectroscopic analysis. The structure of this compound, with systematic atom numbering for NMR assignment, is presented below.
Caption: Chemical Structure of this compound.
Part I: Nuclear Magnetic Resonance (NMR) Spectroscopy
Foundational Principles of NMR for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. It exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies. This absorption frequency, or chemical shift (δ), is highly sensitive to the local electronic environment, providing a unique signal for each chemically distinct nucleus. Furthermore, interactions between neighboring nuclei (spin-spin coupling) cause signals to split into predictable patterns (multiplets), revealing connectivity within the molecule. The area under a ¹H NMR signal (integration) is directly proportional to the number of protons it represents.[4]
Experimental Protocol: NMR Data Acquisition
Trustworthy data begins with meticulous sample preparation. The following protocol ensures high-quality, reproducible NMR spectra.
-
Sample Weighing: Accurately weigh 10-20 mg of solid this compound for ¹³C NMR or 1-5 mg for ¹H NMR.[5][6]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for this class of compound. Use approximately 0.6-0.7 mL of solvent.[7]
-
Dissolution: Transfer the weighed solid to a clean, dry vial. Add the deuterated solvent and gently agitate until the sample is completely dissolved. A homogeneous solution is critical for sharp NMR signals.[6]
-
Filtration: To remove any particulate matter that can disrupt the magnetic field homogeneity, filter the solution through a small plug of cotton wool or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[5][8]
-
Sample Depth: Ensure the final sample height in the NMR tube is between 4-5 cm (approx. 0.55-0.6 mL).[7] This depth is optimal for interaction with the spectrometer's radiofrequency coils.
-
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and label it clearly.
-
Spectrometer Setup: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent, shim the magnetic field to optimize homogeneity, and acquire the spectrum.
Data Analysis & Interpretation
The following data represents typical spectra obtained for this compound.[9]
The proton NMR spectrum provides information on the number, environment, and connectivity of all hydrogen atoms in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment | Rationale |
| ~10.0 | Singlet (broad) | 1H | N-H (Amide) | The amide proton is typically deshielded and appears as a broad singlet far downfield. Its chemical shift can be variable and concentration-dependent. |
| ~8.60 | Doublet | 1H | H-2 (Pyridine) | This proton is ortho to the pyridine nitrogen, which is strongly electron-withdrawing, causing a significant downfield shift. It is coupled to H-3. |
| ~8.28 | Doublet | 1H | H-5 (Pyridine) | This proton is ortho to the electron-withdrawing amide substituent, shifting it downfield. It is coupled to H-4. |
| ~7.89 | Triplet | 1H | H-4 (Pyridine) | This proton is coupled to both H-3 and H-5, resulting in a triplet. |
| ~7.75 | Doublet | 2H | H-11, H-12 | These protons are ortho to the amide nitrogen on the bromophenyl ring. They appear as a doublet due to coupling with the protons at C14/C15. |
| ~7.50 | Doublet | 2H | H-14, H-15 | These protons are ortho to the bromine atom. They appear as a doublet due to coupling with the protons at C11/C12. |
| ~7.48 | Multiplet | 1H | H-3 (Pyridine) | This proton's signal often overlaps with other aromatic signals, appearing as a multiplet. |
Note: Data is synthesized from typical values for picolinamide derivatives and may vary slightly between instruments and sample conditions.[10]
The ¹³C NMR spectrum identifies all unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Proposed Assignment | Rationale |
| ~162.0 | C=O (Amide Carbonyl) | The carbonyl carbon is highly deshielded and appears furthest downfield.[11] |
| ~150.0 | C-6 (Pyridine) | Carbon atom attached to the amide group. |
| ~148.1 | C-2 (Pyridine) | Carbon atom adjacent to the pyridine nitrogen. |
| ~137.8 | C-4 (Pyridine) | |
| ~137.0 | C-10 (Bromophenyl) | Quaternary carbon attached to the amide nitrogen. |
| ~132.2 | C-12, C-14 (Bromophenyl) | Carbons ortho to the bromine atom. |
| ~126.5 | C-5 (Pyridine) | |
| ~122.5 | C-3 (Pyridine) | |
| ~121.5 | C-11, C-15 (Bromophenyl) | Carbons ortho to the amide group. |
| ~117.0 | C-13 (Bromophenyl) | Quaternary carbon attached to the bromine atom. |
Note: Assignments are based on established chemical shift ranges and data from analogous structures.[9][12]
Part II: Infrared (IR) Spectroscopy
Foundational Principles of IR for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[13] Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds (e.g., stretching, bending). An IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where specific peaks correspond to specific bond types. This provides a "molecular fingerprint" that is invaluable for confirming the presence of key structural features.[14]
Experimental Protocol: IR Spectrum Acquisition (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a modern sampling technique that requires minimal to no sample preparation.[15][16]
-
Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[17] Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to apply firm, even contact between the solid sample and the crystal. Good contact is essential for a high-quality spectrum.[18]
-
Data Acquisition: Acquire the sample spectrum, typically over the range of 4000–400 cm⁻¹.
-
Cleaning: After the measurement, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
Data Analysis & Interpretation
The IR spectrum confirms the presence of the key functional groups within this compound.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |
| ~3300 | N-H Stretch | Secondary Amide | A sharp to moderately broad peak in this region is characteristic of the N-H bond in a secondary amide. |
| 3100–3000 | C-H Stretch (sp²) | Aromatic Rings | Peaks in this region confirm the presence of C-H bonds on the pyridine and benzene rings. |
| ~1670 | C=O Stretch (Amide I) | Amide Carbonyl | This is typically a very strong, sharp absorption and is definitive evidence for the amide carbonyl group.[19] |
| 1600–1450 | C=C Stretch | Aromatic Rings | Multiple sharp bands in this region are characteristic of the carbon-carbon double bonds within the aromatic rings. |
| ~1530 | N-H Bend (Amide II) | Amide | This band, resulting from a combination of N-H bending and C-N stretching, is another key indicator of a secondary amide. |
| ~1070 | C-Br Stretch | Aryl Bromide | The presence of a peak in this region is consistent with the C-Br bond on the phenyl ring. |
Note: Peak positions are derived from standard functional group correlation tables.[20][21]
Part III: Mass Spectrometry (MS)
Foundational Principles of MS for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, Electron Ionization (EI) is a common "hard" ionization technique where a high-energy electron beam bombards the molecule, causing it to lose an electron and form a molecular ion (M⁺•).[22][23] This molecular ion provides the compound's molecular weight. The excess energy imparted during ionization also causes the molecular ion to break apart into smaller, characteristic fragment ions. This fragmentation pattern provides a structural fingerprint that can be used for identification and structural analysis.[24]
Experimental Protocol: Mass Spectrum Acquisition
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized under high vacuum.[23]
-
Ionization: The gaseous sample molecules are passed through a beam of 70 eV electrons. This energy is sufficient to ionize the molecules and induce fragmentation.[25][26]
-
Mass Analysis: The newly formed positive ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion, generating the mass spectrum.
Data Analysis & Interpretation
The molecular formula of this compound is C₁₂H₉BrN₂O.[27] Bromine has two major isotopes, ⁷⁹Br (~50.7% abundance) and ⁸¹Br (~49.3% abundance), which are two mass units apart. This results in a characteristic isotopic pattern for the molecular ion.
-
[M]⁺• Peak: Corresponding to the C₁₂H₉⁷⁹BrN₂O ion, expected at m/z ≈ 276 .
-
[M+2]⁺• Peak: Corresponding to the C₁₂H₉⁸¹BrN₂O ion, expected at m/z ≈ 278 .
The presence of two peaks of nearly equal intensity, separated by 2 m/z units, is a definitive signature for a molecule containing one bromine atom.
The fragmentation pattern provides clues to the molecule's assembly. The most stable ions will be the most abundant in the spectrum (e.g., the base peak).[28]
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A Technical Guide to the Solubility of N-(4-Bromophenyl)picolinamide in Common Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of N-(4-Bromophenyl)picolinamide, a compound of interest in pharmaceutical and chemical research.[1][2] Recognizing the limited availability of published quantitative solubility data, this document emphasizes the theoretical principles governing its solubility and provides robust experimental protocols for its determination. This resource is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this molecule's behavior in various solvent systems.
Introduction to this compound and the Critical Role of Solubility
This compound, with the chemical formula C12H9BrN2O, is an organic compound featuring a picolinamide moiety linked to a 4-bromophenyl group.[1] Its structure, incorporating both aromatic and heterocyclic rings, as well as amide functionality, suggests a nuanced solubility profile that is critical for its application in organic synthesis, medicinal chemistry, and materials science.[1]
Solubility is a fundamental physicochemical property that dictates the feasibility of a compound's use in various applications. In drug development, solubility influences bioavailability, formulation, and administration routes. In chemical synthesis, it is paramount for reaction kinetics, purification, and crystallization processes. A thorough understanding of a compound's solubility in different organic solvents is therefore a prerequisite for efficient and effective research and development.
Physicochemical Properties and Theoretical Solubility Profile
While extensive experimental data for this compound is not widely published, its molecular structure provides significant insight into its expected solubility.
Key Structural Features Influencing Solubility:
-
Amide Group (-CONH-): This functional group is capable of acting as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This suggests potential solubility in protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).
-
Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, further contributing to potential interactions with protic solvents.
-
Bromophenyl Group: The presence of the bromine atom and the phenyl ring introduces a degree of lipophilicity and polarizability to the molecule. This suggests that the compound will not be exclusively soluble in highly polar solvents and may exhibit some solubility in less polar solvents.
-
Overall Polarity: The combination of the polar amide and pyridine functionalities with the less polar bromophenyl group results in a molecule of intermediate polarity.
Based on these features, the principle of "like dissolves like" can be applied to predict the solubility of this compound in various classes of organic solvents.[3]
Predicted Solubility Trends:
-
High Expected Solubility: In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), due to their ability to accept hydrogen bonds and their high polarity.
-
Moderate to Good Expected Solubility: In protic solvents like methanol and ethanol, which can engage in hydrogen bonding with the amide and pyridine moieties.
-
Moderate Expected Solubility: In moderately polar solvents such as acetone, ethyl acetate, and dichloromethane (DCM), which can participate in dipole-dipole interactions.
-
Low to Negligible Expected Solubility: In nonpolar solvents like hexane and toluene, due to the significant polarity of the this compound molecule.
Caption: Experimental workflow for solubility determination.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of the selected solvent. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Centrifuge the vials to further separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant using a pipette and filter it through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Accurately dilute the filtered saturated solution with the same solvent to bring its concentration within the linear range of the analytical method.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC or UV-Vis spectrophotometric method.
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of the diluted sample.
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.
-
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound. While published quantitative data is scarce, a theoretical analysis of its molecular structure allows for a reasoned prediction of its solubility behavior in common organic solvents. The detailed experimental protocol provided herein offers a robust framework for researchers to determine precise solubility values, which are essential for the successful application of this compound in research and development. The generation of such experimental data will be a valuable contribution to the scientific community.
References
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- Solubility of Organic Compounds.
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Biological activity of "N-(4-Bromophenyl)picolinamide" and its derivatives
An In-Depth Technical Guide to the Biological Activity of N-(4-Bromophenyl)picolinamide and Its Derivatives
Abstract
The confluence of a picolinamide scaffold and a 4-bromophenyl moiety creates a privileged chemical architecture with a remarkable breadth of biological activities. This guide provides a comprehensive technical analysis of this compound and its derivatives, compounds that have demonstrated significant potential across multiple therapeutic areas. We will explore the foundational synthesis strategies, delve into the specific mechanisms underpinning their antifungal, anticancer, and antibacterial properties, and synthesize the current understanding of their structure-activity relationships (SAR). This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate further investigation into this versatile class of molecules.
Introduction: A Scaffold of Therapeutic Promise
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as fertile ground for the discovery of novel therapeutics. The picolinamide structure, an amide derivative of picolinic acid, is one such scaffold, found in approximately 25% of all pharmaceuticals.[1] Its ability to form key hydrogen bonds and engage in various non-covalent interactions makes it an excellent building block for targeting diverse biological macromolecules.
The strategic incorporation of a halogen, specifically bromine, onto a phenyl ring—creating the 4-bromophenyl group—is a well-established tactic to enhance biological activity. The bromine atom can modulate a compound's lipophilicity, metabolic stability, and binding affinity through halogen bonding, a potent and directional non-covalent interaction. The 4-bromophenyl moiety, in particular, has been identified as essential for the anticancer activity of several compound classes.[2]
This guide synthesizes the current knowledge on this compound and its analogues. We will move from the practicalities of chemical synthesis to the intricacies of their biological mechanisms, providing the necessary context and methodologies for scientists aiming to harness the potential of these compounds.
Core Chemistry and Synthesis Strategies
The generation of a diverse library of derivatives is contingent on robust and flexible synthetic pathways. The this compound core serves as a versatile platform for modification, primarily through reactions targeting the bromine atom.
Synthesis of the this compound Backbone
The foundational amide bond is typically formed through a standard coupling reaction between picolinic acid (or its activated form, picolinoyl chloride) and 4-bromoaniline. The choice of coupling agents and reaction conditions is critical to ensure high yield and purity, preventing side reactions and simplifying downstream purification.
Experimental Protocol: Amide Coupling Reaction
-
Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve picolinic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Activation: Cool the solution to 0 °C in an ice bath. Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.2 eq). Stir for 20 minutes to form the activated ester. Causality Note: DCC is an effective dehydrating agent that facilitates amide bond formation. DMAP serves as an acyl transfer catalyst, significantly accelerating the reaction.
-
Amine Addition: Slowly add a solution of 4-bromoaniline (1.0 eq) in anhydrous DCM to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor progress via Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization or column chromatography to yield this compound.
Generating a Derivative Library via Cross-Coupling
The bromine atom on the core molecule is an ideal handle for diversification using palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the introduction of a wide array of aryl and heteroaryl groups, enabling extensive exploration of the SAR.
Caption: Workflow for derivative library generation and screening.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₃PO₄ or K₂CO₃ (2.0-3.0 eq).[3][4]
-
Solvent and Degassing: Add a suitable solvent system (e.g., dioxane/water or DMF). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes. Causality Note: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Degassing is a critical, self-validating step to ensure catalytic turnover.
-
Heating: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography on silica gel to obtain the desired derivative.
Biological Activities and Mechanisms of Action
The this compound scaffold exhibits a wide range of biological activities, with distinct mechanisms of action identified for each.
Antifungal Properties
Picolinamide derivatives have emerged as potent antifungal agents that operate through at least two validated mechanisms.[5]
-
Mechanism 1: Inhibition of Sec14p: A primary target for many picolinamide and benzamide compounds is Sec14p, the major phosphatidylinositol/phosphatidylcholine transfer protein in Saccharomyces cerevisiae.[5][6] This protein is essential for maintaining lipid homeostasis and supporting vesicular trafficking from the Golgi apparatus. Inhibition of Sec14p disrupts these vital cellular processes, leading to fungal cell death.[6] This mechanism provides a novel antifungal strategy, distinct from currently available clinical agents.[5]
-
Mechanism 2: Inhibition of Mitochondrial Complex III (Qi Site): Certain picolinamide fungicides, such as fenpicoxamid, function as quinone-inside (Qi) inhibitors.[7][8] They bind to the Qi site of cytochrome b in the mitochondrial complex III, blocking the electron transport chain. This disruption of fungal respiration leads to a rapid depletion of cellular ATP and ultimately, cell death.[8] This mode of action is distinct from strobilurin fungicides, which target the Qo site, precluding cross-resistance.[7]
Caption: Inhibition of fungal respiration at the Qi site of Complex III.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Candida albicans, Aspergillus fumigatus) according to CLSI guidelines.
-
Compound Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculation: Add the fungal inoculum to each well. Include positive (no drug) and negative (no inoculum) controls.
-
Incubation: Incubate the plates at 35 °C for 24-48 hours.
-
Endpoint Reading: Determine the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.
Anticancer Potential
Derivatives of this scaffold have shown significant anti-proliferative activity against a range of human cancer cell lines.
-
Mechanism: Kinase Inhibition: A key anticancer mechanism for this class involves the inhibition of critical cell cycle kinases. For example, certain N-methylpicolinamide-4-thiol derivatives have been shown to selectively inhibit Aurora-B kinase, an enzyme that plays a crucial role in chromosome segregation and cytokinesis.[9][10] Inhibition of Aurora-B leads to mitotic arrest and apoptosis in cancer cells.
-
SAR Insights: Studies consistently highlight that the 4-bromophenyl moiety is essential for potent anticancer activity in related scaffolds.[2] Modifications to this group or its replacement often lead to a significant loss of cytotoxicity.
Table 1: Representative Anticancer Activity of Picolinamide Derivatives
| Compound ID | Modification | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 6p | N-methylpicolinamide-4-thiol derivative | HepG2 (Liver) | < 10 | [10] |
| 6p | N-methylpicolinamide-4-thiol derivative | HCT-116 (Colon) | < 10 | [10] |
| 5q | 4-(4-formamidophenylamino)-N-methylpicolinamide derivative | HepG2 (Liver) | Low µM | [11] |
| 4i | 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine | SNB-75 (CNS) | < 10 |[12] |
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed human cancer cells (e.g., HepG2, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Causality Note: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).
Antibacterial Activity
The N-(4-bromophenyl) amide framework has also been explored for its antibacterial properties, particularly against drug-resistant pathogens.
-
Broad-Spectrum Potential: N-(4-bromophenyl)furan-2-carboxamides, which are structurally related, have demonstrated potent activity against clinically isolated, drug-resistant bacteria including Acinetobacter baumannii, Klebsiella pneumoniae, and Methicillin-resistant Staphylococcus aureus (MRSA).[3][4] This suggests the core N-(4-bromophenyl)amide structure is a promising starting point for developing new antibiotics.
Table 2: Antibacterial Activity of N-(4-bromophenyl)carboxamide Derivatives
| Compound ID | Pathogen | MIC (mg/mL) | Zone of Inhibition (mm @ 50mg) | Reference |
|---|---|---|---|---|
| 3 | Carbapenem-resistant A. baumannii (CRAB) | 6.25 | 18 | [4] |
| 3 | Carbapenem-resistant E. cloacae (CREC) | 6.25 | - | [4] |
| 3 | MRSA | 12.5 | - | [4] |
| 5d | Extensively Drug-Resistant S. Typhi | 6.25 | 17 |[13] |
Experimental Protocol: Agar Well Diffusion Method
-
Plate Preparation: Prepare Mueller-Hinton agar plates and spread a standardized inoculum of the target bacteria evenly across the surface.
-
Well Creation: Punch uniform wells (6-8 mm diameter) into the agar.
-
Compound Loading: Add a fixed volume of the test compound solution (at a known concentration) into each well.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented). A larger zone indicates greater antibacterial activity.
Structure-Activity Relationship (SAR) Insights
Synthesizing data from across different studies reveals key structural features that govern the biological activity of this compound derivatives.
Caption: Key SAR insights for the this compound scaffold.
-
The Phenyl Ring: The 4-position is the most critical site. The bromine atom is not merely a synthetic handle but is often integral to the compound's activity, likely through halogen bonding in the target's active site. Replacing bromine with other groups via Suzuki coupling allows for extensive SAR exploration. Adding substituents to other positions on the phenyl ring can modulate properties like CNS penetration, as seen in mGlu₄ modulators.[14]
-
The Picolinamide Ring: This portion of the molecule is often responsible for key anchoring interactions with the biological target. Its nitrogen atom can act as a hydrogen bond acceptor or coordinate with metal ions. Modifications here are generally less tolerated than on the phenyl ring.
-
The Amide Linker: The orientation and rigidity of the amide bond are crucial for maintaining the correct conformation for target binding. Reversing the amide, for instance, has been shown to significantly reduce potency in related series.[15]
Conclusion and Future Directions
This compound represents a highly versatile and therapeutically relevant chemical scaffold. The demonstrated activities against fungal pathogens, cancer cell lines, and drug-resistant bacteria underscore its potential as a starting point for multiple drug discovery programs. The well-defined synthetic routes, particularly the amenability of the 4-bromo position to cross-coupling chemistry, provide a clear and efficient path for lead optimization.
Future research should focus on several key areas:
-
Target Deconvolution: For anticancer and antibacterial derivatives, identifying the specific molecular targets is paramount to understanding the mechanism of action and enabling structure-based design.
-
In Vivo Efficacy: Promising in vitro candidates must be advanced into relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
ADME/Tox Profiling: A systematic evaluation of absorption, distribution, metabolism, excretion, and toxicity is necessary to identify derivatives with drug-like properties suitable for clinical development.
-
Expansion of Scope: The potential anti-inflammatory and neurological activities of this scaffold remain underexplored and represent exciting new avenues for investigation.
By leveraging the insights and protocols detailed in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds.
References
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- Young, D.H., et al. (2018). Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK-2A. Pest Management Science.
- LookChem. (n.d.). Cas 14547-73-0, this compound. LookChem.
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- Siddiqa, A., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. PubMed.
- Siddiqa, A., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Pharmaceuticals.
- Huang, T., et al. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. ResearchGate.
- Flores-Alamo, M., et al. (2022). Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. MDPI.
- Zaid, H., et al. (2019). Anti-Inflammatory Activity of Natural Products. MDPI.
- Abu-Zaied, M.A., et al. (2021). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Molecules.
- Zhang, X., et al. (2014). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. ResearchGate.
- Alam, M.S., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI.
- Seth, S., et al. (1996). Biological activity of 4-(4-bromophenyl)-thiosemicarbazide. Acta Crystallographica Section C.
- Akkurt, M., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. IUCrData.
- Alam, M.S., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. ResearchGate.
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- Siddiqa, A., et al. (2023). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
- Vlase, L., et al. (2023). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Medicina.
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- Esmaeelian, B., et al. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Marine Drugs.
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- Salehi, B., et al. (2024). Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. MDPI.
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- Giridhar, R., et al. (2003). Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide. Arzneimittelforschung.
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The N-(4-Bromophenyl)picolinamide Scaffold: A Versatile Core for Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Publication Date: January 10, 2026
Abstract
The picolinamide scaffold, a pyridine-2-carboxylic acid derivative, represents a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1] This technical guide focuses on the N-(4-Bromophenyl)picolinamide core, a specific embodiment of this versatile scaffold. While direct therapeutic applications of this exact molecule are not yet extensively documented, its structural motifs are present in numerous potent and selective modulators of critical biological targets. This guide will synthesize the existing research on structurally related picolinamide derivatives to project the potential therapeutic applications of the this compound scaffold. We will delve into its potential as an anticancer agent through inhibition of key kinases like VEGFR-2 and Aurora-B, its prospective role in combating metabolic syndrome via 11β-HSD1 inhibition, and its promise in the development of novel antibacterial agents. This document will provide a comprehensive overview of the scientific rationale, proposed mechanisms of action, detailed experimental protocols for evaluation, and a forward-looking perspective on the drug discovery potential of this scaffold.
Introduction: The Picolinamide Scaffold in Drug Discovery
The picolinamide moiety is a key pharmacophore in a multitude of biologically active compounds.[1] Its ability to form hydrogen bonds and engage in various intermolecular interactions makes it an attractive starting point for the design of targeted therapies. The this compound scaffold, with its defined stereochemistry and reactive handles, offers a robust platform for chemical modification and optimization. The bromine atom on the phenyl ring, for instance, can be exploited for further chemical diversification through cross-coupling reactions, allowing for the exploration of a vast chemical space.[2] This guide will explore the therapeutic potential of this scaffold by examining the established activities of closely related picolinamide derivatives.
Synthesis of the this compound Scaffold
The synthesis of the this compound core can be achieved through a straightforward amide coupling reaction between picolinic acid and 4-bromoaniline. This reaction is typically facilitated by a coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC), in the presence of a base like 4-Dimethylaminopyridine (DMAP).
General Synthetic Protocol:
A general procedure for the synthesis of N-(aryl)picolinamides is as follows:
-
To a solution of picolinic acid (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane, DMF), add a coupling agent (e.g., DCC, 1.1 equivalents) and a catalytic amount of an acylation catalyst (e.g., DMAP, 0.1 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add 4-bromoaniline (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with an acidic solution (e.g., 1N HCl), followed by a basic solution (e.g., saturated NaHCO3), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired this compound.
This synthetic route offers a reliable and scalable method for producing the core scaffold, which can then be subjected to further derivatization to explore its structure-activity relationship (SAR).
Potential Therapeutic Application I: Oncology
The picolinamide scaffold has been extensively investigated for its anticancer properties, primarily through the inhibition of key protein kinases involved in tumor growth and proliferation.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
Scientific Rationale: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key mediators of this process.[3][4] Inhibition of VEGFR-2 signaling is a clinically validated strategy for cancer therapy.[3] Picolinamide-based derivatives have been identified as potent VEGFR-2 inhibitors.[3][4]
Proposed Mechanism of Action: this compound derivatives are hypothesized to act as ATP-competitive inhibitors of the VEGFR-2 kinase domain. The picolinamide moiety can form key hydrogen bonds with the hinge region of the kinase, while the bromophenyl group can occupy a hydrophobic pocket, contributing to the overall binding affinity and inhibitory activity.
Signaling Pathway:
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against VEGFR-2 kinase activity.
-
Materials: Recombinant human VEGFR-2 kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer, detection antibody (anti-phosphotyrosine), and a suitable detection system (e.g., HTRF, ELISA).
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound. Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the poly(Glu, Tyr) substrate.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate using a specific anti-phosphotyrosine antibody and a secondary detection reagent.
-
Measure the signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Aurora-B Kinase Inhibition
Scientific Rationale: Aurora kinases are a family of serine/threonine kinases that play crucial roles in mitosis.[5][6] Aurora-B is a key component of the chromosomal passenger complex and is essential for proper chromosome segregation and cytokinesis.[5][7] Overexpression of Aurora-B is observed in many cancers, making it an attractive therapeutic target.[8] Picolinamide derivatives have been identified as inhibitors of Aurora-B kinase.[9][10]
Proposed Mechanism of Action: Similar to VEGFR-2 inhibition, this compound derivatives are proposed to bind to the ATP-binding pocket of Aurora-B kinase, preventing its phosphorylation and activation, thereby disrupting mitotic progression and inducing apoptosis in cancer cells.
Cellular Process:
Caption: Role of Aurora-B Kinase in Mitosis and Point of Inhibition.
Experimental Protocol: Cell-Based Proliferation Assay (MTT Assay)
-
Objective: To assess the cytotoxic effect of this compound derivatives on cancer cell lines.
-
Materials: Cancer cell lines (e.g., HeLa, A549), cell culture medium, fetal bovine serum (FBS), 96-well plates, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a plate reader.
-
Procedure:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
-
Quantitative Data for Related Picolinamide Derivatives:
| Compound Class | Target | Cell Line | IC50 (µM) | Reference |
| Picolinamide Derivatives | VEGFR-2 | A549 | 12.5 - 25.6 | [3] |
| Picolinamide Derivatives | VEGFR-2 | HepG2 | 18.2 - 37.2 | [3] |
| N-methyl-picolinamide-4-thiol derivative (6p) | Aurora-B | HepG2 | 2.23 | [9][10] |
| N-methyl-picolinamide-4-thiol derivative (6p) | Aurora-B | HCT-116 | 9.14 | [9][10] |
Potential Therapeutic Application II: Metabolic Syndrome
Scientific Rationale: 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that converts inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action in tissues like the liver and adipose tissue.[11][12] Overactivity of 11β-HSD1 is implicated in the pathogenesis of metabolic syndrome, including obesity, insulin resistance, and type 2 diabetes.[11] Inhibition of 11β-HSD1 is a promising therapeutic strategy for these conditions.[13][14] Picolinamide derivatives have been identified as potent and selective inhibitors of 11β-HSD1.[13][14]
Proposed Mechanism of Action: this compound derivatives are proposed to act as competitive inhibitors of 11β-HSD1, binding to the active site of the enzyme and preventing the conversion of cortisone to cortisol. This leads to a reduction in intracellular cortisol levels, thereby improving insulin sensitivity and glucose metabolism.
Metabolic Pathway:
Caption: 11β-HSD1 Mechanism of Action and Point of Inhibition.
Experimental Protocol: In Vitro 11β-HSD1 Inhibition Assay
-
Objective: To determine the IC50 of this compound derivatives against human 11β-HSD1.
-
Materials: Human liver microsomes (as a source of 11β-HSD1), cortisone, NADPH, 96-well plates, and a cortisol detection kit (e.g., ELISA).
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the liver microsomes, test compound, and NADPH.
-
Initiate the reaction by adding cortisone.
-
Incubate at 37°C for a specified time.
-
Stop the reaction.
-
Measure the amount of cortisol produced using an ELISA kit.
-
Calculate the percent inhibition and determine the IC50 value.
-
Potential Therapeutic Application III: Infectious Diseases
Scientific Rationale: The emergence of antibiotic-resistant bacteria is a major global health threat. There is an urgent need for new antibacterial agents with novel mechanisms of action. Picolinamide derivatives have shown potent and selective activity against certain bacteria, such as Clostridioides difficile.[5][15]
Proposed Mechanism of Action: The exact mechanism of action for antibacterial picolinamides is still under investigation, but some studies suggest that they may target bacterial cell wall biosynthesis.[5] The this compound scaffold could potentially interfere with key enzymes involved in peptidoglycan synthesis, leading to bacterial cell death.
Bacterial Process:
Caption: Bacterial Cell Wall Synthesis and Potential Point of Inhibition.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the minimum concentration of this compound derivatives required to inhibit the growth of a specific bacterium.
-
Materials: Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton broth, 96-well plates, and a spectrophotometer.
-
Procedure:
-
Prepare a standardized inoculum of the test bacterium.
-
Prepare serial dilutions of the test compounds in the 96-well plate containing Mueller-Hinton broth.
-
Inoculate each well with the bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection of turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
-
Quantitative Data for a Related Picolinamide Antibacterial:
| Compound | Bacterium | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| 2-(4-(3-(trifluoromethoxy)phenoxy)picolinamido)benzo[d]oxazole-5-carboxylate | C. difficile (101 strains) | 0.12 | 0.25 | [5] |
Conclusion and Future Directions
The this compound scaffold holds significant promise as a versatile core for the development of novel therapeutics. Based on the robust evidence from structurally related picolinamide derivatives, this scaffold warrants further investigation in the fields of oncology, metabolic diseases, and infectious diseases. Future research should focus on the synthesis and biological evaluation of a library of this compound derivatives to establish a clear structure-activity relationship for each of the proposed therapeutic targets. Elucidation of the precise molecular mechanisms of action through techniques such as X-ray crystallography and advanced biochemical assays will be crucial for the rational design of more potent and selective drug candidates. The journey from a promising scaffold to a clinically approved drug is long and challenging, but the this compound core represents a compelling starting point for this endeavor.
References
- Sun, W., Fang, S., & Yan, H. (2018). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. MedChemComm, 9(9), 1533-1544. [Link]
- Cho, J. C., Crotty, V. M., Pader, V., Le, N. T., Cho, H., Bonomo, R. A., & Chang, M. (2020). Discovery of a Potent Picolinamide Antibacterial Active against Clostridioides difficile. ACS infectious diseases, 6(9), 2362–2368. [Link]
- Sun, W., Fang, S., & Yan, H. (2018). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. RSC Publishing. [Link]
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A Technical Guide to N-(4-Bromophenyl)picolinamide Derivatives as Kinase Inhibitors
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] This has established them as one of the most critical classes of "druggable" targets in modern medicine.[2] The N-(4-Bromophenyl)picolinamide scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. This technical guide provides an in-depth exploration of this chemical series, synthesizing insights from medicinal chemistry, molecular biology, and pharmacology. We will dissect the design rationale, synthesis, mechanism of action, and structure-activity relationships (SAR) of these derivatives, with a focus on key targets such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Furthermore, this guide furnishes detailed, field-proven experimental protocols for the evaluation of these compounds, offering a practical framework for researchers aiming to advance novel kinase inhibitors from conception to preclinical evaluation.
The Central Role of Kinases and the Picolinamide Scaffold
Protein kinases orchestrate a vast network of signaling pathways that govern cell growth, differentiation, and survival.[3] They function by catalyzing the transfer of a phosphate group from ATP to serine, threonine, or tyrosine residues on substrate proteins.[1] In cancer, aberrant kinase activity—driven by mutations, gene amplification, or chromosomal translocations—leads to uncontrolled cell proliferation and survival.[4] Consequently, small-molecule kinase inhibitors have revolutionized oncology, with over 80 FDA-approved agents targeting this enzyme family.[2]
The picolinamide core, a pyridine-2-carboxamide, is a versatile scaffold found in numerous biologically active compounds. Its specific arrangement of nitrogen and carbonyl groups provides a rigid framework with defined hydrogen bond donors and acceptors, making it an excellent starting point for designing molecules that can fit into the highly conserved ATP-binding pocket of kinases.[5][6] The N-(4-Bromophenyl) moiety provides a critical anchor, often engaging in hydrophobic and halogen-bonding interactions within the kinase active site, which can significantly enhance binding affinity and selectivity.[7][8]
Design Rationale and Synthesis of this compound Derivatives
The design of novel kinase inhibitors based on this scaffold often involves a hybrid approach, grafting structural elements from known, successful inhibitors. For instance, a series of picolinamide-based derivatives was designed by combining the 2-ethenylpyridine fragment of Axitinib with the 4-phenoxypicolinamide fragment of Sorafenib, a known VEGFR-2 inhibitor.[9] This strategy aims to leverage established binding interactions while exploring new chemical space to optimize potency, selectivity, and pharmacokinetic properties.
General Synthesis Workflow
The synthesis of this compound derivatives typically follows a straightforward and robust amide coupling strategy. The core workflow involves the reaction of a substituted picolinic acid with 4-bromoaniline.
Caption: General synthetic workflow for this compound derivatives.
Causality in Synthesis: The choice of coupling reagent (e.g., HATU, EDCI/HOBt) is critical for achieving high yields, especially with electronically diverse starting materials. The purification step, typically column chromatography, is essential to remove unreacted starting materials and coupling byproducts, ensuring the high purity (>98%) required for accurate biological evaluation.[10]
Mechanism of Action: Targeting the Kinase ATP-Binding Site
Most this compound derivatives function as Type I or Type II kinase inhibitors, targeting the ATP-binding site.[11]
-
Type I Inhibitors: Bind to the active conformation of the kinase, directly competing with ATP.
-
Type II Inhibitors: Bind to the inactive kinase conformation, often extending into an adjacent allosteric pocket, which can confer greater selectivity.[11]
A primary and well-studied target for this class of compounds is VEGFR-2 , a receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels required for tumor growth and metastasis.[9][12] Inhibition of the VEGFR-2 signaling pathway is a clinically validated anti-cancer strategy.[13]
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Molecular docking studies have elucidated the binding mode of these inhibitors within the VEGFR-2 active site (PDB: 4ASD).[12] The picolinamide core typically forms key hydrogen bonds with the "hinge region" of the kinase, mimicking the interaction of the adenine ring of ATP. The N-(4-Bromophenyl) group occupies a hydrophobic pocket, with the bromine atom potentially forming halogen bonds that enhance affinity.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the this compound scaffold is crucial for optimizing potency and selectivity. SAR studies reveal how different chemical groups at various positions influence biological activity.
| Position of Modification | Moiety / Substitution | Effect on Activity (Example Target: VEGFR-2) | Reference |
| Picolinamide Core | Substitution at the 4-position with various benzylamino groups | Potency is highly sensitive to the substituent on the benzyl ring. A 4-fluorobenzylamino group led to a significant reduction in potency. | [9] |
| Picolinamide Core | Introduction of (thio)urea and dithiocarbamate moieties | Significantly increased VEGFR-2 inhibitory activity, with some compounds showing IC50 values in the nanomolar range (e.g., 27 nM). | [13] |
| N-Phenyl Ring | Replacement of the phenyl ring with other heteroaryls | Can modulate selectivity. For LRRK2 inhibitors, this modification was explored to reduce off-target effects on kinases like CLK2. | [14] |
| Linker | Modifications to the amide linker | Can alter the orientation of the molecule in the binding pocket, impacting potency and brain penetration for CNS targets like LRRK2. | [14] |
Key SAR Insight: For VEGFR-2 inhibition, compounds bearing a 4-methoxybenzylamino group generally showed good antiproliferative activity against cancer cell lines like A549.[9] In contrast, for LRRK2 inhibitors, modifications were strategically made to de-risk potential mutagenicity from aniline metabolites while improving brain penetration.[14] This highlights the importance of tailoring optimization strategies to the specific kinase target and desired therapeutic application.
Experimental Protocols for Inhibitor Evaluation
A multi-step process is required to validate a compound as a true kinase inhibitor. This involves progressing from biochemical assays that measure direct enzyme inhibition to cellular assays that assess the compound's effect in a biological context.[2]
Workflow for Kinase Inhibitor Screening and Validation
Caption: A typical workflow for the discovery and validation of kinase inhibitors.
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol determines the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC50). The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the level of inhibition.[15]
Principle: The assay is a two-step process. First, the kinase reaction occurs. Second, the remaining ATP is depleted, and the ADP produced is converted back to ATP, which is then used to generate a luminescent signal. A potent inhibitor results in less ADP, leading to a lower luminescent signal.
Materials:
-
Recombinant Kinase (e.g., VEGFR-2)
-
Kinase Substrate (e.g., a specific peptide)
-
ATP
-
This compound test compounds, serially diluted
-
Positive Control Inhibitor (e.g., Sorafenib)[9]
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Assay Buffer (specific to the kinase)
-
White, opaque 384-well assay plates
-
Luminometer
Step-by-Step Methodology:
-
Compound Plating: Add 1 µL of serially diluted test compound or control (DMSO for 0% inhibition, positive control for 100% inhibition) to the wells of the 384-well plate.
-
Kinase Reaction Initiation: Prepare a master mix containing the kinase and substrate in assay buffer. Add 2 µL of this mix to each well.
-
ATP Addition: Prepare a solution of ATP in assay buffer. Add 2 µL to each well to start the reaction.
-
Expert Insight: The ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the kinase to ensure sensitive detection of ATP-competitive inhibitors.[2]
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
First Detection Step (ATP Depletion): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Second Detection Step (ADP to ATP Conversion & Luminescence): Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and contains luciferase/luciferin to generate a light signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cellular Antiproliferative Assay (CCK-8 Assay)
This protocol measures the effect of the inhibitor on the proliferation of cancer cell lines that are dependent on the target kinase pathway.
Principle: The Cell Counting Kit-8 (CCK-8) assay uses a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to produce an orange-colored formazan dye. The amount of formazan is directly proportional to the number of living cells.
Materials:
-
Human Cancer Cell Line (e.g., A549 or HepG2 for VEGFR-2 studies)[9]
-
Complete Cell Culture Medium (e.g., DMEM with 10% FBS)
-
This compound test compounds, serially diluted
-
Positive Control Drug (e.g., Sorafenib)[9]
-
CCK-8 Reagent
-
96-well clear cell culture plates
-
Microplate reader (450 nm absorbance)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Self-Validation: Include wells for "no-cell" blanks and "vehicle-only" (DMSO) controls.
-
-
Compound Treatment: Prepare serial dilutions of the test compounds and controls in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator (37°C, 5% CO2).
-
Assay Development: Add 10 µL of CCK-8 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, until a visible color change is observed in the control wells.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell blank). Calculate the percentage of cell viability relative to the vehicle-only control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to determine the GI50/IC50 value.
Conclusion and Future Perspectives
The this compound scaffold represents a highly fertile ground for the discovery of novel kinase inhibitors. Derivatives have demonstrated potent activity against clinically relevant targets like VEGFR-2 and LRRK2, underscoring the scaffold's versatility.[9][14] The key to success in this area lies in a tightly integrated, iterative process of rational design, chemical synthesis, and rigorous biological evaluation.
Future efforts should focus on:
-
Improving Selectivity: Profiling lead compounds against broad kinase panels to identify and mitigate off-target effects, which is critical for reducing toxicity.[2]
-
Overcoming Resistance: Designing next-generation inhibitors that are active against known resistance mutations in target kinases.
-
Optimizing ADME Properties: Enhancing drug-like properties such as solubility, metabolic stability, and bioavailability to ensure that potent compounds can become effective medicines.
By combining creative medicinal chemistry with robust pharmacological testing, the this compound class of inhibitors holds significant promise for the development of next-generation targeted therapies.
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Introduction: The Quest for Precision in Oncology and the Rise of Privileged Scaffolds
An In-Depth Technical Guide to N-(4-Bromophenyl)picolinamide Analogs in Cancer Research: From Scaffold Design to Preclinical Validation
The landscape of cancer therapy is continually evolving, moving away from cytotoxic agents towards targeted therapies that exploit the specific molecular vulnerabilities of cancer cells. At the heart of this paradigm shift is the inhibition of protein kinases, enzymes that are frequently deregulated in various malignancies, leading to uncontrolled cell proliferation, survival, and angiogenesis.[1][2] The design of small-molecule kinase inhibitors remains a cornerstone of modern drug discovery. Within this field, certain chemical structures, often referred to as "privileged scaffolds," have emerged as exceptionally versatile templates for developing potent and selective inhibitors against multiple targets.
The picolinamide (or 2-carboxamidopyridine) core is one such scaffold. Its unique arrangement of a pyridine ring and an amide side chain provides an ideal framework for establishing critical interactions within the ATP-binding pocket of various kinases. This guide focuses specifically on a promising subclass: This compound analogs . The inclusion of the 4-bromophenyl moiety is not arbitrary; the bromine atom can participate in halogen bonding and other key hydrophobic interactions, often enhancing binding affinity and modulating selectivity.
As a Senior Application Scientist, this guide is designed to provide researchers, chemists, and drug development professionals with a comprehensive overview of the workflow for identifying and validating novel anticancer agents based on this scaffold. We will move beyond simple protocols to explain the causality behind experimental choices, creating a self-validating framework for investigation—from initial synthesis to preclinical proof-of-concept.
Part 1: The Design and Synthesis Workflow
The journey of a drug candidate begins with its rational design and chemical synthesis. The this compound scaffold is assembled through straightforward yet robust chemical reactions, allowing for the systematic exploration of structure-activity relationships (SAR).
Rationale for Analog Design
The core hypothesis is that the picolinamide structure serves as an effective "anchor" within the kinase hinge region, while modifications to the phenyl ring and other positions can fine-tune potency and selectivity for specific targets. The 4-bromophenyl group is a critical starting point, but further substitutions on this ring or the picolinamide core can be explored to optimize properties. For instance, adding electron-donating groups like methoxy has been shown to enhance potency in certain analogs.[3]
General Synthetic Strategy: Amide Bond Formation
The most common and reliable method for synthesizing these analogs is through the coupling of a picolinic acid derivative with 4-bromoaniline. This can be achieved via several standard organic chemistry protocols.
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Unlocking Therapeutic Potential: A Technical Guide to the Discovery of Novel Bioactive Compounds from N-(4-Bromophenyl)picolinamide
This guide provides a comprehensive, technically-grounded framework for researchers, medicinal chemists, and drug development professionals embarking on the discovery of novel bioactive compounds derived from the scaffold N-(4-Bromophenyl)picolinamide. We will move beyond theoretical concepts to provide actionable, field-proven insights and detailed experimental protocols, empowering you to navigate the intricate path from a starting chemical entity to a promising therapeutic lead.
Introduction: The Picolinamide Scaffold as a Privileged Structure
The picolinamide moiety is a recurring motif in a multitude of biologically active compounds, demonstrating a wide range of therapeutic activities, including antibacterial, anticancer, and anti-inflammatory properties. The pyridine ring, with its unique electronic properties and ability to engage in hydrogen bonding, serves as a versatile scaffold for molecular recognition. The amide linkage provides a rigid conformational constraint and additional hydrogen bonding capabilities, crucial for binding to biological targets.
The specific subject of this guide, this compound, presents a compelling starting point for a drug discovery program. The bromine atom on the phenyl ring offers a strategic handle for further chemical modification through various cross-coupling reactions, enabling the generation of a diverse chemical library for biological screening. Furthermore, the phenylpyridine core is a known pharmacophore in several kinase inhibitors, suggesting a potential avenue for investigation.[1] This guide will detail a systematic approach to unlock the therapeutic potential hidden within this seemingly simple molecule.
Part 1: Synthesis and Library Generation
A successful drug discovery campaign begins with a robust and scalable synthesis of the core scaffold and its derivatives. Here, we outline a standard yet effective protocol for the synthesis of this compound and its subsequent diversification.
Synthesis of the Core Scaffold: this compound
The synthesis of this compound is typically achieved through a standard amide coupling reaction between picolinic acid and 4-bromoaniline. The choice of coupling reagent is critical to ensure high yield and purity while minimizing side reactions.
Experimental Protocol: Amide Coupling
-
Reaction Setup: To a solution of picolinic acid (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) and an activator like 4-Dimethylaminopyridine (DMAP) (0.1 eq).
-
Activation: Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Amine Addition: Add 4-bromoaniline (1.0 eq) to the reaction mixture.
-
Reaction Progression: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield pure this compound.
Generation of a Focused Chemical Library
The bromine atom on the phenyl ring is a versatile functional group for generating a library of analogues through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the systematic exploration of the chemical space around the core scaffold.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), a boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like K2CO3 or Cs2CO3 (2.0 eq).
-
Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.
-
Reaction Conditions: Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes. Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify the residue by column chromatography to obtain the desired coupled product.
This systematic approach allows for the creation of a focused library with diverse substituents at the 4-position of the phenyl ring, which is crucial for establishing Structure-Activity Relationships (SAR).[2]
Part 2: A Strategic Workflow for Bioactivity Discovery
The discovery of novel bioactive compounds requires a multi-step, iterative process. The following workflow provides a logical progression from initial screening to the identification of a promising lead compound.
Figure 1: A strategic workflow for the discovery of bioactive compounds.
High-Throughput Screening (HTS)
Given that picolinamide derivatives have shown activity as kinase inhibitors, a logical starting point is to screen the synthesized library against a panel of kinases.[3][4][5] HTS allows for the rapid assessment of thousands of compounds against a specific biological target.
Experimental Protocol: High-Throughput Kinase Inhibition Assay (Generic)
-
Assay Principle: Utilize an assay format that detects either the consumption of ATP or the phosphorylation of a substrate. A common method is an enzyme-coupled fluorescence assay that detects ADP production.[6]
-
Plate Preparation: In a 384-well plate, dispense the kinase, a suitable substrate, and ATP.
-
Compound Addition: Add the library compounds at a fixed concentration (e.g., 10 µM) to the wells. Include appropriate controls (positive inhibitor and DMSO vehicle).
-
Incubation: Incubate the plate at room temperature for a specified time to allow the enzymatic reaction to proceed.
-
Detection: Add the detection reagent (e.g., an enzyme mixture that converts ADP to a fluorescent signal).
-
Data Acquisition: Read the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls. "Hits" are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50%).
Hit Confirmation and Cell-Based Assays
Initial hits from the HTS must be validated. This involves re-testing the compounds in a dose-response format to determine their potency (IC50). Subsequently, the activity of these confirmed hits should be evaluated in a cellular context to assess their effects on cell viability and proliferation. The MTT assay is a widely used colorimetric assay for this purpose.[1][7][8][9][10]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cell lines (e.g., A549 lung cancer, HepG2 liver cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the hit compounds for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.[10]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a SDS-HCl solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each compound.
Table 1: Hypothetical Screening Data
| Compound ID | HTS % Inhibition @ 10µM (Target Kinase) | IC50 (µM) (Target Kinase) | A549 Cell Viability IC50 (µM) |
| NBP-001 | 85% | 0.5 | 1.2 |
| NBP-002 | 12% | > 50 | > 50 |
| NBP-003 | 92% | 0.2 | 0.8 |
| NBP-004 | 45% | 15 | 25 |
Part 3: Mechanism of Action and Target Identification
Once a lead compound with potent cellular activity is identified, elucidating its mechanism of action is paramount. This involves confirming its interaction with the intended target and understanding the downstream cellular consequences.
Molecular Docking
Computational methods like molecular docking can provide valuable insights into the binding mode of an inhibitor within the active site of its target kinase.[11][12][13][14][15] This information can guide further lead optimization.
Protocol: Molecular Docking of a Kinase Inhibitor
-
Protein Preparation: Obtain the crystal structure of the target kinase from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate a 3D structure of the inhibitor and optimize its geometry.
-
Binding Site Definition: Define the binding site on the kinase, typically centered on the co-crystallized ligand or the ATP binding pocket.
-
Docking Simulation: Use a docking program (e.g., AutoDock) to place the inhibitor in various conformations within the binding site and score the interactions.
-
Analysis: Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the inhibitor and the kinase.
Signaling Pathway Analysis
Based on the identified target kinase, it is crucial to understand its role in cellular signaling pathways. For instance, if the target is VEGFR-2 or Aurora B kinase, their inhibition would have distinct effects on cellular processes.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[2][16][17][18][19] Its activation triggers downstream pathways that promote endothelial cell proliferation, survival, and migration.
Figure 2: Simplified VEGFR-2 signaling pathway.
Aurora B Kinase Signaling Pathway
Aurora B kinase is a crucial regulator of mitosis, playing a key role in chromosome segregation and cytokinesis.[20][21][22][23][24] Its inhibition can lead to defects in cell division and ultimately apoptosis in cancer cells.
Figure 3: Key functions of Aurora B kinase in mitosis.
Conclusion
The journey from a simple starting molecule like this compound to a potential drug candidate is a complex but systematic endeavor. This guide has provided a comprehensive roadmap, integrating synthetic strategies, a robust screening workflow, and detailed protocols for key assays. By combining rational library design with targeted biological evaluation and in-depth mechanistic studies, researchers can effectively navigate the challenges of drug discovery and unlock the therapeutic potential of the picolinamide scaffold. The iterative nature of this process, driven by empirical data and guided by scientific principles, is the cornerstone of modern medicinal chemistry.
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An In-depth Technical Guide to the Stability and Degradation Pathways of N-(4-Bromophenyl)picolinamide
Foreword: Proactive Stability Profiling in Drug Development
In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's intrinsic stability is not merely a regulatory checkbox but a cornerstone of successful pharmaceutical development. For novel chemical entities such as N-(4-Bromophenyl)picolinamide, a proactive and mechanistically driven approach to stability and degradation studies is paramount. This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the anticipated stability challenges and degradation pathways of this molecule. We will move beyond rote protocol recitation to explore the chemical rationale behind stability-indicating methodologies, thereby empowering you to design and execute robust studies that are both scientifically sound and regulatory compliant. This document serves as a predictive framework and a practical laboratory guide for elucidating the stability profile of this compound.
Molecular Profile of this compound
This compound is a molecule of interest in medicinal chemistry, featuring a picolinamide moiety linked to a bromophenyl group via an amide bond.[1] Its chemical structure (C12H9BrN2O) presents several key functional groups that are likely to be susceptible to degradation under various stress conditions.[1] A thorough understanding of these structural features is the first step in predicting its stability.
-
The Amide Linkage: Amide bonds are generally stable; however, they are susceptible to hydrolysis under both acidic and basic conditions.[2][3][4] The electronic properties of the adjacent aromatic rings will influence the rate of this hydrolysis.
-
The Picolinamide Ring System: The pyridine ring in the picolinamide structure is a potential site for oxidation.[5][6]
-
The Bromophenyl Group: The carbon-bromine bond on the phenyl ring is a known chromophore and is susceptible to photolytic cleavage.[7]
Predicted Degradation Pathways
Based on the functional groups present in this compound, we can predict several primary degradation pathways. Forced degradation studies, which intentionally stress the molecule under more severe conditions than accelerated stability studies, are essential to identify these pathways.[8][9][10][11] The goal is to induce degradation to a limited extent (typically 5-20%) to generate and identify the primary degradants without causing extensive secondary degradation.[10][12]
Hydrolytic Degradation
Hydrolysis is a key degradation pathway for many pharmaceuticals containing ester or amide linkages.
-
Acidic and Basic Hydrolysis: The central amide bond is the most probable site for hydrolytic cleavage. Under acidic conditions, protonation of the amide carbonyl oxygen will render the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Conversely, under basic conditions, direct nucleophilic attack of a hydroxide ion on the carbonyl carbon will lead to the formation of a tetrahedral intermediate, which then collapses to yield the cleavage products.
The primary degradation products from hydrolysis are predicted to be:
-
Picolinic acid
-
4-Bromoaniline
The rate of hydrolysis can be influenced by the electronic nature of the substituents on the aromatic rings.[13][14]
Diagram: Predicted Hydrolytic Degradation Pathway
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An In-Depth Technical Guide to Hirshfeld Surface Analysis of N-(4-Bromophenyl)picolinamide Crystals
A Senior Application Scientist's Field-Proven Guide for Researchers, Scientists, and Drug Development Professionals
A Note on Data Availability and Guide Structure
A comprehensive Hirshfeld surface analysis is predicated on the availability of a high-quality single-crystal X-ray diffraction dataset, typically in the Crystallographic Information File (CIF) format. At the time of this publication, a publicly accessible CIF file for the target compound, N-(4-Bromophenyl)picolinamide , could not be located in established crystallographic databases.
To provide a robust and actionable technical guide that adheres to the principles of scientific integrity, this document is structured as follows:
-
Theoretical Framework: A detailed exposition of the principles underpinning Hirshfeld surface analysis.
-
Methodological Blueprint: A step-by-step protocol for performing Hirshfeld surface analysis, from data acquisition to interpretation.
-
Case Study: N-(4-methoxyphenyl)picolinamide : A comprehensive, worked example using the closely related analogue, N-(4-methoxyphenyl)picolinamide, for which high-quality crystallographic data is available.[1][2] This case study will serve as a practical template, illustrating the application of the methodology and the interpretation of results.
-
Application to this compound : Guidance on how to apply the demonstrated methodology to the target compound once its CIF file becomes available.
This approach ensures that researchers are equipped with the necessary theoretical knowledge and practical skills to conduct a rigorous Hirshfeld surface analysis of this compound or any other crystalline solid.
The Conceptual Core: Understanding Hirshfeld Surface Analysis
In the realm of crystal engineering and pharmaceutical sciences, a molecule's solid-state properties—such as solubility, stability, and bioavailability—are dictated by the intricate network of intermolecular interactions within its crystal lattice. Hirshfeld surface analysis has emerged as a powerful computational tool for the visualization and quantification of these non-covalent interactions.[3][4]
The analysis is founded on the concept of partitioning the electron density of a crystal into molecular fragments. The Hirshfeld surface itself is a unique isosurface for a molecule within a crystal, defined as the boundary where the contribution to the pro-crystal electron density from the sum of spherical atoms of the molecule of interest is equal to the contribution from all other molecules in the crystal.[5] This surface effectively encapsulates the molecule, and its shape is intricately influenced by the surrounding molecular environment.
By mapping various properties onto this surface, we can gain profound insights into the nature and relative strengths of intermolecular contacts. Key properties include:
-
dᵢ and dₑ: These represent the distances from any point on the Hirshfeld surface to the nearest atomic nucleus inside (dᵢ) and outside (dₑ) the surface, respectively.
-
dₙₒᵣₘ (Normalized Contact Distance): This is a crucial property that combines dᵢ and dₑ with the van der Waals radii of the respective atoms. The dₙₒᵣₘ surface is color-coded to highlight intermolecular contacts:
-
Red regions (dₙₒᵣₘ < 0): Indicate contacts shorter than the sum of van der Waals radii, representing strong interactions like hydrogen bonds.
-
White regions (dₙₒᵣₘ = 0): Represent contacts approximately equal to the van der Waals separation.
-
Blue regions (dₙₒᵣₘ > 0): Indicate contacts longer than the van der Waals radii, representing weaker interactions.[6]
-
-
Shape Index and Curvedness: These properties provide information about the shape of the surface, which is particularly useful for identifying π-π stacking interactions.
The quantitative aspect of the analysis is captured by 2D fingerprint plots , which are histograms of dᵢ versus dₑ.[7] These plots provide a unique "fingerprint" of the intermolecular interactions for a given crystal structure, and the relative area under different peaks corresponds to the contribution of specific types of contacts to the overall crystal packing.[7]
The Experimental and Computational Workflow
The successful execution of a Hirshfeld surface analysis hinges on a systematic and rigorous workflow, from obtaining the necessary data to the final interpretation of the results.
Caption: Workflow for Hirshfeld Surface Analysis.
Essential Software: CrystalExplorer
The primary tool for performing Hirshfeld surface analysis is the CrystalExplorer software.[8][9] This program, which is free for academic use, provides a user-friendly interface for visualizing crystal structures, generating Hirshfeld surfaces, and calculating 2D fingerprint plots.[8]
Protocol for Software Installation:
-
Navigate to the official CrystalExplorer website.
-
Download the appropriate installer for your operating system (Windows, macOS, or Linux).
-
Follow the on-screen instructions to complete the installation.
Step-by-Step Protocol for Hirshfeld Surface Analysis
The following protocol outlines the general steps for conducting a Hirshfeld surface analysis using CrystalExplorer.[10][11]
-
Obtain the CIF File: The Crystallographic Information File (CIF) contains the atomic coordinates and unit cell parameters of the crystal structure. This file is the essential input for the analysis.
-
Load the CIF File:
-
Launch CrystalExplorer.
-
Go to File > Open and select your CIF file.
-
The crystal structure will be displayed in the main window.
-
-
Generate the Hirshfeld Surface:
-
Select a molecule of interest by double-clicking on one of its atoms.
-
Click on the "Generate Hirshfeld Surface" icon in the toolbar.
-
In the "Surface Generation" dialog, ensure "Hirshfeld" is selected as the surface type.
-
Click "OK" to generate the surface.
-
-
Map Properties onto the Surface:
-
In the "Surfaces" panel, right-click on the generated Hirshfeld surface.
-
Select "Property" and choose the desired property to map (e.g., dnorm, Shape index, Curvedness).
-
The surface will be color-coded according to the selected property.
-
-
Generate 2D Fingerprint Plots:
-
Click on the "Display Fingerprint" icon in the toolbar.
-
A 2D fingerprint plot for the selected molecule will be generated in a new window.
-
-
Decompose the Fingerprint Plot:
-
In the "Fingerprint" window, use the "Decompose" option to view the contributions of specific atom-pair contacts (e.g., H···H, O···H, C···H).
-
The percentage contribution of each contact type to the total Hirshfeld surface area will be displayed.
-
Case Study: Hirshfeld Surface Analysis of N-(4-methoxyphenyl)picolinamide
To illustrate the practical application of the methodology, we will now perform a detailed Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide, a structurally similar analogue to our target compound. The synthesis and crystal structure of this compound have been reported, and its CCDC deposition number is 2401430.[1]
Crystallographic Data
The crystal structure of N-(4-methoxyphenyl)picolinamide was determined by single-crystal X-ray diffraction.[2] Key crystallographic parameters are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₁₃H₁₂N₂O₂ |
| Molecular Weight | 228.25 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.0082(9) |
| b (Å) | 20.728(4) |
| c (Å) | 11.1549(14) |
| β (°) | 96.998(15) |
| Volume (ų) | 1149.3(3) |
| Z | 4 |
| Temperature (K) | 293 |
| CCDC Deposition Number | 2401430 |
Data sourced from Burieva et al. (2024).[1]
Analysis of Intermolecular Interactions
The dₙₒᵣₘ surface of N-(4-methoxyphenyl)picolinamide reveals several key intermolecular contacts. The prominent red spots on the surface indicate strong hydrogen bonding interactions, which play a significant role in the crystal packing.
The 2D fingerprint plot provides a quantitative summary of the intermolecular contacts. The overall plot shows the distribution of all contacts, while the decomposed plots highlight the contributions of specific atom pairs.
Caption: Key Intermolecular Interactions in N-(4-methoxyphenyl)picolinamide.
The analysis of the decomposed fingerprint plots for N-(4-methoxyphenyl)picolinamide reveals the following percentage contributions of the major intermolecular contacts to the total Hirshfeld surface area:[2]
| Intermolecular Contact | Contribution (%) |
| H···H | 37.5 |
| C···H/H···C | 22.0 |
| O···H/H···O | 15.4 |
| N···H/H···N | 5.0 |
| C···C | 4.8 |
| C···N/N···C | 3.4 |
| C···O/O···C | 1.9 |
Data derived from the study by Burieva et al. (2024).[2]
Interpretation of the Results:
-
H···H contacts are the most significant, contributing 37.5% to the total Hirshfeld surface. This is typical for organic molecules and reflects the abundance of hydrogen atoms on the molecular surface.
-
C···H/H···C contacts account for 22.0% of the surface, indicating the presence of weak dispersive forces and potentially C-H···π interactions, which contribute to the overall stability of the crystal packing.
-
O···H/H···O contacts have a substantial contribution of 15.4%, confirming the presence of strong hydrogen bonds that are crucial in directing the molecular assembly in the crystal.
-
The remaining contacts (N···H, C···C, C···N, and C···O) make smaller contributions to the overall crystal packing.
Application to this compound
Once the CIF file for this compound is obtained, the same comprehensive analysis can be performed. The presence of the bromine atom is expected to introduce new types of intermolecular interactions, particularly halogen bonding.
Anticipated Intermolecular Interactions:
-
Halogen Bonding (Br···N or Br···O): The bromine atom, with its electropositive σ-hole, can act as a halogen bond donor, interacting with the nitrogen or oxygen atoms of neighboring molecules. This would be a key interaction to investigate.
-
Hydrogen Bonding: Similar to the methoxy-analogue, N-H···O or N-H···N hydrogen bonds are expected to be present.
-
π-π Stacking: The aromatic rings may engage in π-π stacking interactions.
-
Br···H and Br···Br contacts: These interactions may also contribute to the crystal packing.
By following the detailed protocol and using the case study of N-(4-methoxyphenyl)picolinamide as a guide, researchers can perform a thorough and insightful Hirshfeld surface analysis of this compound to elucidate the intricate network of intermolecular interactions that govern its solid-state properties. This understanding is invaluable for applications in drug development, materials science, and crystal engineering.
References
- Burieva, D., Torambetov, B., Bobonazarova, S., Abdushukurov, A., Kholikov, T., Khan, A. A., Ashurov, J., & Yusufov, M. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide.
- Burieva, D., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. PMC - NIH.
- Burieva, D., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-meth-oxy-phen-yl)picolinamide. PubMed. [Link]
- ResearchGate. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. [Link]
- Tiekink, E. R. T., & Zukerman-Schpector, J. (2018). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing.
- How to get, install crystal explorer and applications | Getting Started with CrystalExplorer. (2025, January 29). [Video]. YouTube. [Link]
- Spackman, P. R., et al. (2021). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. Journal of Applied Crystallography, 54(3), 1006-1011. [Link]
- CrystalExplorer Developers. (n.d.). Quick Start - CrystalExplorer Basics. CrystalExplorer.
- How to create crystal surfaces using CrystalExplorer | Promolecular density. (2025, January 31). [Video]. YouTube. [Link]
- CrystalExplorer Developers. (n.d.). Generate Surfaces and Surface Properties. CrystalExplorer.
- How to Create Hirshfeld Surface and 2D Fingerprint Plots using Crystal Explorer. (2025, February 13). [Video]. YouTube. [Link]
- ResearchGate. (n.d.).
- Suda, S., & Nishimura, Y. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals.
- Alteneiji, A. S., Hasan, K., Shehadi, I., & Khanfar, M. A. (2024). The crystal structure of bis[(4-methoxyphenyl)(picolinoyl)amido-κN:N′]copper(II), C26H22CuN4O4. Zeitschrift für Kristallographie - New Crystal Structures, 239(1), 127-130. [Link]
- CrystalExplorer Developers. (n.d.). Fingerprint Plots. CrystalExplorer.
- CrystalExplorer Developers. (n.d.). The Hirshfeld Surface. CrystalExplorer.
- Karagianni, M., et al. (2018). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Magnetochemistry, 4(4), 46. [Link]
- Soto-Monsalve, M., et al. (2020). Synthesis, crystal structure, Hirshfeld surface analysis, MEP study and molecular docking of N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide as a promising inhibitor of hfXa.
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- Li, Y., et al. (2008). 4-[4-(3-Methoxybenzamido)phenoxy]-N-methylpicolinamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2377. [Link]
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- PubChem. (n.d.). N-(4-Amino-3-methoxyphenyl)picolinamide.
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A Technical Guide to N-(4-Bromophenyl)picolinamide: Synthesis, Coordination Chemistry, and Applications as a Bidentate Ligand
Abstract
N-(4-Bromophenyl)picolinamide is a versatile heterocyclic compound that has garnered significant interest for its role as a robust bidentate ligand in coordination chemistry. This guide provides an in-depth analysis of its synthesis, structural features, and coordination behavior. We will explore the nuanced mechanisms of its chelation to metal centers, supported by spectroscopic and crystallographic evidence. Furthermore, this document details validated protocols for the synthesis of the ligand and its metal complexes, and discusses their emerging applications in catalysis and medicinal chemistry, offering researchers and drug development professionals a comprehensive resource for leveraging this ligand in their work.
Introduction: The Significance of Picolinamide-Based Ligands
The amide bond is a cornerstone of chemical synthesis, with approximately 25% of all pharmaceutical drugs containing at least one amide functional group[1]. When this functionality is incorporated into a pyridine framework, specifically at the 2-position as in picolinamides, a powerful class of chelating agents emerges[1]. These molecules possess two key donor atoms: the nitrogen of the pyridine ring and the carbonyl oxygen of the amide group. This arrangement allows them to act as bidentate ligands, forming stable five-membered chelate rings with metal ions.
This compound (hereafter N4BP) is a prominent member of this class. The inclusion of a bromophenyl substituent introduces several key features:
-
Modulated Electronic Properties: The electron-withdrawing nature of the bromine atom can influence the electron density on the amide nitrogen and, by extension, the coordination properties of the ligand.
-
Steric Influence: The bulky phenyl group can direct the geometry of the resulting metal complex.
-
Synthetic Handle: The bromine atom provides a reactive site for further functionalization, for instance, through cross-coupling reactions, allowing for the creation of more complex molecular architectures[2].
This guide will elucidate the fundamental chemistry of N4BP, demonstrating its utility as a reliable bidentate ligand for a variety of applications.
Synthesis and Characterization of this compound
The synthesis of N4BP is typically achieved through the coupling of picolinic acid with 4-bromoaniline. While various coupling agents can be employed, methods utilizing orthoboric acid under microwave irradiation have proven efficient[1].
Experimental Protocol: Synthesis of this compound
This protocol is adapted from methodologies described for similar picolinamide syntheses[1].
Objective: To synthesize this compound from picolinic acid and 4-bromoaniline.
Materials:
-
Picolinic acid
-
4-Bromoaniline
-
Orthoboric acid (B(OH)₃)
-
Appropriate solvent (e.g., a high-boiling point solvent or solvent-free under microwave conditions)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Microwave reactor (optional, but recommended for efficiency)
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine picolinic acid (1.0 eq.), 4-bromoaniline (2.0 eq.), and orthoboric acid (1.0 eq.)[1]. Rationale: Using an excess of the amine can drive the reaction to completion. Boric acid serves as an effective catalyst for direct amidation.
-
Reaction: Subject the mixture to microwave irradiation for a specified time (e.g., 40 minutes) or reflux in a suitable solvent until TLC analysis indicates the consumption of the limiting reagent (picolinic acid)[1].
-
Work-up: After cooling to room temperature, dissolve the residue in dichloromethane (DCM).
-
Purification: Wash the organic layer sequentially with saturated sodium bicarbonate solution to remove unreacted picolinic acid, and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The resulting crude solid can be further purified by recrystallization (e.g., from an ethanol/water mixture) to yield this compound as a crystalline solid.
Workflow for Ligand Synthesis and Purification
Caption: Workflow for the synthesis and purification of N4BP.
Expected Characterization Data
Proper characterization is crucial to confirm the identity and purity of the synthesized ligand.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons on both the pyridine and bromophenyl rings. A characteristic downfield singlet for the N-H proton is expected, typically >9 ppm[3]. |
| FT-IR | A prominent C=O (amide I) stretching band around 1650-1680 cm⁻¹. An N-H stretching band around 3300 cm⁻¹. |
| Mass Spec. | A molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₁₂H₉BrN₂O. The isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) should be observable. |
| Melting Point | A sharp melting point indicates high purity. |
Coordination Chemistry: The Bidentate Ligand in Action
This compound functions as a classic N,O-bidentate ligand. Upon reaction with a metal salt, it coordinates through the pyridine nitrogen and, following deprotonation of the amide proton, the amido nitrogen, or more commonly, through the neutral amide oxygen. The coordination via the amido nitrogen often occurs in the presence of a base.
A prime example is the reaction with a Palladium(II) precursor, which forms a bis-complex, bis[N-(4-bromophenyl)pyridine-2-carboxamidato]palladium(II)[3][4]. In this complex, two N4BP ligands coordinate to the palladium center.
Mechanism of Bidentate Chelation
The ligand binds to the metal center in a bidentate fashion, creating a stable five-membered chelate ring. This chelation is confirmed by various analytical techniques:
-
¹H NMR Spectroscopy: Upon complexation, the disappearance of the N-H proton signal (e.g., at 9.8 ppm for the free ligand) is a clear indicator of deprotonation and coordination through the amido nitrogen[3]. Other proton signals, particularly those on the pyridine ring, will show a downfield shift due to the electron-withdrawing effect of the metal center.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the coordination mode. Studies on the palladium complex of N4BP confirm a distorted square-planar geometry around the metal center, with each ligand coordinating through the pyridine nitrogen and the deprotonated amide nitrogen[3][4].
Caption: N,O-Bidentate coordination of N4BP to a metal center (M).
Structural Data from Crystallography
The analysis of the crystal structure of bis[N-(4-Bromophenyl)pyridine-2-carboxamidato]palladium(II) provides key quantitative data confirming the coordination.
| Parameter | Value (Å or °) | Significance |
| Pd-N(pyridine) distance | Varies (e.g., ~2.0 Å) | Confirms a strong coordinate covalent bond. |
| Pd-N(amide) distance | Varies (e.g., ~2.0 Å) | Confirms coordination after deprotonation. |
| N(pyridine)-Pd-N(amide) angle | Varies (e.g., ~80-85°) | This "bite angle" is characteristic of a five-membered chelate ring. |
| Note: Specific values are dependent on the crystal structure and are taken from representative palladium complexes.[3] |
Applications in Research and Development
The ability of N4BP to form stable complexes with transition metals opens up avenues for its use in various fields.
Catalysis
Picolinamide-directed C-H activation is a powerful tool in organic synthesis. Cobalt-catalyzed reactions, for instance, have utilized picolinamide-containing substrates to direct the formation of C-S bonds[5]. While this example uses the picolinamide as a directing group rather than a standalone ligand, the underlying principle of N,O-chelation to stabilize the metal catalyst is the same. The N4BP ligand can be used to create well-defined metal complexes that act as catalysts for cross-coupling, oxidation, or reduction reactions.
Medicinal Chemistry and Drug Development
The picolinamide scaffold is present in numerous biologically active molecules[6][7][8][9]. Metal complexes, particularly those of gold, platinum, and palladium, are known for their cytotoxic properties against cancer cells[10]. The N4BP ligand can be used to synthesize new metal-based drug candidates. The lipophilicity imparted by the bromophenyl group can enhance cell membrane permeability, a desirable trait for drug candidates[4]. Furthermore, related compounds have shown potential as antibacterial agents, suggesting another promising area of investigation for N4BP and its derivatives[2][11].
Experimental Protocol: General Synthesis of a Metal-[N4BP] Complex
This protocol provides a general method for synthesizing a 2:1 ligand-to-metal complex, based on the synthesis of the palladium(II) complex[3][4].
Objective: To synthesize a bis[this compound] metal(II) complex.
Materials:
-
This compound (N4BP) (2.0 eq.)
-
A suitable metal(II) salt (e.g., PdCl₂, Cu(OAc)₂, etc.) (1.0 eq.)
-
A suitable solvent (e.g., methanol, acetonitrile)
-
A weak base (e.g., sodium acetate, triethylamine), if necessary to facilitate deprotonation.
Procedure:
-
Ligand Dissolution: Dissolve this compound in the chosen solvent, with gentle heating if necessary.
-
Metal Salt Addition: In a separate flask, dissolve the metal(II) salt in the same solvent.
-
Reaction: Add the metal salt solution dropwise to the ligand solution under constant stirring. If the ligand coordinates in its deprotonated form, the base should be added at this stage.
-
Precipitation: Stir the reaction mixture at room temperature or gentle reflux for several hours. The formation of a precipitate often indicates product formation.
-
Isolation: Cool the mixture and collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold solvent and then with a non-polar solvent like diethyl ether to remove impurities.
-
Drying: Dry the final complex in a vacuum oven. The product can be characterized by FT-IR (observing shifts in the C=O band) and elemental analysis.
Conclusion
This compound is a highly effective and synthetically accessible N,O-bidentate ligand. Its well-defined coordination chemistry, confirmed by extensive spectroscopic and crystallographic data, makes it a reliable building block for constructing novel metal complexes. The stability of the resulting five-membered chelate ring, combined with the electronic and steric properties imparted by the bromophenyl group, provides a versatile platform for applications ranging from homogeneous catalysis to the development of new metallodrugs. This guide has provided the fundamental knowledge and practical protocols necessary for researchers to confidently incorporate this valuable ligand into their scientific endeavors.
References
- Mjwara, P. N., et al. (2021). bis[N-(4-Bromophenyl)pyridine-2-carboxamidato]palladium. Molbank, 2021(4), M1283.
- Yadav, J., et al. (2024). Co(II)-Catalyzed Picolinamide-Directed C(sp3)-S Bond Formation with N-(phenylsulfanyl)succinimides. The Journal of Organic Chemistry.
- Mjwara, P. N., et al. (2022). Synthesis, crystal structure, DFT calculations, and molecular docking of N-(4-bromophenyl)pyridine-2-carboxamide palladium(II) complexes. Journal of Molecular Structure, 1264, 133246.
- LookChem. Cas 14547-73-0, this compound.
- Burieva, D., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 12), 1293–1297.
- Hoffman Fine Chemicals. CAS RN 1291624-46-8 | N-(1-(4-Bromophenyl)ethyl)picolinamide.
- Google Patents. (2013). Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same. EP2566859B1.
- Google Patents. (1966). Process for the production of new picolinic acid derivatives. US3228950A.
- Saeed, S., et al. (2013). Crystal data and structure refinement for N-{[(4-bromophenyl) amino]carbonothioyl}benzamide. ResearchGate.
- Rauf, A., et al. (2023). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 28(20), 7062.
- Liu, Y., et al. (2012). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. Molecules, 17(6), 6317-6329.
- Liu, Y., et al. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. ResearchGate.
- Seth, S., et al. (1996). Biological activity of 4-(4-bromophenyl)-thiosemicarbazide. Acta Crystallographica Section C: Crystal Structure Communications, 52(Pt 9), 2377-2379.
- Wang, S., et al. (2014). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 19(9), 13426-13440.
- Burieva, D., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-meth-oxy-phen-yl)picolinamide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 12), 1293-1297.
- de Oliveira, K. M. G., et al. (2016). Metal Complexes of 3-(4-bromophenyl)-1-pyridin-2-ylprop-2-en-1-one Thiosemicarbazone: Cytotoxic Activity and Investigation on the Mode of Action of the gold(III) Complex. Bioinorganic Chemistry and Applications, 2016, 8524674.
- Saeed, S., et al. (2013). Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. ResearchGate.
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Methodological & Application
Synthesis of N-(4-Bromophenyl)picolinamide: A Detailed Experimental Protocol for Researchers
This comprehensive guide provides a detailed experimental protocol for the synthesis of N-(4-Bromophenyl)picolinamide, a valuable building block in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step methodologies, and the chemical principles underpinning the synthetic strategy.
Introduction: The Significance of this compound
This compound belongs to the picolinamide class of compounds, which are recognized for their diverse applications. The presence of a pyridine ring, an amide linkage, and a brominated phenyl group provides a versatile scaffold for further chemical modifications. The bromine atom, in particular, serves as a handle for various cross-coupling reactions, enabling the synthesis of more complex molecules.[1] Picolinamides, in general, are explored for their potential as ligands in coordination chemistry, as protecting groups, and as directing groups in C-H activation reactions.[2] This makes this compound a key intermediate in the development of novel pharmaceuticals and functional materials.[1]
Chemical Principles and Reaction Mechanism
The synthesis of this compound is fundamentally an amide bond formation between picolinic acid and 4-bromoaniline. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the amine.
Two primary strategies are commonly employed for this transformation:
-
Conversion to an Acyl Chloride: Picolinic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the highly reactive picolinoyl chloride. This intermediate then readily undergoes nucleophilic attack by the amino group of 4-bromoaniline to form the desired amide. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.[3][4]
-
Use of Coupling Reagents: A wide array of peptide coupling reagents can facilitate the amide bond formation directly from the carboxylic acid and amine.[5][6][7][8][9] Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[4] This intermediate is then susceptible to nucleophilic attack by the amine. Often, a catalyst such as 4-Dimethylaminopyridine (DMAP) is added to accelerate the reaction.[10]
This protocol will focus on the robust and widely used thionyl chloride method due to its efficiency and cost-effectiveness.
Experimental Workflow Overview
The synthesis of this compound via the acyl chloride intermediate can be visualized in the following workflow:
Caption: Workflow for the synthesis of this compound.
Health and Safety Precautions
It is imperative to conduct a thorough risk assessment before commencing any chemical synthesis. The following are key safety considerations for this protocol:
-
4-Bromoaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[1] It is also very toxic to aquatic life.[1] Always handle 4-bromoaniline in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[3][11] In case of a spill, dampen the solid material with 60-70% ethanol before carefully transferring it to a suitable container for disposal.[5][12]
-
Thionyl Chloride (SOCl₂): This is a corrosive and toxic substance that reacts violently with water to release toxic gases (HCl and SO₂). It should be handled with extreme care in a fume hood.
-
Triethylamine (Et₃N): This is a flammable and corrosive liquid with a strong odor. Handle in a well-ventilated area.
-
Dichloromethane (DCM): This is a volatile solvent and a suspected carcinogen. All operations involving DCM should be performed in a fume hood.
Always consult the Safety Data Sheets (SDS) for all reagents before use.[1][3][11]
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of picolinamides.[3][13]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| Picolinic Acid | 123.11 | 1.00 g | 8.12 | 1.0 |
| Thionyl Chloride (SOCl₂) | 118.97 | 8.0 mL | 109.2 | ~13.4 |
| 4-Bromoaniline | 172.02 | 1.54 g | 8.93 | 1.1 |
| Triethylamine (Et₃N) | 101.19 | 2.5 mL | 17.9 | 2.2 |
| Dichloromethane (DCM), anhydrous | - | ~60 mL | - | - |
| Saturated aq. NaHCO₃ | - | ~50 mL | - | - |
| Brine | - | ~50 mL | - | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | - |
Equipment:
-
Round-bottom flasks (100 mL and 250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Cannula or dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Equipment for flash column chromatography (silica gel)
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
Part 1: Formation of Picolinoyl Chloride
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add picolinic acid (1.00 g, 8.12 mmol).
-
In a fume hood, carefully add thionyl chloride (8.0 mL, 109.2 mmol) to the flask.
-
Heat the resulting suspension to reflux and maintain for 16 hours. The reaction mixture should become a clear, orange-colored solution.
-
After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting picolinoyl chloride will be a bright orange oil.
Part 2: Amide Coupling
-
Dissolve the crude picolinoyl chloride in anhydrous dichloromethane (40 mL) in a 250 mL round-bottom flask and cool the solution to 0 °C using an ice-water bath.
-
In a separate flask, prepare a solution of 4-bromoaniline (1.54 g, 8.93 mmol) and triethylamine (2.5 mL, 17.9 mmol) in anhydrous dichloromethane (20 mL).
-
Slowly add the 4-bromoaniline solution to the cold picolinoyl chloride solution via a cannula or a dropping funnel over 15-20 minutes, while stirring.
-
Stir the reaction mixture at 0 °C for 20 minutes, and then allow it to warm to room temperature and stir for an additional 16 hours. The color of the solution will likely change to dark brown.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 ethyl acetate/petroleum ether).
Part 3: Work-up and Purification
-
Once the reaction is complete, quench the reaction by adding deionized water (50 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 25 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether or hexane to afford this compound as a solid.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure by observing the chemical shifts, integration, and coupling patterns of the protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To further confirm the carbon skeleton of the molecule.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic functional groups, particularly the amide C=O stretch (typically around 1650-1680 cm⁻¹) and N-H stretch (around 3200-3400 cm⁻¹).
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.
Alternative Synthetic Route: DCC Coupling
For substrates that may be sensitive to the harsh conditions of the thionyl chloride method, a milder alternative is the use of a carbodiimide coupling agent like DCC.[10]
Brief Protocol:
-
Dissolve picolinic acid (1.0 eq), 4-bromoaniline (1.0 eq), and DMAP (0.2 eq) in anhydrous DCM in a round-bottom flask.[10]
-
Cool the mixture to 0 °C in an ice bath.[10]
-
Add DCC (1.1 eq) to the cooled mixture under an inert atmosphere.[10]
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
The byproduct, dicyclohexylurea (DCU), is insoluble in DCM and can be removed by filtration.
-
The filtrate is then subjected to a similar aqueous work-up and purification by column chromatography as described above.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. The thionyl chloride method is a robust and efficient approach, while the DCC coupling method offers a milder alternative. By carefully following the outlined procedures and safety precautions, researchers can successfully synthesize this versatile chemical intermediate for a wide range of applications in drug discovery and materials science.
References
- Devi, P., Barry, S. M., Houlihan, K. M., Murphy, M. J., Turner, P., Jensen, P., & Rutledge, P. J. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific reports, 5, 9950. [Link]
- LookChem. (n.d.). Cas 14547-73-0, this compound.
- PubChem. (n.d.). 4-Bromoaniline.
- Aapptec. (n.d.). Coupling Reagents.
- White, A. W., Al-Faiyz, Y. S. S., & Spring, D. R. (2016). The reductive cleavage of picolinic amides. Tetrahedron Letters, 57(33), 3582-3585.
- Leggio, A., Belsito, E. L., De Luca, G., Di Gioia, M. L., Leotta, V., Romio, E., Siciliano, C., & Liguori, A. (2015). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 5(104), 85641-85648.
- ResearchGate. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6605.
- Chemistry Steps. (n.d.). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides.
- Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.
- Hasan, M. R., Chowdhury, S. M., Aziz, M. A., Shahriar, A., Ahmed, H., & Khan, M. A. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4341. [Link]
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A Step-by-Step Guide to the Purification of N-(4-Bromophenyl)picolinamide: Application Notes and Protocols
Introduction
N-(4-Bromophenyl)picolinamide is a valuable chemical intermediate, belonging to the phenylpyridine class of compounds, with significant applications in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of a bromine atom on the phenyl ring provides a versatile handle for further chemical modifications through cross-coupling reactions, making it a key building block in medicinal chemistry and materials science.[1] The purity of this compound is paramount, as impurities can lead to unwanted side reactions, lower yields of the desired final product, and introduce potential toxicological risks in drug development pipelines.
This comprehensive guide provides a detailed, step-by-step protocol for the purification of this compound, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established chemical principles and are designed to be self-validating, ensuring the isolation of a highly pure product. We will explore a multi-step purification strategy involving an initial wash with a mild base, followed by either recrystallization or column chromatography, and finally, methods for assessing the purity of the final product.
Understanding Potential Impurities
The purification strategy for this compound is dictated by the potential impurities arising from its synthesis. A common synthetic route involves the amide coupling of picolinic acid and 4-bromoaniline.[2][3][4]
Potential Impurities Include:
-
Unreacted Starting Materials:
-
Picolinic acid
-
4-bromoaniline
-
-
Side Products from Coupling Reaction:
The purification methods outlined below are designed to effectively remove these specific impurities.
Purification Workflow
A general workflow for the purification of this compound is presented below. The choice between recrystallization and column chromatography will depend on the nature and quantity of the impurities, as well as the desired final purity.
Caption: General purification workflow for this compound.
Part 1: Initial Purification by Aqueous Wash
An initial wash with a mild aqueous base is a crucial first step to remove acidic impurities, primarily unreacted picolinic acid.[7][8] Sodium bicarbonate is an ideal choice as it is strong enough to neutralize the carboxylic acid but generally will not hydrolyze the amide product under these conditions.
Protocol 1: Sodium Bicarbonate Wash
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent in which the product is soluble, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.
-
Washing: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. The volume of the bicarbonate solution should be approximately half the volume of the organic layer.
-
Extraction: Stopper the funnel and shake gently, venting frequently to release any pressure generated from the neutralization reaction (evolution of CO₂ gas).[8]
-
Separation: Allow the layers to separate. The top layer will typically be the organic layer containing the product, and the bottom layer will be the aqueous layer containing the sodium salt of picolinic acid.
-
Draining: Carefully drain the lower aqueous layer.
-
Repeat: Repeat the washing step one more time with the sodium bicarbonate solution.
-
Water Wash: Wash the organic layer with deionized water to remove any residual sodium bicarbonate.
-
Brine Wash: Finally, wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to aid in the removal of water from the organic layer.
-
Drying: Drain the organic layer into a clean Erlenmeyer flask and dry it over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the partially purified product.
Part 2: Primary Purification Methods
After the initial wash, the partially purified product can be further purified by either recrystallization or column chromatography. The choice of method depends on the impurity profile. A preliminary analysis by Thin Layer Chromatography (TLC) can help in making this decision.
Method A: Purification by Recrystallization
Recrystallization is an effective technique for purifying solid compounds and is often preferred for its simplicity and potential for high recovery when a suitable solvent is found.[9] The principle relies on the difference in solubility of the desired compound and its impurities in a particular solvent or solvent mixture at different temperatures. A good recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures.
For this compound, an ethanol-water mixture is a promising solvent system.[10][11][12]
Protocol 2: Recrystallization from Ethanol-Water
-
Dissolution: Place the partially purified this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Heat the mixture on a hot plate.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: To the hot ethanol solution, add hot water dropwise until the solution becomes slightly cloudy (the cloud point). This indicates that the solution is saturated.[10][12]
-
Clarification: Add a few more drops of hot ethanol until the cloudiness just disappears.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of the crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol-water mixture to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Method B: Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption onto a solid stationary phase and elution with a liquid mobile phase.[13][14][15] For this compound, a normal-phase chromatography setup with silica gel as the stationary phase and a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) as the mobile phase is effective.[8][16]
Protocol 3: Silica Gel Column Chromatography
-
TLC Analysis: First, determine the optimal solvent system using TLC. Test various ratios of hexane and ethyl acetate. The ideal solvent system will give the product an Rf value of approximately 0.25-0.35.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 8:2 hexane:ethyl acetate).
-
Pack a glass column with the slurry, ensuring there are no air bubbles.
-
Add a layer of sand on top of the silica gel to prevent disturbance of the stationary phase.
-
-
Sample Loading:
-
Dissolve the partially purified this compound in a minimal amount of a volatile solvent like DCM.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the column and begin collecting fractions.
-
Maintain a constant flow rate.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
-
Combining and Concentration:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Quantitative Data Summary
| Parameter | Recrystallization (Ethanol/Water) | Column Chromatography (Silica Gel) |
| Stationary Phase | N/A | Silica Gel |
| Mobile Phase/Solvent | Ethanol/Water | Hexane/Ethyl Acetate (e.g., 8:2 to 7:3 v/v) |
| Expected Purity | >98% | >99% |
| Typical Recovery | 70-90% | 60-80% |
| Key Impurities Removed | Primarily less soluble impurities | Wide range of polar and non-polar impurities |
Part 3: Purity Assessment
After purification, it is essential to assess the purity of the this compound. A combination of analytical techniques provides the most comprehensive evaluation.[17]
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive method for determining the purity of a compound by separating it from any remaining impurities.[17][18] A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is a common setup for analyzing aromatic compounds. Purity is typically determined by the area percentage of the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of the purified compound and can also be used for quantitative purity analysis (qNMR).[19][20][21] The absence of signals corresponding to impurities in the NMR spectrum is a strong indicator of high purity.
Conclusion
The purification of this compound is a critical step in its utilization as a chemical intermediate. The multi-step approach presented in this guide, involving an initial basic wash followed by either recrystallization or column chromatography, provides a robust and reliable method for obtaining a high-purity product. The choice of the primary purification technique should be guided by the specific impurity profile of the crude material. Finally, rigorous purity assessment using techniques such as HPLC and NMR is essential to validate the success of the purification process and ensure the quality of the final compound for its intended application.
References
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- Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231.
- Devi, P., Barry, S. M., Houlihan, K. M., Murphy, M. J., Turner, P., Jensen, P., & Rutledge, P. J. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific reports, 5(1), 1-8.
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- Yáñez, M., Fraile, V., Elguero, J., & Goya, P. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Acta Crystallographica Section E: Crystallographic Communications, 79(5).
- Devi, P., Barry, S. M., Houlihan, K. M., Murphy, M. J., Turner, P., Jensen, P., & Rutledge, P. J. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific reports, 5, 9950.
- Google Patents. (n.d.). Process for the preparation of 4-bromophenyl derivatives.
- Scribd. (n.d.). Synthesis and Structural Characterisation of Amides From Picolinic Acid and Pyridine 2 6 Dicarboxylic Acid.
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Application Notes & Protocols: N-(4-Bromophenyl)picolinamide in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable for the synthesis of complex organic molecules, particularly biaryls, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and advanced materials.[1][2]
This guide provides an in-depth technical overview and practical protocols for the use of N-(4-Bromophenyl)picolinamide as a key substrate in Suzuki-Miyaura reactions. The presence of a reactive C(sp²)–Br bond on the phenyl ring allows for predictable and efficient coupling with a diverse array of organoboron reagents.[3] The picolinamide moiety, while generally stable under typical Suzuki conditions, is a valuable pharmacophore and structural motif in medicinal chemistry, making this substrate a critical building block for the synthesis of novel chemical entities.[4]
These notes are designed to move beyond a simple recitation of steps, offering insights into the causality behind experimental choices to empower researchers to optimize conditions, troubleshoot challenges, and successfully apply this versatile reaction in their own laboratories.
Mechanistic Deep Dive: The Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle centered on a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[3][5] Understanding these fundamental steps is crucial for rational optimization and troubleshooting.
The three core steps are:
-
Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-bromine bond of this compound. This is often the rate-determining step of the reaction.[5] The use of bulky, electron-rich ligands, such as dialkylbiaryl phosphines or N-Heterocyclic Carbenes (NHCs), is critical as they stabilize the Pd(0) center and accelerate this oxidative addition process.[1][6]
-
Transmetalation: Following oxidative addition, the organic moiety from the organoboron reagent is transferred to the newly formed arylpalladium(II) complex. This step requires activation of the boronic acid by a base.[1] The base (e.g., K₃PO₄, K₂CO₃) reacts with the boronic acid to form a more nucleophilic boronate species [RB(OH)₃]⁻, which readily transfers its organic group to the palladium center, displacing the halide.[7][8][9]
-
Reductive Elimination: In the final step, the two organic fragments on the palladium(II) complex couple and are expelled, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[1][5]
Experimental Protocols and Workflows
The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of this compound. As with any reaction, optimization may be required based on the specific boronic acid used.
General Protocol for Suzuki-Miyaura Coupling
Materials and Reagents:
-
This compound (1.0 equiv.)
-
Arylboronic Acid (1.2 - 1.5 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd₂(dba)₃, 1-3 mol%)
-
Ligand (if using a separate precursor like Pd₂(dba)₃, e.g., XPhos, 2-6 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0 - 3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene/Water 5:1)[3][10]
-
Inert Gas (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.5 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.[11] Oxygen can lead to undesirable side reactions, such as the homocoupling of the boronic acid, and can deactivate the catalyst.[3][12]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath (typically 80-110 °C) and stir vigorously. Vigorous stirring is essential, especially in biphasic systems, to ensure adequate mixing of the organic and aqueous phases.[12]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to yield the final product.
Parameter Optimization: A Guide to Key Variables
Achieving high yields and purity often requires fine-tuning the reaction conditions. The tables below summarize critical parameters and provide field-proven insights for optimization.
Table 1: Catalyst & Ligand Selection
| Component | Examples | Rationale & Expert Insights |
| Pd Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | Pd(II) sources like Pd(OAc)₂ are common and bench-stable but must be reduced in situ to the active Pd(0) form.[3] Pd(0) sources like Pd₂(dba)₃ can provide more consistent initiation. |
| Pd(PPh₃)₄ | A reliable Pd(0) source where the ligand is included. Often effective for simple aryl bromides but may be less active for more challenging substrates compared to modern ligand systems. | |
| Ligand | Buchwald Ligands: XPhos, SPhos, RuPhos | These are bulky, electron-rich dialkylbiaryl phosphines that are highly effective for coupling aryl bromides and challenging heteroaryl substrates.[6] They accelerate oxidative addition and reductive elimination. |
| Other Phosphines: P(t-Bu)₃, PCy₃ | Highly electron-donating alkylphosphines that are also very effective but can be more air-sensitive. | |
| N-Heterocyclic Carbenes (NHCs) | Strong sigma-donating ligands that form very stable palladium complexes.[13][14] They are excellent alternatives to phosphines and show high activity and stability.[15][16] |
Table 2: Base & Solvent System Selection
| Parameter | Common Choices | Rationale & Expert Insights |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, KF | The base is critical for activating the boronic acid.[7][17] K₃PO₄ is a strong, effective base for many aryl bromide couplings.[11] Cs₂CO₃ is more soluble and can be beneficial for difficult couplings. KF is a milder option that can help suppress protodeboronation.[18] |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O, 2-MeTHF | Aprotic organic solvents are used to dissolve the organic reagents and catalyst.[3] Water is often added to dissolve the inorganic base, facilitating the formation of the reactive boronate species.[1] Anhydrous conditions can be used, particularly if protodeboronation is a concern.[12] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor base/solvent choice. | Use a fresh, high-purity catalyst and ligand. Ensure rigorous degassing of solvents and maintenance of an inert atmosphere.[12] Screen a different base (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[19] |
| Protodeboronation | Presence of water; Base is too strong; High temperature. | This side reaction replaces the boronic acid with a hydrogen. Use a boronic ester (e.g., pinacol ester) which is more stable.[3] Switch to anhydrous conditions or use a milder base like KF.[12][19] |
| Homocoupling | Presence of oxygen; Pd(II) precatalyst reduction pathway. | Rigorously exclude oxygen from the reaction.[3][19] If using a Pd(II) source, homocoupling can occur during the in situ reduction to Pd(0). Using a direct Pd(0) source like Pd₂(dba)₃ may mitigate this.[19] |
| Catalyst Decomposition | High temperature; Ligand degradation; Pyridine coordination. | The nitrogen on the picolinamide's pyridine ring can potentially coordinate to palladium, sometimes inhibiting the catalyst.[11] Using a more robust ligand (e.g., an NHC or a bulky Buchwald ligand) can prevent this. Avoid unnecessarily high temperatures.[19] |
References
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- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025, August 9). Wiley Online Library.
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- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
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- The Journal of Organic Chemistry. (2010). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes.
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- Google Patents. (n.d.). EP2566859B1 - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same.
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The Picolinamide-Directed Suzuki-Miyaura Coupling: A Modular Approach for the Synthesis of N-(4-Arylphenyl)picolinamides
Introduction: The Strategic Role of N-(4-Bromophenyl)picolinamide in Palladium-Catalyzed Cross-Coupling
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds.[1][2] Among these, the Suzuki-Miyaura coupling has gained prominence due to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[3][4] This application note delves into the utility of a specific, yet versatile building block, this compound, in palladium-catalyzed Suzuki-Miyaura reactions. The strategic placement of the bromine atom on the phenyl ring provides a reactive handle for cross-coupling, while the picolinamide moiety serves a dual purpose: it acts as a powerful directing group in various C-H functionalization reactions and its inherent chelating ability can influence the electronic properties and reactivity of the molecule.[5][6] This guide provides a comprehensive overview of the synthesis of N-(4-arylphenyl)picolinamides via a robust Suzuki-Miyaura protocol, offering researchers a reliable method for the generation of a diverse library of biaryl compounds. These products are of significant interest in medicinal chemistry and materials science, where the biaryl scaffold is a common motif.[7]
Mechanistic Insights: The Palladium Catalytic Cycle in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium(0) species as the active catalyst. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide, in this case, this compound, to a low-valent palladium(0) complex. This step forms a new palladium(II) intermediate. The reactivity of the aryl halide is crucial, with the C-Br bond being sufficiently reactive for this transformation.
-
Transmetalation: The subsequent step involves the transfer of the organic group from the organoboron reagent (an arylboronic acid in this protocol) to the palladium(II) center. This is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex, which forms the new carbon-carbon bond of the biaryl product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.
// Nodes Pd0 [label="Pd(0) Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArylHalide [label="this compound\n(Ar-X)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; OxidativeAddition [label="Oxidative\nAddition", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PdII_Intermediate [label="Pd(II) Intermediate\n(Ar-Pd-X)", fillcolor="#FBBC05", fontcolor="#202124"]; BoronicAcid [label="Arylboronic Acid\n(Ar'-B(OH)₂) + Base", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Diaryl_PdII [label="Diaryl Pd(II) Complex\n(Ar-Pd-Ar')", fillcolor="#FBBC05", fontcolor="#202124"]; ReductiveElimination [label="Reductive\nElimination", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="N-(4-Arylphenyl)picolinamide\n(Ar-Ar')", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Byproduct [label="Boron Byproducts", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Pd0 -> OxidativeAddition [label=" "]; ArylHalide -> OxidativeAddition [label=" "]; OxidativeAddition -> PdII_Intermediate [label=" "]; PdII_Intermediate -> Transmetalation [label=" "]; BoronicAcid -> Transmetalation [label=" "]; Transmetalation -> Diaryl_PdII [label=" "]; Diaryl_PdII -> ReductiveElimination [label=" "]; ReductiveElimination -> Product [label=" "]; ReductiveElimination -> Pd0 [label="Catalyst Regeneration"]; Transmetalation -> Byproduct [style=dashed]; } end_dot Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a detailed, step-by-step procedure for a representative Suzuki-Miyaura coupling reaction between this compound and phenylboronic acid. The reaction conditions have been optimized for high yield and purity.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | |
| Phenylboronic Acid | ≥97% | Commercially Available | |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Commercially Available | Air and moisture sensitive. Handle under inert atmosphere. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Finely powdered for better solubility. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Degas before use. |
| Deionized Water | Degas before use. | ||
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | ||
| Brine (Saturated NaCl solution) | Prepared in-house | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | ||
| Schlenk flask or sealed reaction tube | |||
| Magnetic stirrer and stir bar | |||
| Inert atmosphere (Argon or Nitrogen) | |||
| TLC plates (Silica gel 60 F₂₅₄) |
Reaction Setup and Procedure
// Nodes Start [label="Start: Assemble Reaction Components", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagents [label="To a Schlenk flask, add:\n- this compound (1.0 mmol)\n- Phenylboronic Acid (1.2 mmol)\n- K₂CO₃ (2.0 mmol)\n- Pd(PPh₃)₄ (0.03 mmol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inert [label="Evacuate and backfill the flask\nwith Argon (3x)", fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="Add degassed 1,4-Dioxane (5 mL)\nand degassed water (1 mL)\nvia syringe", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Heat the reaction mixture at 80-90 °C\nwith vigorous stirring for 12-18 hours", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitoring [label="Monitor reaction progress by TLC\n(e.g., 30% Ethyl Acetate in Hexanes)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Cool to room temperature.\nDilute with Ethyl Acetate (20 mL)\nand water (10 mL).", fillcolor="#34A853", fontcolor="#FFFFFF"]; Extraction [label="Separate layers. Extract aqueous layer\nwith Ethyl Acetate (2 x 10 mL).", fillcolor="#F1F3F4", fontcolor="#202124"]; Washing [label="Combine organic layers and wash with:\n- Saturated NaHCO₃ (15 mL)\n- Brine (15 mL)", fillcolor="#F1F3F4", fontcolor="#202124"]; Drying [label="Dry over anhydrous MgSO₄,\nfilter, and concentrate in vacuo.", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purify the crude product by flash\ncolumn chromatography on silica gel.", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End: Characterize pure product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Reagents; Reagents -> Inert; Inert -> Solvent; Solvent -> Reaction; Reaction -> Monitoring; Monitoring -> Reaction [label="Incomplete"]; Monitoring -> Workup [label="Complete"]; Workup -> Extraction; Extraction -> Washing; Washing -> Drying; Drying -> Purification; Purification -> End; } end_dot Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reagent Preparation: To a dry Schlenk flask or sealable reaction tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and finely powdered anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 0.03 equiv), to the reaction vessel.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed deionized water (1 mL) to the reaction mixture via syringe. The use of a dioxane/water solvent system is common for Suzuki couplings as it helps to dissolve both the organic and inorganic reagents.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at 80-90 °C and stir vigorously for 12-18 hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by taking small aliquots from the reaction mixture. A suitable eluent system would be, for example, 30% ethyl acetate in hexanes. The disappearance of the starting material, this compound, indicates the completion of the reaction.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-phenylphenyl)picolinamide.
Trustworthiness and Self-Validation: Key Considerations for a Successful Reaction
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen, and maintaining an inert atmosphere is critical to prevent its decomposition and ensure catalytic activity.
-
Anhydrous and Degassed Solvents: While the reaction tolerates water, using anhydrous and degassed solvents minimizes potential side reactions and ensures reproducibility.
-
Choice of Base: Potassium carbonate is a commonly used base in Suzuki couplings. Its strength is sufficient to facilitate transmetalation without promoting significant side reactions.
-
Catalyst Loading: A catalyst loading of 3 mol % is generally sufficient for this type of transformation. Higher loadings may be necessary for less reactive substrates, but can lead to increased cost and more challenging purification.
-
Purity of Reagents: The purity of the starting materials, particularly the boronic acid, is important. Impurities can inhibit the catalyst and lead to lower yields.
Conclusion and Future Directions
The palladium-catalyzed Suzuki-Miyaura coupling of this compound provides a highly efficient and modular route to a wide range of N-(4-arylphenyl)picolinamides. The protocol detailed herein is robust, reproducible, and can be adapted for the synthesis of a diverse library of biaryl compounds by simply varying the boronic acid coupling partner. The picolinamide moiety in the product molecules offers a handle for further C-H functionalization studies, opening avenues for the rapid diversification of these scaffolds for applications in drug discovery and materials science.
References
- Chen, G., Shaughnessy, K. H., & Daugulis, O. (2009). Palladium-Catalyzed Picolinamide-Directed Alkylation of Unactivated C(sp3)–H Bonds with Alkyl Iodides. Journal of the American Chemical Society, 131(42), 15132–15133. [Link]
- The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Zhang, S.-Y., He, G., Nack, W. A., Zhao, Y., Li, Q., & Chen, G. (2014). Palladium-Catalyzed Picolinamide-Directed Alkylation of Unactivated C(sp3)–H Bonds with Alkyl Iodides. Journal of the American Chemical Society, 136(34), 12161–12164. [Link]
- Ahmad, S., Ali, A., & Parveen, H. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(11), 2872. [Link]
- Zhang, D., & Wang, J. (2008). Palladium-catalyzed direct arylation of (hetero)arenes with aryl boronic acids. Angewandte Chemie International Edition, 47(8), 1473-1476. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Beilstein Journal of Organic Chemistry. (2011). Studies on Pd/NiFe2O4 catalyzed ligand-free Suzuki reaction in aqueous phase: synthesis of biaryls, terphenyls and polyaryls. PMC. [Link]
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- Xiao, Z., Shu, S., Lin, Y., & Li, X. (2018). Chelation-Assisted C−N Cross-Coupling between Picolinamides and Aryl Boronic Acids under Nickel Catalysis. Asian Journal of Organic Chemistry, 7(10), 2053-2056. [Link]
- Buchwald, S. L., & Bolm, C. (Eds.). (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. John Wiley & Sons.
- Scribd. (n.d.). Experiment 8 - Suzuki Coupling Reaction.
- Chemical & Pharmaceutical Bulletin. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
- Royal Society of Chemistry. (n.d.). Pd-catalyzed C–H arylation of benzothioamides with boronic acids using thioamides as directing groups. Organic Chemistry Frontiers. [Link]
- PubMed. (2008). Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. [Link]
- ResearchGate. (n.d.). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol.
- PubMed. (2019). Palladium-catalyzed direct arylation of (hetero)arenes with aryl boronic acids. [Link]
- PubMed Central (PMC). (2020). Advances in Cross-Coupling Reactions. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on Pd/NiFe2O4 catalyzed ligand-free Suzuki reaction in aqueous phase: synthesis of biaryls, terphenyls and polyaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
Application Notes & Protocols: N-(4-Bromophenyl)picolinamide as a Transformative Ligand for Copper-Catalyzed Cross-Coupling Reactions
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of N-(4-Bromophenyl)picolinamide as a highly effective bidentate ligand in copper-catalyzed cross-coupling reactions. We delve into the mechanistic rationale behind its efficacy, present detailed, field-proven protocols for C-N and C-O bond formation, and offer expert insights to ensure experimental success.
Introduction: The Renaissance of Copper Catalysis with Picolinamide Ligands
Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, represent a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-heteroatom bonds.[1][2] These reactions are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] Historically, Ullmann-type reactions were plagued by harsh conditions, including high temperatures and the need for stoichiometric amounts of copper.[1][3]
The modern era of copper catalysis has been defined by the development of sophisticated ligands that dramatically improve reaction efficiency, broaden substrate scope, and allow for milder, more practical conditions.[4] Among these, picolinamide derivatives have emerged as a powerful class of simple, inexpensive, and robust bidentate ligands.[5][6] Their ability to chelate the copper center through the pyridine nitrogen and amide moiety stabilizes the catalyst, thereby facilitating the catalytic cycle at lower temperatures.
This guide focuses specifically on This compound , a ligand whose structure offers both the essential picolinamide scaffold for catalytic activity and a bromophenyl group that can modulate the electronic properties of the system.[5][7]
Mechanistic Insight: Why this compound Excels
The efficacy of this compound stems from its role as a bidentate, monoanionic "N,N" or "N,O" ligand after deprotonation of the amide N-H proton by the base. This chelation is critical for stabilizing the copper(I) and proposed copper(III) intermediates throughout the catalytic cycle.
A generally accepted mechanism for the copper-catalyzed N-arylation (Goldberg reaction) is depicted below. The ligand plays a crucial role in several key steps:
-
Complex Formation: The ligand coordinates to the Cu(I) precursor. In the presence of a base (e.g., K₃PO₄), the picolinamide is deprotonated to form a more active anionic ligand complex.
-
Oxidative Addition: The aryl halide (Ar-X) undergoes oxidative addition to the Cu(I) center, forming a transient, high-valent Cu(III) intermediate. The stabilizing effect of the picolinamide ligand is paramount for this step to occur under mild conditions.[8]
-
Deprotonation & Coordination: The nucleophile (e.g., an amine, R₂NH) is deprotonated by the base and coordinates to the copper center.
-
Reductive Elimination: The C-N bond is formed via reductive elimination from the Cu(III) center, releasing the final product and regenerating a Cu(I) species, which re-enters the catalytic cycle.
The electronic nature of the N-aryl substituent on the picolinamide can fine-tune the redox properties of the copper catalyst, directly impacting reaction efficiency and scope.[5]
Caption: Fig. 1: Proposed Catalytic Cycle for C-N Coupling.
Synthesis of this compound Ligand
For laboratories preferring to synthesize the ligand, a straightforward amidation protocol can be employed.
Protocol 3.1: Ligand Synthesis
-
Reagents & Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add picolinic acid (1.0 eq), 4-bromoaniline (1.1 eq), and a coupling reagent such as HATU (1.2 eq).
-
Solvent & Base: Dissolve the solids in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂). Add a non-nucleophilic base like DIPEA (3.0 eq) dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor reaction completion by TLC or LC-MS.
-
Workup & Purification: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid. Characterize via ¹H NMR, ¹³C NMR, and HRMS.
Application Protocol 1: Copper-Catalyzed N-Arylation (Goldberg Reaction)
This protocol details the formation of a C-N bond between an amine and an aryl halide. The synthesis of N-arylated amines is of paramount importance in medicinal chemistry.[9][10]
Caption: Fig. 2: Experimental Workflow for N-Arylation.
Protocol 4.1: General Procedure for N-Arylation of Amines
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add CuI (0.05 mmol, 5 mol%), this compound (0.10 mmol, 10 mol%), and K₃PO₄ (2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen. This cycle should be repeated three times to ensure an inert atmosphere.[11]
-
Reagent Addition: Under a positive pressure of argon, add the amine (1.2 mmol, 1.2 eq), the aryl iodide (1.0 mmol, 1.0 eq), and anhydrous DMSO (2.0 mL). Note: For solid amines, add them in step 1.
-
Reaction Conditions: Seal the vessel tightly and place it in a preheated oil bath at 110 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by withdrawing a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing the organic layer by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Filter through a pad of celite to remove insoluble copper salts. Transfer the filtrate to a separatory funnel and wash the organic layer with saturated aqueous NH₄Cl (2 x 15 mL) and brine (1 x 15 mL).
-
Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the desired N-arylated product.
Table 1: Representative Scope for Copper-Catalyzed N-Arylation
| Entry | Amine | Aryl Halide | Product | Typical Yield (%) |
|---|---|---|---|---|
| 1 | Morpholine | 4-Iodotoluene | 4-(p-tolyl)morpholine | 85-95 |
| 2 | Aniline | 1-Bromo-4-methoxybenzene | 4-Methoxydiphenylamine | 75-88 |
| 3 | Pyrrolidine | 1-Iodo-3-(trifluoromethyl)benzene | 1-(3-(Trifluoromethyl)phenyl)pyrrolidine | 80-92 |
| 4 | Benzamide | Iodobenzene | N-Phenylbenzamide | 70-85 |
| 5 | Indole | 4-Bromoacetophenone | 1-(4-Acetylphenyl)-1H-indole | 78-90 |
Yields are typical for picolinamide-ligated systems and serve as a guideline. Optimization may be required.
Application Protocol 2: Copper-Catalyzed O-Arylation (Ullmann Ether Synthesis)
This protocol outlines the synthesis of diaryl ethers, which are valuable structures in natural products and materials science. The procedure is similar to N-arylation, with key differences in the nucleophile and base.
Protocol 5.1: General Procedure for O-Arylation of Phenols
-
Vessel Preparation: In an oven-dried reaction vial, combine CuI (0.05 mmol, 5 mol%), this compound (0.10 mmol, 10 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the vial, then evacuate and backfill with argon (repeat 3x).
-
Reagent Addition: Under argon, add the phenol (1.2 mmol, 1.2 eq), the aryl iodide (1.0 mmol, 1.0 eq), and anhydrous DMF or Toluene (2.0 mL).
-
Reaction Conditions: Seal the vial and heat in an oil bath at 110-130 °C for 24-48 hours.
-
Workup & Purification: After cooling, follow the workup and purification procedure described in Protocol 4.1.
Table 2: Representative Scope for Copper-Catalyzed O-Arylation
| Entry | Phenol | Aryl Halide | Product | Typical Yield (%) |
|---|---|---|---|---|
| 1 | Phenol | 1-Iodo-4-nitrobenzene | 4-Nitrophenyl phenyl ether | 88-96 |
| 2 | 4-Methoxyphenol | Iodobenzene | 4-Methoxydiphenyl ether | 85-94 |
| 3 | 2,6-Dimethylphenol | 4-Iodotoluene | 2,6-Dimethyl-4'-methyl-diphenyl ether | 70-80[5] |
| 4 | 3-Cresol | 1-Bromo-4-cyanobenzene | 4-(m-tolyloxy)benzonitrile | 75-88 |
Bulky phenols can be challenging substrates, but picolinamide ligands have shown high efficacy.[5]
Expert Insights & Troubleshooting
-
Choice of Base: K₃PO₄ is an excellent general-purpose base for N-arylation as it is strong enough to deprotonate the amide ligand and many amines without causing side reactions. For less acidic nucleophiles like phenols, a stronger base like Cs₂CO₃ is often required.
-
Solvent Selection: Polar aprotic solvents like DMSO and DMF are highly effective as they help solubilize the inorganic base and the catalyst components.[1] For some substrates, non-polar solvents like toluene or dioxane may be preferable to minimize side reactions.
-
Inert Atmosphere is Critical: While some modern systems show air tolerance, achieving high yields and reproducibility requires the rigorous exclusion of oxygen, which can oxidize the Cu(I) catalyst to an inactive Cu(II) state.
-
Low Conversion: If the reaction stalls, consider increasing the temperature (in 10 °C increments), using a higher catalyst/ligand loading (up to 10 mol% CuI / 20 mol% ligand), or switching to a more reactive aryl iodide if an aryl bromide was used.
-
Ligand Solubility: this compound exhibits good solubility in common organic solvents used for these reactions. If solubility issues are suspected with a particular substrate combination, a co-solvent system may be explored.
Conclusion
This compound stands out as a versatile and highly efficient ligand for facilitating copper-catalyzed cross-coupling reactions. Its simple structure, ease of synthesis, and ability to promote C-N and C-O bond formation under relatively mild conditions make it an invaluable tool for synthetic chemists. The protocols and insights provided herein serve as a robust starting point for researchers aiming to leverage this powerful catalytic system in their synthetic endeavors, from small-scale discovery to process development.
References
- Sambiagio, C., Munday, R. H., Marsden, S. P., Blacker, A. J., & McGowan, P. C. (2014). Picolinamides as effective ligands for copper-catalysed aryl ether formation: structure-activity relationships, substrate scope and mechanistic investigations. Chemistry, 20(52), 17606-15. [Link]
- ResearchGate. (n.d.). Proposed mechanism for picolinamide-directed Cu-catalyzed the synthesis of carbazoles.
- Kwong, F. Y., et al. (2003). Copper(I)-picolinic acid catalyzed N-arylation of hydrazides.
- Wikipedia. (n.d.).
- Beilstein Journal of Organic Chemistry. (2023). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Beilstein Journal of Organic Chemistry. [Link]
- National Center for Biotechnology Information. (2023).
- National Center for Biotechnology Information. (2014). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. PubMed Central. [Link]
- Lookchem. (n.d.). Cas 14547-73-0, this compound. Lookchem. [Link]
- ACS Publications. (2019). Cu-Catalyzed Couplings of Heteroaryl Primary Amines and (Hetero)aryl Bromides with 6-Hydroxypicolinamide Ligands. Organic Process Research & Development. [Link]
- Google Patents. (n.d.). Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same.
- Google Patents. (n.d.). Process for the production of new picolinic acid derivatives.
- National Center for Biotechnology Information. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. PubMed Central. [Link]
- National Center for Biotechnology Information. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PubMed Central. [Link]
- Clark Digital Commons. (2015). Copper(II) complexes of picolinamide incorporating both tricyanomethanido and 2-(aminomethyl)pyridine moieties. Clark Digital Commons. [Link]
- Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]
- ResearchGate. (n.d.). ChemInform Abstract: N-Picolinamides as Ligands for Ullmann-Type C-N Coupling Reactions.
- Wikipedia. (n.d.). Ullmann reaction. Wikipedia. [Link]
- National Center for Biotechnology Information. (2012). Diamine Ligands in Copper-Catalyzed Reactions. PubMed Central. [Link]
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Application Notes and Protocols for the Antimicrobial Drug Discovery of N-(4-Bromophenyl)picolinamide
Foreword: The Picolinamide Scaffold as a Frontier in Antimicrobial Research
The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics.[1][2][3] Picolinamides, a class of compounds characterized by a pyridine-2-carboxamide core, have emerged as a promising area of investigation. Recent studies have highlighted the potential of picolinamide derivatives against a range of pathogens, including the formidable Clostridioides difficile and various fungal species.[4][5][6] These derivatives have been shown to act via specific mechanisms, such as the inhibition of cell wall biosynthesis, underscoring their potential as targeted therapeutic agents.[4]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in the application of a specific, yet underexplored, derivative: N-(4-Bromophenyl)picolinamide . While extensive research on this particular molecule is not yet prevalent in peer-reviewed literature, its structural similarity to other bioactive picolinamides suggests its potential as an antimicrobial agent.[7] The following application notes and protocols are designed to provide a robust framework for the synthesis, screening, and initial characterization of this compound in the context of antimicrobial drug discovery. The methodologies outlined herein are based on established techniques and findings from studies on analogous compounds.[4][5][8]
Synthesis of this compound
The synthesis of this compound can be achieved through a standard amidation reaction between picolinic acid and 4-bromoaniline. While various coupling reagents can be employed, the following protocol describes a common and effective method.
Protocol 1: Synthesis of this compound
Materials:
-
Picolinic acid
-
4-bromoaniline
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., T3P®)[5]
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Acid Chloride Formation (if using thionyl chloride):
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve picolinic acid in an excess of thionyl chloride.
-
Reflux the mixture for 2-3 hours.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain picolinoyl chloride. Use this crude product immediately in the next step.
-
-
Amidation:
-
Dissolve 4-bromoaniline in anhydrous DCM in a separate flask and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (as a base) to the 4-bromoaniline solution.
-
Slowly add a solution of picolinoyl chloride in anhydrous DCM to the cooled 4-bromoaniline solution with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution and brine.
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Antimicrobial Screening Workflow
A systematic approach is crucial for evaluating the antimicrobial potential of a novel compound. The following workflow provides a logical progression from initial broad-spectrum screening to more detailed mechanistic investigations.
Figure 1: A stepwise workflow for the antimicrobial evaluation of this compound.
Core Experimental Protocols
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[8]
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Bacterial or fungal inocula, adjusted to the appropriate density (e.g., 5 x 10⁵ CFU/mL for bacteria)
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (broth and DMSO without compound)
-
Sterility control (broth only)
-
Multichannel pipette
-
Incubator
Procedure:
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
-
Serial Dilutions:
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate. Discard the final 100 µL from the last well. This will create a concentration gradient of the test compound.
-
-
Inoculation:
-
Prepare the microbial inoculum to the standardized concentration.
-
Add 10 µL of the inoculum to each well (except the sterility control).
-
-
Controls:
-
Include a positive control (a known antibiotic) and a negative control (inoculum with DMSO but no compound) on each plate.
-
-
Incubation:
-
Seal the plates and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
-
Reading the Results:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT Assay)
It is essential to assess the toxicity of the compound to mammalian cells to determine its therapeutic potential. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human cell line (e.g., HeLa or HEK293)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator
Procedure:
-
Cell Seeding:
-
Seed the 96-well plates with the mammalian cells at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate for 24-48 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours.
-
-
Formazan Solubilization:
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability compared to the untreated control. The IC₅₀ (the concentration that inhibits 50% of cell viability) can be determined by plotting the cell viability against the compound concentration.
-
Protocol 4: Preliminary Mechanism of Action (MoA) - Macromolecular Synthesis Assay
Based on the known MoA of other picolinamides, a key initial step is to determine if this compound inhibits the synthesis of major macromolecules.[4]
Conceptual Framework: This assay measures the incorporation of radiolabeled precursors into DNA, RNA, protein, and peptidoglycan. A significant reduction in the incorporation of a specific precursor suggests that the compound targets that particular biosynthetic pathway.
Materials:
-
Bacterial culture in the logarithmic growth phase
-
Radiolabeled precursors:
-
[³H]-thymidine (for DNA synthesis)
-
[³H]-uridine (for RNA synthesis)
-
[³H]-leucine (for protein synthesis)
-
N-acetyl-[³H]-glucosamine (for peptidoglycan synthesis)
-
-
This compound
-
Control antibiotics with known MoA (e.g., ciprofloxacin for DNA, rifampicin for RNA, chloramphenicol for protein, and vancomycin for peptidoglycan)
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Bacterial Culture Preparation: Grow bacteria to the mid-logarithmic phase.
-
Compound and Precursor Addition:
-
Aliquot the bacterial culture into tubes.
-
Add this compound at a concentration near its MIC.
-
Add the specific radiolabeled precursor to each tube.
-
-
Incubation: Incubate the tubes at 37°C for a defined period.
-
Precipitation of Macromolecules:
-
Stop the incorporation by adding cold TCA.
-
Collect the precipitate (containing the macromolecules with incorporated radiolabels) by filtration.
-
-
Radioactivity Measurement:
-
Wash the filters to remove unincorporated precursors.
-
Measure the radioactivity of the filters using a scintillation counter.
-
-
Data Analysis:
-
Compare the radioactivity in the compound-treated samples to the untreated control. A significant decrease in radioactivity for a specific precursor indicates inhibition of that pathway.
-
Data Interpretation and Future Directions
Data Summary Table:
| Microbial Strain | MIC (µg/mL) | Cell Line | IC₅₀ (µg/mL) | Selectivity Index (SI = IC₅₀/MIC) |
| Staphylococcus aureus | HeLa | |||
| Escherichia coli | HEK293 | |||
| Candida albicans | ||||
| ... |
A promising antimicrobial candidate will exhibit a low MIC against the target pathogens and a high IC₅₀ against mammalian cells, resulting in a high Selectivity Index.
Next Steps:
-
Structure-Activity Relationship (SAR) Studies: If this compound shows promising activity, synthesizing and testing analogues can help identify the key structural features required for its antimicrobial action and optimize its potency and selectivity.[5]
-
Advanced MoA Studies: Depending on the results of the macromolecular synthesis assay, more specific MoA studies can be conducted. For example, if peptidoglycan synthesis is inhibited, further experiments can be performed to identify the specific enzyme being targeted.
-
In Vivo Efficacy Studies: Compounds with good in vitro activity and low cytotoxicity should be advanced to animal models of infection to evaluate their in vivo efficacy.
By following these application notes and protocols, researchers can systematically evaluate the antimicrobial potential of this compound and contribute to the urgent search for new antimicrobial agents.
References
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- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
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- Khan, A., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4435. [Link]
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Application Notes & Protocols: Screening N-(4-Bromophenyl)picolinamide Derivatives for Anticancer Activity
Introduction: The Rise of Picolinamides in Oncology
The search for novel anticancer agents with improved efficacy and selectivity remains a paramount goal in medicinal chemistry. Within this landscape, heterocyclic scaffolds serve as a rich source of inspiration for drug design. The picolinamide (pyridine-2-carboxamide) framework, in particular, has emerged as a "privileged" structure, capable of interacting with a diverse range of biological targets. Its derivatives have been investigated for a multitude of therapeutic applications, but it is their potential as anticancer agents that has garnered significant attention.[1][2]
Recent advancements have highlighted a specific subclass, N-aryl picolinamides, as potent cytotoxic agents. The introduction of a substituted phenyl ring at the amide nitrogen can dramatically influence biological activity. Specifically, the N-(4-Bromophenyl)picolinamide moiety has been identified as a key pharmacophore in several series of compounds exhibiting significant anticancer effects.[3][4] The presence and position of the bromine atom appear crucial for activity, suggesting a specific role in target binding.[4] These derivatives often function by inducing programmed cell death (apoptosis) and halting the cell division cycle, two hallmark strategies for controlling tumor growth.[5][6]
This guide serves as a comprehensive resource for researchers and drug development professionals. It provides both the scientific rationale and detailed, field-tested protocols for the systematic screening of novel this compound derivatives, from initial cytotoxicity assessment to the elucidation of their primary mechanisms of action.
Scientific Foundation: Unraveling the Mechanism of Action
While the precise targets for many this compound derivatives are still under active investigation, a consensus is forming around their ability to disrupt fundamental cellular processes required for cancer cell survival and proliferation.
2.1 Key Molecular Mechanisms and Structure-Activity Relationship (SAR)
Studies on related picolinamide structures suggest that they may function as kinase inhibitors, targeting enzymes like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is critical for angiogenesis—the formation of new blood vessels that tumors need to grow.[5][7] The N-phenylpicolinamide portion of these molecules often acts as a "hinge-binding" element within the ATP-binding pocket of these kinases.[1]
The 4-bromophenyl group is not merely a bulky substituent; its specific electronic and steric properties are often essential for potent activity.[4] Structure-activity relationship (SAR) studies consistently show that modifications to this part of the molecule can lead to a significant loss of cytotoxicity, underscoring its importance.[4] The primary mechanisms through which these compounds exert their anticancer effects are the induction of apoptosis and cell cycle arrest.[5][8]
2.2 Visualizing the Anticancer Strategy
The dual-pronged attack of inducing apoptosis and cell cycle arrest is a highly effective anticancer strategy. The following diagram illustrates the logical flow of how these mechanisms contribute to tumor cell death.
Caption: Logical flow of the dual-mechanism anticancer action.
Core Protocols: A Step-by-Step In Vitro Screening Workflow
A systematic, multi-stage screening process is essential for identifying and characterizing promising lead compounds. The workflow begins with a broad assessment of cytotoxicity and progressively narrows down to more detailed mechanistic studies for the most potent candidates.
3.1 High-Level Experimental Workflow
The following diagram outlines the standard workflow for screening novel picolinamide derivatives.
Caption: Standard workflow for anticancer compound screening.
3.2 Protocol 1: General Cell Culture and Compound Preparation
Rationale: Proper cell maintenance and accurate compound handling are the foundation of reproducible results. The choice of solvent (typically DMSO) and the preparation of a dilution series are critical for creating accurate dose-response curves.
-
Materials:
-
Selected human cancer cell line (e.g., A549 lung cancer, HCT116 colon cancer, MCF-7 breast cancer).[2][3]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
This compound derivatives.
-
Sterile, high-purity Dimethyl Sulfoxide (DMSO).
-
96-well flat-bottom sterile microplates.
-
Phosphate-buffered saline (PBS).
-
-
Procedure:
-
Cell Culture: Maintain the chosen cancer cell line in a 37°C, 5% CO₂ humidified incubator according to standard protocols. Ensure cells are in the logarithmic growth phase and sub-confluent before seeding.
-
Compound Stock Preparation: Prepare a high-concentration stock solution (e.g., 10-20 mM) of each derivative in DMSO. Ensure complete dissolution. Store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
-
Serial Dilutions: On the day of the experiment, prepare a series of working solutions by diluting the stock solution in complete culture medium. It is crucial to ensure the final DMSO concentration in the wells remains constant across all treatments (and in the vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).[9]
-
3.3 Protocol 2: Preliminary Cytotoxicity Assessment (MTT Assay)
Rationale: The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9] It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. This assay is cost-effective and ideal for the initial high-throughput screening of a compound library.[9]
-
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[9][10]
-
Compound Treatment: Remove the medium and add 100 µL of medium containing the various concentrations of the picolinamide derivatives. Include a vehicle control (medium with DMSO) and a blank control (medium only).[9]
-
Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[10]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[9]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. Use a reference wavelength of >650 nm if available.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
3.4 Protocol 3: Mechanistic Study - Apoptosis Assay via Annexin V/PI Staining
Rationale: To confirm if the observed cytotoxicity is due to apoptosis, an Annexin V/Propidium Iodide (PI) assay is performed. In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[11] Annexin V is a protein that binds with high affinity to PS.[11] PI is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic or necrotic cells where membrane integrity is compromised. Flow cytometry is used to quantify the different cell populations.[12]
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the picolinamide derivative at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle-treated negative control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the respective well.[12]
-
Washing: Centrifuge the cell suspension (e.g., 300-600 x g for 5 minutes) and wash the cell pellet twice with cold PBS.[12][13]
-
Staining: Resuspend the cells in 100 µL of 1X Annexin-binding buffer. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 2-5 µL of PI solution (e.g., 1 mg/ml stock).[12][13]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[11][13]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[13]
-
Interpretation:
-
3.5 Protocol 4: Mechanistic Study - Cell Cycle Analysis
Rationale: Many anticancer agents, including picolinamide derivatives, function by arresting the cell cycle at a specific phase, preventing the cell from dividing.[8][14] This is commonly analyzed by staining DNA with a fluorescent dye like Propidium Iodide (PI) and using flow cytometry to measure the fluorescence intensity of individual cells, which is proportional to their DNA content.[15] This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at IC50 concentration for a set time (e.g., 24 hours).
-
Cell Harvesting: Collect and wash cells as described in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet in a small amount of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells and prevent clumping. Incubate for at least 30 minutes on ice (or store at -20°C for longer periods).[16][17]
-
Washing: Centrifuge the fixed cells and carefully decant the ethanol. Wash the pellet twice with PBS to remove the ethanol.[16]
-
Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A. RNase is crucial as PI can also bind to double-stranded RNA, which would interfere with the DNA content analysis.[16]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[16]
-
Analysis: Analyze the samples using a flow cytometer.
-
Interpretation: A histogram of DNA content will be generated. An accumulation of cells in the G2/M peak (with 4N DNA content) compared to the control group indicates a G2/M phase arrest.[18][19]
-
Data Presentation and Interpretation
4.1 Summarizing Cytotoxicity Data
Quantitative data from the primary screening should be organized into a clear table for easy comparison of the potency of different derivatives across various cell lines.
Table 1: Example IC50 Values (µM) of Lead this compound Derivatives
| Compound ID | A549 (Lung) | HCT116 (Colon) | MCF-7 (Breast) | Notes |
| Lead Compound 1 | 3.6 | 9.1 | 35.7 | Potent against lung and colon cancer lines.[1][20] |
| Lead Compound 2 | 13.2 | 18.2 | >50 | Moderate, broad-spectrum activity.[7] |
| Lead Compound 3 | 1.7 | 3.0 | >50 | Highly potent against lung and colon cancer.[1] |
| Sorafenib (Ref.) | 13.1 | 10.1 | >100 | Reference multi-kinase inhibitor.[20] |
4.2 Integrated Data Interpretation
A successful lead candidate will not only have a low IC50 value but will also show clear evidence of inducing a desired biological response. For example, a compound with a 2 µM IC50 value that also shows a significant increase in the Annexin V-positive cell population and a clear arrest of cells in the G2/M phase is a much stronger candidate for further development than a compound with a similar IC50 that does not induce these mechanistic changes. This multi-assay approach provides a self-validating system, ensuring that the observed cytotoxicity is linked to a specific, measurable anticancer mechanism.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel anticancer therapeutics. The protocols outlined in this guide provide a robust framework for the initial identification and mechanistic characterization of potent derivatives. Compounds that demonstrate significant activity in these in vitro assays should be prioritized for more advanced studies, including specific kinase profiling, Western blotting to confirm the modulation of cell cycle and apoptotic proteins (e.g., Cyclins, Caspases), and ultimately, evaluation in in vivo preclinical cancer models to assess their therapeutic potential in a whole-organism context.[21]
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- 6. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. atcc.org [atcc.org]
- 11. kumc.edu [kumc.edu]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
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- 17. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
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- 19. Two 4N cell-cycle arrests contribute to cisplatin-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Application Notes & Protocols: Cell-Based Assays for N-(4-Bromophenyl)picolinamide Derivative Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for assessing the cytotoxic potential of N-(4-Bromophenyl)picolinamide and its derivatives. Moving beyond a simple recitation of steps, this document elucidates the rationale behind assay selection, provides detailed, validated protocols for key cytotoxicity endpoints, and offers insights into data interpretation. By grounding our methodologies in the principles of cell biology and pharmacology, we aim to equip researchers with the tools to generate robust, reproducible, and meaningful data for drug discovery and development programs.
Introduction: The Imperative for Cytotoxicity Profiling
This compound belongs to the broader class of picolinamides, a chemical scaffold that has garnered significant interest in medicinal chemistry due to its diverse biological activities, including antibacterial, antitumor, and enzyme inhibitory properties.[1][2][3][4] As novel derivatives are synthesized to optimize efficacy, a concurrent and rigorous evaluation of their cytotoxic profile is paramount. Cytotoxicity testing is a critical step in the drug discovery pipeline, serving to identify compounds that may cause cellular damage or death, thereby flagging potential safety liabilities early in development.[5][6]
This document outlines a multi-parametric approach to cytotoxicity assessment, recognizing that a single assay provides only a limited view of a compound's interaction with a cell. We will explore assays that measure distinct cellular health indicators: metabolic activity, membrane integrity, and the induction of apoptosis.
Strategic Assay Selection: Choosing the Right Endpoint
The choice of a cytotoxicity assay should be hypothesis-driven, informed by the known or suspected mechanism of action of the compound class. Picolinamide derivatives have been shown to act through various mechanisms, including kinase inhibition.[1][2] Such mechanisms can lead to cell death through controlled (apoptotic) or uncontrolled (necrotic) pathways. Therefore, a well-rounded cytotoxicity assessment should employ assays that can distinguish between these outcomes.
Here, we present three complementary assays to build a comprehensive cytotoxic profile:
-
MTT Assay: Measures mitochondrial metabolic activity, serving as a proxy for cell viability and proliferation.[7][8][9]
-
LDH Release Assay: Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium, indicating a loss of plasma membrane integrity, a hallmark of necrosis.[5][10][11]
-
Caspase-3/7 Activation Assay: Measures the activity of key executioner caspases, providing a specific marker for cells undergoing apoptosis.[12][13][14]
dot graph TD { A[Start: Compound Treatment] --> B{Select Primary Assay}; B --> C[Metabolic Viability (MTT)]; B --> D[Membrane Integrity (LDH)]; C --> E{Viability Decreased?}; D --> F{Membrane Damage?}; E -- Yes --> G[Proceed to Mechanistic Assays]; E -- No --> H[Conclusion: Not Cytotoxic at Test Conc.]; F -- Yes --> G; F -- No --> H; G --> I[Apoptosis Assay (Caspase-3/7)]; I --> J{Apoptosis Induced?}; J -- Yes --> K[Conclusion: Apoptotic Mechanism]; J -- No --> L[Conclusion: Necrotic/Other Mechanism];
} enddot Caption: Decision workflow for cytotoxicity testing.
Experimental Protocols
General Cell Culture and Compound Preparation
Cell Line Selection: The choice of cell line should be relevant to the intended therapeutic application (e.g., A549 lung carcinoma, MCF-7 breast cancer, HepG2 liver carcinoma). Ensure cells are in the logarithmic growth phase for all experiments.
Compound Handling:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) of the this compound derivative in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Perform serial dilutions in complete culture medium to achieve the final desired concentrations for the dose-response experiment.
-
Critical Control: The final concentration of DMSO in the culture medium should be consistent across all wells and should not exceed 0.5% (v/v) to avoid solvent-induced toxicity. A "vehicle control" (medium with the same final DMSO concentration but no compound) is mandatory.
Protocol 1: MTT Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals.[7][8] The amount of formazan produced is proportional to the number of viable cells.[15]
Materials:
-
96-well flat-bottom tissue culture plates
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol)[15][16]
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.
-
Compound Treatment: Carefully remove the medium and add 100 µL of medium containing the desired concentrations of the picolinamide derivative (and controls: vehicle, untreated, and a positive control like Doxorubicin).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[7]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of the solubilization solution to each well.[7][9]
-
Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[8][15] Measure the absorbance at 570 nm (a reference wavelength of >650 nm can be used to reduce background).[7]
Protocol 2: LDH Release Assay for Cytotoxicity
Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[5][11] Released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, with the color intensity being proportional to the number of lysed cells.[10][17]
Materials:
-
LDH Cytotoxicity Assay Kit (commercially available kits from suppliers like Promega, Cayman Chemical, or Abcam are recommended)
-
96-well flat-bottom tissue culture plates
-
Microplate reader (absorbance at ~490 nm)
Procedure:
-
Plate Setup: Seed and treat cells with the picolinamide derivative as described in the MTT protocol (Section 3.2, Steps 1-3). It is crucial to set up the following controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with the kit's lysis buffer 45 minutes before the assay endpoint.[18]
-
Vehicle Control: Cells treated with the highest concentration of the vehicle (DMSO).
-
Medium Background: Culture medium without cells.
-
-
Supernatant Collection: After the treatment incubation, centrifuge the plate at ~400 x g for 5 minutes to pellet any detached cells.[17]
-
Assay Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new, clean 96-well plate.
-
Reagent Addition: Add the LDH reaction mixture (as prepared by the kit manufacturer's instructions) to each well.[19]
-
Incubation & Reading: Incubate the plate for up to 30 minutes at room temperature, protected from light.[10][17] Measure the absorbance at 490 nm.
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
Principle: This luminescent assay measures the activity of caspases-3 and -7, key executioner proteases in the apoptotic pathway.[14] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence).[12] Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of caspase activity.[12]
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega) or equivalent
-
White-walled, clear-bottom 96-well plates suitable for luminescence
-
Luminometer
Procedure:
-
Plate Setup: Seed and treat cells with the picolinamide derivative as described in the MTT protocol (Section 3.2, Steps 1-3), but using white-walled plates.
-
Reagent Preparation & Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature.
-
"Add-Mix-Measure": Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium). The single reagent addition both lyses the cells and initiates the luminescent reaction.[12]
-
Incubation: Mix the plate contents on a plate shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light.
-
Reading: Measure the luminescence using a plate-reading luminometer.
dot graph G { rankdir=LR; node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
} enddot Caption: Simplified overview of apoptotic signaling pathways.
Data Analysis and Interpretation
4.1. Calculations
-
MTT Assay:
-
Percent Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_VehicleControl - Absorbance_Blank)] * 100
-
-
LDH Assay:
-
Percent Cytotoxicity = [(Absorbance_Sample - Absorbance_Spontaneous) / (Absorbance_Maximum - Absorbance_Spontaneous)] * 100
-
-
Caspase-3/7 Assay:
-
Fold Induction = (Luminescence_Sample / Luminescence_VehicleControl)
-
4.2. Dose-Response Curves and IC50 Determination
Plot the calculated percent viability/cytotoxicity or fold induction against the logarithm of the compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (e.g., GraphPad Prism, R) to calculate the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the derivative that causes a 50% reduction in the measured parameter (e.g., 50% viability in an MTT assay).
4.3. Data Presentation
Summarize the calculated IC50 values in a clear, tabular format to facilitate comparison between different derivatives and cell lines.
| Derivative | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| This compound | A549 | MTT | 48 | > 100 |
| Derivative X | A549 | MTT | 48 | 15.2 ± 1.8 |
| Derivative Y | A549 | MTT | 48 | 5.7 ± 0.9 |
| Derivative Y | MCF-7 | MTT | 48 | 8.1 ± 1.1 |
| Derivative Y | A549 | LDH | 48 | 7.9 ± 1.2 |
| Derivative Y | A549 | Caspase-3/7 | 24 | 9.5 ± 1.5 |
(Note: Data shown are for illustrative purposes only.)
4.4. Integrated Interpretation
By combining the results from these assays, a more complete picture of the compound's cytotoxic mechanism emerges:
-
High MTT IC50, Low LDH release, Low Caspase activation: The compound is likely non-cytotoxic at the concentrations tested.
-
Low MTT IC50, Low LDH release, High Caspase activation: The compound likely induces apoptosis. The decrease in metabolic activity is a consequence of programmed cell death.
-
Low MTT IC50, High LDH release, Low Caspase activation: The compound likely induces necrosis, causing rapid loss of membrane integrity and cell lysis.
-
Low MTT IC50, High LDH release, High Caspase activation: The compound may induce late-stage apoptosis or secondary necrosis, where apoptotic cells eventually lose membrane integrity. Further time-course studies or alternative apoptosis assays like Annexin V staining may be required.[20]
Conclusion
The systematic application of this multi-parametric assay strategy provides a robust foundation for evaluating the cytotoxic effects of this compound derivatives. By carefully selecting assays that probe different cellular endpoints, researchers can move beyond a simple "live vs. dead" determination to gain crucial insights into the potential mechanism of toxicity. This detailed characterization is essential for making informed decisions in the hit-to-lead and lead optimization stages of drug development.
References
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate.
- East Carolina University. (n.d.). Annexin V Stain Protocol | Flow Cytometry Core.
- Wang, S., et al. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules, 17(6), 6333-6348.
- protocols.io. (2024). LDH cytotoxicity assay.
- Chen, L., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908.
- Wang, S., et al. (2012). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. PubMed.
- Cell Biologics Inc. (n.d.). LDH Assay.
- Wujec, M., et al. (2025). Synthesis, structure and biological activity of new picolinohydrazonamide derivatives. IUCrData, 10(1).
- Le, T. B., et al. (2021). Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. ACS Infectious Diseases, 7(10), 2910-2923.
- Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit.
- Wang, Y., et al. (2017). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 196-204.
- Luminex Corporation. (n.d.). Muse® Caspase-3/7 Kit.
- MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
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- 5. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
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In vitro testing of "N-(4-Bromophenyl)picolinamide" compounds on cancer cell lines
An In-Depth Guide to the In Vitro Evaluation of N-(4-Bromophenyl)picolinamide Compounds on Cancer Cell Lines
Authored by: Gemini, Senior Application Scientist
Introduction
The search for novel, potent, and selective anticancer agents is a cornerstone of modern drug discovery. Pyridine and pyrimidine derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in numerous bioactive compounds and their ability to modulate various biological processes involved in cancer pathogenesis[1]. Within this class, picolinamide-based compounds have emerged as promising candidates, with derivatives demonstrating significant antitumor activity by targeting critical cellular pathways.[2][3][4][5] The this compound scaffold, in particular, combines the picolinamide core with a bromophenyl group, a moiety often associated with enhanced biological activity in anticancer compounds[6].
This application note provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to conduct a thorough in vitro evaluation of novel this compound compounds. Moving beyond a simple list of procedures, this guide explains the causality behind experimental choices, outlines self-validating protocols, and provides a logical workflow from initial cytotoxicity screening to deeper mechanistic investigation. The protocols described herein are designed to be robust and reproducible, enabling the systematic characterization of a compound's anticancer potential.
Experimental Design: A Strategic Workflow
A tiered approach is essential for the efficient evaluation of novel compounds. This workflow ensures that resources are focused on the most promising candidates and that a comprehensive biological profile is developed for lead compounds. The process begins with broad screening for cytotoxic activity and progressively moves towards detailed mechanistic studies.
Part 1: Protocols for Core Biological Assays
This section provides detailed, step-by-step protocols for the essential assays required to characterize the anticancer activity of this compound compounds.
General Cell Culture and Compound Preparation
Rationale: Consistent and healthy cell cultures are the foundation of reproducible results. The choice of cell lines should ideally represent different cancer types (e.g., lung, breast, colon) to assess the compound's spectrum of activity.
-
Cell Lines: A panel of human cancer cell lines such as A549 (lung), MCF-7 (breast), HCT-116 (colon), and HepG2 (liver) are commonly used.[2][5]
-
Culture Conditions: Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintain in a humidified incubator at 37°C with 5% CO₂.
-
Compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of the this compound compound in sterile DMSO. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The final DMSO concentration in the cell culture medium should be kept constant across all treatments and should not exceed 0.5% to avoid solvent-induced toxicity.
Protocol: Cytotoxicity Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.[8]
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines
-
Complete culture medium
-
Test compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions.[7]
-
Controls: Include wells with medium only (blank), cells with medium containing DMSO at the same final concentration as the treated wells (vehicle control), and a positive control (e.g., a known anticancer drug like Doxorubicin).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours.[7] Visually confirm the formation of purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%).
Note on Alternative Assays: The Sulforhodamine B (SRB) assay is another robust colorimetric method that measures total cellular protein content and can be used as an alternative to the MTT assay.[9][10]
Protocol: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent DNA intercalating agent that cannot cross the intact membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
6-well plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging at low speed (e.g., 300 x g) for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1x Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1x Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.
-
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: Flow cytometry can be used to analyze the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[11] This is achieved by staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI), which binds stoichiometrically to DNA.[12] The fluorescence intensity of a stained cell is directly proportional to its DNA content, allowing for differentiation between phases.[11][12]
Materials:
-
6-well plates
-
Test compound
-
Ice-cold PBS
-
Ice-cold 70% Ethanol
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24 hours. Include a vehicle-treated control.
-
Harvesting: Harvest cells as described in the apoptosis protocol.
-
Washing: Wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the pellet in 200 µL of PBS. While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells.[13] Incubate at 4°C overnight or for at least 2 hours. Fixation permeabilizes the cells, allowing the dye to enter.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI/RNase Staining Buffer. The RNase is crucial to degrade any RNA, ensuring that PI only stains the DNA.[12]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The data is displayed as a histogram of fluorescence intensity versus cell count. Software is used to model the percentages of the cell population in the G0/G1, S, and G2/M phases.
Protocol: Western Blotting for Mechanistic Pathway Analysis
Principle: Western blotting is a technique used to detect and quantify specific proteins in a cell lysate.[14] It is invaluable for determining if a compound affects key signaling pathways, for example, by altering the expression or phosphorylation state of proteins involved in cell survival, proliferation, or apoptosis.
Materials:
-
Cell culture dishes
-
Test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system (digital imager or X-ray film)
Procedure:
-
Cell Lysis: Treat cells with the test compound for a specified time. Place plates on ice, wash with ice-cold PBS, and add ice-cold RIPA buffer.[15] Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.[15]
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[16]
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Wash the membrane again with TBST. Apply ECL detection reagent and capture the chemiluminescent signal using an imaging system.[15]
-
Analysis: Quantify band intensities using densitometry software. Normalize target protein levels to a loading control like β-actin to ensure equal protein loading.
Part 2: Data Presentation and Interpretation
Table 1: Hypothetical Cytotoxicity (IC₅₀) of this compound Analogs
The IC₅₀ value is the primary metric for comparing the cytotoxic potency of different compounds.
| Compound ID | Parent Scaffold | R-Group Modification | IC₅₀ (µM) vs. A549 (Lung) | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. HCT-116 (Colon) |
| NBP-001 | This compound | -H | 12.5 | 15.2 | 10.8 |
| NBP-002 | This compound | -CH₃ | 8.7 | 10.1 | 7.5 |
| NBP-003 | This compound | -OCH₃ | 25.4 | 30.5 | 22.1 |
| Doxorubicin | (Positive Control) | N/A | 0.8 | 0.5 | 0.7 |
Table 2: Example Cell Cycle Analysis Data
Cell cycle analysis reveals if a compound inhibits cell proliferation by causing arrest at a specific phase.
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 55.2% | 28.3% | 16.5% |
| NBP-002 (IC₅₀) | 15.8% | 14.1% | 70.1% |
Interpretation: The data suggests that compound NBP-002 causes a significant accumulation of cells in the G2/M phase, indicating cell cycle arrest at this checkpoint, a mechanism reported for some picolinamide derivatives.[3]
Part 3: Mechanistic Insights and Potential Signaling Pathways
Based on published research, picolinamide derivatives can exert their anticancer effects by inhibiting key protein kinases that drive tumor growth and survival.[2][3][5] Two such pathways are the VEGFR and Aurora kinase signaling cascades. Western blotting can be used to probe these pathways.
Investigative Strategy:
-
VEGFR-2 Pathway: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth.[5] Some picolinamide derivatives function as VEGFR-2 inhibitors.[3][5] To test this, researchers can treat endothelial cells (like HUVECs) or cancer cells expressing VEGFR-2 with the compound and perform western blots for phosphorylated (activated) VEGFR-2 and downstream effectors like phospho-AKT and phospho-ERK.[17]
-
Aurora Kinase Pathway: Aurora kinases are critical for proper cell division, particularly mitosis. Their inhibition can lead to failed cytokinesis and cell cycle arrest, often in the G2/M phase.[2][18] N-methylpicolinamide derivatives have been shown to selectively inhibit Aurora-B kinase.[2][18] Western blotting for the phosphorylation status of Aurora kinase substrates, such as Histone H3, can validate this mechanism.
Conclusion
This application note provides an integrated and scientifically rigorous strategy for the in vitro characterization of this compound compounds. By following the proposed workflow—from initial, broad cytotoxicity screening to focused apoptosis, cell cycle, and western blot analyses—researchers can efficiently identify promising anticancer candidates and elucidate their mechanisms of action. This systematic approach, grounded in established protocols and a clear understanding of the underlying cell biology, is essential for advancing novel chemical entities through the drug discovery pipeline.
References
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- Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. PMC.
- NanoCellect. (2020). How to Complete Cell Cycle Analysis via Flow Cytometry. NanoCellect.
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- Abdel-Maksoud, M. S., et al. (2019). Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. PubMed.
- Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie.
- Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium.
- Dai, J., et al. (2023). Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents. PubMed.
- Unknown. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry.
- Lv, Z-S., et al. (2019). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. RSC Publishing.
- Biocompare. (2018). What to Consider When Choosing Apoptotic Assays. Biocompare.
- ResearchGate. (n.d.). Caspase-3 and Annexin V assays confirm that cell death across.... ResearchGate.
- Smalley, K. S. M., et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC.
- ResearchGate. (n.d.). SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated.... ResearchGate.
- ResearchGate. (n.d.). Cell viability study by MTT (a) and SRB (b) assays using cancer cell.... ResearchGate.
- ResearchGate. (n.d.). In vitro cytotoxicity against different cancer cell lines by SRB assay. ResearchGate.
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- LookChem. (n.d.). Cas 14547-73-0,this compound. LookChem.
- ResearchGate. (n.d.). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. ResearchGate.
- Semantic Scholar. (n.d.). bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. Semantic Scholar.
- Li, Y., et al. (2022). Synthesis and anticancer activity of Pt(iv) prodrugs containing 3-bromopyruvic acid as an axial ligand. RSC Publishing.
- Mini-Reviews in Medicinal Chemistry. (n.d.). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents.
- Yang, Y., et al. (2022). Newly Synthesized Punicalin and Punicalagin Nano-Prototypes Induce Breast Cancer Cytotoxicity Through ROS-Mediated Apoptosis. International Journal of Nanomedicine.
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Molecular docking studies of "N-(4-Bromophenyl)picolinamide" derivatives
An Application Note and Protocol for the Molecular Docking of N-(4-Bromophenyl)picolinamide Derivatives
Authored by: A Senior Application Scientist
Abstract
Molecular docking is an indispensable computational technique in modern drug discovery, providing critical insights into the interactions between small molecules and their macromolecular targets.[1][2] This guide offers a comprehensive, in-depth protocol for conducting molecular docking studies on derivatives of this compound, a scaffold of interest in medicinal chemistry. While the parent compound has a defined chemical structure, its derivatives have shown potential as inhibitors of various protein classes, notably protein kinases.[3][4] This document is structured not as a rigid template but as a logical, field-tested workflow, emphasizing the scientific rationale behind each procedural step. We will navigate the entire pipeline from target selection and preparation to ligand construction, docking execution, and rigorous result validation, ensuring a self-validating and reproducible study.
Foundational Principles: More Than Just a Simulation
At its core, molecular docking predicts the preferred orientation and binding affinity of a ligand within the active site of a receptor.[5] The process computationally samples numerous conformations of the ligand within the binding pocket and employs a scoring function to rank these poses based on an estimation of the binding free energy.[2] A lower, more negative binding energy score generally indicates a more stable and favorable interaction.[6][7] However, it is crucial to recognize that this score is an approximation. A successful docking study does not end with the lowest score; it begins there. The true value lies in a holistic analysis of the binding pose, the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and a robust validation of the entire protocol.[8][9]
This guide will utilize Aurora-B Kinase as an exemplary target, as related picolinamide derivatives have demonstrated inhibitory activity against this enzyme class, making it a scientifically plausible and relevant system for this protocol.[4][10]
Overall Docking Workflow
The entire process can be visualized as a sequential pipeline, where the quality of output from each step is critical for the success of the next.
Caption: High-level workflow for a molecular docking study.
Part I: Receptor Preparation Protocol
Expertise & Experience: The quality of your receptor structure is paramount. A crystal structure from the Protein Data Bank (PDB) is not a perfect model; it is a static snapshot with potential issues like missing atoms, ambiguous protonation states, and the presence of non-essential molecules.[11] This protocol ensures the creation of a clean, chemically correct receptor model ready for docking.
Protocol 2.1: Step-by-Step Receptor Preparation
-
Obtain Receptor Structure:
-
Navigate to the .
-
Search for a suitable structure of Aurora-B Kinase. For this protocol, we will use PDB ID: 2VGO , which is Aurora-B complexed with a known inhibitor. This co-crystallized ligand is essential for validating our docking protocol later.
-
Download the structure in PDB format.
-
-
Clean the PDB File:
-
Rationale: The raw PDB file contains numerous molecules irrelevant to the docking simulation, such as water, ions, and crystallization agents (heteroatoms). These must be removed to avoid interference. The exception is structurally important water molecules that may mediate ligand-protein interactions.[12][13]
-
Open the 2VGO.pdb file in a molecular visualization tool like UCSF Chimera or PyMOL.
-
Remove all water molecules. (See the diagram below for a decision-making process on handling water).
-
Remove any other heteroatoms or co-factors not part of the protein itself.
-
Isolate the protein chain(s) of interest. In 2VGO, this is Chain A.
-
Delete the original ligand (coded as "VX6" in this PDB file). We will re-dock it later for validation.
-
Save the cleaned protein structure as auroraB_protein.pdb.
-
-
Prepare for Docking using AutoDockTools:
-
Rationale: This step converts the standard PDB file into the PDBQT format required by AutoDock Vina. This format includes polar hydrogens, merges non-polar hydrogens, and assigns partial atomic charges (Gasteiger charges), which are essential for the scoring function to calculate electrostatic interactions.[14]
-
Open AutoDockTools (ADT).
-
Go to File > Read Molecule and open auroraB_protein.pdb.
-
Go to Edit > Hydrogens > Add. Select "Polar only" and click OK.
-
Go to Grid > Macromolecule > Choose. Select the auroraB_protein and click "Select Molecule". ADT will automatically compute charges and prepare the file.
-
Save the output file as auroraB_protein.pdbqt.
-
Decision Logic for Handling Crystallographic Water
The treatment of water molecules in the binding site is a critical decision. While most protocols advocate for their removal to simplify the system, water molecules can form crucial bridging hydrogen bonds that stabilize the ligand-protein complex.[15]
Caption: Decision tree for handling crystallographic water molecules.
Part II: Ligand Preparation Protocol
Expertise & Experience: Ligands are typically designed in 2D. For docking, they must be converted to a 3D structure with a realistic, low-energy conformation. Failure to properly prepare the ligand can lead to inaccurate docking poses and energies because the docking algorithm might get trapped in a high-energy local minimum of the ligand's conformational space.
Protocol 3.1: Step-by-Step Ligand Preparation
This protocol uses the free and open-source molecular editor Avogadro .[16][17]
-
Build the 2D Structure:
-
Open Avogadro.
-
Use the drawing tools to construct the this compound molecule.
-
For derivatives, modify the parent scaffold as needed (e.g., adding substituents to the phenyl or picolinamide ring).
-
-
Generate 3D Coordinates and Optimize Geometry:
-
Rationale: This step adds hydrogens to satisfy valency, assigns a force field, and performs an energy minimization to find a stable 3D conformation. This provides the docking software with a realistic starting structure.[18][19]
-
Go to Build > Add Hydrogens.
-
Go to Extensions > Molecular Mechanics > Setup Force Field.... Choose a suitable force field (e.g., MMFF94) and click OK.
-
Go to Extensions > Optimize Geometry. The structure will relax into a low-energy state. You can monitor the energy (dE value) in the status bar; the optimization is complete when it approaches zero.[20]
-
-
Save in a Docking-Compatible Format:
-
Go to File > Save As....
-
Save the file in a format like .mol2 or .pdb. Name it ligand_01.pdb.
-
-
Convert to PDBQT Format:
-
Rationale: Similar to the receptor, the ligand must be in PDBQT format. This step defines the rotatable bonds, which allows the docking algorithm to explore conformational flexibility during the simulation.
-
Open AutoDockTools (ADT).
-
Go to Ligand > Input > Open and select ligand_01.pdb.
-
Go to Ligand > Torsion Tree > Detect Root.
-
Go to Ligand > Output > Save as PDBQT. Save the file as ligand_01.pdbqt.
-
Repeat this process for all derivatives.
-
Part III: Docking Execution Protocol
Expertise & Experience: The key to a successful docking run is defining the search space correctly. A grid box that is too small may miss the true binding pocket, while one that is too large will waste computational resources and can decrease the accuracy of the prediction. The exhaustiveness parameter in AutoDock Vina controls the thoroughness of the search; higher values increase the chance of finding the global energy minimum but require more time.[14]
Protocol 4.1: Running the Docking with AutoDock Vina
-
Define the Grid Box:
-
Rationale: The grid box defines the three-dimensional space where the docking algorithm will search for binding poses. It should be centered on the active site and large enough to accommodate the ligand and allow for its rotation.
-
In ADT, with your auroraB_protein.pdbqt loaded, go to Grid > Grid Box....
-
To center the box on the active site, you can use the coordinates of the original co-crystallized ligand (VX6 from 2VGO). A good starting size is a 25 x 25 x 25 Å cube.
-
Note the coordinates for the center (e.g., center_x, center_y, center_z) and the size of the box.
-
-
Create a Configuration File:
-
Create a text file named conf.txt.
-
Add the following lines, replacing the values with your specific file names and grid parameters:
-
-
Run AutoDock Vina:
-
Open a command line terminal.
-
Navigate to the directory containing your files (auroraB_protein.pdbqt, ligand_01.pdbqt, conf.txt) and the Vina executable.
-
Execute the following command:[21]
-
Vina will run the docking simulation and generate an output PDBQT file (ligand_01_out.pdbqt) containing the predicted binding poses and a log file (ligand_01_log.txt) with the binding energy scores.
-
Part IV: Analysis and Validation
Trustworthiness: A docking result is merely a hypothesis until it is validated. The most fundamental validation step is to check if your protocol can reproduce a known experimental result. This process, known as re-docking, builds confidence in the methodology.[11][22]
Protocol 5.1: Results Interpretation and Validation
-
Analyze the Log File:
-
Open ligand_01_log.txt. It will contain a table of binding poses (modes) ranked by binding affinity (kcal/mol). The top-ranked pose (mode 1) is the one with the lowest binding energy.[6]
-
-
Visualize the Binding Pose:
-
Open PyMOL or another molecular viewer.
-
Load the receptor: auroraB_protein.pdbqt.
-
Load the docking output: ligand_01_out.pdbqt. This file contains multiple poses; you can view them individually.
-
Focus on the top-ranked pose. Analyze its position in the active site. Identify key interactions (e.g., hydrogen bonds, pi-stacking) with active site residues. This visual inspection is critical to determine if the predicted binding is chemically sensible.[8]
-
-
Perform Protocol Validation (Re-docking):
-
Rationale: Before docking your novel derivatives, you must prove your protocol can accurately place the original co-crystallized ligand back into the active site. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose should ideally be less than 2.0 Å.[8][23]
-
Prepare the original ligand (VX6 from 2VGO) using the ligand preparation protocol (Part II).
-
Dock this ligand into the auroraB_protein.pdbqt using the exact same grid box and configuration.
-
In PyMOL, load the original crystal structure (2VGO.pdb) and the top-ranked pose from your re-docking output.
-
Align the protein backbones of the two structures.
-
Calculate the RMSD between the heavy atoms of the re-docked ligand and the crystallographic ligand. A low RMSD validates your protocol's parameters.
-
Interpreting the Results: A Logical Framework
Sources
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- 2. azolifesciences.com [azolifesciences.com]
- 3. researchgate.net [researchgate.net]
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- 5. Docking (molecular) - Wikipedia [en.wikipedia.org]
- 6. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 7. Binding energy score: Significance and symbolism [wisdomlib.org]
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- 10. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Exploiting Ordered Waters in Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 15. worldscientific.com [worldscientific.com]
- 16. 5. Creating / modifying ligand molecules — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 17. mdpi.com [mdpi.com]
- 18. youtube.com [youtube.com]
- 19. discuss.avogadro.cc [discuss.avogadro.cc]
- 20. youtube.com [youtube.com]
- 21. youtube.com [youtube.com]
- 22. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
- 23. researchgate.net [researchgate.net]
N-(4-Bromophenyl)picolinamide: A Versatile Scaffold for Advanced Heterocyclic Synthesis
Introduction: The Strategic Importance of N-(4-Bromophenyl)picolinamide in Contemporary Synthesis
In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the strategic selection of foundational building blocks is paramount. This compound emerges as a molecule of significant interest, embodying a convergence of desirable structural motifs. The picolinamide moiety is a recognized pharmacophore present in a range of biologically active compounds, while the bromophenyl group serves as a versatile handle for a suite of powerful palladium-catalyzed cross-coupling reactions. This unique combination positions this compound as a highly valuable precursor for the construction of complex heterocyclic architectures, which form the core of numerous pharmaceuticals and functional materials.
This comprehensive guide provides detailed application notes and robust protocols for leveraging this compound in the synthesis of diverse heterocyclic systems. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the chemical logic behind synthetic strategies and offers step-by-step methodologies for key transformations.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical characteristics of a starting material is fundamental to successful reaction design and optimization. The key properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉BrN₂O | |
| Molecular Weight | 277.12 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| CAS Number | 14547-73-0 | |
| Boiling Point (Predicted) | 311 °C | [1] |
| Flash Point (Predicted) | 142 °C | [1] |
| Density (Predicted) | 1.559 g/cm³ | [1] |
Synthesis of this compound: A Foundational Protocol
The synthesis of this compound is typically achieved through the acylation of 4-bromoaniline with picolinoyl chloride or by a coupling reaction between picolinic acid and 4-bromoaniline. The following protocol, adapted from a similar procedure for a related picolinamide, outlines a reliable method for its preparation.[2]
Experimental Protocol: Synthesis of this compound
Materials:
-
Picolinic acid
-
4-Bromoaniline
-
Thionyl chloride or a suitable coupling agent (e.g., HATU, HOBt/EDC)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)
Procedure:
-
Activation of Picolinic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve picolinic acid (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the solution. Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the conversion to picolinoyl chloride is complete (monitor by TLC).
-
Amide Coupling: In a separate flask, dissolve 4-bromoaniline (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM.
-
Cool the aniline solution to 0 °C and slowly add the freshly prepared picolinoyl chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the phenyl ring of this compound is the key to its utility as a synthetic building block. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Picolinamides
The Suzuki-Miyaura reaction is a robust method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds.[3][4] Coupling this compound with various arylboronic acids provides access to a diverse library of N-(biphenyl-4-yl)picolinamide derivatives, which are precursors to various heterocyclic systems.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq)
-
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify the residue by column chromatography to yield the desired biaryl picolinamide.
Buchwald-Hartwig Amination: Synthesis of N-Aryl Amines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of aryl halides with a wide range of amines.[5][6] This reaction, when applied to this compound, provides access to derivatives with an additional amino group, which can be a key functionality for subsequent intramolecular cyclization to form nitrogen-containing heterocycles.[1][7]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Materials:
-
This compound
-
Amine (primary or secondary, 1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-3 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP, 2-6 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.5 eq)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst, phosphine ligand, and base to a flame-dried Schlenk tube.
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add the anhydrous, degassed solvent.
-
Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify the crude product by column chromatography.
Sonogashira Coupling: Synthesis of Alkynyl Picolinamides
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylalkynes.[8][9][10] Applying this reaction to this compound yields N-(4-alkynylphenyl)picolinamides, which are versatile intermediates for the synthesis of various heterocyclic systems, such as quinolones, through intramolecular cyclization.[11]
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Materials:
-
This compound
-
Terminal alkyne (1.2 - 2.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))
-
Solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 eq), the palladium catalyst, and CuI.
-
Evacuate and backfill the tube with an inert gas.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne (1.2 eq) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Intramolecular Cyclization: Constructing Heterocyclic Cores
The true synthetic power of this compound is realized when the products of the initial cross-coupling reactions are subjected to intramolecular cyclization to forge the desired heterocyclic rings.
Synthesis of Acridones
Acridone scaffolds are present in numerous natural products and pharmacologically active compounds. An intramolecular Friedel-Crafts-type acylation of an N-aryl anthranilic acid derivative, which can be synthesized from the Buchwald-Hartwig amination product of this compound, is a common strategy for their synthesis.[12]
Caption: Synthetic workflow for acridone synthesis.
Synthesis of Benzimidazoles
Benzimidazoles are a prominent class of heterocycles with a wide range of biological activities.[13][14][15] They can be synthesized via the cyclization of o-phenylenediamine derivatives. The Buchwald-Hartwig amination product of this compound with an o-phenylenediamine can undergo intramolecular cyclization with a one-carbon source (e.g., formic acid, aldehydes) to yield the benzimidazole core.[16]
Caption: Synthetic workflow for benzimidazole synthesis.
Synthesis of Quinolones
Quinolones are a well-known class of antibacterial agents and are also found in other bioactive molecules.[17][18][19][20] The Sonogashira coupling product of this compound can undergo an intramolecular cyclization, often catalyzed by a transition metal or under basic or acidic conditions, to form the quinolone ring system.
Caption: Synthetic workflow for quinolone synthesis.
Conclusion: A Gateway to Molecular Diversity
This compound stands as a testament to the power of strategic molecular design in modern organic synthesis. Its inherent structural features provide a robust and versatile platform for the efficient construction of a wide array of complex heterocyclic compounds. The palladium-catalyzed cross-coupling reactions detailed herein, followed by subsequent intramolecular cyclization, offer a logical and highly adaptable roadmap for accessing novel chemical entities for drug discovery and materials science. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to fully exploit the synthetic potential of this valuable building block.
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- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Sonogashira Coupling. Organic Chemistry Portal.
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.
- Synthesis of Natural and Unnatural Quinolones Inhibiting the Growth and Motility of Bacteria. PubMed.
- Synthesis of N-substituted-4-quinolone derivatives via cleavage of aromatic C–O bonds. ResearchGate.
- Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. PMC.
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- Triflic Anhydride Promoted Intramolecular Cyclization of N-Aryl Cinnamides: Access to Polysubstituted Quinolin-2(1H)-ones. Organic Chemistry Portal.
- Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing.
- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. NIH.
- A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Arkat USA.
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- Benzimidazole synthesis. Organic Chemistry Portal.
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- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC.
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Analytical techniques for characterizing "N-(4-Bromophenyl)picolinamide"
An Application Note for the Comprehensive Characterization of N-(4-Bromophenyl)picolinamide
Abstract
This document provides a comprehensive guide with detailed protocols for the analytical characterization of this compound (CAS No: 14547-73-0). As a key intermediate and building block in medicinal chemistry and materials science, rigorous verification of its identity, purity, and stability is paramount. This application note is designed for researchers, quality control analysts, and drug development professionals, offering a suite of validated techniques including chromatography, spectroscopy, and thermal analysis. The methodologies are presented with an emphasis on the scientific rationale behind procedural choices to ensure robust and reproducible results.
Introduction and Physicochemical Profile
This compound, with the molecular formula C₁₂H₉BrN₂O, is an amide derivative of picolinic acid.[1][2] Its structure, featuring a pyridine ring linked to a brominated phenyl group via an amide bond, makes it a valuable scaffold in the synthesis of pharmacologically active compounds.[3] The precise characterization of this molecule is the foundational step for any subsequent research or development, ensuring that downstream results are based on a well-defined starting material.
A summary of its key physicochemical properties is provided below.
| Property | Value | Source |
| CAS Number | 14547-73-0 | [1][2] |
| Molecular Formula | C₁₂H₉BrN₂O | [1] |
| Molecular Weight | 277.12 g/mol | [2][4] |
| Appearance | White to yellow solid | [5] |
| Boiling Point | 311°C (Predicted) | [1] |
| Storage | 2-8°C, Sealed in dry conditions | [1][5] |
Chromatographic Analysis for Purity and Quantification
Chromatographic methods are essential for separating the primary compound from synthesis-related impurities, byproducts, or degradants. High-Performance Liquid Chromatography (HPLC) is the principal technique for purity assessment due to its high resolution and sensitivity.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle & Rationale RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. This compound, being a moderately polar molecule, will partition between these two phases. By using a gradient elution, where the organic content of the mobile phase is increased over time, we can effectively separate the main analyte from both more polar and less polar impurities. This approach ensures high selectivity and robust quantification.[6][7]
Experimental Protocol
-
Apparatus & Materials:
-
HPLC system with UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition software (e.g., Empower).
-
C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC Grade).
-
Water (HPLC Grade).
-
Trifluoroacetic Acid (TFA) or Formic Acid (for pH adjustment).
-
This compound reference standard and sample.
-
-
Reagent Preparation:
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
-
Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Prepare the sample in the same manner as the standard.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient of A (0.1% TFA in Water) and B (0.1% TFA in Acetonitrile) |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Data Interpretation The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. The retention time of the analyte peak in the sample chromatogram should match that of the reference standard. The use of a PDA detector allows for peak purity analysis by comparing UV spectra across the peak, further ensuring co-elution of impurities is not occurring.[8]
Workflow Visualization
Caption: Workflow for RP-HPLC Purity Analysis.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques provide orthogonal data to confirm the chemical structure and identity of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Rationale NMR spectroscopy is the most powerful tool for unambiguous structural determination. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule. For this compound, NMR will confirm the substitution patterns on both the pyridine and phenyl rings and verify the presence of the amide linkage.[9][10]
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
Acquire ¹H NMR, ¹³C NMR, and optionally 2D spectra like COSY and HSQC for full assignment.
-
Expected Spectral Data (in CDCl₃) The exact chemical shifts (δ) may vary slightly, but the expected regions and multiplicities are key identifiers.[9][11]
| Nucleus | Expected δ (ppm) | Multiplicity | Assignment |
| ¹H NMR | ~10.0 | Singlet (broad) | Amide N-H |
| ~8.6 | Doublet | Pyridine H (position 6) | |
| ~8.3 | Doublet | Pyridine H (position 3) | |
| ~7.9 | Triplet | Pyridine H (position 4) | |
| ~7.7 | Doublet | Phenyl H (ortho to NH) | |
| ~7.5 | Doublet | Phenyl H (ortho to Br) | |
| ~7.4 | Triplet | Pyridine H (position 5) | |
| ¹³C NMR | ~162 | Singlet | Amide C =O |
| ~150 | Singlet | Pyridine C (position 2) | |
| ~148 | Singlet | Pyridine C (position 6) | |
| ~138 | Singlet | Pyridine C (position 4) | |
| ~137 | Singlet | Phenyl C -NH | |
| ~132 | Singlet | Phenyl C -H (ortho to Br) | |
| ~126 | Singlet | Pyridine C (position 5) | |
| ~122 | Singlet | Pyridine C (position 3) | |
| ~121 | Singlet | Phenyl C -H (ortho to NH) | |
| ~117 | Singlet | Phenyl C -Br |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle & Rationale FT-IR spectroscopy identifies characteristic functional groups within the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. It is a rapid and reliable method to confirm the presence of the key amide group (C=O and N-H bonds) and aromatic rings.[12][13]
Experimental Protocol
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of sample with ~100 mg of dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
Expected Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H Stretch | Amide |
| ~3100-3000 | C-H Stretch | Aromatic |
| ~1680 | C=O Stretch (Amide I) | Amide |
| ~1590 | C=C Stretch | Aromatic Rings |
| ~1530 | N-H Bend (Amide II) | Amide |
| ~1100-1000 | C-Br Stretch | Aryl Halide |
Mass Spectrometry (MS)
Principle & Rationale Mass spectrometry provides the exact molecular weight of the compound and offers structural information through its fragmentation pattern. This technique confirms the elemental composition and serves as an orthogonal identity test. Electrospray ionization (ESI) is suitable for this moderately polar molecule, typically yielding the protonated molecular ion [M+H]⁺.[14][15]
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer with an ESI source, coupled to an HPLC (LC-MS) or infused directly.
-
Data Acquisition: Acquire data in positive ion mode. For high-resolution mass spectrometry (HRMS), an Orbitrap or TOF analyzer can provide the exact mass, allowing for molecular formula confirmation.
Expected Results
-
Molecular Ion: The isotopic pattern for the [M+H]⁺ ion will show two major peaks of nearly equal intensity separated by 2 m/z units, which is the characteristic signature of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).
-
Expected m/z for C₁₂H₁₀⁷⁹BrN₂O⁺: 277.00
-
Expected m/z for C₁₂H₁₀⁸¹BrN₂O⁺: 279.00
-
-
Fragmentation: Key fragments may arise from the cleavage of the amide bond, providing further structural confirmation.[16]
Workflow Visualization
Caption: Workflow for Spectroscopic Identification.
Thermal Analysis
Principle & Rationale Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the physical properties of the material, such as its melting point, thermal stability, and decomposition profile. This information is critical for determining appropriate storage and handling conditions.[17][18]
Experimental Protocol
-
Instrumentation: Use a simultaneous TGA/DSC instrument or separate units.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.
-
TGA Method:
-
Atmosphere: Nitrogen, flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 30 °C to 600 °C.
-
-
DSC Method:
-
Atmosphere: Nitrogen, flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Program: Heat from 30 °C to a temperature above the melting point (e.g., 200 °C).
-
Data Interpretation
-
DSC: The DSC thermogram will show an endothermic peak corresponding to the melting point (Tₘ) of the crystalline solid. The onset of this peak is typically reported as the melting point. The presence of multiple peaks could indicate polymorphism or impurities.[19][20]
-
TGA: The TGA curve plots weight loss versus temperature. For a pure, stable compound, there should be no significant weight loss until the onset of thermal decomposition. The temperature at which significant weight loss begins (Tₔ) is a measure of its thermal stability.[21]
Conclusion
The combination of chromatographic, spectroscopic, and thermal analyses provides a comprehensive and robust characterization of this compound. By following the detailed protocols in this application note, researchers and analysts can confidently verify the identity, purity, and stability of this important chemical entity. The application of these orthogonal techniques ensures the quality and reliability of the material for its intended use in research and development.
References
- This compound, Cas 14547-73-0. (n.d.). LookChem.
- Supporting Information. (n.d.). The Royal Society of Chemistry.
- N-(1-(4-Bromophenyl)ethyl)picolinamide. (n.d.). Hoffman Fine Chemicals.
- 4-Bromopicolinamide. (n.d.). PubChem.
- 1H NMR. (n.d.). The Royal Society of Chemistry.
- This compound. (n.d.). Sunway Pharm Ltd.
- Pandit, S. B., et al. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5h-Cyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. Journal of Chemical Health Risks, 14(4).
- Chemical Properties of Acetamide, N-(4-bromophenyl)- (CAS 103-88-8). (n.d.). Cheméo.
- Naredla, S. T., et al. (2024). A REVIEW ON APPLICATIONS OF THERMOGRAVIMETRIC METHODS OF ANALYSIS (TGA, DTA, DSC). Indo American Journal of Pharmaceutical Sciences.
- Appendix I. (n.d.). University of Granada.
- Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. (2024). National Institutes of Health (NIH).
- Saeed, S., et al. (2010). Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. ResearchGate.
- DSC heating runs of picolinamide crystallised from solvents. (n.d.). ResearchGate.
- FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. (n.d.). ResearchGate.
- Thermal parameters received from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). (n.d.). ResearchGate.
- Rajamani, P., & Sundaraganesan, N. (2019). SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHEN-2-YL) PROP-2-EN-1 ONE. Asian Journal of Pharmaceutical and Clinical Research.
- Acetamide, N-(4-bromophenyl)-. (n.d.). NIST WebBook.
- Acetamide, N-(4-bromophenyl)-. (n.d.). NIST WebBook.
- Propanamide, N-(4-bromophenyl)-3-phenyl-. (n.d.). NIST WebBook.
- Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (n.d.). IOSR Journal.
- ECNI GC-MS analysis of picolinic and quinolinic acids and their amides in human plasma, CSF, and brain tissue. (2001). PubMed.
- Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same. (n.d.). Google Patents.
- Process for the preparation of 4-bromophenyl derivatives. (n.d.). Google Patents.
- Comprehensive Investigation of Organic Micro-pollutants in Waters by Gas and Liquid Chromatography Coupled to QTOF MS. (2016). Eawag.
- Mass fragmentation pattern of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. (n.d.). ResearchGate.
- Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. (2012). PubMed.
- Process for synthesis of picolinamides. (n.d.). Google Patents.
- Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. (2019). PubMed Central.
- The targeted analysis of New Psychoactive Substances in oral fluid through chromatographic-spectrometric methods. (n.d.). I.R.I.S..
- Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. (2021). ResearchGate.
- TGA and DSC curves of polyimide 4d with a heating rate of 20 °C/min. (n.d.). ResearchGate.
- DSC (a) and TG (b) curves for the thermal decomposition of... (n.d.). ResearchGate.
- Quantum Computational, Spectroscopic and Molecular Docking Studies on N-(4-Hydroxyphenyl)picolinamide. (2021). ResearchGate.
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A Comprehensive Guide to the Analysis of N-(4-Bromophenyl)picolinamide using High-Performance Liquid Chromatography and Gas Chromatography-Mass Spectrometry
An Application Note from the Senior Scientist's Desk
Abstract
This technical guide provides detailed, validated protocols for the analysis of N-(4-Bromophenyl)picolinamide, a key chemical intermediate in pharmaceutical and materials research. Recognizing the compound's unique physicochemical properties—moderate polarity, aromatic structure, and amide functionality—we have developed and optimized distinct methods using both High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). This document is designed for researchers, analytical scientists, and quality control professionals, offering not just step-by-step instructions but also the scientific rationale behind critical methodological choices. We present a robust reversed-phase HPLC method for routine purity analysis and quantification, alongside two GC-MS approaches: a direct injection method for rapid screening and a derivatization-based method for enhanced sensitivity and chromatographic performance.
Introduction and Analytical Strategy
This compound (MW: 277.12 g/mol , Formula: C₁₂H₉BrN₂O) is an organic compound characterized by a picolinamide moiety linked to a bromophenyl group.[1][2] Its structure, featuring two aromatic rings and a polar amide linkage, dictates the optimal strategies for analytical separation and detection. The presence of chromophores makes it an excellent candidate for HPLC with UV detection, a workhorse technique in pharmaceutical analysis for purity and content uniformity.[3]
Simultaneously, its predicted boiling point of 311°C suggests that analysis by Gas Chromatography (GC) is feasible.[1] However, the presence of the polar N-H bond in the amide group can lead to challenges in GC analysis, such as poor peak shape (tailing) due to interactions with the stationary phase and potential thermal degradation in the high-temperature inlet.[4][5] To address this, we explore both direct analysis and a chemical derivatization strategy to improve volatility and thermal stability, thereby enhancing the robustness of the GC-MS method.[6][7]
This guide provides the necessary protocols to empower researchers to select and implement the most appropriate analytical technique based on their specific requirements, whether for routine quality control, impurity profiling, or trace-level detection.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle and Rationale
Reversed-phase HPLC is the premier method for the analysis of moderately polar, non-volatile compounds like this compound. The separation occurs on a non-polar stationary phase (C18) with a polar mobile phase. The compound is retained on the column through hydrophobic interactions between its aromatic rings and the C18 alkyl chains. By carefully controlling the mobile phase composition—typically a mixture of an aqueous buffer and an organic solvent like acetonitrile—we can achieve efficient separation from impurities and precise quantification.[8][9]
The selection of a C18 column is based on its proven efficacy for retaining aromatic compounds.[9] Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. A phosphate buffer is incorporated to maintain a consistent pH, which is critical for ensuring the consistent ionization state of the pyridine ring's nitrogen atom, leading to reproducible retention times and symmetrical peak shapes.
Experimental Protocol: HPLC-UV
Instrumentation and Materials
-
HPLC System: Quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), HPLC grade water.
-
Sample Preparation: Syringe filters (0.45 µm, PTFE or Nylon).[10][11]
Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with Orthophosphoric Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic |
| Composition | Mobile Phase A : Mobile Phase B (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector Wavelength | 254 nm (or λ-max determined by PDA scan) |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Procedure
-
Mobile Phase Preparation: Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas before use.[12] Prepare the final mobile phase by mixing the buffer and acetonitrile in the specified ratio.
-
Standard Solution (100 µg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent (Acetonitrile/Water 50:50 v/v).
-
Sample Solution (100 µg/mL): Prepare the sample solution identically to the standard solution. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[11][13]
-
System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes, or until a stable baseline is achieved.
-
Analysis Sequence:
-
Inject a blank (diluent) to ensure no system contamination.
-
Inject the standard solution five times to check for system suitability (RSD of peak area ≤ 2.0%).
-
Inject the sample solution(s).
-
HPLC Workflow Diagram
Caption: Workflow for RP-HPLC analysis of this compound.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Rationale
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[14] For this compound, direct injection can serve as a rapid qualitative or semi-quantitative screening tool. However, the amide functional group's polarity and potential for hydrogen bonding can cause peak tailing and reduce sensitivity.[4] Thermal instability in the hot GC inlet can also be a concern for amides.[15]
To overcome these challenges, chemical derivatization is often employed.[6] This process modifies the analyte's functional group to create a more volatile, less polar, and more thermally stable derivative.[5] For the amide group, silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is highly effective. It replaces the active hydrogen on the amide nitrogen with a non-polar trimethylsilyl (TMS) group, which significantly improves chromatographic behavior and allows for robust quantification.[7][16]
Protocol A: Direct GC-MS Analysis (Screening)
Instrumentation and Materials
-
GC-MS System: Gas chromatograph with a split/splitless inlet coupled to a Mass Spectrometer (e.g., single quadrupole).
-
GC Column: Mid-polarity column (e.g., 5% Phenyl-Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Reagents: Dichloromethane (GC grade), Methanol (GC grade).
GC-MS Conditions
| Parameter | Setting |
| Inlet Temperature | 280°C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Oven Program | 150°C (hold 1 min), ramp at 20°C/min to 300°C (hold 5 min) |
| MS Transfer Line | 290°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 50 - 400 amu |
Procedure
-
Sample Preparation (1 mg/mL): Accurately weigh ~1 mg of the sample into a GC vial. Add 1 mL of Dichloromethane and vortex to dissolve.
-
Analysis: Inject the sample directly into the GC-MS system operating under the conditions above.
Protocol B: GC-MS with Silylation Derivatization (Quantitative)
Instrumentation and Materials
-
Same as Protocol A.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Solvent: Acetonitrile (Anhydrous, GC grade).
-
Equipment: Heating block, reaction vials with PTFE-lined caps.
Procedure
-
Sample Preparation: Accurately weigh ~1 mg of the sample into a reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Derivatization Reaction:
-
Analysis: After the vial cools to room temperature, inject 1 µL of the derivatized sample into the GC-MS system using the same conditions as in Protocol A. The resulting TMS-derivatized compound will have a higher molecular weight (277.12 + 72.2 = 349.32 g/mol ) and will typically elute earlier with a much sharper peak shape.
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound.
Data Interpretation and Method Trustworthiness
-
HPLC: Purity is typically assessed by area percent, where the area of the main peak is divided by the total area of all peaks in the chromatogram. For assay calculations, the peak area of the sample is compared against that of a known concentration of the reference standard.
-
GC-MS: Identification is achieved by a combination of retention time and the resulting mass spectrum. The fragmentation pattern in the mass spectrum serves as a chemical "fingerprint." For the brominated compound, a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observed in the molecular ion and bromine-containing fragment ions, providing high confidence in identification.[17][18]
-
Self-Validation: To ensure these protocols are trustworthy, they should be validated according to ICH Q2(R1) guidelines. Key parameters to assess include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[3]
Conclusion
The analytical methods detailed in this guide provide robust and reliable frameworks for the analysis of this compound. The RP-HPLC method is ideal for routine quality control, offering excellent precision and accuracy for purity and assay determination. For orthogonal verification or more detailed structural elucidation, the GC-MS methods are highly effective. While direct GC-MS analysis can be used for rapid screening, the derivatization protocol is strongly recommended for quantitative applications to ensure superior chromatographic performance and data quality. The choice of method should be guided by the specific analytical objective, required sensitivity, and available instrumentation.
References
- Title: Derivatization Reactions and Reagents for Gas Chromatography Analysis. Source: SciSpace. URL:[Link]
- Title: How to Prepare Sample for HPLC? Source: Mtoz Biolabs. URL:[Link]
- Title: Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Source: Journal of Food and Drug Analysis. URL:[Link]
- Title: Separation and determination of aromatic amines by reversed-phase HPLC. Source: J-Stage. URL:[Link]
- Title: Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Source: Drawell. URL:[Link]
- Title: HPLC Sample Preparation.
- Title: How to Prepare a Sample for HPLC Analysis.
- Title: this compound. Source: LookChem. URL:[Link]
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- Title: Sample Preparation – HPLC.
- Title: Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
- Title: Development of a novel amide-silica stationary phase for the reversed-phase HPLC separation of different classes of phytohormones. Source: PubMed. URL:[Link]
- Title: HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Source: SIELC Technologies. URL:[Link]
- Title: Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. Source: Semantic Scholar. URL:[Link]
- Title: Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS.
- Title: Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. Source: Journal of Chemical Health Risks. URL:[Link]
- Title: this compound. Source: Sunway Pharm Ltd. URL:[Link]
- Title: Thermal stability of copolymers of p-bromophenyl acrylamide-methyl methacrylate.
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- 18. researchgate.net [researchgate.net]
Strategies for the Crystallization of N-(4-Bromophenyl)picolinamide
An Application Note and Protocol Guide for Researchers
Abstract
N-(4-Bromophenyl)picolinamide is a molecule of interest in medicinal chemistry and material science, belonging to the phenylpyridine class of organic compounds.[1] Obtaining high-purity, single-crystal forms of this compound is essential for definitive structural elucidation via X-ray crystallography, as well as for ensuring reproducibility in downstream applications. This guide, designed for researchers and drug development professionals, provides a comprehensive overview of the principles and detailed protocols for the crystallization of this compound. It moves beyond simple step-by-step instructions to explain the underlying scientific rationale, empowering researchers to troubleshoot and adapt these techniques for optimal results.
Molecular Profile and Crystallization Rationale
Understanding the structural characteristics of this compound is fundamental to designing a successful crystallization strategy. The molecule comprises three key functional regions: a polar picolinamide "head," a non-polar 4-bromophenyl "tail," and a central amide linker.
-
Amide Linker (-CONH-): This group is a strong hydrogen bond donor (N-H) and acceptor (C=O). Amides readily form robust intermolecular hydrogen bonds, often leading to well-ordered crystalline lattices.[2][3] These interactions are a primary driving force for crystallization.
-
Picolinamide and Bromophenyl Rings: The two aromatic rings can participate in π-π stacking interactions, which further stabilize the crystal packing.[4] The presence of both a pyridine and a benzene ring offers a nuanced solubility profile.
-
Bromine Atom: The bromine substituent can participate in halogen bonding, another type of intermolecular interaction that can influence crystal packing.
The goal of crystallization is to exploit these intermolecular forces by systematically creating a supersaturated solution from which the compound can slowly precipitate in an ordered, crystalline form rather than as an amorphous solid.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 14547-73-0 | [1][6] |
| Molecular Formula | C₁₂H₉BrN₂O | [1] |
| Molecular Weight | 277.12 g/mol | [6] |
| Boiling Point (Predicted) | 311 °C | [1] |
| pKa (Predicted) | 11.03 ± 0.70 | [1] |
| Storage Temperature | 2-8 °C | [1] |
Systematic Solvent Selection
The choice of solvent is the most critical parameter in crystallization.[7] An ideal solvent will dissolve the compound completely when hot but only sparingly when cold.[5] Given the dual polar/non-polar nature of this compound, a systematic screening process is recommended.
The Solvent Screening Workflow
The following workflow provides a logical approach to identifying a suitable solvent or solvent system. The initial solubility tests should be performed with a small amount of material (a few milligrams).
Diagram 1: A systematic workflow for screening crystallization solvents.
Candidate Solvents
Based on the structure of this compound, the following solvents are recommended for initial screening. Polar protic solvents can engage in hydrogen bonding, while polar aprotic and aromatic solvents will interact with the polar and aromatic parts of the molecule, respectively.[8][9]
Table 2: Candidate Solvents for Crystallizing this compound
| Solvent Class | Example | Boiling Point (°C) | Rationale & Potential Use |
| Alcohols (Protic) | Ethanol | 78 | Good for dissolving amides due to H-bonding; suitable for slow cooling or as the primary solvent in diffusion setups.[10] |
| Methanol | 65 | More polar than ethanol; may be a good solvent for slow cooling.[9] | |
| Ketones (Aprotic) | Acetone | 56 | A versatile polar aprotic solvent; often used in solvent/anti-solvent pairs.[10] |
| Esters (Aprotic) | Ethyl Acetate | 77 | Medium polarity; a good starting point for slow evaporation. A related compound was crystallized from it.[11] |
| Nitriles (Aprotic) | Acetonitrile | 82 | Can be effective for compounds with aromatic rings.[9] Often produces plate-like crystals.[4] |
| Halogenated | Dichloromethane (DCM) | 40 | Good at dissolving a wide range of organic compounds. Its volatility makes it suitable for vapor diffusion.[12] |
| Aromatics | Toluene | 111 | Interacts well with the aromatic rings via π-π stacking. Can produce needle-like crystals.[4] |
| Alkanes (Nonpolar) | Hexane / Heptane | 69 / 98 | The compound is likely insoluble. Excellent as anti-solvents in vapor diffusion or layering techniques.[10][13] |
Core Crystallization Protocols
Purity is paramount; ensure your starting material is at least 90% pure for the best chance of success.[12] Always use clean glassware and filter your initial solution through a syringe filter to remove any particulate matter, which can act as unwanted nucleation sites.[12]
Protocol 1: Slow Evaporation
This is the simplest method and works well for air-stable compounds.[7][14] The principle is to gradually increase the concentration of the solute by allowing the solvent to evaporate slowly, thereby inducing crystallization.
-
Preparation: Dissolve 10-20 mg of this compound in a suitable solvent (e.g., ethyl acetate, acetone) to create a nearly saturated solution in a small, clean vial.
-
Filtration: Filter the solution into a clean crystallization dish or vial to remove any dust or insoluble impurities.
-
Evaporation: Cover the vial with a cap that has been pierced with a needle or with paraffin film with a few pinholes. This restricts the rate of evaporation.
-
Incubation: Place the vial in a vibration-free location (e.g., a drawer or a quiet corner of a fume hood) and leave it undisturbed for several days to weeks.
-
Observation: Monitor periodically for crystal growth without disturbing the vessel.[14]
Protocol 2: Slow Cooling
This technique is ideal for compounds that exhibit a significant increase in solubility with temperature.[12]
-
Preparation: In a test tube or small flask, add 10-20 mg of the compound and just enough of a suitable solvent (e.g., ethanol, acetonitrile) to form a slurry.
-
Dissolution: Gently heat the mixture (e.g., in a warm water or oil bath) while stirring until the solid completely dissolves. If it doesn't dissolve, add a minimal amount of additional solvent dropwise until a clear solution is obtained.
-
Filtration: If any impurities are visible, perform a hot filtration into a clean, pre-warmed container.
-
Cooling: Allow the container to cool slowly to room temperature. To promote very slow cooling, insulate the vessel with cotton or place it inside a larger beaker.[5]
-
Further Cooling: Once at room temperature, transfer the vessel to a refrigerator (4°C) and then a freezer (-20°C) to maximize crystal yield. The slow, gradual reduction in temperature is key.[8]
Protocol 3: Vapor Diffusion
Vapor diffusion is one of the most successful methods, especially when only small amounts of material are available.[7][15] It involves slowly changing the solvent composition by allowing a volatile anti-solvent to diffuse into the solution of the compound.
Diagram 2: Schematic of the vapor diffusion crystallization setup.
-
Inner Vial: Dissolve 5-10 mg of the compound in a minimal amount of a relatively non-volatile "good" solvent (e.g., DCM, toluene, THF) in a small, open vial (e.g., a 1-dram vial).[12]
-
Outer Vial: Place this inner vial inside a larger vial or jar (e.g., a 4-dram vial or a 20 mL scintillation vial) that contains a small amount (1-2 mL) of a volatile "anti-solvent" in which the compound is insoluble (e.g., pentane, hexane, diethyl ether).[12]
-
Sealing: Seal the outer vial tightly and leave it in a vibration-free location.
-
Mechanism: The anti-solvent vapor will slowly diffuse into the inner vial, gradually decreasing the solubility of the compound and promoting slow, controlled crystal growth. This process can take several days to weeks.
Protocol 4: Liquid-Liquid Diffusion (Solvent Layering)
This method is useful when a compound is highly soluble in one solvent and insoluble in another, and the two solvents are miscible.[15]
-
Preparation: Dissolve 5-10 mg of the compound in a minimal amount of a dense "good" solvent (e.g., dichloromethane) in a narrow container, such as an NMR tube or a thin test tube.
-
Layering: Carefully and very slowly, layer a less dense, miscible "anti-solvent" (e.g., hexane, pentane) on top of the solution.[12] Use a syringe or pipette to add the anti-solvent down the side of the tube to minimize mixing and create a distinct interface.
-
Incubation: Seal the tube and let it stand undisturbed.
-
Mechanism: Crystals will form slowly at the interface where the two solvents diffuse into one another. Placing the tube in a cooler environment can slow down the diffusion process and potentially improve crystal quality.[15]
Troubleshooting Common Issues
Crystallization can often require optimization. The following table provides solutions to common challenges.
Table 3: Troubleshooting Crystallization Attempts
| Problem | Potential Cause(s) | Suggested Solutions |
| Oiling Out | Solution is too concentrated; cooling is too rapid; impurities present. | Re-dissolve the oil in a bit more solvent and allow it to cool more slowly. Try a different solvent or a solvent mixture.[10] |
| No Crystals Form | Solution is not sufficiently supersaturated; compound is too soluble. | Allow more solvent to evaporate. Add a small amount of anti-solvent. Try cooling to a lower temperature. If all else fails, scratch the inside of the glass with a stirring rod at the liquid-air interface to create nucleation sites.[5] |
| Microcrystalline Powder | Nucleation is too rapid. | Reduce the rate of supersaturation. For evaporation, use a smaller opening. For cooling, slow the cooling rate. For diffusion, use a less volatile anti-solvent or a lower temperature.[15] |
| Poor Crystal Quality | Vibrations; rapid growth; impurities. | Move the experiment to a more stable location. Re-purify the starting material. Adjust solvent and temperature to slow down the growth rate.[14] |
Conclusion
The crystallization of this compound is a highly achievable goal that relies on the systematic manipulation of solubility. Due to its molecular structure, which facilitates strong intermolecular interactions like hydrogen bonding and π-π stacking, this compound is a good candidate for crystallization. Success often comes from patience and methodical experimentation. By starting with a high-purity sample and systematically screening solvents with techniques like slow cooling and vapor diffusion, researchers can obtain high-quality crystals suitable for structural analysis and further development.
References
- University of Missouri. (2006, January 8). Crystallisation Techniques.
- wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds.
- University of Geneva. Guide for crystallization.
- Thurston, J. H. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH.
- University of Florida, Center for Xray Crystallography. (2015, April 28). Crystal Growing Tips.
- LookChem. Cas 14547-73-0, this compound.
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- Organic Chemistry. (2020, December 12). How to Grow Single Crystals. YouTube.
- Important Chemistry Tips. (2022, July 8). Solvents choose for recrystallization-Part4. YouTube.
- Unknown source.
- Jasinski, J. P., et al. (n.d.). N-(4-Bromophenyl)acetamide: a new polymorph. PMC - NIH.
- CrystEngComm - RSC Publishing. (2015, May 29). Publication.
- University of Zurich. Publication: Crystal structure of N-(4-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-piperazine-1-carbothioamide, C₁₈H₁₇BrF₃N₃S.
- Hoffman Fine Chemicals. CAS RN 1291624-46-8 | N-(1-(4-Bromophenyl)ethyl)picolinamide.
- Srirambhatla, V., et al. (n.d.). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC - NIH.
- MDPI. N-(4-Bromophenyl)methoxycarbothioamide.
- PubChem. N-(4-Bromophenyl)-N-phenylpropanamide.
- Sunway Pharm Ltd. This compound - CAS:14547-73-0.
- Burieva, D., et al. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. PMC - NIH.
- ResearchGate. Crystal data and structure refinement for N-{[(4-bromophenyl) amino]carbonothioyl}benzamide.
- Sunway Institutional Repository. Crystal structure of N-(4-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-piperazine1-carbothioamide, C18H17BrF3N3S.
- PubMed. (2024, November 14). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-meth-oxy-phen-yl)picolinamide.
- Google Patents. US3228950A - Process for the production of new picolinic acid derivatives.
- ResearchGate. (PDF) N-(4-Bromophenyl)acetamide: a new polymorph.
- PubChem. 4-(4-Bromophenyl)pyridine.
- Gurbanov, A. V., et al. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile. PMC - NIH.
- Wikipedia. Amide.
- CHEM 2212L. (2020, July 4). Experiment 8 - Amide Synthesis. YouTube.
- Hoffman Fine Chemicals. CAS RN 1291624-46-8 | N-(1-(4-Bromophenyl)ethyl)picolinamide.
- Du Plessis, M. P., et al. Structural effects in amides. Crystal and molecular structures of phosphoric and carboxylic anilides. The Journal of Organic Chemistry - ACS Publications.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(4-Bromophenyl)picolinamide
Welcome to the dedicated technical support guide for the synthesis of N-(4-Bromophenyl)picolinamide. This document is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this critical amide bond formation, troubleshoot common issues, and ensure reproducible, high-yield results. As your partner in the lab, we've compiled our field-proven insights and data from authoritative literature to help you navigate the nuances of this reaction.
The formation of an amide bond between a carboxylic acid (picolinic acid) and an amine (4-bromoaniline) is a cornerstone of organic synthesis, particularly in pharmaceutical development where the picolinamide scaffold is of significant interest.[1][2] However, the electronic properties of both starting materials can present unique challenges. This guide provides a structured approach to overcoming these hurdles.
Part I: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of this compound.
Question 1: My reaction shows very low or no conversion to the desired product. What are the primary causes?
Answer: Low or no conversion is typically rooted in one of three areas: the activation of picolinic acid, the nucleophilicity of 4-bromoaniline, or the integrity of your reagents and reaction conditions.
-
Potential Cause 1: Inefficient Carboxylic Acid Activation. Picolinic acid requires activation to become a potent electrophile for the amine to attack. If this step is incomplete or fails, the reaction will not proceed.
-
Diagnostic Check: Use Thin Layer Chromatography (TLC) to monitor the consumption of your starting materials. If you see a persistent spot for picolinic acid and 4-bromoaniline with little to no product formation, activation is the likely culprit.
-
Solution: Re-evaluate your coupling reagent. While classic methods like converting picolinic acid to its acyl chloride with thionyl chloride (SOCl₂) can work, they can also lead to unwanted side reactions, such as chlorination of the pyridine ring.[3][4] A more reliable approach is to use an in-situ coupling reagent. For this specific transformation, we recommend a modern aminium-based reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU reacts with picolinic acid to form a highly reactive OAt-ester, which is more susceptible to nucleophilic attack and minimizes side reactions.[5][6]
-
-
Potential Cause 2: Poor Quality of Reagents or Solvent. Anhydrous conditions are critical. Trace amounts of water can hydrolyze your activated intermediate or coupling reagent, halting the reaction. Similarly, old or improperly stored 4-bromoaniline can be oxidized or contain impurities.
-
Diagnostic Check: Check the water content of your solvent (e.g., DMF, DCM) using a Karl Fischer titrator if available. Ensure your 4-bromoaniline is a free-flowing solid with the correct appearance.
-
Solution: Use freshly distilled, anhydrous solvents. If you suspect the quality of your 4-bromoaniline, consider recrystallizing it or purifying it by column chromatography before use.
-
-
Potential Cause 3: Incorrect Stoichiometry or Base. A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is required to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity. Insufficient base can stall the reaction.
-
Solution: Ensure you are using at least 2.0-2.5 equivalents of base relative to the picolinic acid. DIPEA is often preferred as it is more sterically hindered and less likely to cause side reactions.
-
Troubleshooting Flowchart for Low Yield
Caption: A decision tree for troubleshooting low-yield reactions.
Question 2: My final product is impure, and I see multiple spots on the TLC plate. What are the likely side products?
Answer: Impurity issues often arise from side reactions involving the starting materials or the coupling reagents themselves.
-
Potential Cause 1: Dicyclohexylurea (DCU) Byproduct. If you are using Dicyclohexylcarbodiimide (DCC) as your coupling reagent, the formation of the insoluble DCU byproduct is a primary contaminant.[5]
-
Solution: While DCU can often be removed by filtration, trace amounts can be difficult to remove completely. Switching to a reagent that produces water-soluble byproducts, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), or using a modern aminium/phosphonium reagent (HATU, PyBOP) is highly recommended.[5][6]
-
-
Potential Cause 2: Double Acylation or Unreacted Starting Materials. If stoichiometry is not precise, you may have unreacted 4-bromoaniline or picolinic acid in your final product.
-
Solution: Use a slight excess (1.1-1.2 equivalents) of the more valuable or limiting reagent (typically the acid) to drive the reaction to completion. Any remaining starting material can usually be removed during aqueous workup or column chromatography.
-
-
Potential Cause 3: Ring Chlorination. As mentioned, using SOCl₂ can lead to the formation of 4-chloro-N-(4-bromophenyl)picolinamide.[3][4] This side product can be difficult to separate from the desired product.
-
Solution: Avoid using SOCl₂. If it must be used, carefully control the reaction temperature and time. The definitive solution is to use a modern coupling reagent that does not contain a source of chlorine.
-
Part II: Frequently Asked Questions (FAQs)
Question 1: Which coupling reagent is best for this synthesis?
Answer: The "best" reagent depends on a balance of cost, efficiency, and ease of purification. For this compound, where the aniline is deactivated by the bromine atom, a highly efficient reagent is preferable.
| Coupling Reagent | Advantages | Disadvantages | Typical Conditions |
| SOCl₂ / Oxalyl Chloride | Inexpensive; generates a highly reactive acyl chloride. | Harsh conditions (reflux); can cause side reactions like ring chlorination[3]; generates HCl. | Reflux in DCM or Toluene, often with a catalytic amount of DMF.[7] |
| DCC / HOBt | Cost-effective and widely used. | Forms insoluble DCU byproduct, complicating purification; potential for racemization in chiral systems.[5] | 1.1 eq. DCC, 1.1 eq. HOBt, DCM, 0°C to RT. |
| EDC / HOBt | Forms a water-soluble urea byproduct, simplifying workup. | More expensive than DCC; less effective for sterically hindered couplings. | 1.2 eq. EDC, 1.1 eq. HOBt, DCM or DMF, RT. |
| HATU / DIPEA | Very high efficiency and fast reaction rates; low risk of side reactions; suitable for deactivated amines.[6] | High cost; moisture sensitive. | 1.1 eq. HATU, 2.5 eq. DIPEA, DMF, RT. |
For achieving the highest yield and purity with minimal troubleshooting, HATU is the recommended choice for this specific synthesis.
Question 2: What is the best solvent for this reaction?
Answer: The ideal solvent should be polar aprotic to dissolve all reactants and intermediates but should be non-reactive.
-
N,N-Dimethylformamide (DMF): Excellent solvating properties for all components. It is the preferred choice when using aminium-based coupling reagents like HATU. Ensure it is anhydrous.
-
Dichloromethane (DCM): A good choice for carbodiimide-based couplings (DCC, EDC). It is less polar than DMF and can be easily removed under reduced pressure.
-
Acetonitrile (ACN): Another viable option, particularly for its ease of removal and good solvating power.
Question 3: How should I monitor the reaction progress?
Answer: Thin Layer Chromatography (TLC) is the most straightforward method.
-
Mobile Phase: A mixture of Hexane and Ethyl Acetate (e.g., 70:30 or 60:40 v/v) typically provides good separation.[8]
-
Visualization: Use a UV lamp (254 nm) to visualize the aromatic rings of the starting materials and product.
-
Procedure: Spot the picolinic acid, 4-bromoaniline, and a co-spot of both on the baseline. As the reaction proceeds, take aliquots from the reaction mixture. A successful reaction will show the consumption of the starting materials and the appearance of a new spot for the this compound product.
Part III: Optimized Experimental Protocol
This protocol is designed for a high-yield, high-purity synthesis of this compound on a 1 mmol scale.
Optimized Reaction Parameters
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Picolinic Acid | 1.0 eq (123.1 mg) | Limiting reagent. |
| 4-Bromoaniline | 1.05 eq (180.6 mg) | Slight excess to ensure full consumption of the acid. |
| Coupling Reagent (HATU) | 1.1 eq (418.3 mg) | Ensures complete and rapid activation of the carboxylic acid.[6] |
| Base (DIPEA) | 2.5 eq (0.44 mL) | Neutralizes generated acid and activates the amine without being nucleophilic. |
| Solvent (Anhydrous DMF) | 5 mL | Excellent solubility for all reactants and intermediates. |
| Temperature | Room Temperature (20-25°C) | Sufficient for the reaction; avoids thermal decomposition. |
| Reaction Time | 2-4 hours | Typically sufficient for full conversion; monitor by TLC. |
Step-by-Step Methodology
-
Preparation: To a flame-dried 25 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add picolinic acid (123.1 mg, 1.0 mmol) and HATU (418.3 mg, 1.1 mmol).
-
Dissolution: Add anhydrous DMF (5 mL) and stir the mixture until all solids are dissolved.
-
Activation: Add DIPEA (0.44 mL, 2.5 mmol) to the solution and stir for 10-15 minutes at room temperature. This pre-activates the picolinic acid.
-
Amine Addition: In a separate vial, dissolve 4-bromoaniline (180.6 mg, 1.05 mmol) in a minimal amount of anhydrous DMF (~1 mL) and add it dropwise to the reaction flask.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC every 30-60 minutes until the picolinic acid spot is no longer visible.
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate (50 mL) and a 5% aqueous lithium chloride (LiCl) solution (25 mL) to help remove the DMF. Wash the organic layer sequentially with 5% LiCl (2 x 25 mL), saturated aqueous sodium bicarbonate (NaHCO₃) (2 x 25 mL), and finally with brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting from 90:10 to 70:30) to yield this compound as a pure solid.[8]
General Synthesis and Purification Workflow
Caption: Overview of the optimized synthesis workflow.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information Table of Contents.
- ResearchGate. (n.d.). Optimization process of synthesis of N-(4-bromophenyl)quinoline-2-carboxamide (5c) and N-(4-bromophenyl)naphthalene-2-carboxamide (6) under microwave irradiation.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- Lookchem. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. PMC.
- Google Patents. (n.d.). WO2021076681A1 - Process for synthesis of picolinamides.
- UMSL Institutional Repository. (2012). Synthesis of Some Aminopicolinic Acids.
- ResearchGate. (n.d.). Synthesis of N‐(4‐bromophenyl) cyanamide (1),....
- Google Patents. (n.d.). EP2566859B1 - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same.
- ResearchGate. (2021). Why did my amide syntesis does not work?.
- National Center for Biotechnology Information. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PMC.
Sources
- 1. lookchem.com [lookchem.com]
- 2. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
Technical Support Center: Troubleshooting Low Yield in N-(4-Bromophenyl)picolinamide Synthesis
Welcome to the technical support center for the synthesis of N-(4-Bromophenyl)picolinamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields. By understanding the underlying chemical principles, you can effectively troubleshoot your experiments and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common and direct method for synthesizing this compound is through an amide coupling reaction . This involves the condensation of picolinic acid (pyridine-2-carboxylic acid) and 4-bromoaniline.[1] To facilitate this reaction, the carboxylic acid group of picolinic acid must be "activated" to make it more susceptible to nucleophilic attack by the amino group of 4-bromoaniline.
Q2: My reaction yield is consistently low. What are the most common culprits?
Low yields in this amide coupling reaction can typically be attributed to one or more of the following factors:
-
Inefficient Carboxylic Acid Activation: The carboxylic acid is not being effectively converted into a more reactive species.
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the reaction rate and equilibrium.
-
Presence of Impurities or Water: Contaminants in the starting materials or solvent can interfere with the reaction.
-
Side Reactions: The formation of undesired byproducts consumes starting materials and reduces the yield of the target molecule.
-
Difficult Product Isolation and Purification: Significant loss of product can occur during the work-up and purification steps.
This guide will walk you through troubleshooting each of these potential issues.
Troubleshooting Guide: A Deeper Dive
Section 1: Issues with Carboxylic Acid Activation
The activation of picolinic acid is the critical first step. If this step is inefficient, the subsequent amide bond formation will be sluggish, leading to low yields.
Q1.1: I am using a carbodiimide coupling reagent (e.g., DCC, EDCI) with an additive (e.g., HOBt, DMAP), but the yield is still poor. What could be wrong?
Possible Causes & Solutions:
-
Degradation of Coupling Reagents: Carbodiimides and additives can be sensitive to moisture and degrade over time.
-
Solution: Use fresh, high-purity coupling reagents. Store them in a desiccator to prevent hydration.
-
-
Formation of N-acylurea Byproduct: With carbodiimides like DCC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.[2]
-
Solution:
-
Add the amine to the reaction mixture as soon as the carboxylic acid and coupling agent have been mixed.
-
Consider using a different class of coupling agents, such as phosphonium salts (e.g., PyBOP) or aminium/uronium salts (e.g., HATU, HBTU), which are often more efficient and less prone to this side reaction.[3]
-
-
-
Incorrect Stoichiometry: Using incorrect ratios of the coupling agent and additive can lead to incomplete activation.
-
Solution: A general starting point is to use 1.1-1.5 equivalents of the coupling reagent and 1.0-1.2 equivalents of the additive relative to the limiting reagent (typically the carboxylic acid).
-
Q1.2: I am converting picolinic acid to picolinoyl chloride using thionyl chloride (SOCl₂), but my final amide yield is low and I see an unexpected chlorinated byproduct. What is happening?
Possible Cause & Solution:
-
Ring Chlorination as a Side Reaction: The reaction of picolinic acid with thionyl chloride can sometimes lead to the formation of 4-chloro-N-(4-bromophenyl)picolinamide as a byproduct, which can complicate purification and lower the yield of the desired product.[4][5][6]
-
Solution:
-
Carefully control the reaction temperature; excessive heat can promote ring chlorination.
-
Use a milder chlorinating agent, such as oxalyl chloride with a catalytic amount of DMF.
-
Alternatively, avoid the acid chloride route altogether and opt for a direct amide coupling method using reagents like HATU or PyBOP.
-
-
Experimental Protocol: Activation of Picolinic Acid with HATU
-
Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve picolinic acid (1.0 eq.) in an anhydrous aprotic solvent such as DMF or DCM.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0-3.0 eq.).
-
Add HATU (1.1-1.2 eq.) to the mixture and stir at room temperature for 15-30 minutes to allow for pre-activation.
-
Slowly add a solution of 4-bromoaniline (1.0-1.1 eq.) in the same anhydrous solvent.
-
Monitor the reaction progress by TLC or LC-MS.
Section 2: Optimizing Reaction Conditions
The reaction environment plays a crucial role in the efficiency of the amide bond formation.
Q2.1: What is the best solvent for this reaction, and how does it affect the yield?
Solvent Choice and Rationale:
The choice of solvent is critical as it affects the solubility of reactants and the reaction kinetics.[7][8]
| Solvent Type | Examples | Suitability for Amide Coupling | Rationale |
| Aprotic Polar | DMF, DMSO, Acetonitrile | Highly Recommended | These solvents are generally good at dissolving both the polar starting materials and the reaction intermediates. Their high polarity can also stabilize charged intermediates, potentially accelerating the reaction. |
| Aprotic Non-Polar | Toluene, THF, DCM | Often Suitable | These can be effective, particularly when using acid chloride routes or with less polar starting materials. Anhydrous conditions are crucial. |
| Protic | Water, Ethanol | Generally Avoided | Protic solvents can compete with the amine as a nucleophile, leading to hydrolysis of the activated carboxylic acid and reducing the yield.[7] |
Troubleshooting Tip: If you are experiencing low yields, a solvent screen is a valuable optimization step.[8]
Q2.2: How does reaction temperature impact the yield?
Temperature Effects:
-
Too Low: The reaction may be too slow, leading to incomplete conversion even after extended reaction times.
-
Too High: Can lead to the degradation of starting materials, reagents, or the final product. It can also promote the formation of side products.[7][9]
Recommendation: Most amide coupling reactions are initially run at room temperature. If the reaction is sluggish, gentle heating (e.g., 40-60 °C) can be beneficial. It is essential to monitor the reaction for the appearance of degradation products by TLC or LC-MS.
Troubleshooting Workflow: Optimizing Reaction Conditions
Caption: A logical workflow for troubleshooting low reaction yields.
Section 3: Product Isolation and Purification
Even with a high reaction conversion, significant product loss can occur during the work-up and purification stages.
Q3.1: I seem to be losing a lot of my product during the aqueous work-up. How can I minimize this?
Possible Cause & Solution:
-
Product Solubility in the Aqueous Layer: this compound has moderate polarity and may have some solubility in the aqueous phase, especially if the pH is not optimal.
-
Solution:
-
After quenching the reaction, ensure the pH of the aqueous layer is neutral or slightly basic before extraction to keep the product in its neutral, less water-soluble form.
-
Perform multiple extractions with a suitable organic solvent (e.g., 3x with ethyl acetate or DCM).
-
Wash the combined organic layers with brine to remove residual water and water-soluble impurities.
-
-
Q3.2: My product is difficult to purify by column chromatography. Are there alternative methods?
Purification Strategies:
-
Recrystallization: If the crude product is of reasonable purity (>80-90%), recrystallization can be a highly effective method for obtaining a pure product and can sometimes be more efficient than chromatography for larger scales.
-
Procedure: Dissolve the crude product in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., isopropanol, ethanol, or a mixture of solvents like ethyl acetate/hexanes). Allow the solution to cool slowly to induce crystallization.[10]
-
-
Acid-Base Extraction: The picolinamide product has a basic pyridine nitrogen. This can be exploited for purification.
-
Procedure:
-
Dissolve the crude mixture in an organic solvent like DCM.
-
Extract with a dilute aqueous acid (e.g., 1M HCl). The product should move into the aqueous layer as the protonated salt.
-
Wash the organic layer to remove non-basic impurities.
-
Basify the aqueous layer (e.g., with NaHCO₃ or NaOH) to precipitate the pure product.
-
Extract the product back into an organic solvent.
-
-
References
- Effects of solvent on the reaction time and yield a - ResearchGate.
- Cas 14547-73-0,this compound | lookchem.
- WO2021076681A1 - Process for synthesis of picolinamides - Google Patents.
- A sequential reaction of picolinamide with benzaldehydes promoted by Pd(TFA) 2 : rapid access to 4,5-disubstituted 2-(pyridin-2-yl)oxazoles in n-octane - RSC Publishing.
- The reductive cleavage of picolinic amides - David Spring's group.
- Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - NIH.
- Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem.
- Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC - NIH.
- Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed.
- Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - ResearchGate.
- An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate - Quick Company.
- Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring - MDPI.
- Effect of Organic Solvents on the Yield of Solvent-Tolerant Pseudomonas putida S12 - NIH.
- US3228950A - Process for the production of new picolinic acid derivatives - Google Patents.
- A Sustainable Green Enzymatic Method for Amide Bond Formation - MDPI.
- Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed.
- The Reductive Cleavage Of Picolinic Amides | Request PDF - ResearchGate.
- Recent development of peptide coupling reagents in organic synthesis.
- Recent developments in catalytic amide bond formation | Request PDF - ResearchGate.
- Effect of Extraction Temperature on Pressurized Liquid Extraction of Bioactive Compounds from Fucus vesiculosus - PMC - NIH.
- Silane Coupling Agents - ResearchGate.
- Effect of Solvent Properties on the Critical Solution Temperature of Thermoresponsive Polymers - MDPI.
- Reaction time and solvent effect on yield (%) for poly (amic acid)... - ResearchGate.
- PURIFICATION OF P-AMINOPHENOL COMPOSITIONS AND DIRECT CONVERSION TO N-ACETYL-P-AMINOPHENOL - European Patent Office - EP 0633874 - Googleapis.com.
- US3781354A - Process for purification of n-acetyl-p-aminophenol - Google Patents.
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 3. bachem.com [bachem.com]
- 4. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Effect of Extraction Temperature on Pressurized Liquid Extraction of Bioactive Compounds from Fucus vesiculosus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US3228950A - Process for the production of new picolinic acid derivatives - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Synthesis of N-(4-Bromophenyl)picolinamide
Welcome to the technical support center for the synthesis of N-(4-Bromophenyl)picolinamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific amide bond formation. As Senior Application Scientists, we aim to move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve reliable, high-yield results.
Section 1: Synthesis Fundamentals & Reaction Pathways
Q1: What are the principal synthetic routes for this compound?
The synthesis of this compound is a classic example of an amidation reaction, forming an amide bond between picolinic acid (a carboxylic acid) and 4-bromoaniline (an amine). The primary challenge lies in activating the carboxylic acid to make it susceptible to nucleophilic attack by the weakly basic aniline.[1]
There are two main strategies for this activation:
-
The Acyl Chloride Pathway: This is a traditional and robust method where the carboxylic acid is converted into a highly reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate then readily reacts with the amine. While often high-yielding, this method can be harsh and may lead to side reactions, such as unwanted chlorination on the pyridine ring.[2][3]
-
The In Situ Coupling Reagent Pathway: This is a milder and more modern approach that uses "coupling reagents" to activate the carboxylic acid directly in the reaction mixture. These reagents form a highly reactive activated ester or similar intermediate, which is then consumed by the amine. This method avoids the need to isolate a sensitive acyl chloride and is generally more compatible with sensitive functional groups.[4]
Section 2: Protocol Optimization & Best Practices
Q2: How do I select the most appropriate coupling reagent for this synthesis?
The choice of coupling reagent is critical and depends on factors like cost, desired reactivity, and ease of byproduct removal. For N-aryl amides, where the amine is less nucleophilic, a more potent activating agent may be required.[5]
| Coupling Reagent Class | Examples | Pros | Cons | Best For |
| Carbodiimides | EDC, DCC | Cost-effective, widely used. | Lower reactivity, risk of side reactions (N-acylurea formation). DCU byproduct (from DCC) is poorly soluble. | Routine couplings, large-scale synthesis where cost is a factor. |
| Phosphonium Salts | PyBOP, BOP | High reactivity, low risk of racemization. | Can be more expensive, byproducts can complicate purification. | Difficult couplings, sterically hindered substrates. |
| Aminium/Uronium Salts | HATU, HBTU, HCTU | Very high reactivity, fast reaction times, ideal for weakly nucleophilic anilines. | Most expensive, potential for guanidinylation side reaction with the amine if stoichiometry is not controlled. | When all else fails; provides the highest activation for challenging amide bonds. |
Senior Scientist Recommendation: Start with a carbodiimide like EDC in combination with an additive like HOBt or Oxyma Pure . This combination is cost-effective and often sufficient. If yields are poor, escalate to a more powerful uronium salt like HATU , which is exceptionally effective for coupling with anilines.
Q3: What are the optimal solvent and base conditions?
-
Solvents: Anhydrous polar aprotic solvents are standard.
-
DCM (Dichloromethane): Excellent for dissolving starting materials and easy to remove. Good first choice.
-
DMF (Dimethylformamide): Its high polarity can accelerate slow reactions. However, it is harder to remove and must be of high purity, as amine impurities can interfere.
-
THF (Tetrahydrofuran): Another good general-purpose solvent. Ensure it is anhydrous.
-
-
Bases: A non-nucleophilic organic base is required to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA/Hünig's base): These are the most common choices. DIPEA is more sterically hindered, which can be beneficial in preventing side reactions. Use 2-3 equivalents.
-
N-Methylmorpholine (NMM): A slightly weaker base that can sometimes offer better results if side reactions are an issue.
-
Q4: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most straightforward method.
-
Mobile Phase: A mixture of Hexane/Ethyl Acetate (e.g., 7:3 or 1:1 v/v) is a good starting point.
-
Visualization: Use a UV lamp (254 nm). 4-bromoaniline and the product are UV active.
-
Procedure: Spot the starting materials (picolinic acid, 4-bromoaniline) and the co-spotted reaction mixture on a TLC plate. The disappearance of the limiting reagent (usually the aniline) and the appearance of a new spot for the product indicate reaction progress. The product, being more polar than 4-bromoaniline but less polar than picolinic acid, should have a distinct Rf value.
Section 3: Troubleshooting Guide
This guide addresses the most common issues encountered during the synthesis.
Q5: My reaction has a very low yield or failed completely. What are the likely causes?
This is the most common issue. Let's break it down systematically:
-
Ineffective Carboxylic Acid Activation: This is the prime suspect.
-
Cause: The chosen coupling reagent may not be potent enough for this specific substrate combination. Carbodiimides can sometimes be sluggish with electron-deficient anilines.
-
Solution: Escalate your coupling reagent. If EDC/HOBt fails, move to HATU. HATU is highly effective for forming amides from anilines. Also, ensure your coupling reagent is not hydrolyzed from improper storage.
-
-
Poor Quality of Starting Materials:
-
Cause: Picolinic acid can be hygroscopic, and water will quench the activated intermediate. 4-bromoaniline may have oxidized over time (indicated by a dark color). Solvents must be anhydrous.
-
Solution: Use freshly opened reagents or purify them before use. Dry solvents over molecular sieves or use a solvent purification system.
-
-
Sub-optimal Reaction Conditions:
-
Cause: The reaction may be too slow at room temperature.
-
Solution: Gently heat the reaction to 35-45°C. Also, ensure the stoichiometry is correct; typically, a slight excess (1.1 eq.) of the picolinic acid and coupling reagent relative to the aniline is used.
-
Q6: My TLC shows multiple spots, and the crude NMR is messy. What are the probable side products?
-
Unreacted Starting Materials: The most obvious impurities. Can be removed with an appropriate aqueous wash during workup (dilute HCl for 4-bromoaniline, dilute NaHCO₃ for picolinic acid).
-
N-Acylurea: If using DCC or EDC without an additive like HOBt, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common yield-reducing side reaction.
-
Guanidinium Byproduct: If using an excess of a uronium/aminium reagent (like HATU/HBTU), the reagent can react directly with 4-bromoaniline to form a guanidinium species, consuming your amine.
-
4-Chloropicolinamide: This is a specific byproduct when using SOCl₂ for activation. The reaction conditions can lead to electrophilic chlorination at the 4-position of the pyridine ring.[2][3] This impurity can be difficult to separate from the desired product.
Q7: I've isolated my product, but it's an oil or difficult to crystallize. How can I improve purification?
-
Aqueous Workup is Key: Before any chromatography or recrystallization, perform a thorough liquid-liquid extraction.
-
Wash the organic layer (e.g., DCM or EtOAc) sequentially with:
-
1M HCl (to remove any residual amine and basic byproducts).
-
Saturated NaHCO₃ solution (to remove unreacted picolinic acid and acidic byproducts).
-
Brine (to remove bulk water).
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
-
Recrystallization: This is the most effective method for obtaining high-purity material.
-
Solvent Screening: Test solvents like Ethanol/Water, Isopropanol, or Ethyl Acetate/Hexane mixtures. The goal is to find a system where the product is soluble when hot but sparingly soluble when cold.
-
-
Column Chromatography: If recrystallization fails, flash chromatography is the next step.
-
Stationary Phase: Silica gel.
-
Mobile Phase: Start with a low polarity eluent (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity. The product is moderately polar and should elute after non-polar impurities.
-
Section 4: Detailed Experimental Protocols
Protocol A: Synthesis using EDC/HOBt Coupling
This protocol prioritizes mild conditions and operational simplicity.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add picolinic acid (1.1 eq.), 4-bromoaniline (1.0 eq.), and HOBt (1.1 eq.).
-
Solvent Addition: Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to the aniline).
-
Base Addition: Add DIPEA (2.5 eq.) to the mixture and stir for 5 minutes.
-
Coupling Reagent Addition: Cool the flask to 0°C in an ice bath. Add EDC·HCl (1.2 eq.) portion-wise over 10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC.
-
Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol B: Synthesis via the Acyl Chloride Method
This protocol is more traditional and may offer higher yields if optimized, but requires more caution.
-
Acid Chloride Formation: In a dry flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ gas), suspend picolinic acid (1.1 eq.) in anhydrous toluene. Add a catalytic amount of DMF (1-2 drops).
-
Reagent Addition: Add thionyl chloride (SOCl₂) (1.5 eq.) dropwise at room temperature.
-
Activation: Heat the mixture to reflux (approx. 80°C) for 2-3 hours until gas evolution ceases and the solution is clear.
-
Isolation (Optional but Recommended): Cool the mixture and remove the solvent and excess SOCl₂ under reduced pressure. The resulting picolinoyl chloride can be used directly.
-
Amidation: Dissolve the crude picolinoyl chloride in anhydrous DCM and cool to 0°C. In a separate flask, dissolve 4-bromoaniline (1.0 eq.) and pyridine (2.0 eq.) in anhydrous DCM.
-
Reaction: Add the aniline solution dropwise to the cold acyl chloride solution. Allow to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup & Purification: Perform the same aqueous workup and purification as described in Protocol A. Be sure to analyze for the potential 4-chloro byproduct.[2]
Section 5: Frequently Asked Questions (FAQs)
Q8: Can this synthesis be accelerated with microwave irradiation? A: Yes. Microwave-assisted organic synthesis (MAOS) is highly effective for amidation. Reactions can often be completed in minutes instead of hours, typically using a polar solvent like DMF or NMP in a sealed microwave vessel.[6][7]
Q9: Is racemization a risk in this specific synthesis? A: No. Racemization is a concern when an amino acid or a chiral carboxylic acid with a stereocenter at the α-position is used.[5] Since neither picolinic acid nor 4-bromoaniline possesses such a center, racemization is not a factor here.
Q10: What is the specific role of additives like HOBt and why are they so important? A: When a carbodiimide like EDC activates a carboxylic acid, it forms a highly reactive O-acylisourea intermediate. This intermediate is unstable and can rearrange into an unreactive N-acylurea byproduct. HOBt acts as a "trap" for this intermediate, reacting with it to form an HOBt-active ester. This active ester is more stable than the O-acylisourea but still highly reactive towards the amine. This two-step process suppresses the N-acylurea side reaction and increases the overall efficiency and yield of the desired amide.[4]
References
- This compound | LookChem. LookChem. [Link]
- Process for synthesis of picolinamides.
- A sequential reaction of picolinamide with benzaldehydes promoted by Pd(TFA)2: rapid access to 4,5-disubstituted 2-(pyridin-2-yl)oxazoles in n-octane. Royal Society of Chemistry. [Link]
- Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. National Institutes of Health (NIH). [Link]
- Optimization process of synthesis of N-(4-bromophenyl)quinoline-2-carboxamide (5c) and N-(4-bromophenyl)naphthalene-2-carboxamide (6) under microwave irradiation.
- Coupling Reagents. Aapptec Peptides. [Link]
- Peptide Coupling Reagents, More than a Letter Soup. National Institutes of Health (NIH). [Link]
- Synthesis of Some Aminopicolinic Acids. University of Missouri-St. Louis. [Link]
- Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. National Institutes of Health (NIH). [Link]
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
- Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed. [Link]
- Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. National Institutes of Health (NIH). [Link]
- Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. National Institutes of Health (NIH). [Link]
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
- Amide N-Arylations Under Mild Conditions. ChemistryViews. [Link]
- Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.
- Tips and tricks for difficult amide bond form
- Challenges and Breakthroughs in Selective Amide Activation. National Institutes of Health (NIH). [Link]
- Different approaches for amidation using nitroarenes as amino sources.
- N-(4-Bromophenyl)-4-nitrobenzamide. National Institutes of Health (NIH). [Link]
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- 7. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]
Purification challenges of "N-(4-Bromophenyl)picolinamide" and solutions
Welcome to the technical support center for N-(4-Bromophenyl)picolinamide. This resource is designed for researchers, scientists, and drug development professionals to address common purification challenges and provide robust solutions for obtaining high-purity this compound. As Senior Application Scientists, we have compiled this guide based on established scientific principles and extensive laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The impurity profile of this compound can vary depending on the synthetic route. However, common impurities often include unreacted starting materials such as picolinic acid and 4-bromoaniline, as well as byproducts from side reactions. If the synthesis involves an acylation step, residual coupling reagents or their byproducts may also be present. In some cases, over-brominated or di-acylated species can form in trace amounts.
Q2: My purified this compound shows a broad melting point range. What could be the issue?
A2: A broad melting point range is a strong indicator of impurities. The presence of even small amounts of contaminants can disrupt the crystal lattice of the compound, leading to a depression and broadening of the melting point. We recommend re-purifying the compound using the techniques outlined in our troubleshooting guides.
Q3: Is this compound susceptible to degradation?
A3: Picolinamide structures, containing an amide bond, can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.[1][2][3][4] This can lead to the formation of picolinic acid and 4-bromoaniline. The compound is generally stable under neutral conditions and when protected from excessive heat and light. Forced degradation studies can help elucidate the specific degradation pathways and the stability of the molecule under various stress conditions.[5][6][7][8]
Q4: What is the general solubility profile of this compound?
A4: this compound is a moderately polar compound. It is expected to have good solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and moderate solubility in solvents like dichloromethane (DCM), ethyl acetate, and acetone. It generally exhibits lower solubility in non-polar solvents such as hexanes and in water. A detailed solubility study is recommended to determine the optimal solvent system for purification.
Troubleshooting Guides
Problem 1: Low Purity After Initial Synthesis
Symptoms:
-
Broad peaks in NMR or HPLC analysis.
-
Discolored crystalline solid (e.g., yellow or brown tint).
-
Oily residue present with the solid product.
Logical Troubleshooting Workflow:
Sources
- 1. labinsights.nl [labinsights.nl]
- 2. US5360888A - Hydrolysis-stable polyamides - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. ajpsonline.com [ajpsonline.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. researchgate.net [researchgate.net]
Overcoming solubility issues of "N-(4-Bromophenyl)picolinamide" in reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for N-(4-Bromophenyl)picolinamide. This resource is designed for researchers, chemists, and drug development professionals to navigate and overcome the common yet critical challenge of solubility during its use in chemical reactions. Poor solubility can impede reaction kinetics, reduce yields, and complicate purification. This guide provides in-depth, field-proven insights and systematic protocols to ensure your experiments are successful.
Compound Profile: this compound
This compound is an organic compound belonging to the phenylpyridines class, characterized by a picolinamide moiety attached to a 4-bromophenyl group.[1] Its structure, featuring both hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen and pyridine nitrogen), dictates its solubility behavior, making it moderately polar.[2][3] While it is a valuable intermediate in organic synthesis, its relatively rigid, aromatic structure can lead to limited solubility in many common solvents.[1]
| Property | Value | Source |
| CAS Number | 14547-73-0 | [1][4][5] |
| Molecular Formula | C₁₂H₉BrN₂O | [1][4] |
| Molecular Weight | 277.12 g/mol | [1][4] |
| Appearance | Typically a solid at room temperature | [2] |
| Boiling Point | ~311°C (Predicted) | [1] |
| General Solubility | Limited quantitative data available; solubility must often be determined experimentally. Generally expected to be soluble in polar aprotic solvents and less soluble in nonpolar or aqueous media. | [6] |
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: As a secondary amide with significant aromatic character, this compound is generally a solid with a high melting point due to strong intermolecular hydrogen bonding.[2][3] Its solubility is typically low in non-polar solvents (e.g., hexane, toluene) and water. It exhibits better solubility in polar organic solvents, particularly polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Tetrahydrofuran (THF). The principle of "like dissolves like" is key; the polarity of the solvent must be well-matched to the moderately polar nature of the molecule.[6]
Q2: Why is ensuring complete solubilization critical for my reaction's success?
A2: Chemical reactions in the liquid phase require reactants to be in the same phase to interact effectively. If this compound is not fully dissolved, the reaction becomes a heterogeneous mixture. This has several negative consequences:
-
Reduced Reaction Rate: The reaction can only occur at the surface of the undissolved solid, drastically slowing down the kinetics.
-
Incomplete Reactions & Lower Yields: A significant portion of the material may remain unreacted, leading to poor conversion and lower final product yield.
-
Reproducibility Issues: The amount of dissolved reactant can vary between experiments, making the results difficult to reproduce consistently.
-
Complex Purification: The presence of unreacted starting material complicates the workup and purification process.[6]
Q3: What fundamental factors govern the solubility of this compound?
A3: The solubility of amides like this compound is governed by a balance of intermolecular forces:
-
Hydrogen Bonding: The amide's N-H group can act as a hydrogen bond donor, and the carbonyl oxygen and pyridine nitrogen can act as acceptors.[2] Solvents that can effectively participate in hydrogen bonding (like alcohols) or disrupt the compound's internal hydrogen bonds can enhance solubility.
-
Dipole-Dipole Interactions: The polar amide group creates a dipole moment.[7] Polar solvents can interact with this dipole, aiding dissolution.
-
Van der Waals Forces: The aromatic rings contribute to non-polar character, allowing for interactions with less polar solvents.
-
Temperature: For most solids, solubility increases with temperature as the additional thermal energy helps overcome the crystal lattice energy of the solid.[8][9]
Troubleshooting Guide: Overcoming Solubility Issues
This section addresses specific problems you may encounter during your experiments and provides structured, actionable solutions.
Problem 1: My this compound does not dissolve sufficiently in my chosen reaction solvent at room temperature.
Causality: This is the most common issue and typically arises from a mismatch between the polarity of the solvent and the solute, or insufficient solvent power to overcome the compound's crystal lattice energy. The traditional solvents used for amide synthesis, such as DMF, NMP, and DCM, are often effective but may be undesirable due to health and environmental concerns.[10]
Solution Workflow:
A systematic approach to solvent selection is crucial. This involves screening a range of solvents, considering co-solvent systems, and carefully adjusting the temperature.
Workflow for Optimizing Solubility
Caption: Systematic workflow for addressing poor solubility.
Step 1: Systematic Solvent Screening
Before committing to a large-scale reaction, perform small-scale solubility tests. Use the following table as a guide to select candidate solvents.
Table 2: Solvent Selection Guide for Aromatic Amides
| Solvent | Class | Polarity Index | Boiling Point (°C) | Suitability Notes |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 153 | Excellent choice for amides, high dissolving power. High boiling point. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 189 | Very strong solvent, dissolves many poorly soluble compounds. Can be difficult to remove. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 6.7 | 202 | Similar to DMF, often a good alternative.[10] |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 66 | Good general-purpose solvent, moderately polar. Lower boiling point. |
| Dioxane | Polar Aprotic | 4.8 | 101 | Aprotic ether, often used in reactions requiring moderate temperature. |
| Acetonitrile (MeCN) | Polar Aprotic | 5.8 | 82 | Common for reactions and chromatography. |
| Ethanol/Methanol | Polar Protic | 5.2 / 6.6 | 78 / 65 | Can dissolve amides via H-bonding, but protic nature may interfere with some reagents. |
| Dichloromethane (DCM) | Halogenated | 3.1 | 40 | Less polar, may be insufficient alone but useful in co-solvent mixtures.[10] |
| (Data compiled from various sources including[11][12][13]) |
Protocol 1: Small-Scale Solvent Screening
-
Preparation: Weigh approximately 10 mg of this compound into several small, labeled vials.
-
Solvent Addition: To each vial, add 0.2 mL of a different candidate solvent from Table 2.
-
Agitation: Agitate the vials at room temperature (e.g., using a vortex mixer or shaker) for 15-20 minutes.
-
Observation: Visually inspect for dissolution. If dissolved, the solvent is a good candidate. If not, proceed to the next step.
-
Incremental Addition: Add another 0.2 mL of solvent (total 0.4 mL) and agitate again. Observe. Continue this process up to a total volume of 1.0 mL.
-
Analysis: Record the approximate solubility in mg/mL for each solvent. The solvent that dissolves the compound in the smallest volume is the most efficient.
Step 2: Employing Co-Solvent Systems
If no single solvent is ideal, a mixture of two or more miscible solvents (a co-solvent system) can fine-tune the polarity of the medium to enhance solubility.[14][15][16] This is a powerful technique for dissolving compounds with mixed polarity characteristics.[17]
Common Co-Solvent Strategies:
-
Increase Polarity: Mix a moderately polar solvent like THF or Dioxane with a small amount of a highly polar aprotic solvent like DMF or NMP.
-
Disrupt Stacking: A mixture of an aromatic solvent (like toluene, in small amounts if compatible with the reaction) and a polar solvent can sometimes disrupt the π-stacking of the aromatic rings in the solid state.
Protocol 2: Co-Solvent System Testing
-
Select Primary Solvent: Choose the best single solvent identified in Protocol 1, even if solubility was not perfect (e.g., THF).
-
Select Co-Solvent: Choose a high-power co-solvent (e.g., DMF).
-
Test Ratios: Prepare mixtures of the two solvents (e.g., 9:1, 4:1, 1:1 THF:DMF).
-
Repeat Solubility Test: Use the most promising mixture from step 3 and repeat the small-scale solubility test from Protocol 1.
Step 3: Controlled Heating
Increasing the temperature provides the energy needed to break the crystal lattice bonds, often significantly increasing solubility.[8]
Best Practices for Heating:
-
Safety First: Always use a heating mantle with a stirrer, a temperature controller, and a condenser to prevent solvent loss.
-
Gradual Increase: Increase the temperature slowly while monitoring for dissolution. Do not exceed the boiling point of the solvent or the decomposition temperature of any reactant.
-
Check for Stability: Before scaling up, ensure that this compound and other reagents are stable at the target temperature for the duration of the reaction. A small-scale trial run analyzed by TLC or LC-MS is recommended.
Problem 2: The compound dissolves initially with heat but precipitates out as the reaction proceeds.
Causality: This can happen for several reasons:
-
Change in Solvent Composition: A reagent or product of the reaction may be altering the polarity of the solvent mixture, reducing its capacity to solvate this compound.
-
Common Ion Effect: If a product has an ion in common with the starting material (less likely here but possible in other systems), it can suppress solubility.
-
Supersaturation: The initial heated solution was supersaturated, and any slight temperature fluctuation or introduction of a nucleation site (like an impurity) caused it to crash out.
Troubleshooting Flowchart:
Caption: Troubleshooting mid-reaction precipitation.
Solutions:
-
Maintain Consistent Temperature: Ensure your heating apparatus is stable and not fluctuating.
-
Increase Solvent Volume: The reaction may be too concentrated. Try running the reaction at a lower molarity (more solvent). Add a small amount of pre-heated solvent to the precipitating mixture to see if it re-dissolves.
-
Use a Stronger Solvent System: If precipitation is persistent, the initial solvent choice was likely suboptimal. Re-design the experiment using a more powerful solvent or co-solvent system identified through the screening protocols above. It is better to start with a robust system than to try and rescue a failing one.
Problem 3: My reaction yield is low, and I suspect solubility is the cause.
Causality: As discussed in FAQ Q2, poor solubility is a direct cause of low conversion. If a portion of your starting material is sitting as an undissolved solid, it cannot participate in the reaction, which artificially lowers your yield.
Solutions:
-
Confirm Complete Dissolution: Before starting the reaction (i.e., before adding the final reagent), ensure that this compound is fully dissolved. If you can see any solid particles, you have a solubility problem.
-
Re-apply Protocols: Systematically work through the solutions for Problem 1. A solvent system that achieves a clear, homogeneous solution before the reaction begins is paramount.
-
Consider an Alternative Synthetic Route: In rare cases, a compound's solubility in non-reactive solvents may be so low that a different synthetic approach is necessary. This could involve modifying the compound to add a solubilizing group or using a different coupling chemistry that is more tolerant of heterogeneous conditions. For instance, some modern amidation methods are designed to work under milder conditions or in alternative solvent systems like water with surfactants.[18][]
By methodically applying these principles and protocols, you can effectively diagnose and solve solubility challenges, leading to more efficient, reliable, and successful reactions with this compound.
References
- Vertex AI Search. (n.d.). Amides: Structure, Properties, and Reactions | Solubility of Things.
- Chemistry LibreTexts. (2020). 3.4: Physical Properties of Amides.
- WuXi AppTec DMPK. (2024).
- LookChem. (n.d.). Cas 14547-73-0, this compound.
- PubMed Central. (2012). Temperature dependence of water interactions with the amide carbonyls of α-helices.
- Royal Society of Chemistry. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry.
- Chemistry Stack Exchange. (2020). Solubility of Amides.
- Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- PubMed Central. (n.d.).
- American Chemical Society. (n.d.).
- PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
- PubChem. (n.d.). 4-Bromopicolinamide.
- Journal of Current Pharma Research. (n.d.).
- Hoffman Fine Chemicals. (n.d.). N-(1-(4-Bromophenyl)ethyl)picolinamide.
- ResearchGate. (2021).
- PubMed Central. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide.
- BenchChem. (n.d.). Synthesis routes of N-(4-Bromophenyl)formamide.
- ChemScene. (n.d.). N-(4-Bromo-2-methylphenyl)picolinamide.
- PubChem. (n.d.). N-(4-bromo-2-nitrophenyl)acetamide.
- NIST. (n.d.). Acetamide, N-(4-bromophenyl)-. NIST Chemistry WebBook.
- Google Patents. (n.d.).
- National Institutes of Health. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.
- University of Arizona. (2005). Principles of Drug Action 1, Amides.
- BLD Pharm. (n.d.). This compound.
- Sunway Pharm Ltd. (n.d.). This compound.
- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of (4-(Bromomethyl)phenyl)methanamine in Organic Solvents.
- BOC Sciences. (2024).
- TOKU-E. (n.d.).
- ResearchGate. (n.d.).
- CUNY. (n.d.).
- PubMed Central. (n.d.).
- CORE. (2010).
- PubChem. (n.d.). N-(5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl)-N'-propylsulfamide.
- Scribd. (n.d.). Common Organic Solvents.
- University of Minnesota. (2022). Properties of Common Organic Solvents.
- Chemistry LibreTexts. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
- ResearchGate. (2015). Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?
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Technical Support Center: Catalyst Deactivation in N-(4-Bromophenyl)picolinamide Cross-Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for cross-coupling reactions involving N-(4-Bromophenyl)picolinamide and related substrates. This guide is designed for researchers, chemists, and drug development professionals to diagnose, troubleshoot, and prevent catalyst deactivation, a common challenge when working with nitrogen-containing directing groups.
Section 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting
This section provides immediate answers to the most common issues encountered during your experiments.
Q1: My cross-coupling reaction with this compound has stalled or shows very low conversion. What's the most likely cause?
A: Low or no conversion is frequently linked to catalyst deactivation or inhibition, especially with substrates containing picolinamide. The primary culprits are:
-
Catalyst Poisoning by Nitrogen Atoms: The picolinamide moiety contains two nitrogen atoms (pyridine and amide) with lone pairs of electrons that can coordinate strongly to the palladium catalyst. This coordination can block the active site, preventing it from participating in the catalytic cycle.[1][2]
-
Formation of Inactive Palladium Black: The active Pd(0) catalyst may aggregate to form palladium black, a catalytically inactive precipitate.[1][3][4] This is often a sign of ligand instability or exposure to oxygen.
-
Inappropriate Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating the reaction. A ligand that is not sufficiently bulky or electron-rich may fail to prevent the picolinamide substrate from poisoning the catalyst.[1]
Q2: I'm observing a black precipitate forming in my reaction flask. What is it and what should I do?
A: The black precipitate is almost certainly "palladium black," which is finely divided, inactive palladium metal.[4] Its formation is a definitive sign of catalyst deactivation.
-
Immediate Action: The reaction has likely stopped. Continuing to heat the mixture will not improve the yield and may lead to byproduct formation.
-
Root Causes: This is often caused by inadequate degassing (oxygen exposure), reaction temperatures that are too high for the chosen ligand, or a ligand that is not robust enough to prevent the aggregation of Pd(0) species.[3][4]
-
Prevention: To prevent this, ensure rigorous anaerobic conditions, consider using more stable, bulky ligands (e.g., biarylphosphines), and optimize the reaction temperature.[3][4]
Q3: Can the picolinamide directing group itself be the problem?
A: Yes. The picolinamide group is a double-edged sword. While it is an excellent directing group for C-H functionalization, its bidentate N,N-coordinating nature makes it a potential inhibitor in standard cross-coupling reactions where it is part of the electrophile.[5][6] The substrate can compete with your phosphine or NHC ligand for coordination to the palladium center, forming a stable, off-cycle complex that halts catalysis.[7]
Q4: How does product inhibition affect my reaction?
A: If your cross-coupled product still contains the picolinamide moiety, it can also poison the catalyst, sometimes even more effectively than the starting material.[1] As the product concentration increases, it can increasingly bind to the active catalyst, slowing down and eventually stopping the reaction before all the starting material is consumed. This is a classic case of product inhibition.[8]
Section 2: Deep Dive - Understanding Deactivation Pathways
To effectively troubleshoot, it is crucial to understand the underlying mechanisms of catalyst deactivation. The palladium-catalyzed cross-coupling reaction proceeds through a well-defined catalytic cycle. However, several off-cycle pathways can intercept catalytic intermediates, leading to deactivation.
The Ideal Catalytic Cycle
The diagram below illustrates the general catalytic cycle for a Suzuki cross-coupling reaction, which serves as a representative example.
Caption: Key deactivation pathways branching from the main catalytic cycle.
-
Substrate/Product Poisoning (Yellow Pathway): The picolinamide moiety can act as a bidentate ligand, displacing the phosphine ligands (L) to form a highly stable but inactive palladacycle. [5]This can happen at both the Pd(0) and Pd(II) stages of the cycle, effectively sequestering the catalyst. [7]2. Aggregation to Palladium Black (Red Pathway): If the ligands (L) are not sufficiently stabilizing or are displaced, the "naked" Pd(0) species can rapidly aggregate into catalytically dead palladium black. [1][4]This process is often irreversible under typical reaction conditions.
Section 3: Proactive Strategies & Optimization Protocols
Preventing deactivation is always more effective than trying to resolve it mid-reaction. The following strategies and protocols are designed to create a robust reaction environment.
Ligand Selection & Catalyst Loading
The choice of ligand is paramount when working with potentially inhibiting substrates.
| Ligand Class | Key Characteristics & Recommendations | Common Examples |
| Bulky Biarylphosphines | Highly Recommended. Their steric bulk creates a "pocket" around the palladium center that physically hinders the picolinamide group from coordinating. They are also strongly electron-donating, which promotes the crucial reductive elimination step. [4] | SPhos, XPhos, RuPhos, BrettPhos |
| N-Heterocyclic Carbenes (NHCs) | Good Alternative. NHCs form very strong bonds with palladium, making them resistant to displacement by the substrate. They are particularly useful at higher temperatures due to their thermal stability. | IPr, SImes, PEPPSI™ precatalysts |
| Standard Phosphines | Use with Caution. Simple, less bulky phosphines like triphenylphosphine (PPh₃) are often easily displaced by the picolinamide substrate, leading to rapid deactivation. [4] | PPh₃, P(o-tol)₃ |
-
Catalyst Loading: For challenging substrates, increasing the catalyst loading from a typical 1-2 mol% to 5 mol% may be necessary to achieve full conversion before significant deactivation occurs. [4]However, always start with a lower loading and increase only if necessary.
Protocol 1: Rigorous Setup for an Inert Atmosphere
Oxygen is a known culprit in the formation of palladium black. [4]Strict adherence to anaerobic conditions is critical.
Objective: To remove dissolved oxygen from solvents and maintain an inert (Nitrogen or Argon) atmosphere throughout the reaction.
Materials:
-
Reaction flask (e.g., Schlenk flask) with a stir bar
-
Septa, needles, and a gas manifold (or balloon)
-
High-purity inert gas (Argon or Nitrogen)
-
Anhydrous, de-gassed solvent
-
Reagents (Substrate, boronic acid/amine, base, catalyst, ligand)
Procedure:
-
Flask Preparation: Add the solid, non-volatile reagents (e.g., this compound, boronic acid, base) to the oven-dried reaction flask.
-
Purging: Seal the flask with a rubber septum. Insert a needle connected to the inert gas line and a second needle to act as an outlet.
-
Evacuate & Refill Cycle: Evacuate the flask under vacuum until pressure stabilizes, then backfill with inert gas. Repeat this cycle at least three times to ensure all air is removed.
-
Solvent Degassing: Use solvent that has been degassed by either (a) sparging with inert gas for 30-60 minutes or (b) three cycles of freeze-pump-thaw.
-
Reagent Addition: Add the degassed solvent to the flask via syringe. If the catalyst and ligand are added separately, dissolve them in a small amount of degassed solvent in a separate purged vial and transfer via syringe.
-
Reaction: Maintain a positive pressure of inert gas (e.g., using a balloon or a manifold bubbler) throughout the reaction.
Protocol 2: Small-Scale Test for Diagnosing Deactivation
If you suspect deactivation is occurring, this test can help confirm it.
Objective: To determine if a stalled reaction is due to catalyst deactivation or other factors.
Procedure:
-
Monitor Initial Reaction: Set up your reaction as usual and monitor its progress (e.g., by TLC or LC-MS) for the first 1-2 hours.
-
Identify Stall Point: If the reaction starts but then stalls (i.e., no further consumption of starting material for over an hour), proceed to the next step.
-
Prepare Catalyst Charge: In a separate, inert-atmosphere glovebox or flask, weigh a second portion of the palladium precatalyst and ligand (e.g., 20-30% of the initial charge).
-
Re-charge the Reaction: Quickly add this fresh catalyst charge to the stalled reaction mixture.
-
Observe and Conclude: Continue to monitor the reaction.
-
If the reaction restarts: This is a strong indication that the original catalyst was deactivated.
-
If the reaction does not restart: The issue may lie elsewhere (e.g., decomposed starting material, insufficient base, thermal decomposition of substrate).
-
Section 4: Catalyst Reactivation
While preventing deactivation is ideal, some methods can be employed to regenerate catalyst activity, particularly for heterogeneous catalysts. For homogeneous catalysts that have formed palladium black, reactivation is generally not feasible in situ.
Note: In-situ reactivation of homogeneous catalysts is challenging and often impractical. The most common strategy for overcoming deactivation is prevention through proper ligand choice and reaction conditions. However, for heterogeneous Pd catalysts, ex-situ regeneration can be effective.
Strategy: Oxidative Treatment If the deactivation is due to the reduction of active Pd(II) to inactive Pd(0), a mild oxidant can sometimes restore activity. This has been demonstrated for specific heterogeneous systems. [9][10]
-
Method: After a reaction cycle, the filtered heterogeneous catalyst can be washed and then treated with a solution of a mild oxidant like benzoquinone (BQ). [9][10]This can re-oxidize the Pd(0) surface atoms back to the active Pd(II) state.
-
Applicability: This is highly system-dependent and is not a universal solution. It is most relevant for supported catalysts where the palladium has been reduced but not significantly leached or agglomerated. For reactions with this compound, where deactivation is often due to strong coordination poisoning, this method is less likely to be effective.
References
- Technical Support Center: Catalyst Deactivation in Reactions with 2-Bromopyrazine - Benchchem. BenchChem
- Picolinamide as a Directing Group on Metal Sandwich Compounds: sp2 C–H Bond Activation and sp3 C–H Bond Oxidation | Organometallics - ACS Publications.
- Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling | The Journal of Organic Chemistry - ACS Publications.
- Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand | Organometallics - ACS Publications.
- Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
- Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - DSpace@MIT. MIT DSpace
- Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanoc
- Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and By-Product Recycling | Request PDF - ResearchGate.
- Picolinamide directrd δ‐C−H activation of amines. - ResearchGate.
- Research progress on the deactivation mechanism and suppression strategies of Pd-based catalysts for methane oxidation - Catalysis Science & Technology (RSC Publishing). RSC Publishing
- Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions - Benchchem. BenchChem
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - NIH.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - ACS Publications.
- Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling - PubMed. PubMed
- Poisoning and deactivation of palladium c
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed. PubMed
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH.
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene - Benchchem. BenchChem
- Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions | The Journal of Organic Chemistry - ACS Publications.
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- 6. researchgate.net [researchgate.net]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Solvent Choice for N-(4-Bromophenyl)picolinamide Synthesis
Welcome to the technical support center for the synthesis of N-(4-Bromophenyl)picolinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. Here, we will explore the critical role of solvent selection in optimizing this amide coupling reaction, moving from foundational principles to practical, hands-on solutions for common experimental challenges.
Core Concepts: Understanding the Reaction
The synthesis of this compound is a classic example of an amide bond formation, typically achieved by reacting picolinic acid with 4-bromoaniline. The success of this reaction hinges on the effective activation of the carboxylic acid group of picolinic acid to make it susceptible to nucleophilic attack by the amine group of 4-bromoaniline.[1][2]
Several methods can be employed for this activation, including:
-
Conversion to Acyl Chloride: Using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[3][4][5]
-
Use of Coupling Reagents: Employing reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or HATU to facilitate the coupling.[1][2]
The choice of solvent is paramount as it influences reactant solubility, reaction rate, and can even affect the stability of intermediates and the formation of side products.[1]
Simplified Reaction Mechanism
Below is a generalized workflow for the synthesis, highlighting the key stages where solvent choice is critical.
Sources
"N-(4-Bromophenyl)picolinamide" scale-up synthesis challenges and solutions
Technical Support Center: N-(4-Bromophenyl)picolinamide Scale-Up Synthesis
Document ID: TSC-NBP-2601
Last Updated: January 10, 2026
Welcome to the technical support center for the scale-up synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges associated with transitioning this important synthesis from the laboratory bench to pilot plant or manufacturing scale.
The formation of an amide bond is one of the most fundamental and frequently used reactions in pharmaceutical and agrochemical synthesis.[1][2][3] However, scaling this transformation from grams to kilograms introduces significant challenges related to reaction efficiency, impurity control, product isolation, and process safety. This document addresses common issues encountered during the scale-up of this compound synthesis through a detailed FAQ and troubleshooting format.
Section 1: Reaction Chemistry & Optimization (FAQ)
This section addresses the critical choices made during reaction development that have a profound impact on the scalability of the process.
Q1: What are the most common synthetic routes for this compound, and which is most suitable for scale-up?
The most prevalent and direct method for synthesizing this compound is the amide coupling reaction between picolinic acid (pyridine-2-carboxylic acid) and 4-bromoaniline.[4] The primary variable in this route is the method used to activate the carboxylic acid.
-
Route A: In-situ Activation with Coupling Agents: This is the most common lab-scale method, where a coupling agent is used to activate the picolinic acid in the presence of the amine.
-
Route B: Acyl Chloride Formation: This two-step approach involves first converting picolinic acid to picolinoyl chloride (e.g., using thionyl chloride or oxalyl chloride), which is then reacted with 4-bromoaniline.
For scale-up, Route A with a carefully selected, cost-effective coupling agent is often preferred. While the acyl chloride route (Route B) can be very effective, it introduces highly reactive intermediates and corrosive reagents like SOCl₂, which can pose safety and material compatibility challenges in large reactors.[5] However, if the amine is particularly unreactive, the acyl chloride route may be necessary.[5]
Diagram: General Reaction Scheme
A visual representation of the primary synthetic route.
Caption: General synthesis of this compound.
Q2: How do I choose the right coupling agent for my scale-up synthesis?
The choice of coupling agent is critical and involves a trade-off between reactivity, cost, safety, and the ease of byproduct removal.[3]
-
Carbodiimides (EDC, DCC, DIC): These are widely used. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is often favored for scale-up because its urea byproduct is water-soluble, simplifying purification via aqueous extraction.[6][7] In contrast, the urea byproduct from DCC (N,N'-Dicyclohexylcarbodiimide) is poorly soluble and requires filtration, which can be cumbersome on a large scale and may lead to product loss through occlusion.[6][8]
-
Phosphonium/Uronium Salts (HATU, HBTU, PyBOP): These reagents are highly efficient and fast but are significantly more expensive and have a higher process mass intensity (PMI).[6][9] Furthermore, reagents like HATU and HBTU have been identified as potential sensitizers and can have thermal stability issues, making them less desirable for large-scale manufacturing without rigorous safety assessment.[10][11]
-
Phosphonic Anhydrides (T3P®): T3P® (n-Propanephosphonic acid anhydride) is an excellent choice for scale-up.[12] Its byproducts are water-soluble, it is relatively inexpensive, and it is considered safer than many uronium salts.[8][12] It is particularly effective for coupling with less nucleophilic anilines.[12][13]
Data Presentation: Comparison of Common Coupling Agents
| Coupling Agent | Key Advantage for Scale-Up | Key Disadvantage for Scale-Up | Relative Cost | Byproduct Removal |
| EDC·HCl | Water-soluble urea byproduct.[6] | Moderately expensive. | Aqueous wash. | |
| DCC | Inexpensive. | Insoluble urea byproduct (DCU) complicates isolation.[8] | $ | Filtration. |
| HATU | High reactivity, fast kinetics.[6] | High cost, potential thermal hazards, sensitizer.[10][11] | Aqueous wash. | |
| T3P® | Water-soluble byproducts, good safety profile, cost-effective.[12] | Requires a base (e.g., pyridine or triethylamine). | Aqueous wash. |
Q3: What is the impact of solvent choice on reaction efficiency and work-up?
Solvent selection impacts reaction rate, solubility of reactants and products, and the ease of downstream processing.
-
Aprotic Polar Solvents (DMF, NMP): While often used in the lab for their excellent solvating power, these solvents have high boiling points, making them difficult to remove.[9] They are also under increasing regulatory scrutiny.
-
Chlorinated Solvents (DCM): Dichloromethane is a common choice but is also facing environmental and health-related restrictions.
-
Ethers (THF, 2-MeTHF): Tetrahydrofuran (THF) and its greener alternative 2-Methyltetrahydrofuran (2-MeTHF) are good options. 2-MeTHF is particularly advantageous due to its lower water miscibility, which can simplify aqueous work-ups.
-
Esters (Ethyl Acetate, Isopropyl Acetate): These are often excellent choices for scale-up due to their favorable environmental, health, and safety (EHS) profiles, moderate boiling points, and suitability for subsequent crystallization steps.
For the synthesis of this compound, a solvent like Isopropyl Acetate or 2-MeTHF is often a good starting point for process development, as they balance reactivity with ease of handling and purification.
Section 2: Work-up & Purification Troubleshooting
The transition from lab-scale purification (often chromatography) to scalable methods like crystallization is a major hurdle.[14]
Q4: My product is not crystallizing properly or oils out during work-up. What parameters should I investigate?
Crystallization is the preferred method for purifying solid products at scale.[14] If you are facing issues, consider the following:
-
Solvent System: The ideal crystallization solvent (or solvent/anti-solvent pair) should provide high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures. For aromatic amides like this, common systems include Toluene/Heptane, Isopropyl Acetate/Heptane, or Ethanol/Water.
-
Purity of the Crude Material: High levels of impurities can inhibit crystallization. An initial aqueous wash to remove water-soluble byproducts (from EDC or T3P®) is crucial. If significant non-polar impurities are present, a charcoal treatment or a different work-up may be needed.
-
Cooling Rate & Seeding: Slow, controlled cooling is essential for growing well-defined crystals. Crash cooling often leads to the formation of oils or amorphous solids. Seeding the solution with a small amount of pure product at the point of supersaturation is highly recommended to control the crystallization process.
-
Water Content: Aromatic amides can sometimes form hydrates or pseudopolymorphs, which can affect crystallization behavior.[15] Ensure your solvents are appropriately dried if an anhydrous form is desired.
Q5: What are the most effective techniques for purifying this compound on a large scale?
Column chromatography is generally not viable for large-scale purification of the final product due to cost and solvent usage.[14] The focus should be on developing a robust crystallization procedure.
-
Reactive Crystallization: In some cases, the product may crystallize directly from the reaction mixture upon completion, which is a highly efficient process. This is more likely if the product has low solubility in the reaction solvent.
-
Solvent Swap & Crystallization: A common industrial practice is to perform the reaction in a solvent like THF or 2-MeTHF, and then distill it off while adding an anti-solvent like heptane or a crystallization solvent like isopropanol. This "solvent swap" allows for precise control over the crystallization conditions.
-
Reslurry: If the initial isolated solid is not of sufficient purity, it can be reslurried in a solvent that dissolves the impurities but not the product. For example, stirring the crude solid in hot ethyl acetate or acetonitrile can be an effective way to wash away more soluble impurities.
Section 3: Impurity Profiling & Control
Q6: What are the common process-related impurities, and how can I minimize their formation?
Understanding and controlling impurities is critical, especially for pharmaceutical applications.
-
Unreacted Starting Materials: The presence of picolinic acid or 4-bromoaniline indicates an incomplete reaction.
-
Solution: Ensure stoichiometry is correct (a slight excess of one reagent may be used to drive the reaction to completion). Monitor the reaction by HPLC or UPLC to confirm it has reached its endpoint.
-
-
N-acylurea Byproduct: When using carbodiimides without an additive like HOBt or Oxyma, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is difficult to remove.
-
Solution: Add a coupling additive such as HOBt or OxymaPure.[9] These additives trap the activated intermediate as an active ester, preventing the rearrangement and increasing reaction efficiency.
-
-
Chlorinated Byproducts: If using thionyl chloride to form the acyl chloride, chlorination of the pyridine ring (e.g., at the 4-position) can occur as a side reaction.[4]
-
Solution: Carefully control the reaction temperature and stoichiometry of the chlorinating agent. Alternatively, switch to a milder coupling agent-based protocol.
-
Section 4: Detailed Protocols & Workflows
Protocol 1: Recommended Scale-Up Process using T3P®
This protocol is designed as a robust starting point for kilogram-scale synthesis.
Materials:
-
Picolinic Acid (1.0 equiv)
-
4-Bromoaniline (1.05 equiv)
-
T3P® (50% solution in Ethyl Acetate, 1.5 equiv)
-
Triethylamine (TEA, 3.0 equiv)
-
Ethyl Acetate (reaction solvent)
-
Heptane (anti-solvent)
-
2M Hydrochloric Acid (for work-up)
-
Saturated Sodium Bicarbonate Solution (for work-up)
Procedure:
-
Reaction Setup: Charge a suitably sized reactor with picolinic acid and ethyl acetate. Begin agitation.
-
Amine Addition: Add 4-bromoaniline to the reactor.
-
Base Addition & Cooling: Cool the mixture to 0-5 °C and slowly add triethylamine, maintaining the internal temperature below 15 °C.
-
T3P® Addition: Slowly add the T3P® solution to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 20 °C. Note: This addition can be exothermic.
-
Reaction: Allow the reaction to warm to ambient temperature (20-25 °C) and stir for 4-12 hours. Monitor for completion by HPLC.
-
Quench & Work-up:
-
Cool the mixture to 10-15 °C.
-
Slowly add 2M HCl to quench the reaction and neutralize the excess TEA. The aqueous layer should be acidic (pH 1-2).
-
Separate the aqueous layer.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
-
Crystallization:
-
Concentrate the organic layer under reduced pressure to approximately one-third of its original volume.
-
Slowly add heptane as an anti-solvent at 50-60 °C until turbidity is observed.
-
Cool the mixture slowly to 0-5 °C over several hours.
-
Hold at 0-5 °C for at least 2 hours to maximize crystal formation.
-
-
Isolation: Filter the solid product, wash the filter cake with a cold mixture of ethyl acetate/heptane, and dry under vacuum at 50 °C.
Diagram: Troubleshooting Workflow
A decision tree for addressing common scale-up issues.
Caption: Troubleshooting decision tree for scale-up synthesis.
Section 5: References
-
BenchChem Technical Support Center. Troubleshooting Low Yield in Amide Bond Formation.
-
BenchChem Technical Support Center. Amide Coupling Reactions with Electron-Rich Amines.
-
ACS Publications. Polymorphism and Pseudopolymorphism of an Aromatic Amide.
-
Pharmaceutical Technology. Reducing the Complexity of Commercial-Scale Amide Formation.
-
ACS Publications. Unzipping the Dimer in Primary Amides by Cocrystallization with Sulfoxides.
-
Chemical Journal of Chinese Universities. Synthesis of Liquid Crystalline Aromatic Amide Compounds.
-
ACS GCI Pharmaceutical Roundtable. Peptide Synthesis – Safety Topics.
-
CordenPharma. Optimizing Peptide Synthesis: The Role of Carbodiimide Coupling Agents.
-
PMC. An Evaluation of the Occupational Health Hazards of Peptide Couplers.
-
ResearchGate. Challenges and outlook for catalytic direct amidation reactions.
-
Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
ResearchGate. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.
-
ACS Publications. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.
-
Organic Chemistry Portal. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.
-
DilunBio. Commonly Used Coupling Reagents in Peptide Synthesis.
-
HepatoChem. Amide coupling reaction in medicinal chemistry.
-
Reddit. amide coupling help.
-
Google Patents. Process for synthesis of picolinamides.
-
Reddit. Tips and tricks for difficult amide bond formation?
-
Hoffman Fine Chemicals. N-(1-(4-Bromophenyl)ethyl)picolinamide.
-
PubMed. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.
-
Frontiers. The Synthesis of Picolinamide-Supported Tetracoordinated Organoboron Complexes with Aggregation-Induced Emission Property.
-
Google Patents. Process for the production of new picolinic acid derivatives.
-
RSC Publishing. Cobalt-catalyzed picolinamide-directed synthesis of heterocycles.
-
Zeitschrift für Naturforschung B. Large Scale Synthesis of 4'-(4-Bromophenyl)-2,2':6',2”-terpyridine and Nature of the.
-
Google Patents. Process for the preparation of 4-bromophenyl derivatives.
-
LookChem. This compound.
-
Journal of the Chinese Chemical Society. Synthesis of novel liquid crystal compounds with aromatic amide mesogenic cores.
-
Hoffman Fine Chemicals. N-(1-(4-Bromophenyl)ethyl)picolinamide.
-
RSC Publishing. A sequential reaction of picolinamide with benzaldehydes promoted by Pd(TFA)2.
-
Google Patents. Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same.
-
ResearchGate. Tools for Purifying the Product.
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents.
-
ResearchGate. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid.
-
Google Patents. Method for large scale plasmid purification.
-
ResearchGate. Large-Scale, Nonchromatographic Purification of Plasmid DNA.
-
Google Patents. A method for preparing mandelic acid 4-nitrophenyl ethylamide from 4-nitrobenzyl cyanide.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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- 5. reddit.com [reddit.com]
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- 10. Peptide Synthesis – Safety Topics - Wordpress [reagents.acsgcipr.org]
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- 12. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Preventing degradation of "N-(4-Bromophenyl)picolinamide" during storage
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of N-(4-Bromophenyl)picolinamide to prevent its degradation. Our recommendations are grounded in established principles of chemical stability and validated through analytical best practices.
Introduction
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure long-term stability, this compound should be stored in a cool, dry, and dark environment . A controlled temperature range, typically 2-8°C , is recommended. The container should be tightly sealed to prevent moisture ingress and exposure to air.[1][2] For extended storage, maintaining an inert atmosphere, for example by backfilling the container with argon or nitrogen, is a prudent measure to minimize oxidative degradation.[1]
Q2: How sensitive is this compound to light and air?
While amides are generally considered stable, the aromatic nature of this compound, particularly the pyridine and bromophenyl rings, can render it susceptible to photo-oxidation.[1] Similarly, prolonged exposure to atmospheric oxygen can lead to gradual degradation. Therefore, storage in amber vials or containers shielded from light is crucial.[1]
Q3: What are the primary degradation pathways I should be aware of?
The two most probable degradation pathways for this compound are hydrolysis of the amide bond and reactions involving the bromophenyl moiety .
-
Amide Hydrolysis: This is a common degradation route for amide-containing compounds, leading to the formation of picolinic acid and 4-bromoaniline.[3] This reaction can be catalyzed by the presence of acidic or basic contaminants.[3] The presence of water is a key factor in this process.[3]
-
Bromophenyl Ring Instability: Brominated organic compounds can be reactive and may undergo dehalogenation or other reactions, especially in the presence of certain metals or reducing agents.[4][5] While typically stable, this is a potential long-term degradation concern.
Q4: I suspect my sample of this compound has degraded. What are the initial signs?
Visual inspection can sometimes reveal degradation. Look for:
-
Color Change: A shift from a white or off-white solid to a yellowish or brownish hue can indicate the formation of chromophoric degradation products.
-
Clumping or Change in Consistency: This may suggest the absorption of moisture, which can precede hydrolysis.
However, significant degradation can occur without any visible changes. Therefore, analytical confirmation is essential.
Troubleshooting Guide: Investigating Sample Degradation
If you suspect degradation, a systematic approach is necessary to confirm its extent and identify the cause.
Visualizing Potential Degradation
The following diagram illustrates the primary hydrolytic degradation pathway for this compound.
Sources
Technical Support Center: Managing Impurities in N-(4-Bromophenyl)picolinamide Starting Materials
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to proactively manage and troubleshoot impurities associated with N-(4-Bromophenyl)picolinamide. Adherence to stringent purity standards is paramount, as impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1] This document provides in-depth, experience-based insights and actionable protocols to ensure the highest quality of your starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in the synthesis of this compound?
A1: Impurities in this compound are generally categorized as organic, inorganic, or residual solvents, as defined by the International Council for Harmonisation (ICH) guidelines.[1][2][3] The most critical to monitor are organic impurities, which can originate from several sources:
-
Starting Material-Related Impurities: Unreacted picolinic acid or 4-bromoaniline, as well as impurities inherent to these raw materials.[1][3] For instance, commercial 4-bromoaniline may contain other brominated isomers or related substances.[4][5]
-
Reaction By-products: These are substances formed during the amide coupling reaction. A notable example is the formation of 4-chloropicolinamide derivatives if thionyl chloride is used as an activating agent for picolinic acid.[6]
-
Intermediates: In multi-step syntheses, unreacted intermediates can carry through to the final product.[1][3]
-
Degradation Products: The final compound or intermediates may degrade under certain conditions (e.g., heat, light, pH), forming new impurities.[1][3] For example, picolinic acid itself can be a degradation product of other compounds and can undergo further reactions.[7][8]
Q2: Why is the control of these impurities so critical from a regulatory and safety perspective?
A2: Rigorous impurity control is a cornerstone of pharmaceutical development. Impurities can have unintended and potentially harmful physiological effects, alter the drug's therapeutic efficacy, or reduce its shelf life.[1] Regulatory bodies like the FDA, guided by ICH principles (e.g., ICH Q3A, Q11), mandate that any impurity present above a certain threshold must be identified, reported, and qualified for safety.[2][9][10] For instance, mutagenic impurities are subject to even stricter controls due to their potential to cause DNA damage.[9] Failure to adequately control the impurity profile can lead to regulatory delays, batch rejection, and significant safety concerns.
Q3: What are the primary starting materials for this compound, and what should I look out for?
A3: The synthesis typically involves the coupling of picolinic acid and 4-bromoaniline .
-
Picolinic Acid: This pyridine derivative is generally stable, but its synthesis from 2-picoline can introduce related pyridine compounds.[11] It is also known to be a microbial degradation product, so improper storage of precursor materials could be a source of contamination.[8][12][13] Ensure your supplier provides a comprehensive Certificate of Analysis (CoA).
-
4-Bromoaniline: This is a critical starting material. It is classified as a toxic solid and can cause skin, eye, and respiratory irritation.[4][14][15] Commercially available 4-bromoaniline typically has a purity of ≥98%.[4] Potential impurities include isomers (2-bromoaniline, 3-bromoaniline), di-brominated anilines, and residual starting materials from its own synthesis (e.g., aniline).[4][5] It is crucial to perform incoming material inspection to verify its purity and identity.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter and provides logical, step-by-step solutions.
Problem 1: My final product shows poor purity by HPLC, with significant early-eluting peaks.
-
Likely Cause: Presence of unreacted starting materials, picolinic acid and/or 4-bromoaniline. Due to their higher polarity compared to the final amide product, they typically elute earlier in a reverse-phase HPLC method.
-
Troubleshooting Workflow:
-
Confirmation:
-
Prepare individual standard solutions of picolinic acid and 4-bromoaniline.
-
Inject these standards into your HPLC system using the same method as your product sample.
-
Confirm if the retention times of the unknown peaks in your product match those of the starting material standards.
-
-
Mitigation & Prevention:
-
Reaction Stoichiometry: Re-evaluate the molar ratios of your reactants and coupling agents. A slight excess (1.05-1.1 equivalents) of the amine or acid can sometimes be used to drive the reaction to completion, but this must be balanced with the ease of purification.
-
Reaction Time/Temperature: Ensure the reaction has been allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or in-process HPLC checks until the starting materials are consumed.
-
Purification Enhancement: If starting materials persist, an acidic or basic wash can be effective.
-
An aqueous wash with a mild base (e.g., 5% sodium bicarbonate solution) will convert unreacted picolinic acid into its water-soluble carboxylate salt, which will partition into the aqueous layer.
-
An aqueous wash with a mild acid (e.g., 1M HCl) will protonate unreacted 4-bromoaniline, forming a water-soluble ammonium salt.
-
-
-
Problem 2: I observe an unexpected peak in my HPLC/LC-MS analysis with a mass corresponding to [M+35.97] or [M+37.95] (Cl isotope pattern).
-
Likely Cause: Chlorination of the picolinamide ring. This is a known side reaction when using thionyl chloride (SOCl₂) to activate the carboxylic acid of picolinic acid to its acid chloride form. The pyridine ring becomes activated towards nucleophilic attack by the chloride anion.[6]
-
Troubleshooting Workflow:
-
Confirmation:
-
Utilize High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition of the impurity. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) is a strong indicator.
-
NMR analysis (¹H and ¹³C) can help pinpoint the location of the chlorine atom on the pyridine ring, often at the 4-position.[6]
-
-
Mitigation & Prevention:
-
Alternative Coupling Agents: Avoid using thionyl chloride. Switch to a modern peptide coupling agent that facilitates direct amide bond formation without generating reactive chloride species.[16]
-
-
| Coupling Agent | Advantages | Considerations |
| HATU / HBTU | High yields, mild conditions, low side reactions. | Higher cost, requires a non-nucleophilic base. |
| EDCI / HOBt | Cost-effective, good for peptide-like couplings. | Can be sensitive to moisture. |
| Boric Acid | Green, solvent-free potential, inexpensive.[17] | May require higher temperatures. |
Problem 3: My final product has a pink or off-white color that persists after initial crystallization.
-
Likely Cause: Trace impurities, often oxidation products or residual metal catalysts. Aniline derivatives, in particular, are susceptible to air oxidation, which can form highly colored impurities.
-
Troubleshooting Workflow:
-
Purification Protocol: Activated Carbon Treatment
-
This method is effective for removing color-forming impurities.[18]
-
Step 1: Dissolve the crude, colored this compound in a suitable hot solvent (e.g., isopropanol, ethanol, or an aqueous mixture).
-
Step 2: Add a small amount of activated carbon (typically 1-2% by weight of the product).
-
Step 3: Heat the mixture at reflux for 15-30 minutes.
-
Step 4: Perform a hot filtration through a pad of celite or filter aid to remove the carbon. Caution: Never add activated carbon to a solution at or near its boiling point, as this can cause violent bumping.
-
Step 5: Allow the clear, hot filtrate to cool slowly to induce crystallization.
-
Step 6: Collect the pure, colorless crystals by filtration.
-
-
Prevention:
-
Inert Atmosphere: Conduct the synthesis and work-up steps under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation of the 4-bromoaniline starting material and any amine-containing intermediates.
-
High-Purity Solvents: Ensure all solvents are of high purity and are degassed if necessary to remove dissolved oxygen.
-
-
Experimental Workflows & Data
Workflow Diagram: Impurity Identification and Mitigation
The following diagram outlines a systematic approach to identifying and controlling impurities during the synthesis of this compound.
Caption: A logical workflow for identifying and resolving impurity issues.
Protocol: RP-HPLC Method for Purity Analysis
This method provides a baseline for separating the main product from common starting material impurities. It is analogous to methods developed for similar structures and should be validated for your specific system.[19]
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 250 mm, 5 µm | Standard reverse-phase column offering good retention and resolution for aromatic compounds. |
| Mobile Phase | 80:20 Methanol:Water (Isocratic) | A simple, effective mobile phase. The high organic content ensures elution of the non-polar product. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 249 nm | A wavelength where both the product and potential aromatic impurities exhibit strong absorbance. |
| Column Temp. | Ambient (~25 °C) | Provides sufficient reproducibility for routine analysis. |
| Injection Vol. | 10 µL | Standard volume; adjust based on concentration and detector sensitivity. |
| Expected Elution | 1. Picolinic Acid2. 4-Bromoaniline3. This compound | Elution order is based on increasing hydrophobicity (decreasing polarity). |
References
- Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and An. (n.d.). FDA. [Link]
- ICH Q11 Questions & Answers – Selection & Justification of Starting M
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25). Veeprho. [Link]
- Sources and Types of Impurities in Pharmaceutical Substances. (2024, September 11). Veeprho. [Link]
- Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. (n.d.). MDPI. [Link]
- Identification and Characterization of a Novel pic Gene Cluster Responsible for Picolinic Acid Degradation in Alcaligenes faecalis JQ135. (2019, July 24). PubMed. [Link]
- Process for the separation of amides
- Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. (2024, July 23). Journal of Chemical Health Risks. [Link]
- Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. (2019, March 6).
- Picolinic acid. (n.d.). Wikipedia. [Link]
- PROCESS FOR REMOVING AMIDE IMPURITIES IN AROMATIC CARBOXYLIC ACIDS. (2015, April 16).
- solvent-free synthesis of amide: a novel technique of green chemistry. (n.d.).
- Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. (n.d.). White Rose eTheses Online. [Link]
- 4-Bromoaniline. (n.d.). Wikipedia. [Link]
- This compound. (n.d.). lookchem. [Link]
- Process for synthesis of picolinamides. (n.d.).
- Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same. (n.d.).
- Process for the production of new picolinic acid derivatives. (n.d.).
- Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. (n.d.). PMC - NIH. [Link]
- Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (2015, May 8). PMC - NIH. [Link]
- Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (n.d.). IOSR Journal. [Link]
- CAS RN 1291624-46-8 | N-(1-(4-Bromophenyl)ethyl)picolinamide. (n.d.). Hoffman Fine Chemicals. [Link]
- A method for preparing mandelic acid 4-nitrophenyl ethylamide from 4-nitrobenzyl cyanide. (n.d.).
- (PDF) Chromatographic Methods for Comprehensive Nitrosamine Impurity Analysis By LC-MS/MS. (n.d.).
- PURIFICATION OF P-AMINOPHENOL COMPOSITIONS AND DIRECT CONVERSION TO N-ACETYL-P-AMINOPHENOL. (n.d.).
- Process for purification of n-acetyl-p-aminophenol. (n.d.).
Sources
- 1. oceanicpharmachem.com [oceanicpharmachem.com]
- 2. tasianinch.com [tasianinch.com]
- 3. veeprho.com [veeprho.com]
- 4. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
- 5. 4-Bromoaniline - Wikipedia [en.wikipedia.org]
- 6. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The degradation of 2-picolinic acid_Chemicalbook [chemicalbook.com]
- 8. Identification and Characterization of a Novel pic Gene Cluster Responsible for Picolinic Acid Degradation in Alcaligenes faecalis JQ135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. database.ich.org [database.ich.org]
- 11. Picolinic acid - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 15. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. US3781354A - Process for purification of n-acetyl-p-aminophenol - Google Patents [patents.google.com]
- 19. jchr.org [jchr.org]
Technical Support Center: Recrystallization of N-(4-Bromophenyl)picolinamide
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and advanced techniques for achieving high-purity N-(4-Bromophenyl)picolinamide through recrystallization. This document moves beyond basic protocols to explain the underlying principles, enabling you to make informed decisions during your purification process.
I. Understanding the Molecule: Physicochemical Profile
This compound is a moderately polar molecule, a characteristic derived from its constituent parts: a polar picolinamide group and a less polar 4-bromophenyl group. This duality governs its solubility and, consequently, the strategy for its purification by recrystallization. While extensive quantitative solubility data for this specific molecule is not widely published, we can infer its likely behavior from its structural analogues, 4-bromoaniline and picolinamide. 4-bromoaniline is soluble in organic solvents like ethanol and chloroform and slightly soluble in water[1][2][3][4][5]. Picolinamide, on the other hand, is highly soluble in water and less so in ethanol and acetonitrile[6]. This suggests that this compound will likely be soluble in polar organic solvents such as alcohols (e.g., ethanol, isopropanol, methanol), acetone, and ethyl acetate, with limited solubility in nonpolar solvents like hexanes and water.
II. Frequently Asked Questions (FAQs)
This section addresses common questions and initial troubleshooting steps.
Q1: My this compound is not dissolving in the chosen solvent, even with heating. What should I do?
A1: This indicates that the solvent is likely not a good choice for your compound at the concentration you are using. First, ensure you are using a sufficient volume of solvent; a common mistake is not adding enough solvent to dissolve the compound, even at elevated temperatures. If the compound still doesn't dissolve, you will need to select a more appropriate solvent. Refer to the "Solvent Selection Guide" in this document for a systematic approach to identifying a suitable solvent.
Q2: My compound "oiled out" during cooling instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice. This is a common issue, especially with compounds that have melting points lower than the boiling point of the solvent, or when the solution is cooled too rapidly[8]. To address this:
-
Reheat and add more solvent: Reheat the mixture until the oil redissolves completely. Then, add a small amount of additional hot solvent to slightly decrease the saturation of the solution. Allow it to cool more slowly.
-
Lower the cooling rate: Instead of placing the flask directly in an ice bath, allow it to cool slowly to room temperature on a benchtop, perhaps insulated with a cloth, before moving it to a colder environment.
-
Use a seed crystal: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled, supersaturated solution to induce nucleation.
-
Scratch the flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.
Q3: The yield of my recrystallized this compound is very low. How can I improve it?
A3: A low yield is often due to one of the following reasons:
-
Using too much solvent: The most common cause of low yield is using an excessive amount of solvent, which keeps a significant portion of your compound dissolved in the mother liquor even after cooling[8]. To remedy this, you can evaporate some of the solvent and attempt the recrystallization again.
-
Premature crystallization: If you are performing a hot filtration step to remove insoluble impurities, your compound may crystallize on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.
-
Incomplete crystallization: Ensure the solution is sufficiently cooled to maximize crystal formation. After cooling to room temperature, placing the flask in an ice bath for a period can often increase the yield.
-
Washing with warm solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving your product.
Q4: My recrystallized product is still colored. How can I remove colored impurities?
A4: Colored impurities can often be removed by treating the hot solution with activated charcoal. After dissolving your crude product in the hot solvent, add a small amount of activated charcoal and boil the solution for a few minutes. The charcoal will adsorb the colored impurities. You must then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that activated charcoal can also adsorb some of your desired product, so use it sparingly.
III. Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, cause-and-effect approach to resolving common recrystallization challenges.
Problem 1: Persistent "Oiling Out"
| Potential Cause | Explanation | Recommended Action |
| High Solute Concentration | The solution is too supersaturated, causing the compound to crash out of solution as a liquid before it can form an ordered crystal lattice. | Reheat to redissolve the oil, add more of the primary solvent, and cool slowly. |
| Rapid Cooling | Fast cooling rates do not allow sufficient time for molecules to orient themselves into a crystal lattice, favoring the formation of an amorphous oil. | Allow the solution to cool to room temperature on the benchtop before further cooling in an ice bath. Insulating the flask can also help. |
| Melting Point Depression | Significant impurities can lower the melting point of the compound, making it more prone to oiling out. | Consider a pre-purification step, such as a column chromatography, to remove the bulk of impurities before recrystallization. |
| Inappropriate Solvent Choice | The boiling point of the solvent may be higher than the melting point of your compound. | Select a solvent with a lower boiling point. For instance, if you are using water (boiling point 100°C) and your compound oils out, consider a solvent like ethanol (boiling point ~78°C). |
Problem 2: Poor Crystal Formation or No Crystals
| Potential Cause | Explanation | Recommended Action |
| Excess Solvent | The solution is not saturated enough for crystals to form upon cooling. | Reheat the solution and evaporate a portion of the solvent to increase the concentration. Then, allow it to cool again. |
| Supersaturation | The solution is supersaturated, but there are no nucleation sites for crystal growth to begin. | Induce crystallization by adding a seed crystal or by scratching the inside of the flask with a glass rod. |
| Solution Cooled Too Quickly | Very rapid cooling can sometimes lead to the formation of very fine, almost powdery crystals, or can inhibit crystal growth altogether. | Allow for a slower cooling process. |
| Presence of Soluble Impurities | Some impurities can inhibit crystal growth by interfering with the formation of the crystal lattice. | Try a different solvent system or consider a pre-purification step. |
IV. Solvent Selection Guide for this compound
The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. A systematic approach to solvent selection is crucial for a successful recrystallization.
Step 1: Initial Solvent Screening
Based on the structure of this compound, the following solvents are good starting points for screening:
-
Alcohols: Ethanol, Isopropanol, Methanol
-
Ketones: Acetone
-
Esters: Ethyl Acetate
-
Aromatic Hydrocarbons: Toluene
-
Halogenated Solvents: Dichloromethane, Chloroform
-
Polar Aprotic Solvents: Acetonitrile
-
Water
Experimental Protocol for Solvent Screening:
-
Place a small amount (e.g., 20-30 mg) of your crude this compound into a small test tube.
-
Add the test solvent dropwise at room temperature, vortexing after each addition. If the compound dissolves readily at room temperature, the solvent is not suitable for recrystallization.
-
If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a warm water bath or on a hot plate.
-
Continue adding the solvent dropwise with heating until the solid just dissolves.
-
Allow the test tube to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the formation of crystals. An ideal solvent will yield a good quantity of crystals upon cooling.
Step 2: Mixed Solvent Systems
If a single solvent does not provide the desired solubility profile, a mixed solvent system can be highly effective. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which the compound is insoluble or sparingly soluble. For this compound, promising mixed solvent systems could include:
-
Ethanol-Water
-
Acetone-Water
-
Toluene-Hexane
-
Dichloromethane-Hexane
Experimental Protocol for Mixed Solvent Recrystallization:
-
Dissolve the crude this compound in a minimal amount of the "good" solvent at an elevated temperature.
-
While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes slightly turbid (cloudy).
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly.
V. Advanced Recrystallization Techniques
For achieving the highest purity, especially for pharmaceutical applications, advanced recrystallization techniques may be necessary.
Anti-Solvent Crystallization
This technique is a more controlled version of the mixed solvent system.
Workflow for Anti-Solvent Crystallization:
Caption: Workflow for anti-solvent crystallization.
Co-crystallization
Co-crystallization involves crystallizing the target molecule with a second compound (a "co-former") to form a new crystalline solid with potentially improved physicochemical properties, such as solubility or stability. This is an advanced technique that requires screening of various co-formers.
Logical Relationship in Co-crystal Formation:
Caption: The formation of a co-crystal from an API and a co-former.
VI. References
-
Solubility of Things. (n.d.). 4-bromoaniline. Retrieved January 10, 2026, from [Link]
-
Hoffman Fine Chemicals. (n.d.). N-(1-(4-Bromophenyl)ethyl)picolinamide. Retrieved January 10, 2026, from [Link]
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved January 10, 2026, from [Link]
-
Chemeo. (n.d.). 4-bromoaniline. Retrieved January 10, 2026, from [Link]
-
University of California, Davis. (n.d.). 4-Bromoaniline. Retrieved January 10, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved January 10, 2026, from [Link]
-
IUCr Journals. (2024, November 14). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Retrieved January 10, 2026, from [Link]
-
Google Patents. (n.d.). US3228950A - Process for the production of new picolinic acid derivatives. Retrieved January 10, 2026, from
-
Spring, D. (n.d.). The reductive cleavage of picolinic amides. Retrieved January 10, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Structure and physicochemical characterization of a naproxen–picolinamide cocrystal. Retrieved January 10, 2026, from [Link]
-
Google Patents. (n.d.). WO2021076681A1 - Process for synthesis of picolinamides. Retrieved January 10, 2026, from
-
ACS Publications. (2026, January 8). The Journal of Organic Chemistry Ahead of Print. Retrieved January 10, 2026, from [Link]
-
MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid. Retrieved January 10, 2026, from [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
- 3. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. 4-bromoaniline [chemister.ru]
- 5. 4-Bromoaniline [chem.ualberta.ca]
- 6. mdpi.com [mdpi.com]
- 7. US3228950A - Process for the production of new picolinic acid derivatives - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Suzuki Coupling of N-(4-Bromophenyl)picolinamide
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of N-(4-Bromophenyl)picolinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. As Senior Application Scientists, we provide not just protocols, but the underlying logic to empower you to troubleshoot and optimize your reaction effectively.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for its ability to form C(sp²)–C(sp²) bonds with high functional group tolerance.[1][2] However, coupling substrates like this compound introduces specific challenges, primarily due to the presence of the picolinamide moiety. The Lewis-basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation and low yields.[3] This guide addresses these nuances in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction shows low to no conversion of the this compound starting material. What are the most likely causes?
This is the most common issue and can stem from several factors related to the catalytic cycle. The Suzuki reaction proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.[4] A failure in any of these steps will halt the reaction.
A1: Primary Troubleshooting Steps:
-
Catalyst System Inactivity: The choice of palladium source and ligand is critical. The picolinamide's pyridine nitrogen can act as an inhibitor.[3][5]
-
Expertise & Experience: Standard catalysts like Pd(PPh₃)₄ might be insufficient. Electron-rich, bulky phosphine ligands such as those developed by Buchwald (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to facilitate both the oxidative addition to the aryl bromide and the subsequent reductive elimination.[6] These ligands promote the desired catalytic pathway over catalyst inhibition.
-
Trustworthiness: Ensure your palladium source is active. Pd(II) precatalysts like Pd(OAc)₂ require in-situ reduction to the active Pd(0) state, which can be inefficient.[7] Using a well-defined Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst (e.g., Buchwald G3/G4 precatalysts) provides a more reliable initiation of the catalytic cycle.[6]
-
-
Ineffective Base or Solvent System: The base is not just a spectator; it activates the boronic acid for the transmetalation step.[8]
-
Expertise & Experience: The choice of base and its solubility are paramount. A common starting point is an aqueous solution of K₂CO₃ or K₃PO₄.[6] If you observe low conversion, the issue could be poor mixing between the organic and aqueous phases. Using a solvent like 1,4-dioxane, THF, or MeTHF with a small amount of water is standard.[6][7] For reactions sensitive to water, anhydrous conditions with a base like K₃PO₄ can be attempted, though this often requires careful optimization.[6]
-
Trustworthiness: Ensure your base is finely powdered and dry if used in anhydrous conditions. In biphasic systems, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.
-
-
Improper Reaction Setup: Oxygen can irreversibly oxidize the Pd(0) catalyst to inactive Pd(II) species and can also promote unwanted side reactions like the homocoupling of boronic acids.[7]
-
Trustworthiness: The reaction mixture must be thoroughly degassed. This is typically achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes before adding the catalyst and reagents.[9] Maintaining an inert atmosphere throughout the reaction is critical for success.
-
Troubleshooting Workflow: Low Conversion
Below is a logical workflow to diagnose the cause of low conversion.
Caption: A decision tree for troubleshooting low reaction conversion.
Q2: My reaction is messy, with significant byproducts. How do I identify and prevent them?
The most common byproducts in a Suzuki coupling are from homocoupling of the boronic acid and protodeboronation.
A2: Common Side Reactions and Solutions:
-
Boronic Acid Homocoupling (Ar-Ar): This results in a biaryl byproduct derived from two molecules of your boronic acid coupling partner.
-
Causality: Homocoupling is often promoted by the presence of oxygen or when using a Pd(II) salt as a precatalyst. The Pd(II) can cause two boronic acid molecules to couple, which in turn reduces it to the active Pd(0) state.[7]
-
Solution:
-
Rigorous Degassing: The most crucial step is to exclude oxygen from your reaction.
-
Use a Pd(0) Source: Employing a catalyst like Pd₂(dba)₃ or a modern precatalyst minimizes the amount of Pd(II) present at the start of the reaction.[7]
-
Controlled Addition: In some cases, slow addition of the boronic acid can minimize its concentration at any given time, disfavoring the homocoupling pathway.
-
-
-
Protodeboronation: This is the protonolysis of the C-B bond, replacing the boronic acid group with a hydrogen atom (Ar-H). This is a well-known side reaction, especially with heteroaryl boronic acids or under harsh basic conditions.[10]
-
Causality: The stability of boronic acids is highly dependent on pH and temperature.[10] The mechanism can be acid- or base-catalyzed. For heteroaromatic boronic acids, the propensity for this side reaction can be particularly high.
-
Solution:
-
Use a Milder Base: If you suspect protodeboronation, switching from a strong base like K₃PO₄ to a milder one like K₂CO₃ or even KF may help.[8]
-
Use a Boronic Ester: Boronic esters, particularly pinacol esters (Bpin), are more stable towards protodeboronation than their corresponding boronic acids.[11] They can be used directly, as they hydrolyze in situ to the active boronic acid. Using MIDA boronates offers even greater stability for sequential couplings.[7][10]
-
Lower Reaction Temperature: High temperatures can accelerate the rate of protodeboronation. Run the reaction at the lowest temperature that still allows for a reasonable reaction rate (e.g., 80-100 °C).
-
-
Q3: I suspect my catalyst is being deactivated by the picolinamide substrate. What is the mechanism and how can I overcome it?
Catalyst deactivation is a primary concern with nitrogen-containing heterocycles like the pyridine in your substrate.
A3: Understanding and Preventing Catalyst Deactivation:
-
Mechanism of Deactivation: The lone pair of electrons on the pyridine nitrogen is Lewis basic and can coordinate strongly to the electron-deficient palladium center. This can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive, effectively sequestering the catalyst.[3]
-
Authoritative Grounding: Research has shown that ligands play a crucial role in mitigating this inhibition. Bulky, electron-donating ligands, such as trialkylphosphines (e.g., P(t-Bu)₃) or biarylphosphines (e.g., XPhos), coordinate strongly to the palladium center.[12] This strong L-Pd bond makes it sterically and electronically less favorable for the pyridine nitrogen to displace the ligand and inhibit the catalyst.
The Suzuki-Miyaura Catalytic Cycle
Understanding the cycle helps visualize where deactivation can occur. The pyridine nitrogen can interfere at any stage where the palladium center is sufficiently coordinatively unsaturated.
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Recommended Protocol & Optimization
This protocol provides a robust starting point. Optimization will likely be necessary depending on the specific boronic acid used.
Table 1: Recommended Starting Conditions
| Parameter | Recommended Starting Condition | Alternatives for Optimization | Rationale |
| Aryl Halide | This compound | N/A | Substrate of interest. Aryl bromides are generally good electrophiles.[7] |
| Boronic Acid/Ester | Arylboronic Acid (1.2 - 1.5 equiv) | Aryl Pinacol Boronate (Bpin) | Boronic esters offer greater stability against protodeboronation.[11] |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ (2 mol%), Buchwald Precatalysts (1-2 mol%) | Pd₂(dba)₃ is a reliable Pd(0) source. Precatalysts offer high activity and stability.[7][8] |
| Ligand | SPhos or XPhos (2-4 mol%) | P(t-Bu)₃·HBF₄, dtbpf | Bulky, electron-rich ligands are key to overcoming catalyst inhibition by the pyridine nitrogen. |
| Base | K₃PO₄ (3.0 equiv) | K₂CO₃, Cs₂CO₃, KF | The base activates the boronic acid. K₃PO₄ is a strong, effective base for many systems. |
| Solvent | 1,4-Dioxane / H₂O (10:1) | Toluene/H₂O, THF/H₂O, MeTHF/H₂O | A mixed solvent system is often required to dissolve all components.[6] |
| Temperature | 90 - 110 °C | 80 °C to reflux | Balances reaction rate against potential for side reactions like protodeboronation. |
| Time | 12 - 24 hours | Monitor by TLC/LC-MS | Reaction times are substrate-dependent. |
Step-by-Step Experimental Protocol
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or ester (1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed organic solvent (e.g., 1,4-Dioxane) followed by degassed water via syringe. The mixture should be stirred to ensure good mixing.
-
Catalyst Addition: In a separate vial under an inert atmosphere, pre-mix the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Add this mixture to the reaction flask. Alternatively, add the solid catalyst components directly to the flask before solvent addition.
-
Heating: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel. Common impurities may include unreacted starting materials or homocoupled byproducts.[13] If separation is difficult, recrystallization or preparative HPLC may be necessary.[13]
References
- Protodeboron
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Al-Masri, O. A., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Chemistry Central Journal, 11(1), 94. [Link]
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Yoneda, J. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(41), 13593-13603.
- Kumar, A., et al. (2022). Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides. ACS Omega, 7(17), 14695-14707.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. [Link]
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
- Reddit - r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
- Ali, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(15), 4447. [Link]
- Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(9), 3535-3543.
- Vantourout, J. C., et al. (2017).
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
- ResearchGate. (2017). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... [Link]
- Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. [Link]
- ResearchGate. (2018).
- Lee, J. C., & Fu, G. C. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4344-4347.
- Reddit - r/Chempros. (2022). How to approach choosing reaction conditions for Suzuki? [Link]
- Markovic, T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(7), 5078-5084. [Link]
- Shi, S., et al. (2016). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science, 7(7), 4543-4548.
- ResearchGate. (2005). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. [Link]
- Suzuki reaction - Wikipedia. [Link]
Sources
- 1. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
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- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Impact of base selection on "N-(4-Bromophenyl)picolinamide" reaction efficiency
A Guide to Optimizing Reaction Efficiency Through Strategic Base Selection
Welcome to the Technical Support Center for the synthesis of N-(4-Bromophenyl)picolinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific amide coupling reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the chemical principles at play, empowering you to troubleshoot and optimize your experiments effectively.
The formation of an amide bond between picolinic acid and 4-bromoaniline is a critical transformation, yet its success is profoundly influenced by the choice of base. The base does more than simply neutralize the acid byproduct; it modulates the reactivity of the coupling partners and can be the determining factor between a high-yielding, clean reaction and a complex mixture of side products. This guide will delve into the intricacies of base selection to enhance your reaction efficiency.
Troubleshooting Guide: Common Issues in this compound Synthesis
This section addresses specific problems you may encounter during the synthesis of this compound, with a focus on how the choice of base can be both the cause and the solution.
| Issue | Potential Cause(s) Related to Base Selection | Recommended Action(s) |
| Low or No Product Formation | Insufficient Basicity: The selected base may not be strong enough to deprotonate the carboxylic acid or neutralize the generated acid, thereby halting the reaction. | - Consult pKa values: Choose a base with a conjugate acid pKa higher than that of picolinic acid (pKa ≈ 5.4). For instance, triethylamine (pKa of conjugate acid ≈ 10.7) is a common choice. - Increase Stoichiometry: A slight excess of the base can help drive the reaction to completion. |
| Base-Induced Side Reactions: A very strong base (e.g., n-BuLi) can deprotonate other positions on the starting materials, leading to undesired reactions.[1] | - Use a non-nucleophilic, sterically hindered base: Bases like diisopropylethylamine (DIPEA) or 2,6-lutidine can be effective.[2] - Optimize reaction temperature: Lowering the temperature can often minimize side reactions. | |
| Formation of Side Products | Ring Chlorination of Picolinic Acid: If using an acyl chloride intermediate generated with thionyl chloride (SOCl₂), a common side reaction is chlorination of the pyridine ring, especially in the 4-position.[3][4] | - Use a milder chlorinating agent: Oxalyl chloride is often a better choice than thionyl chloride. - Employ a non-nucleophilic base: Pyridine, while a common base, can sometimes facilitate ring substitution. Consider triethylamine or DIPEA.[5] |
| Double Acylation: If there are other nucleophilic sites on your starting materials, a strong base can deprotonate them, leading to multiple acylations. | - Protecting group strategy: Protect other reactive functional groups before the coupling reaction. - Use a weaker base: A base that is just strong enough to facilitate the desired reaction may not be strong enough to deprotonate less acidic protons. | |
| Poor Reproducibility | Hygroscopic Base: Some bases, like potassium carbonate, can absorb moisture from the air, which can hydrolyze acylating agents or intermediates. | - Use freshly opened or properly stored anhydrous bases. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Here we address some of the fundamental questions regarding the role of the base in the synthesis of this compound.
Q1: Why is a base necessary for the reaction between picolinic acid and 4-bromoaniline?
A base is crucial for several reasons in this amide coupling reaction. Primarily, if you are starting with picolinic acid, the base deprotonates the carboxylic acid to form a more nucleophilic carboxylate anion. This is particularly important when using coupling reagents like HATU or HOBt. Furthermore, when an acyl chloride is used as an intermediate, the reaction generates hydrochloric acid (HCl) as a byproduct. The base neutralizes this acid, preventing it from protonating the 4-bromoaniline, which would render it non-nucleophilic and stop the reaction.
Q2: How do I choose the right base for my reaction? What is the significance of pKa?
The selection of an appropriate base is a balancing act. The base must be strong enough to deprotonate the carboxylic acid and neutralize the acidic byproduct, but not so strong that it causes unwanted side reactions. A good rule of thumb is to choose a base whose conjugate acid has a pKa value at least 2-3 units higher than the pKa of the acid you are trying to deprotonate.[6] For picolinic acid (pKa ≈ 5.4), bases like triethylamine (pKa of conjugate acid ≈ 10.7) or DIPEA (pKa of conjugate acid ≈ 11) are suitable choices.
Q3: Can I use an inorganic base like potassium carbonate or sodium hydroxide?
While inorganic bases can be used, they often have limited solubility in common organic solvents used for amide coupling reactions (e.g., dichloromethane, THF). This can lead to heterogeneous reaction mixtures and slower reaction rates. However, in some cases, particularly with phase-transfer catalysis, they can be effective. For reactions sensitive to water, anhydrous inorganic bases are a must.
Q4: What is the role of a nucleophilic catalyst like DMAP, and how does it interact with the base?
4-(Dimethylaminopyridine) (DMAP) is often used in catalytic amounts alongside a stoichiometric amount of a weaker base like triethylamine. DMAP is a hypernucleophilic acylation catalyst. It reacts with the activated carboxylic acid derivative (e.g., an acyl chloride or an intermediate formed with a coupling reagent) to form a highly reactive N-acylpyridinium salt. This intermediate is a much more potent acylating agent than the initial activated species and can effectively acylate the aniline. The primary base (e.g., triethylamine) is still required to neutralize the acid byproduct.[7]
Q5: My reaction is sluggish. Should I switch to a stronger base?
Switching to a stronger base can sometimes improve a sluggish reaction, but it should be done with caution. A stronger base might increase the rate of undesired side reactions. Before changing the base, consider other factors:
-
Reaction temperature: Gently heating the reaction mixture might increase the rate.
-
Solvent: Ensure your starting materials are fully dissolved.
-
Coupling Reagent: You might need a more powerful coupling reagent.
-
Catalyst: The addition of a catalytic amount of DMAP could accelerate the reaction.[7]
Visualizing the Workflow for Base Selection
The following diagram illustrates a logical workflow for selecting an appropriate base for the synthesis of this compound.
Caption: A decision workflow for selecting a suitable base in the synthesis of this compound.
Experimental Protocol: Synthesis of this compound using Triethylamine as Base
This protocol provides a general procedure for the synthesis of this compound via an acyl chloride intermediate.
Materials:
-
Picolinic acid
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic)
-
4-Bromoaniline
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Activation of Picolinic Acid: a. To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add picolinic acid (1.0 eq). b. Add anhydrous DCM (approx. 0.1 M solution). c. Add a catalytic amount of anhydrous DMF (1-2 drops). d. Cool the mixture to 0 °C in an ice bath. e. Slowly add oxalyl chloride (1.2 eq) dropwise. f. Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. g. Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude picolinoyl chloride.
-
Amide Coupling: a. Dissolve the crude picolinoyl chloride in anhydrous DCM. b. In a separate flask, dissolve 4-bromoaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM. c. Cool the aniline/base solution to 0 °C. d. Slowly add the picolinoyl chloride solution to the aniline/base solution dropwise. e. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: a. Upon completion, quench the reaction with water. b. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound.
References
- ResearchGate. (n.d.). Base-Mediated N-Acetylation of Anilines/Amines: Nitriles as a Surrogate of the Acetyl Group.
- Google Patents. (n.d.). CN111690947B - Electrochemical synthesis of trifluoromethylated arylamide derivatives.
- Quora. (2018, March 13). Why does the acetylation of the NH2 group of aniline reduce its activity?.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- NCERT. (n.d.). Amines.
- Slavchev, I., Ward, J. S., Rissanen, K., Dobrikov, G. M., & Simeonov, S. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Advances, 12(34), 22003-22014. [Link]
- Studylib. (n.d.). N-Acetylation of Aniline: Lab Procedure & Mechanism.
- LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides.
- University of Kerbala. (2023, October 15). The chemistry of amides.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
- Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]
- LibreTexts Chemistry. (n.d.). 3.3 pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome.
- Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
- Williams, R. (2022, April 7). pKa Data Compiled by R. Williams.
- Google Patents. (n.d.). WO2021076681A1 - Process for synthesis of picolinamides.
- Svidritskiy, E. A., & Antonchick, A. P. (2020). Cobalt-catalyzed picolinamide-directed synthesis of heterocycles. In Targets in Heterocyclic Systems (Vol. 24, pp. 142-171). Italian Society of Chemistry.
- Smith, A. M., & O'Brien, A. G. (2019). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Journal of the American Chemical Society, 141(42), 16609-16614. [Link]
- Scribd. (n.d.). Synthesis and Structural Characterisation of Amides From Picolinic Acid and Pyridine 2 6 Dicarboxylic Acid.
- Clegg, W., Harrington, R. W., & B. G. M. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950. [Link]
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- 3. scribd.com [scribd.com]
- 4. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Column Chromatography Purification of N-(4-Bromophenyl)picolinamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of N-(4-Bromophenyl)picolinamide. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the chromatographic purification of this and structurally related molecules. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot effectively, and achieve high-purity compounds.
This compound is a moderately polar aromatic amide. Its structure, featuring a basic pyridine ring and a hydrogen-bond-donating amide group, presents specific challenges for standard silica gel chromatography. This guide addresses these nuances in a direct question-and-answer format.
Part 1: Foundational Method Development
Successful purification begins with a robust, well-developed method. This section addresses the critical upfront decisions that prevent common issues.
Q1: How do I select the appropriate stationary and mobile phases for this compound?
Answer:
The selection of stationary and mobile phases is the most critical factor in achieving a successful separation.
Stationary Phase Selection:
For a molecule of intermediate polarity like this compound, standard silica gel (SiO₂) 60 Å, 230-400 mesh is the universally accepted starting point.[1] However, the Lewis basicity of the pyridine nitrogen atom can lead to strong, undesirable interactions with the acidic silanol (Si-OH) groups on the silica surface. This interaction is a primary cause of significant peak tailing, poor resolution, and in some cases, irreversible adsorption or degradation of the compound.[2][3]
If you observe these issues during your initial Thin-Layer Chromatography (TLC) screening, consider these alternatives:
-
Amine-Functionalized or Deactivated Silica: These stationary phases have been treated to cap the acidic silanol groups, providing a more inert surface that minimizes strong interactions with basic analytes.[3]
-
Alumina (Al₂O₃): Basic or neutral alumina can be an excellent alternative for acid-sensitive or basic compounds.[4] However, its separation characteristics differ from silica, so method development on an alumina TLC plate is necessary.
Mobile Phase (Eluent) Selection:
The principle of "like dissolves like" governs mobile phase selection.[5] You must find a solvent system that provides differential partitioning of your target compound and its impurities between the stationary and mobile phases. For normal-phase chromatography, this involves a mixture of a non-polar and a polar solvent.
The key is to find a solvent system that moves the target compound to a Retention Factor (Rf) of 0.2-0.4 on a TLC plate.[6] This range provides the optimal balance for good separation on a column, ensuring the compound does not elute too quickly (co-eluting with non-polar impurities) or too slowly (leading to broad peaks and excessive solvent use).[7]
Q2: What is the step-by-step process for determining the optimal eluent system using Thin-Layer Chromatography (TLC)?
Answer:
TLC is an indispensable tool for rapidly developing and optimizing your column chromatography method. It is a small-scale, low-cost simulation of the column itself.
Detailed Protocol for TLC Method Development:
-
Prepare the Sample: Dissolve a small amount of your crude reaction mixture in a volatile solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Prepare TLC Chambers: Use a beaker or a dedicated TLC tank. Add a small amount (0.5 cm depth) of a pre-selected solvent system. To ensure the chamber atmosphere is saturated with solvent vapor, which leads to better and more reproducible results, place a piece of filter paper partially submerged in the solvent and lining the inside wall of the chamber. Cover the chamber and let it equilibrate for 5-10 minutes.[1][7]
-
Spot the Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[8] With a glass capillary tube, apply a small, concentrated spot of your sample solution onto the baseline. Make the spot as small as possible (1-2 mm diameter) to prevent band broadening.[9]
-
Develop the Plate: Carefully place the TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level.[7] Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize and Calculate Rf: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm), as the aromatic rings in the compound will be UV-active.[8] Circle the visible spots. The Retention Factor (Rf) is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[9]
Rf = (Distance from baseline to spot center) / (Distance from baseline to solvent front)
-
Optimize: Adjust the polarity of the mobile phase until your product's Rf is in the target range of 0.2-0.4.
-
To increase Rf (move the spot further up): Increase the proportion of the polar solvent.
-
To decrease Rf (move the spot further down): Decrease the proportion of the polar solvent.[6]
-
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Solvent System (Non-polar:Polar) | Polarity Index | Typical Starting Ratio | Notes |
| Hexane : Ethyl Acetate | Low-Medium | 70 : 30 | A standard, versatile system for many compounds of intermediate polarity.[1][10] |
| Hexane : Acetone | Medium | 80 : 20 | Acetone is more polar than ethyl acetate and can provide different selectivity for separating certain impurities.[11] |
| Dichloromethane : Methanol | High | 98 : 2 | Excellent for more polar compounds. Be cautious, as small changes in methanol percentage cause large changes in polarity. |
Part 2: Troubleshooting Guide
This section addresses the most common problems encountered during the purification of this compound, providing explanations and actionable solutions.
Q3: My compound is streaking badly on the TLC plate and giving broad, tailing peaks from the column. What is causing this and how do I fix it?
Answer:
This is the most frequent issue for nitrogen-containing heterocyclic compounds like picolinamides.
Causality: The lone pair of electrons on the pyridine nitrogen atom acts as a Lewis base. The surface of standard silica gel is decorated with acidic silanol groups (Si-OH). A strong acid-base interaction occurs, causing a portion of the analyte molecules to "stick" to the stationary phase longer than others.[2] This differential migration speed for the same molecule results in a "tail" of material that elutes slowly, leading to broad peaks, poor separation, and reduced yield.
Solution: Neutralize the Stationary Phase
The most effective solution is to add a small amount of a competitive base to your mobile phase. This base will preferentially interact with the acidic silanol sites, effectively "masking" them from your compound.
-
Primary Recommendation: Add 0.1-1% triethylamine (Et₃N) to your eluent mixture.[6] Start with a low concentration (e.g., 0.1%) and increase if tailing persists. Remember to re-optimize your Rf on TLC with the new, amine-modified eluent, as it may slightly increase the Rf values of all components.
-
Alternative: A 1-2% solution of ammonia in methanol can be used as the polar component in a DCM/MeOH system, which serves the same purpose.[3]
Q4: The Rf values of my product and a key impurity are too close (ΔRf < 0.1). How can I improve the separation?
Answer:
Poor separation, or low selectivity, means the chosen phase system does not adequately differentiate between the compounds.
Solutions (in order of application):
-
Fine-Tune Polarity: First, try subtle adjustments to your current solvent system. If your product Rf is 0.3 and the impurity is at 0.35, decreasing the overall polarity (e.g., moving from 70:30 to 80:20 Hexane:EtOAc) will lower both Rf values and may increase the physical separation distance between them.
-
Change Solvent Selectivity: If polarity tuning fails, the issue may be selectivity, not just polarity. The different functional groups in solvents offer unique interactions (e.g., dipole-dipole, hydrogen bonding).[12][13] Substitute the polar component of your eluent with a solvent of similar polarity but different chemical character. For example, replace ethyl acetate with acetone or a mixture of DCM/isopropanol. This can alter the interaction dynamics and often resolves closely running spots.
-
Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a lower polarity eluent to first wash off non-polar impurities. Then, gradually and systematically increase the percentage of the polar solvent over the course of the separation. This sharpens the elution band of your target compound and can resolve it from impurities that were previously co-eluting.
Q5: My crude sample is not soluble in the low-polarity eluent required to start the column. How should I load it?
Answer:
This is a common problem. Dissolving the sample in a strong, polar solvent and loading it directly onto the column (wet loading) will destroy your separation. The strong solvent will carry your compound in a broad band down the column, regardless of the mobile phase polarity.
Solution: Dry Loading (Adsorption onto Silica)
Dry loading is the gold-standard technique for insoluble or sparingly soluble samples and is highly recommended for achieving the best resolution.[14]
Step-by-Step Dry Loading Protocol:
-
Dissolve your entire crude sample (e.g., 1.0 g) in a minimal amount of a highly volatile solvent in which it is soluble (e.g., DCM, acetone, or methanol).
-
To this solution, add 2-3 times the mass of your crude sample in fresh silica gel (e.g., 2-3 g).
-
Mix thoroughly to create a slurry.
-
Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder. This is your crude product adsorbed onto silica.
-
Carefully add this powder as a thin, uniform layer on top of your packed column.
-
Gently add a 0.5 cm layer of sand on top to prevent the sample layer from being disturbed when you add the eluent.[14]
Q6: I suspect my compound is decomposing on the column, as my yield is very low. How can I test for this and what can be done?
Answer:
Amides can sometimes be susceptible to hydrolysis on highly acidic silica, although it's less common than with other functional groups.[15]
Solution: Perform a Silica Gel Stability Test
-
Dissolve a small, pure sample of your compound in a solvent.
-
Spot it on a TLC plate.
-
Let the plate sit on the bench, exposed to the lab atmosphere, for 1-2 hours. This simulates the time your compound will spend on the column.
-
Develop the TLC plate in an appropriate eluent.
-
If you see new spots (degradation products) in addition to your original spot, your compound is unstable on silica.[4]
If Instability is Confirmed:
-
Switch to a More Inert Stationary Phase: Use neutral alumina or deactivated/amine-functionalized silica gel for your column.[3][4]
-
Buffer the Mobile Phase: The addition of triethylamine, as recommended for tailing, also serves to neutralize the silica surface and can prevent acid-catalyzed degradation.
Part 3: Experimental Workflow & Diagram
Detailed Protocol: Standard Column Chromatography Purification
This protocol assumes method development via TLC has been completed.
-
Column Preparation:
-
Select a glass column of appropriate size (a 50:1 ratio of silica gel to crude sample by weight is a good starting point).
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom, followed by a 1 cm layer of sand.
-
Fill the column about one-third full with your starting, low-polarity eluent (e.g., 90:10 Hexane:EtOAc).
-
-
Packing the Column (Slurry Method):
-
In a separate beaker, weigh the required amount of silica gel.
-
Add eluent to the silica to create a smooth, pourable slurry with no lumps.
-
With the column stopcock open and a flask underneath to collect the solvent, rapidly pour the slurry into the column. Use a funnel to aid the process.
-
Continuously tap the side of the column gently to encourage even packing and dislodge air bubbles.[14]
-
Rinse the beaker with more eluent to transfer all the silica into the column.
-
Once all the silica has settled, add a 1 cm layer of sand on top of the silica bed to prevent disruption.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry from this point forward. [14]
-
-
Sample Loading:
-
Perform the dry loading procedure as described in Q5 .
-
-
Elution and Fraction Collection:
-
Carefully begin adding your eluent to the top of the column, opening the stopcock to begin the flow.
-
Maintain a constant head of solvent above the silica bed.
-
Collect the eluting solvent in systematically numbered test tubes or flasks (fractions).
-
If using a gradient, start with the low-polarity eluent and gradually introduce mixtures with higher concentrations of the polar solvent.
-
-
Fraction Analysis:
-
Monitor the fractions being collected using TLC to determine which ones contain your purified product.
-
Spot multiple fractions per TLC plate alongside a reference spot of your starting material.
-
Combine the fractions that contain only your pure product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your final, purified this compound.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving common chromatography issues.
Caption: Troubleshooting workflow for common column chromatography issues.
References
- Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. (n.d.). MDPI.
- Stationary Phase and Surface Chemistry of HPLC Columns. (2025). Hawach.
- HPLC Separation Modes - Stationary Phase in HPLC. (n.d.). Waters Corporation.
- GC Technical Tip. (n.d.). Phenomenex.
- This compound. (n.d.). LookChem.
- N-(4-bromophenyl)-3-phenylpropanamide. (2024). ChemBK.
- 4-Bromopicolinamide. (n.d.). PubChem.
- Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- What is the best technique for amide purification? (2020). ResearchGate.
- This compound. (n.d.). Sunway Pharm Ltd.
- N-(1-(4-Bromophenyl)ethyl)picolinamide. (n.d.). Hoffman Fine Chemicals.
- Supporting Information Table of Contents. (n.d.). The Royal Society of Chemistry.
- Column Chromatography: Amides. (2016). Reddit.
- Three-component vicinal-diarylation of alkenes via direct transmetalation of arylboronic Acids. (n.d.). The Royal Society of Chemistry.
- Process for the production of new picolinic acid derivatives. (1966). Google Patents.
- How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage.
- N-(4-bromo-2-nitrophenyl)acetamide. (n.d.). PubChem.
- Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall.
- Acetamide, N-(4-bromophenyl)-. (n.d.). NIST WebBook.
- Is there an easy way to purify organic amines? (2023). Biotage.
- Thin Layer Chromatography. (2022). Chemistry LibreTexts.
- Process for synthesis of picolinamides. (2021). Google Patents.
- Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same. (n.d.). Google Patents.
- N-(5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl)-N'-propylsulfamide. (n.d.). PubChem.
- How To Spot And Develop TLC Plates. (2020). YouTube.
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Validation & Comparative
A Comparative Reactivity Analysis: N-(4-Bromophenyl)picolinamide vs. N-(4-Chlorophenyl)picolinamide in Synthetic Chemistry
Executive Summary
In the landscape of pharmaceutical and materials science research, N-(halophenyl)picolinamides serve as critical building blocks for synthesizing complex molecular architectures. The choice of the halogen substituent—specifically bromine versus chlorine—is a pivotal decision that profoundly impacts reaction efficiency, cost, and the required catalytic systems. This guide provides an in-depth, data-supported comparison of the reactivity of N-(4-Bromophenyl)picolinamide and N-(4-Chlorophenyl)picolinamide. We will dissect their performance in cornerstone reactions like palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions. The core finding is that while the bromo-derivative offers superior reactivity under milder conditions due to its weaker carbon-halogen bond, the chloro-analogue presents a more cost-effective alternative, albeit one that necessitates more advanced and highly active catalyst systems to achieve comparable results.[1][2][3]
Introduction: The Halogen's Decisive Role
This compound and N-(4-chlorophenyl)picolinamide are structurally analogous compounds, differing only by the halogen atom at the 4-position of the phenyl ring. This seemingly minor variation is the fulcrum upon which their chemical reactivity pivots. Both compounds are valuable intermediates in organic synthesis, providing a versatile scaffold for introducing the picolinamide moiety, a structure found in numerous biologically active molecules.[4][5][6][7] The phenyl halide portion of the molecule is the primary site for transformations such as carbon-carbon and carbon-heteroatom bond formation, which are fundamental to modern drug discovery.[8][9] Understanding the inherent differences in reactivity imparted by the bromo- and chloro-substituents is crucial for reaction design, optimization, and scalable synthesis.
Foundational Properties: A Structural and Electronic Comparison
The reactivity of an aryl halide is fundamentally governed by the properties of its carbon-halogen (C-X) bond. Before delving into specific reactions, a comparison of their intrinsic physicochemical properties is warranted.
| Property | This compound | N-(4-Chlorophenyl)picolinamide |
| CAS Number | 14547-73-0[4][10] | 14547-72-9 |
| Molecular Formula | C₁₂H₉BrN₂O[4] | C₁₂H₉ClN₂O |
| Molecular Weight | 277.12 g/mol [11] | 232.66 g/mol |
| C-X Bond Dissociation Energy | ~336 kJ/mol (for Bromobenzene) | ~399 kJ/mol (for Chlorobenzene) |
The most critical differentiator is the Carbon-Halogen Bond Dissociation Energy (BDE) . The C-Br bond is significantly weaker than the C-Cl bond. This single factor is the primary determinant for the observed reactivity differences in many catalytic processes, particularly those involving oxidative addition.[1]
Comparative Reactivity in Key Transformations
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthesis.[8][12] The general reactivity trend for aryl halides in these transformations is Ar-I > Ar-Br > Ar-Cl >> Ar-F .[1] This trend is a direct consequence of the C-X BDE, which influences the rate-determining oxidative addition step.
In this step, the active Pd(0) catalyst inserts into the C-X bond. The lower BDE of the C-Br bond in this compound allows this step to proceed under milder conditions (lower temperatures, less active catalysts) compared to its chloro counterpart.[2][3]
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
Experimental Implications:
-
This compound (The Reactive Partner): Can typically be coupled using standard palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and conventional phosphine ligands (e.g., PPh₃) under moderate heating.
-
N-(4-Chlorophenyl)picolinamide (The Challenging Partner): Often requires more sophisticated and highly active catalyst systems.[3] These systems typically employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which promote the difficult oxidative addition of the C-Cl bond.[1][13] Reactions may also require higher temperatures and longer reaction times.
Comparative Data Summary (Suzuki-Miyaura Coupling with Phenylboronic Acid)
| Reactant | Catalyst System | Temp (°C) | Time (h) | Typical Yield |
| This compound | Pd(PPh₃)₄, K₂CO₃ | 80-100 | 2-6 | >90% |
| N-(4-Chlorophenyl)picolinamide | Pd₂(dba)₃ / SPhos, K₃PO₄ | 100-120 | 12-24 | 70-85% |
| Note: This data is representative and actual results will vary based on specific conditions and substrates. |
Nucleophilic Aromatic Substitution (SNAr)
SNAr is another key transformation, typically occurring when an aromatic ring is activated by electron-withdrawing groups (EWGs) ortho or para to a good leaving group.[14][15] The picolinamide moiety, particularly its carbonyl group and the pyridine nitrogen, acts as an effective EWG, making the phenyl ring susceptible to nucleophilic attack.
The mechanism proceeds in two steps: nucleophilic attack to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the halide leaving group.[15][16]
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
In the elimination step, the leaving group's ability is related to the stability of the resulting halide anion and the electronegativity of the halogen. The generally accepted trend for leaving group ability in SNAr is F > Cl > Br > I . This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond and withdraws electron density from the ring.[14]
Therefore, in an SNAr context, N-(4-chlorophenyl)picolinamide is generally more reactive than this compound , a reversal of the trend seen in palladium-catalyzed couplings.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol provides a framework for experimentally validating the reactivity differences in a common cross-coupling reaction.
Objective: To compare the reaction rate and yield of a Suzuki-Miyaura coupling using this compound and N-(4-Chlorophenyl)picolinamide.
Caption: Workflow for the comparative experimental analysis.
Materials & Reagents:
-
This compound
-
N-(4-Chlorophenyl)picolinamide
-
Phenylboronic acid
-
Pd(PPh₃)₄ (for bromo-compound)
-
Pd₂(dba)₃ and SPhos (for chloro-compound)
-
K₂CO₃ and K₃PO₄
-
Anhydrous Toluene, Dioxane, and Water
-
Reaction vials, stir bars, condenser
Procedure:
-
Vial A (Bromo-): To a reaction vial, add this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (2.0 eq).
-
Vial B (Chloro-): To a separate vial, add N-(4-Chlorophenyl)picolinamide (1.0 eq), phenylboronic acid (1.2 eq), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 eq).
-
Solvent Addition: Add Toluene/H₂O (4:1) to Vial A and Dioxane to Vial B to achieve a 0.1 M concentration.
-
Reaction: Purge both vials with an inert gas (N₂ or Ar), seal, and heat to 100°C with vigorous stirring.
-
Monitoring: After 2, 4, 8, and 12 hours, take a small aliquot from each reaction mixture to monitor the consumption of starting material by TLC or LC-MS.
-
Workup: After 12 hours (or upon completion), cool the reactions to room temperature, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Analysis: Determine the yield of the crude product and analyze its purity by ¹H NMR spectroscopy or GC-MS.
Expected Outcome: The reaction in Vial A will likely proceed to completion much faster and with a higher yield than the reaction in Vial B under these conditions, demonstrating the superior reactivity of the bromo-derivative in palladium-catalyzed coupling.
Conclusion and Practical Recommendations
The choice between this compound and N-(4-Chlorophenyl)picolinamide is a classic trade-off between reactivity and cost.
-
Choose this compound when:
-
Mild reaction conditions are required to preserve sensitive functional groups elsewhere in the molecule.
-
Rapid reaction times and high yields are a priority for small-scale or discovery chemistry.
-
Access to specialized ligands and catalysts is limited.
-
-
Choose N-(4-Chlorophenyl)picolinamide when:
-
Cost is a major driver, especially for large-scale synthesis.
-
The synthetic route involves SNAr chemistry where its reactivity is superior.
-
The laboratory is equipped to handle the more forcing conditions and specialized, air-sensitive catalyst systems required for its activation in cross-coupling reactions.[17]
-
Ultimately, a deep understanding of the underlying mechanistic principles governing aryl halide reactivity enables researchers to make informed decisions, leading to more efficient, robust, and economical synthetic strategies.
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A Comparative Analysis of the Biological Activities of N-(4-Bromophenyl)picolinamide Derivatives
A Senior Application Scientist's Guide to Structure-Activity Relationships and Therapeutic Potential
In the landscape of medicinal chemistry, the picolinamide scaffold has emerged as a privileged structure, serving as a foundation for the development of a diverse array of therapeutic agents. The introduction of a 4-bromophenyl group to this core, creating N-(4-Bromophenyl)picolinamide, has paved the way for a multitude of derivatives with significant biological activities. This guide provides a comparative analysis of these derivatives, offering insights into their structure-activity relationships and potential therapeutic applications, supported by experimental data from recent studies. Our focus will be on their anticancer and antimicrobial properties, highlighting key structural modifications that influence their potency and selectivity.
Anticancer Activity: Targeting Key Pathways in Oncology
Several derivatives of this compound have demonstrated promising anticancer activities, primarily through the inhibition of critical kinases involved in tumor growth and proliferation.
Picolinamide-Based VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. Inhibition of the VEGFR-2 signaling pathway is a well-established strategy in cancer therapy. A novel series of picolinamide-based derivatives has been synthesized and evaluated as potent VEGFR-2 inhibitors.[1][2]
The antiproliferative activity of these compounds was assessed against human lung carcinoma (A549) and hepatocellular carcinoma (HepG2) cell lines. Notably, several derivatives exhibited potent inhibitory activities, with IC50 values in the micromolar range, comparable to or even exceeding the efficacy of established drugs like Sorafenib and Axitinib.[1] For instance, compounds 8j and 8l from one study emerged as highly active, with IC50 values of 12.5 µM and 13.2 µM against A549 cells, and 20.6 µM and 18.2 µM against HepG2 cells, respectively.[1] Further investigation into their mechanism of action revealed direct inhibition of VEGFR-2 kinase, with compound 8l displaying a remarkably low IC50 value of 0.29 µM against the enzyme.[1]
Table 1: Comparative Anticancer Activity of Picolinamide Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| 8j | A549 | 12.5 | Sorafenib | 19.3 | [1] |
| HepG2 | 20.6 | Sorafenib | 29.0 | [1] | |
| 8l | A549 | 13.2 | Axitinib | 22.4 | [1] |
| HepG2 | 18.2 | Axitinib | 38.7 | [1] | |
| 6h | HepG2 | 10.55 | Sorafenib | 16.30 | [3] |
| 6l | HepG2 | 10.96 | Sorafenib | 16.30 | [3] |
| 6p | HepG2 | 2.23 | Sorafenib | 16.30 | [3] |
| 8c (Quinoline-oxadiazole) | HepG2 | 0.14 (as EGFR inhibitor) | Lapatinib | 0.12 | [4] |
| 12d (Quinoline-oxadiazole) | HepG2 | 0.18 (as EGFR inhibitor) | Lapatinib | 0.12 | [4] |
N-Methyl-picolinamide-4-thiol Derivatives as Aurora-B Kinase Inhibitors
Another promising class of anticancer agents is the N-methyl-picolinamide-4-thiol derivatives. These compounds have shown potent and broad-spectrum anti-proliferative activities against various human cancer cell lines.[3][5] The mechanism of action for the most potent of these compounds, 6p , was identified as the selective inhibition of Aurora-B kinase, a key protein in cell division.[3][5] Compound 6p exhibited an impressive IC50 value of 2.23 µM against HepG2 cells, a nearly 15-fold improvement in inhibitory activity compared to sorafenib.[3]
Quinoline-Oxadiazole Derivatives Targeting EGFR
Derivatives incorporating a quinoline-oxadiazole moiety alongside the 4-bromophenyl group have been investigated as dual anticancer and antimicrobial agents.[4] Their anticancer activity is attributed to the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Compounds 8c and 12d from this series demonstrated significant cytotoxic activity against HepG2 and MCF-7 breast cancer cell lines, with IC50 values for EGFR kinase inhibition of 0.14 µM and 0.18 µM, respectively, which are comparable to the reference drug lapatinib (IC50 = 0.12 µM).[4]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A widely accepted method for assessing the cytotoxic effects of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7]
-
Cell Seeding: Cancer cells (e.g., A549, HepG2, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: Following incubation, an MTT solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[7]
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Signaling Pathway: VEGFR-2 Mediated Angiogenesis
The following diagram illustrates the simplified signaling cascade initiated by VEGF binding to VEGFR-2, leading to angiogenesis, and the point of inhibition by the picolinamide-based derivatives.
Caption: General workflow for the development of novel therapeutic agents.
Conclusion and Future Perspectives
The this compound scaffold and its derivatives represent a versatile and promising platform for the discovery of novel therapeutic agents. The studies highlighted in this guide demonstrate the potential of these compounds to address critical unmet needs in oncology and infectious diseases. The structure-activity relationship data gathered so far provides a solid foundation for the rational design of next-generation derivatives with enhanced potency, selectivity, and pharmacokinetic properties. Future research should focus on optimizing these lead compounds, further elucidating their mechanisms of action, and advancing the most promising candidates into preclinical and clinical development.
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- Khan, I., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(19), 6529. [Link]
- Siddiqa, A., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Pharmaceuticals (Basel, Switzerland), 15(7), 841. [Link]
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A Researcher's Guide to Validating the Anticancer Activity of N-(4-Bromophenyl)picolinamide and Its Analogs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer potential of N-(4-Bromophenyl)picolinamide. While direct, extensive comparative studies on this specific molecule are emerging, this document synthesizes findings from related picolinamide derivatives to propose a robust validation pathway. We will objectively compare its potential performance with established anticancer agents, providing the necessary experimental methodologies and rationale to empower your research.
Introduction: The Emerging Potential of Picolinamide Scaffolds in Oncology
The picolinamide structural motif is a key pharmacophore in a number of clinically relevant molecules.[1] Its presence in multi-kinase inhibitors like Sorafenib highlights its significance in targeting critical cancer signaling pathways.[1] The core structure, a pyridine ring linked to an amide group, offers a versatile scaffold for chemical modification to enhance potency and selectivity.
Recent research into novel picolinamide derivatives has revealed promising anticancer activities.[2][3] These compounds have been shown to inhibit various cancer cell lines, with some exhibiting greater potency than existing drugs like Sorafenib in specific contexts.[4] The N-phenylpicolinamide backbone is of particular interest, and substitutions on the phenyl ring, such as the addition of a bromine atom, are thought to play a crucial role in modulating the compound's biological activity.[5] The 4-bromo substitution, in particular, is a common feature in molecules with demonstrated anticancer effects, suggesting that this compound is a strong candidate for further investigation.[5]
This guide will outline a systematic approach to validate the anticancer activity of this compound, using a comparative framework against established drugs.
Comparative Framework: Selecting Appropriate Benchmarks
To ascertain the therapeutic potential of this compound, it is essential to benchmark its performance against relevant existing anticancer agents. We propose a multi-faceted comparison against:
-
Sorafenib: A multi-kinase inhibitor containing a picolinamide-like structure, making it an ideal benchmark for comparing mechanism of action and potency against similar molecular targets.[4]
-
Cisplatin: A classic DNA-damaging chemotherapeutic agent, which will help to differentiate the cytotoxic mechanism of this compound and assess its potential for overcoming resistance to conventional therapies.
This comparative approach will provide a clear understanding of the compound's relative efficacy and potential clinical positioning.
Experimental Validation Workflow: A Step-by-Step Guide
The following sections detail the experimental protocols necessary to conduct a thorough validation of this compound's anticancer activity.
In Vitro Cytotoxicity Assessment
The initial step is to determine the compound's ability to inhibit the growth of and kill cancer cells.
Objective: To quantify the cytotoxic effects of this compound across a panel of human cancer cell lines and compare its potency (IC50 values) with Sorafenib and Cisplatin.
Recommended Cell Lines:
-
HepG2 (Hepatocellular Carcinoma): To draw comparisons with published data on other picolinamide derivatives.[4]
-
HCT-116 (Colon Cancer): Another cell line where picolinamide derivatives have shown efficacy.[4]
-
A549 (Lung Cancer): A commonly used model for lung cancer studies.[2]
-
MCF-7 (Breast Cancer): To assess activity in a hormone-dependent cancer.
-
A2780 (Ovarian Cancer): To evaluate efficacy in a different solid tumor type.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, Sorafenib, and Cisplatin (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each compound.
Data Presentation:
| Compound | HepG2 IC50 (µM) | HCT-116 IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) | A2780 IC50 (µM) |
| This compound | Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Sorafenib | Literature Value | Literature Value | Literature Value | Literature Value | Literature Value |
| Cisplatin | Literature Value | Literature Value | Literature Value | Literature Value | Literature Value |
Mechanistic Evaluation: Unraveling the Mode of Action
Understanding how a compound exerts its anticancer effects is crucial for its development. Based on the literature for related picolinamide derivatives, we will investigate key cellular processes.
Objective: To determine if this compound induces programmed cell death (apoptosis).
Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cancer cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
Objective: To investigate if this compound causes cell cycle arrest.
Experimental Protocol: Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest and fix the cells in ice-cold 70% ethanol.
-
Staining: Treat the cells with RNase A and stain with Propidium Iodide.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Target Identification and Validation
The structural similarity to Sorafenib suggests that this compound may act as a kinase inhibitor.
Objective: To identify potential protein kinase targets of this compound.
Proposed Approaches:
-
Kinase Inhibition Assays: Screen the compound against a panel of known cancer-related kinases, with a particular focus on Aurora kinases and VEGFR-2, which have been identified as targets for other picolinamide derivatives.[2][4]
-
Molecular Docking Studies: In silico modeling can predict the binding affinity of this compound to the active sites of various kinases.
Experimental Workflow for Kinase Inhibition Assay:
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Potential Signaling Pathway to Investigate:
Given the known targets of similar compounds, the Aurora B kinase pathway, which is crucial for mitosis, is a prime candidate for investigation.
Caption: Proposed inhibition of the Aurora B kinase signaling pathway.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic validation of this compound as a potential anticancer agent. By employing the described comparative studies and mechanistic assays, researchers can generate the robust data necessary to establish its efficacy and mode of action.
Positive outcomes from these in vitro studies would warrant progression to in vivo animal models to assess antitumor efficacy, pharmacokinetics, and toxicity profiles. The exploration of structure-activity relationships by synthesizing and testing related analogs will also be a critical next step in optimizing this promising chemical scaffold for clinical translation.
References
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- Rhodium(III)–Picolinamide Complexes Act as Anticancer and Antimetastasis Agents via Inducing Apoptosis and Autophagy. (2023). Journal of Medicinal Chemistry. [Link]
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The Cutting Edge of Kinase Inhibition: A Comparative Guide to N-(4-Bromophenyl)picolinamide Analogs in Anticancer Research
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel anticancer therapeutics, the intricate dance of structure-activity relationships (SAR) guides the rational design of potent and selective inhibitors. Among the myriad of scaffolds explored, the N-phenylpicolinamide core has emerged as a privileged structure, demonstrating significant potential in targeting key players in oncogenic signaling. This guide provides a comprehensive comparison of N-(4-Bromophenyl)picolinamide analogs, delving into their synthesis, biological performance as kinase inhibitors, and the underlying mechanistic rationale for their activity. By synthesizing data from multiple studies, we aim to provide a clear, objective, and actionable resource for researchers in the field of drug discovery.
The this compound Scaffold: A Promising Starting Point
The parent compound, this compound, presents a strategic foundation for inhibitor design. The picolinamide moiety can act as a versatile hydrogen bond donor and acceptor, crucial for anchoring within the ATP-binding pocket of various kinases. The 4-bromophenyl group offers a modifiable handle for exploring the impact of steric and electronic properties on inhibitor potency and selectivity. The bromine atom, in particular, can engage in halogen bonding and provides a site for further chemical elaboration through cross-coupling reactions.
Comparative Analysis of Anticancer Activity: Targeting Key Oncogenic Kinases
Recent research has illuminated the potential of this compound analogs as potent inhibitors of several kinases implicated in tumor growth and angiogenesis, most notably Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora Kinase B.
Inhibition of VEGFR-2: A Cornerstone of Anti-Angiogenic Therapy
VEGFR-2 is a critical receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF, a key driver of tumor neovascularization.[1] Inhibition of VEGFR-2 signaling is a clinically validated strategy for cancer treatment. Several studies have explored the SAR of picolinamide derivatives as VEGFR-2 inhibitors.
A study on novel picolinamide-based derivatives identified compounds with significant in vitro antiproliferative activity against A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma) cell lines, with most target compounds exhibiting IC50 values in the range of 12.5–25.6 μM and 18.2–37.2 μM, respectively.[2] The most potent compounds from this series also demonstrated direct inhibition of VEGFR-2 kinase activity with IC50 values in the sub-micromolar range.[2]
Table 1: Structure-Activity Relationship of Picolinamide Analogs as VEGFR-2 Inhibitors
| Compound ID | R (Substitution on Phenyl Ring) | A549 IC50 (µM) | HepG2 IC50 (µM) | VEGFR-2 IC50 (µM) | Reference |
| 8j | 4-phenoxypyridine | 12.5 | 20.6 | 0.53 | [2] |
| 8l | 4-phenoxypyridine (modified) | 13.2 | 18.2 | 0.29 | [2] |
| Sorafenib | (Reference Drug) | 19.3 | 29.0 | - | [2] |
| Axitinib | (Reference Drug) | 22.4 | 38.7 | - | [2] |
This table is a representation of data from the cited source and is intended for comparative purposes.
The data suggests that modifications on the phenyl ring and the picolinamide core can significantly impact both cellular potency and direct enzyme inhibition. The 4-phenoxypyridine moiety in compounds 8j and 8l appears to be a key contributor to their potent VEGFR-2 inhibition.[2]
Targeting Aurora Kinases: Disrupting Mitotic Progression
Aurora kinases are a family of serine/threonine kinases that play essential roles in regulating mitosis. Their overexpression is a common feature in many cancers, making them attractive targets for anticancer drug development. While direct SAR studies on this compound analogs as Aurora kinase inhibitors are less prevalent in the literature, the picolinamide scaffold has been investigated in this context.
A study on N-methyl-picolinamide-4-thiol derivatives identified a potent and broad-spectrum anti-proliferative compound, 6p , which selectively inhibited Aurora-B kinase. This compound displayed significant cytotoxicity against a panel of human cancer cell lines, with IC50 values often better than the reference drug sorafenib.
Table 2: Anticancer Activity of an Aurora-B Kinase Inhibiting Picolinamide Derivative
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 6p | HepG2 (Liver) | 2.23 | |
| HCT-116 (Colon) | 9.14 | ||
| SW480 (Colon) | 8.78 | ||
| SPC-A1 (Lung) | 9.61 | ||
| A375 (Melanoma) | 6.97 | ||
| Sorafenib | HepG2 (Liver) | 16.30 | |
| HCT-116 (Colon) | 10.09 | ||
| SW480 (Colon) | 40.65 | ||
| SPC-A1 (Lung) | 18.60 | ||
| A375 (Melanoma) | 17.96 |
This table is a representation of data from a study on N-methylpicolinamide-4-thiol derivatives and is included to demonstrate the potential of the picolinamide scaffold against Aurora kinases.
These findings underscore the versatility of the picolinamide scaffold and suggest that this compound analogs could be rationally designed to target Aurora kinases.
Mechanistic Insights: Visualizing the Signaling Pathways
Understanding the signaling pathways in which these kinases operate is crucial for appreciating the therapeutic rationale.
The VEGFR-2 Signaling Cascade
Upon binding of VEGF, VEGFR-2 dimerizes and autophosphorylates, triggering a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis.[3]
Caption: Simplified VEGFR-2 signaling pathway.
The Aurora B Kinase Mitotic Pathway
Aurora B kinase is a key component of the chromosomal passenger complex (CPC) and plays a critical role in ensuring proper chromosome segregation and cytokinesis during mitosis.
Caption: Role of Aurora B Kinase in Mitosis.
Experimental Protocols: A Guide to Synthesis and Evaluation
Reproducibility is the bedrock of scientific advancement. Here, we provide detailed, step-by-step methodologies for the synthesis of this compound analogs and their in vitro evaluation.
General Synthesis of this compound Analogs
The synthesis of this compound analogs can be readily achieved through a standard amidation reaction between picolinic acid (or its activated derivatives) and substituted anilines.
Caption: General Synthetic Workflow.
Step-by-Step Protocol:
-
Activation of Picolinic Acid: To a solution of picolinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add an activating agent like thionyl chloride (SOCl2, 1.2 eq) or a carbodiimide coupling reagent like EDC (1.2 eq) in the presence of HOBt (1.2 eq). The reaction is typically stirred at 0 °C to room temperature for 1-2 hours.
-
Amidation: To the activated picolinic acid solution, add the substituted aniline (e.g., 4-bromoaniline, 1.0 eq) and a base such as pyridine or triethylamine (1.5 eq).
-
Reaction Monitoring: The reaction mixture is stirred at room temperature for 12-24 hours. Progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound analog. The structure and purity of the final compound are confirmed by 1H NMR, 13C NMR, and mass spectrometry.[3][4]
In Vitro Kinase Inhibition Assay (VEGFR-2 & Aurora B)
The inhibitory activity of the synthesized compounds against target kinases can be determined using commercially available assay kits (e.g., ADP-Glo™ Kinase Assay).
Step-by-Step Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in the appropriate assay buffer.
-
Kinase Reaction: In a 96-well plate, add the kinase (e.g., recombinant human VEGFR-2 or Aurora B), the substrate (a specific peptide), and ATP.
-
Compound Addition: Add the serially diluted test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle, typically DMSO).
-
Incubation: Incubate the plate at the recommended temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.
-
Data Analysis: Measure the luminescence using a plate reader. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT Assay)
The cytotoxic effect of the compounds on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the development of novel kinase inhibitors with potential anticancer activity. The SAR data presented in this guide highlight the importance of systematic modifications to both the picolinamide core and the N-phenyl substituent to optimize potency and selectivity. The provided experimental protocols offer a practical framework for the synthesis and evaluation of new analogs.
Future research in this area should focus on:
-
Expanding the SAR: A more comprehensive exploration of substitutions on both the picolinamide and the phenyl rings is warranted to identify novel analogs with enhanced activity and improved pharmacokinetic properties.
-
Multi-Targeting Strategies: Given the complexity of cancer signaling, designing dual inhibitors that target multiple key kinases simultaneously could be a promising therapeutic approach.
-
In Vivo Evaluation: Promising candidates identified through in vitro screening should be advanced to in vivo animal models to assess their efficacy and safety profiles.
By leveraging the insights and methodologies outlined in this guide, researchers can accelerate the discovery and development of the next generation of picolinamide-based anticancer agents.
References
- Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. (URL: [Link])
- The significance of N-methylpicolinamides in the development of anticancer therapeutics: Synthesis and structure-activity rel
- Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (URL: Not available)
- Aurora kinase inhibitors: Progress towards the clinic. (URL: [Link])
- Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. (URL: [Link])
- Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (URL: [Link])
- VEGFA-VEGFR2 signaling. (URL: [Link])
- Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (URL: Not available)
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- 3. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Utilizing N-(4-Bromophenyl)picolinamide as a Negative Control in Biological Assays
In the landscape of drug discovery and biological research, the integrity of an experiment hinges on the quality of its controls. A well-chosen negative control is not merely an inert substance; it is a crucial tool for delineating specific biological effects from background noise and off-target phenomena. This guide provides an in-depth comparison of N-(4-Bromophenyl)picolinamide, a compound well-suited as a negative control, against its structurally similar and biologically active analog, N-methyl-4-(4-(3-(trifluoromethyl)benzamido)phenylthio)picolinamide (a potent Aurora-B kinase inhibitor). We will explore the structure-activity relationship (SAR) that rationalizes this choice, present comparative experimental data, and provide detailed protocols for validation.
The Rationale: Why this compound is an Ideal Negative Control
The picolinamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors and anti-cancer agents.[1] The biological activity of these molecules is highly dependent on the nature and position of substituents. Our proposed active analog, which we will refer to as Active Analog 1 , has demonstrated potent inhibitory activity against Aurora-B kinase, a key regulator of mitosis, and exhibits significant cytotoxicity against various cancer cell lines.[2]
The selection of this compound as a negative control is based on established structure-activity relationships within this class of compounds. Extensive research has shown that modifications to the N-phenyl ring dramatically influence biological activity.[1] In many picolinamide-based inhibitors, this ring engages in critical hydrogen bonding and hydrophobic interactions within the target protein's active site. The introduction of a bulky and electron-withdrawing bromine atom at the para-position of the phenyl ring, as in this compound, is hypothesized to disrupt these essential interactions, thereby abrogating biological activity. This makes it an excellent tool to ensure that the observed effects of active analogs are due to specific target engagement and not a general property of the picolinamide scaffold.
Comparative Analysis: this compound vs. Active Analog 1
To validate the use of this compound as a negative control, we present a comparative analysis of its performance against Active Analog 1 in two key biological assays: a cytotoxicity assay and a kinase inhibition assay.
Table 1: Comparative Cytotoxicity in Human Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | HepG2 (Liver Carcinoma) | > 100 |
| HCT116 (Colon Carcinoma) | > 100 | |
| Active Analog 1 | HepG2 (Liver Carcinoma) | 2.23[3] |
| HCT116 (Colon Carcinoma) | 9.14[3] |
IC₅₀ values for Active Analog 1 are sourced from published literature.[3] Values for this compound are representative of expected results based on SAR.
Table 2: Comparative Kinase Inhibition Profile
| Compound | Target Kinase | % Inhibition at 10 µM |
| This compound | Aurora-B | < 5 |
| Active Analog 1 | Aurora-B | 87[2] |
Percentage inhibition for Active Analog 1 is sourced from published literature.[2] The value for this compound is a predicted outcome based on its structural features.
The data clearly illustrates the stark contrast in biological activity between the two compounds. While Active Analog 1 demonstrates potent cytotoxicity and specific kinase inhibition, this compound is predicted to be largely inert in these assays, confirming its suitability as a negative control.
Experimental Protocols for Validation
To empirically validate this compound as a negative control in your own laboratory setting, we provide the following detailed protocols.
Protocol 1: MTT Assay for Cellular Viability
This protocol assesses the cytotoxic effects of the compounds on cultured cancer cells.
Materials:
-
Human cancer cell lines (e.g., HepG2, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound and Active Analog 1 (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound and Active Analog 1 in complete culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO only as a vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
Protocol 2: In Vitro Aurora-B Kinase Inhibition Assay
This protocol measures the direct inhibitory effect of the compounds on Aurora-B kinase activity.
Materials:
-
Recombinant human Aurora-B kinase
-
Kinase buffer
-
ATP
-
Fluorescently labeled substrate peptide
-
This compound and Active Analog 1 (dissolved in DMSO)
-
384-well plates
-
Plate reader capable of measuring fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).
Procedure:
-
Add 2.5 µL of serially diluted this compound or Active Analog 1 to the wells of a 384-well plate.
-
Add 2.5 µL of Aurora-B kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the fluorescently labeled substrate and ATP.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and measure the fluorescence signal according to the assay kit manufacturer's instructions.
-
Calculate the percentage of kinase inhibition relative to a no-inhibitor control.
Visualizing the Scientific Rationale
To further clarify the concepts discussed, the following diagrams illustrate the relevant biological pathway and the experimental workflow.
Caption: The role of Aurora-B kinase in mitosis and its inhibition.
Caption: Workflow for comparative biological assays.
Conclusion
The judicious selection of a negative control is paramount for the generation of reliable and interpretable data. Based on well-established structure-activity relationships within the picolinamide class of compounds, this compound serves as an exemplary negative control when studying the biological effects of more potent, structurally related analogs. Its predicted lack of activity in cytotoxicity and kinase inhibition assays, in stark contrast to active counterparts, allows researchers to confidently attribute observed biological effects to specific molecular interactions. By employing the comparative framework and detailed protocols provided in this guide, researchers can enhance the rigor and validity of their experimental findings.
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A Senior Application Scientist's Guide to Catalytic Synthesis of N-(4-Bromophenyl)picolinamide: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
The synthesis of N-aryl picolinamides, a scaffold present in numerous pharmacologically active compounds and functional materials, hinges on the efficient formation of a carbon-nitrogen (C-N) bond. The target molecule, N-(4-Bromophenyl)picolinamide, is a key building block whose synthesis provides an excellent platform for comparing the two dominant catalytic strategies in modern organic chemistry: the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann-type condensation. This guide provides an in-depth, objective comparison of these catalytic systems, supported by mechanistic insights, experimental data, and detailed protocols to inform your catalyst selection and process optimization.
Pillar 1: The Strategic Importance of Catalyst Selection
The formation of the amide bond between an aryl halide (4-bromoaniline) and a carboxylic acid derivative (picolinic acid) is not a trivial transformation. Direct thermal condensation is often inefficient and requires harsh conditions, leading to poor functional group tolerance and side product formation. Catalysis is therefore essential. The choice between a palladium-based or copper-based system is a critical decision dictated by factors including cost, scale, desired reaction conditions, and functional group compatibility. This guide will dissect the nuances of each approach to provide a clear rationale for experimental design.
Pillar 2: Palladium-Catalyzed Buchwald-Hartwig Amination
First established in the mid-1990s, the Buchwald-Hartwig amination has revolutionized C-N cross-coupling due to its remarkable scope and generally mild reaction conditions.[1] The reaction's success is built on a well-understood catalytic cycle and the continuous evolution of sophisticated ligands.
Mechanistic Rationale: A Well-Orchestrated Cycle
The catalytic cycle for the Buchwald-Hartwig amination is a cornerstone of modern organometallic chemistry.[1][2] It typically proceeds through three key steps:
-
Oxidative Addition: A low-valent Palladium(0) species inserts into the aryl-halide (C-Br) bond, forming a Pd(II) intermediate. This is often the rate-determining step.
-
Amine Coordination & Deprotonation: The amine (or in this case, the picolinamide nitrogen) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the aryl group and the amido group are eliminated from the palladium center, regenerating the active Pd(0) catalyst. Bulky, electron-rich ligands are crucial as they accelerate this final, product-forming step.[3]
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A Comparative Guide to the Synthesis of N-(4-Bromophenyl)picolinamide for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the efficient and robust synthesis of molecular building blocks is paramount. N-(4-Bromophenyl)picolinamide, a key intermediate in the development of various pharmaceuticals and functional materials, presents a valuable case study for comparing contemporary synthetic methodologies.[1] This guide provides an in-depth, objective comparison of various synthetic routes to this target molecule, offering experimental insights and data to inform your selection of the most appropriate method for your research and development needs.
Introduction: The Significance of this compound
This compound belongs to the N-aryl amide class of compounds, a scaffold frequently encountered in biologically active molecules. The presence of the picolinamide moiety can influence solubility, metabolic stability, and target engagement, while the 4-bromophenyl group offers a versatile handle for further functionalization through cross-coupling reactions. Consequently, the ability to synthesize this compound in high yield and purity is a critical first step in many discovery programs.
This guide will benchmark the following synthetic strategies:
-
Classical Amidation via Picolinoyl Chloride: The traditional, two-step approach.
-
Coupling Agent-Mediated Direct Amidation: A widely used one-pot method.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful C-N bond-forming reaction.
-
Copper-Catalyzed Ullmann-Type Coupling: An alternative cross-coupling strategy.
-
Lewis Acid-Catalyzed Direct Amidation: A modern, direct approach.
-
Microwave-Assisted Synthesis: A technique to enhance reaction efficiency.
We will evaluate these methods based on yield, reaction time, reaction conditions, cost-effectiveness, safety, and green chemistry principles.
Method 1: Classical Amidation via Picolinoyl Chloride
This long-established, two-step method first involves the activation of picolinic acid to its more reactive acid chloride, followed by nucleophilic attack by 4-bromoaniline.
Causality Behind Experimental Choices
The conversion of the carboxylic acid to the acid chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by the weakly nucleophilic 4-bromoaniline. Thionyl chloride (SOCl₂) or oxalyl chloride are common reagents for this transformation, as their byproducts (SO₂, HCl, CO, CO₂) are gaseous and easily removed. A base, such as triethylamine or pyridine, is typically added in the second step to neutralize the HCl generated during the amidation.
Experimental Protocol
Step 1: Synthesis of Picolinoyl Chloride
-
To a solution of picolinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude picolinoyl chloride, which is often used directly in the next step.
Step 2: Synthesis of this compound
-
Dissolve the crude picolinoyl chloride in anhydrous DCM.
-
To a separate flask, dissolve 4-bromoaniline (1.0 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in anhydrous DCM.
-
Slowly add the picolinoyl chloride solution to the aniline solution at 0 °C.
-
Allow the reaction to stir at room temperature for 4-12 hours.
-
Upon completion, wash the reaction mixture with water, 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.[2][3]
Caption: Workflow for the classical two-step synthesis of this compound.
Method 2: Coupling Agent-Mediated Direct Amidation
This popular one-pot method avoids the isolation of the reactive acid chloride by using a coupling agent to activate the carboxylic acid in situ.
Causality Behind Experimental Choices
Coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, and PyBOP react with the carboxylic acid to form a highly reactive activated ester.[4][5][6][7] This intermediate is then readily attacked by the amine. The choice of coupling agent can influence reaction times and yields, with HATU often being more reactive than HBTU.[6] A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), is required to facilitate the reaction.
Experimental Protocol
-
To a solution of picolinic acid (1.0 eq) and 4-bromoaniline (1.1 eq) in an anhydrous polar aprotic solvent like DMF or DCM, add the coupling agent (e.g., HATU, 1.2 eq).[7]
-
Add DIPEA (2.0-3.0 eq) to the mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring by TLC.
-
Once complete, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with water, 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer, concentrate, and purify the product as described previously.
Caption: Reaction pathway for coupling agent-mediated direct amidation.
Method 3: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds via palladium-catalyzed cross-coupling of an amine with an aryl halide.[8][9][10][11][12] This reaction can be applied to the synthesis of this compound in two ways: coupling picolinamide with a 4-bromophenyl halide or coupling picolinic acid/ester with 4-bromoaniline. The former is a direct C-N bond formation to the amide nitrogen.
Causality Behind Experimental Choices
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amide, deprotonation by a base, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[11][12] The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) often being highly effective. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) is typically required.
Experimental Protocol
-
To an oven-dried Schlenk tube, add picolinamide (1.2 eq), 1,4-dibromobenzene (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Heat the reaction mixture to 80-110 °C for 12-24 hours.
-
After cooling to room temperature, dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry, concentrate, and purify.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Method 4: Copper-Catalyzed Ullmann-Type Coupling
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds, providing a valuable alternative to palladium-catalyzed methods.[13]
Causality Behind Experimental Choices
Similar to the Buchwald-Hartwig reaction, the Ullmann coupling involves the reaction of an amine with an aryl halide. However, it utilizes a more economical copper catalyst. The reaction often requires higher temperatures than palladium-catalyzed couplings and the use of a ligand, such as a diamine or an amino acid, can be beneficial. Picolinamide itself or its derivatives can sometimes act as ligands in Ullmann-type reactions.[14]
Experimental Protocol
-
In a reaction vessel, combine picolinamide (1.2 eq), 1,4-dibromobenzene (1.0 eq), a copper catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., L-proline or N,N'-dimethylethylenediamine, 10-20 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq).
-
Add a high-boiling polar aprotic solvent such as DMF, DMSO, or NMP.
-
Heat the mixture to 100-150 °C for 12-48 hours under an inert atmosphere.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer with aqueous ammonia solution to remove copper salts, followed by water and brine.
-
Dry, concentrate, and purify the product.
Method 5: Lewis Acid-Catalyzed Direct Amidation
More recent developments have focused on the direct condensation of carboxylic acids and amines using Lewis acids, such as titanium tetrachloride (TiCl₄), as promoters.[15][16][17][18][19]
Causality Behind Experimental Choices
The Lewis acid activates the carboxylic acid by coordinating to the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by the amine.[19] This method offers the advantage of a one-pot procedure without the need for pre-activation or expensive coupling agents. Pyridine is often used as both the solvent and a base to neutralize the HCl generated from TiCl₄.[16][19]
Experimental Protocol
-
Dissolve picolinic acid (1.0 eq) in pyridine in a screw-capped vial.
-
Heat the solution to 85 °C.
-
Add TiCl₄ (3.0 eq) followed by 4-bromoaniline (1.0 eq).
-
Stir the reaction at 85 °C for 2-6 hours.
-
After completion, cool the reaction mixture and acidify with 1N HCl.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer with water and brine, then dry, concentrate, and purify.
Method 6: Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reactions, often leading to higher yields and shorter reaction times.[1][20][21][22][23] This technique can be applied to several of the amidation methods described above.
Causality Behind Experimental Choices
Microwave energy directly heats the reactants and solvent through dielectric heating, leading to a rapid and uniform increase in temperature.[22] This can overcome activation energy barriers more efficiently than conventional heating, resulting in significantly reduced reaction times.[20][21]
Application to Amidation Reactions
-
Coupling Agent-Mediated Amidation: Microwave irradiation can reduce reaction times from hours to minutes. For example, a HATU-mediated coupling that might take 12 hours at room temperature could be completed in 5-30 minutes in a microwave reactor.
-
Ullmann-Type Coupling: Microwave heating can often lower the required reaction temperature and shorten the reaction time for copper-catalyzed couplings.
-
Lewis Acid-Catalyzed Amidation: Microwave assistance can enhance the rate of direct amidation reactions.
Comparative Analysis of Synthesis Methods
| Method | Starting Materials | Reagents | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |
| Classical Amidation | Picolinic acid, 4-bromoaniline | SOCl₂ or (COCl)₂, base | Good to Excellent | 6-16 hours | Inexpensive reagents, well-established | Two steps, harsh reagents, potential for side reactions |
| Coupling Agent-Mediated | Picolinic acid, 4-bromoaniline | HATU, HBTU, etc., base | Excellent | 2-16 hours | High yields, mild conditions, one-pot | Cost of coupling agents, byproduct removal |
| Buchwald-Hartwig | Picolinamide, 1,4-dibromobenzene | Pd catalyst, ligand, base | Good to Excellent | 12-24 hours | High functional group tolerance, reliable | Cost of catalyst and ligands, air-sensitive reagents |
| Ullmann-Type Coupling | Picolinamide, 1,4-dibromobenzene | Cu catalyst, ligand, base | Moderate to Good | 12-48 hours | Inexpensive catalyst | Higher temperatures, longer reaction times, sometimes lower yields |
| Lewis Acid-Catalyzed | Picolinic acid, 4-bromoaniline | TiCl₄, pyridine | Good | 2-6 hours | One-pot, no expensive coupling agents | Stoichiometric Lewis acid required, moisture sensitive |
| Microwave-Assisted | Varies | Varies | Often Improved | Minutes to < 1 hour | Drastically reduced reaction times, higher yields | Requires specialized equipment |
Green Chemistry Perspective
When selecting a synthetic route, it is increasingly important to consider the principles of green chemistry.
-
Atom Economy: Direct amidation methods (coupling agent-mediated and Lewis acid-catalyzed) generally have a higher atom economy than the classical acid chloride route, which generates stoichiometric byproducts.
-
Catalysis: Catalytic methods like the Buchwald-Hartwig and Ullmann reactions are preferable to stoichiometric reagents, although the environmental impact of the metals and ligands should be considered.[8]
-
Solvent Choice: The development of greener solvents for cross-coupling reactions, such as 2-methyltetrahydrofuran (2-MeTHF) for Buchwald-Hartwig aminations, is a significant advancement.[24][25] Microwave synthesis can sometimes be performed in greener solvents or even solvent-free conditions.
-
Energy Efficiency: Microwave-assisted synthesis is significantly more energy-efficient than conventional heating due to shorter reaction times.[20]
Conclusion and Recommendations
The optimal synthetic route for this compound depends on the specific needs of the researcher or organization.
-
For small-scale laboratory synthesis where high yield and reliability are paramount, coupling agent-mediated amidation using HATU is often the method of choice due to its mild conditions and excellent yields.
-
For large-scale synthesis where cost is a major factor, the classical amidation via the acid chloride or the Lewis acid-catalyzed direct amidation may be more economical, provided that the reaction conditions are well-optimized.
-
When dealing with complex substrates with sensitive functional groups, the Buchwald-Hartwig amination offers unparalleled functional group tolerance, albeit at a higher cost.
-
To significantly reduce reaction times and improve energy efficiency, the application of microwave irradiation to the coupling agent-mediated or Lewis acid-catalyzed methods is highly recommended.
Ultimately, the choice of synthetic method should be guided by a careful consideration of yield, purity requirements, scalability, cost, and environmental impact. This guide provides the foundational knowledge and comparative data to make an informed decision for the successful synthesis of this compound.
References
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A Researcher's Guide to Navigating the Cross-Reactivity of N-(4-Bromophenyl)picolinamide Derivatives in Kinase Drug Discovery
In the landscape of modern drug discovery, particularly within the realm of kinase inhibitors, the principle of selectivity is paramount. While the potent inhibition of a primary target is the intended goal, the off-target effects, or cross-reactivity, of a compound can lead to unforeseen toxicities or, in some serendipitous instances, beneficial polypharmacology. This guide provides an in-depth technical comparison of the cross-reactivity profiles of N-(4-Bromophenyl)picolinamide derivatives, a scaffold of growing interest in the development of targeted kinase inhibitors.
The this compound core structure presents a versatile platform for the design of inhibitors targeting a range of kinases, including Leucine-Rich Repeat Kinase 2 (LRRK2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Aurora Kinases. Understanding the cross-reactivity of derivatives built upon this scaffold is a critical step in advancing lead candidates toward clinical evaluation. This guide will delve into the experimental data, provide detailed protocols for assessing selectivity, and offer insights into the structural determinants of cross-reactivity.
Comparative Cross-Reactivity Profiles of Picolinamide Derivatives
The selectivity of a kinase inhibitor is not an absolute property but rather a profile of its activity against a panel of kinases. The following sections compare the cross-reactivity of different picolinamide derivatives based on available preclinical data.
LRRK2-Targeted Picolinamide Derivatives
Leucine-Rich Repeat Kinase 2 (LRRK2) is a key target in the development of therapeutics for Parkinson's disease. Picolinamide-based compounds have emerged as promising LRRK2 inhibitors. However, achieving selectivity over other kinases, particularly those with structural homology in the ATP-binding site, remains a challenge.
One study on the optimization of brain-penetrant picolinamide-derived LRRK2 inhibitors highlighted the importance of kinome-wide selectivity profiling.[1] An expanded 268-protein kinase counterscreening panel revealed off-target activity for a lead compound against MINK1, CLK2, and IRAK4, with less than a 100-fold selectivity window against LRRK2.[1] Further optimization led to derivatives with improved selectivity, demonstrating the iterative nature of medicinal chemistry in mitigating cross-reactivity.[1]
Table 1: Selectivity Profile of a LRRK2-Targeted Picolinamide Derivative
| Kinase Target | IC50 (nM) | Selectivity Fold vs. LRRK2 |
| LRRK2 (G2019S) | 10 | 1 |
| MINK1 | 500 | 50 |
| CLK2 | 800 | 80 |
| IRAK4 | >1000 | >100 |
Data is representative and compiled from published studies for illustrative purposes.
VEGFR-2-Targeted Picolinamide Derivatives
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, making it a prime target in oncology. Novel picolinamide-based derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[2] In one such study, a series of compounds demonstrated significant inhibitory activity against VEGFR-2, with the most potent exhibiting an IC50 value of 0.29 µM.[2] While comprehensive kinome-wide data was not presented, the structure-activity relationship (SAR) studies provided insights into substitutions that could influence selectivity. For instance, the nature of the substituent on the phenyl ring was found to be critical for potent VEGFR-2 inhibition.[2]
A separate study on picolinamide derivatives as VEGFR-2 inhibitors also highlighted potent activity, with IC50 values in the nanomolar range.[3] Multi-kinase inhibition assays for the most potent compounds revealed enhanced potency towards EGFR, HER-2, c-MET, and MER kinases, indicating a degree of cross-reactivity that could be therapeutically relevant or a source of side effects.[3]
Table 2: Cross-Reactivity of a VEGFR-2-Targeted Picolinamide Derivative
| Kinase Target | IC50 (nM) |
| VEGFR-2 | 87 |
| EGFR | 150 |
| HER-2 | 210 |
| c-MET | 350 |
| MER | 400 |
Data is representative and compiled from published studies for illustrative purposes.
Aurora Kinase-Targeted Picolinamide Derivatives
The Aurora kinase family (A, B, and C) are key regulators of mitosis, and their inhibition is a validated strategy in cancer therapy. A novel series of N-methyl-picolinamide-4-thiol derivatives were identified as potent anti-proliferative agents that selectively inhibit Aurora-B kinase.[4] The most potent compound was tested against a panel of six kinases and demonstrated selectivity for Aurora-B.[4] This highlights that even within a closely related family of kinases, selective inhibition can be achieved through careful chemical design.
Experimental Protocols for Assessing Cross-Reactivity
The objective evaluation of inhibitor cross-reactivity relies on robust and standardized experimental methodologies. The following are detailed protocols for commonly employed kinase profiling assays.
In Vitro Radiometric Kinase Assay
This assay is considered the "gold standard" for quantifying kinase activity and inhibition due to its direct measurement of phosphate transfer.[5]
Principle: The assay measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP onto a specific peptide or protein substrate by the kinase. The amount of radioactivity transferred to the substrate is proportional to the kinase activity.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).[6]
-
Kinase and Substrate Preparation: Dilute the kinase and its specific substrate to their final concentrations in the reaction buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the picolinamide derivative in a suitable solvent (e.g., DMSO) and then dilute into the reaction buffer.
-
Reaction Initiation: In a microcentrifuge tube or 96-well plate, combine the kinase, substrate, and inhibitor. Initiate the reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP.[6] The final ATP concentration should be close to the Michaelis constant (Km) for the specific kinase to ensure competitive inhibition is accurately measured.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (typically 30°C) for a predetermined time, ensuring the reaction remains in the linear range.[6]
-
Reaction Termination: Stop the reaction by adding a solution that denatures the kinase, such as a high concentration of EDTA or by spotting the reaction mixture onto a phosphocellulose filter paper.[7]
-
Separation of Substrate and ATP: If using filter paper, the positively charged peptide substrate will bind to the negatively charged paper, while the negatively charged [γ-³²P]ATP is washed away.[7]
-
Quantification: Measure the radioactivity incorporated into the substrate using a scintillation counter or by exposing the filter paper to a phosphor screen followed by imaging.[7]
-
Data Analysis: Calculate the percentage of kinase inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Causality Behind Experimental Choices:
-
ATP Concentration at Km: Using an ATP concentration near the Km value for the kinase ensures that the assay is sensitive to competitive inhibitors that bind to the ATP-binding site.
-
Linear Reaction Range: Conducting the assay within the linear range of the reaction (typically less than 20% substrate turnover) ensures that the measured activity is directly proportional to the enzyme concentration and is not limited by substrate depletion or product inhibition.
Figure 1. Workflow of a radiometric kinase assay.
Fluorescence-Based Kinase Assay
Fluorescence-based assays offer a non-radioactive alternative for high-throughput screening and are adaptable to various detection principles.[8]
Principle: This protocol describes a common format that measures the amount of ADP produced during the kinase reaction, which is then used in a coupled enzyme reaction to generate a fluorescent signal.
Step-by-Step Methodology:
-
Kinase Reaction:
-
In a microplate well, combine the kinase, its specific substrate, and the picolinamide derivative.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at the optimal temperature for a set period.
-
-
ADP Detection:
-
Add a reagent containing ADP-Glo™ Reagent, which terminates the kinase reaction and depletes the remaining ATP.[9]
-
Add a Kinase Detection Reagent, which contains enzymes that convert the newly produced ADP back to ATP, and then uses this ATP in a luciferase-based reaction to generate a luminescent signal.[9]
-
-
Signal Measurement: Measure the luminescence using a plate reader. The intensity of the signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Causality Behind Experimental Choices:
-
Coupled Enzyme System: The use of a coupled enzyme system to detect ADP provides high sensitivity and a broad dynamic range, making it suitable for screening large compound libraries.
-
ATP Depletion Step: The initial depletion of unconsumed ATP is crucial to reduce background signal and ensure that the measured luminescence is directly proportional to the ADP generated by the kinase of interest.
Figure 2. Workflow of a fluorescence-based kinase assay.
KINOMEscan® Competition Binding Assay: A Comprehensive Approach
For a comprehensive understanding of a compound's selectivity, high-throughput screening against a large panel of kinases is essential. The KINOMEscan® platform is a widely used competition binding assay that assesses the ability of a test compound to displace a proprietary ligand from the ATP-binding site of a large number of kinases.[10]
Principle: The assay utilizes DNA-tagged kinases and an immobilized ligand. The amount of kinase that binds to the immobilized ligand in the presence of the test compound is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.
Data Interpretation: The results are typically reported as "percent of control," where a lower percentage indicates stronger inhibition of the kinase-ligand interaction. This data can be used to generate a kinome tree map, providing a visual representation of the compound's selectivity across the human kinome.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. The illustrative data presented in this guide demonstrate that while achieving high potency against the primary target is attainable, ensuring selectivity across the kinome requires extensive profiling and iterative medicinal chemistry efforts.
For researchers and drug development professionals working with this class of compounds, a thorough understanding of their cross-reactivity is not merely an academic exercise but a critical component of preclinical development. The experimental protocols detailed herein provide a framework for the rigorous evaluation of compound selectivity. As our understanding of the human kinome and its role in disease continues to expand, the development of highly selective chemical probes and therapeutic agents will be essential for advancing precision medicine. The continued exploration of the this compound scaffold, guided by comprehensive cross-reactivity studies, holds significant promise for the discovery of novel and effective kinase inhibitors.
References
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- Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
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Efficacy of N-(4-Bromophenyl)picolinamide Derivatives: A Comparative Analysis Against Standard Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The search for novel therapeutic agents with improved efficacy and reduced toxicity is a cornerstone of medicinal chemistry. The N-phenylpicolinamide scaffold has emerged as a privileged structure, demonstrating a wide range of biological activities. Specifically, derivatives of N-(4-Bromophenyl)picolinamide have garnered significant attention for their potential as antifungal, antibacterial, and anticancer agents. The presence of the bromine atom and the specific amide linkage provides a unique electronic and structural framework for further chemical modification, leading to compounds with potent and selective activities.
This guide provides a comprehensive comparison of the efficacy of various this compound derivatives against established standard-of-care drugs in the fields of oncology, mycology, and bacteriology. By synthesizing data from multiple studies, this document aims to offer an objective, data-driven perspective for researchers and drug development professionals, highlighting the most promising compounds and outlining the experimental frameworks used for their evaluation.
General Synthesis Workflow
The synthesis of this compound and its derivatives typically begins with a straightforward amide coupling reaction between picolinic acid (or a substituted variant) and 4-bromoaniline. The resulting core structure can then be further functionalized, often via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, to introduce a variety of substituents on the bromophenyl ring, allowing for the exploration of structure-activity relationships (SAR).
Caption: General synthetic route for this compound derivatives.
Part 1: Comparative Anticancer Efficacy
Several picolinamide derivatives have demonstrated potent antiproliferative activity against various human cancer cell lines. A notable study synthesized a series of N-methylpicolinamide-4-thiol derivatives and evaluated their efficacy against hepatocellular carcinoma (HepG2) and colon cancer (HCT-116, SW480) cell lines, using the well-established anticancer drug Sorafenib as a positive control.[1]
Mechanism of Action: Aurora B Kinase Inhibition
The anticancer activity of some of these picolinamide derivatives has been linked to the inhibition of Aurora B kinase, a key regulator of mitosis.[1] Overexpression of Aurora kinases is common in many cancers and is associated with tumorigenesis. By inhibiting Aurora B, these compounds can disrupt chromosome segregation and induce apoptosis in cancer cells.
Caption: Inhibition of Aurora B kinase by picolinamide derivatives disrupts mitosis.
Quantitative Comparison: In Vitro Cytotoxicity (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a drug's potency. The table below compares the IC₅₀ values of key picolinamide derivatives with the standard drug Sorafenib against liver and colon cancer cell lines.
| Compound | HepG2 (Liver) IC₅₀ (µM) | HCT-116 (Colon) IC₅₀ (µM) | SW480 (Colon) IC₅₀ (µM) |
| Derivative 6p | 2.23 | 9.14 | 8.78 |
| Sorafenib (Standard) | 16.30 | 10.09 | 40.65 |
| Data sourced from Molecules 2012, 17, 6318-6330.[1] |
As the data indicates, derivative 6p shows significantly higher potency against the HepG2 liver cancer cell line and the SW480 colon cancer cell line compared to Sorafenib.[1]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.
-
Cell Plating: Seed cells (e.g., HepG2, HCT-116) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives) and the standard drug (e.g., Sorafenib) in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the various drug concentrations.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 2 to 4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the log of the drug concentration to determine the IC₅₀ value.
Part 2: Comparative Antifungal Efficacy
Picolinamide and its related nicotinamide structures have shown promising activity against a range of pathogenic fungi. Their efficacy is often compared to azole antifungals, which are a mainstay in clinical and agricultural settings.
Mechanism of Action: Ergosterol Biosynthesis Inhibition
A primary target for many antifungal drugs is the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[3][4] Disrupting its synthesis compromises membrane integrity, leading to fungal cell death. Azole drugs, for example, inhibit the enzyme lanosterol 14α-demethylase. While the exact target for many picolinamide derivatives is still under investigation, disruption of lipid metabolism and membrane integrity is a likely mechanism.[5][6]
Caption: The ergosterol biosynthesis pathway, a common target for antifungal drugs.
Quantitative Comparison: Antifungal Activity (ED₅₀ & MIC)
The effective dose (ED₅₀) or Minimum Inhibitory Concentration (MIC) are standard metrics for antifungal activity. The lower the value, the more potent the compound.
| Compound | Rhizoctonia solani ED₅₀ (µg/mL) | Alternaria alternata ED₅₀ (µg/mL) |
| N-phenyl-(3-chloro)-imino-picolinamide | 29.1 | 33.9 |
| N-phenyl-(4-chloro)-imino-picolinamide | 51.4 | 87.2 |
| Standard Fungicide (Reference) | Varies by agent | Varies by agent |
| Data sourced from Science Alert, 2012, 11, 1-10. |
A separate study on nicotinamide derivatives found compound 16g to be highly effective against Candida albicans, including fluconazole-resistant strains, with MIC values ranging from 0.125 to 1 µg/mL, which was significantly superior to fluconazole against the resistant strains.[4]
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing (CLSI M38-A)
This method is a standardized procedure for determining the MIC of antifungal agents against filamentous fungi.[7][8][9][10][11]
-
Inoculum Preparation: Prepare a stock inoculum suspension from a 7-day-old culture grown on potato dextrose agar. Adjust the suspension spectrophotometrically to an optical density of 0.09 to 0.17 (68% to 82% transmittance).
-
Drug Dilution: Prepare serial twofold dilutions of the antifungal agents (test compounds and standards like fluconazole) in 96-well microdilution trays using RPMI 1640 medium.
-
Inoculation: Dilute the stock inoculum suspension 1:50 in RPMI 1640 broth and add it to the wells of the microdilution tray.
-
Incubation: Incubate the trays at 35°C in ambient air for 48 to 72 hours, depending on the fungal species.
-
MIC Determination: The MIC is determined by visual examination as the lowest drug concentration that shows 100% inhibition of growth compared to the drug-free control well.[7]
Part 3: Comparative Antibacterial Efficacy
The rise of multidrug-resistant (MDR) bacteria is a global health crisis, necessitating the development of new antibacterial agents. Derivatives of N-(4-Bromophenyl)carboxamide have shown efficacy against clinically isolated, drug-resistant bacterial strains.
Mechanism of Action: Disruption of Bacterial Cell Wall Synthesis
A primary target for many antibiotics is the bacterial cell wall, which is essential for maintaining cell integrity and shape.[12][13] The cell wall is primarily composed of peptidoglycan. Inhibiting any step in the complex synthesis pathway of peptidoglycan leads to a weakened cell wall and eventual cell lysis. While the specific target of these carboxamide derivatives is not fully elucidated, their action against MDR strains suggests a mechanism that may overcome common resistance pathways.
Caption: Key stages of bacterial peptidoglycan cell wall synthesis.
Quantitative Comparison: Antibacterial Activity (MIC/MBC)
The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are used to measure antibacterial potency. A study on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives tested their activity against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi).
| Compound | XDR-S. Typhi MIC (mg/mL) | XDR-S. Typhi MBC (mg/mL) |
| Derivative 5d | 6.25 | 12.5 |
| Derivative 5c | 12.5 | 25 |
| Derivative 5b | 25 | 50 |
| Derivative 5a | 50 | 100 |
| Standard Antibiotics | Resistant to Ciprofloxacin, Ceftriaxone | |
| Data sourced from Pharmaceuticals 2022, 15(7), 841.[14] |
These results show a clear structure-activity relationship, with derivative 5d being the most potent compound in the series against this high-priority pathogen.[14]
Experimental Protocol: Agar Well Diffusion Assay
This method is a common technique for preliminary screening of antibacterial activity.
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) and pour it into sterile Petri plates.
-
Inoculum Standardization: Grow the bacterial strain overnight in Mueller-Hinton Broth (MHB). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.
-
Plate Inoculation: Uniformly spread the standardized bacterial inoculum over the surface of the MHA plates using a sterile cotton swab.
-
Well Creation: Aseptically punch wells (e.g., 6 mm in diameter) into the agar using a sterile cork borer.
-
Compound Addition: Add a fixed volume (e.g., 100 µL) of the test compound solutions (dissolved in a solvent like DMSO) and standard antibiotic solutions into the wells. A solvent control (negative control) should also be included.
-
Incubation: Incubate the plates at 37°C for 16-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth has been inhibited. The size of the zone correlates with the antibacterial activity of the compound.[15][16]
Conclusion and Future Perspectives
The derivatives of this compound represent a versatile and promising class of compounds with significant potential in oncology, mycology, and bacteriology. Several derivatives have demonstrated superior efficacy compared to standard drugs like Sorafenib in vitro. Furthermore, their activity against drug-resistant fungal and bacterial strains highlights their potential to address the critical challenge of antimicrobial resistance.
The structure-activity relationship studies indicate that modifications to the phenyl ring can dramatically influence potency and selectivity. Future research should focus on optimizing these lead compounds to improve their pharmacokinetic properties and in vivo efficacy. Elucidating the precise molecular mechanisms of action will be crucial for rational drug design and for identifying potential biomarkers for patient stratification. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and development of this important chemical scaffold.
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A Researcher's Guide to Quantifying Molecular Interactions: Isothermal Titration Calorimetry for N-(4-Bromophenyl)picolinamide Binding Affinity
In the landscape of drug discovery and molecular biology, the precise quantification of binding affinity between a small molecule and its target protein is a cornerstone of successful research. This guide provides an in-depth technical comparison of Isothermal Titration Calorimetry (ITC) for determining the binding affinity of "N-(4-Bromophenyl)picolinamide," a compound of interest in medicinal chemistry.[1] We will explore the principles of ITC, provide a detailed experimental protocol, and objectively compare its performance against alternative technologies like Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI). This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions about the most suitable biophysical techniques for their research goals.
The Central Role of Binding Affinity in Drug Discovery
The efficacy of a therapeutic agent is intrinsically linked to its ability to bind to its biological target. A strong and specific interaction is often a prerequisite for modulating the target's function and achieving the desired physiological response. Therefore, the accurate determination of binding affinity, typically expressed as the dissociation constant (KD), is a critical step in the hit-to-lead and lead optimization phases of drug development.[2] A lower KD value signifies a stronger binding affinity.
Isothermal Titration Calorimetry (ITC) has emerged as a "gold standard" technique for characterizing biomolecular interactions.[3] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[4] This includes the binding affinity (KA, the reciprocal of KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction.[5][6]
Understanding the Power of Isothermal Titration Calorimetry (ITC)
ITC is a label-free and in-solution technique that relies on the fundamental principle that every chemical reaction is accompanied by a change in heat.[4][7] An ITC instrument consists of two cells: a reference cell and a sample cell, both housed in an adiabatic jacket to ensure no heat is exchanged with the surroundings.[6][7] The reference cell typically contains buffer, while the sample cell holds the macromolecule of interest (e.g., a target protein). The small molecule, in this case, this compound, is loaded into an injection syringe.
During the experiment, small aliquots of the this compound solution are incrementally injected into the sample cell containing the target protein.[7] As the molecules interact, heat is either released (exothermic reaction) or absorbed (endothermic reaction), causing a minute temperature difference between the sample and reference cells.[4] A highly sensitive feedback system detects this temperature differential and applies power to the heaters to maintain a constant temperature between the cells.[7] The power required to maintain this thermal equilibrium is directly proportional to the heat of the reaction.
The resulting data is a series of heat-burst peaks corresponding to each injection. Integrating these peaks yields a binding isotherm, a plot of the heat change per mole of injectant against the molar ratio of the ligand to the protein.[4] This isotherm can then be fitted to a binding model to determine the thermodynamic parameters of the interaction.[4]
Experimental Protocol: Determining the Binding Affinity of this compound to a Target Protein using ITC
This section provides a detailed, step-by-step methodology for a typical ITC experiment.
1. Sample Preparation: The Foundation of a Successful Experiment
-
Protein Purity and Concentration: The target protein should be highly pure, as impurities can interfere with the binding event and affect the accuracy of the concentration determination. The concentration of the protein in the sample cell should be accurately determined.
-
Ligand Purity and Concentration: this compound should be of high purity. Its concentration in the syringe needs to be precisely known, as errors in this value will directly impact the calculated KD, ΔH, and stoichiometry.[5]
-
Buffer Matching: This is a critical step. The buffer used to dissolve the protein and the ligand must be identical to minimize "heats of dilution," which can obscure the actual binding signal.[7][8] Dialysis of the protein against the final buffer is highly recommended.[7] If this compound is dissolved in a solvent like DMSO, the same final concentration of DMSO must be present in the protein solution.[9]
2. Experimental Design and Instrument Setup
-
Concentration Guidelines: As a starting point for a 1:1 binding interaction with an unknown KD, the protein concentration in the cell should be approximately 10-50 µM.[5] The this compound concentration in the syringe should be 10-20 times higher than the protein concentration.[5][9]
-
Instrument Parameters:
-
Temperature: Set the experiment to a physiologically relevant temperature, typically 25°C.
-
Stirring Speed: A typical stirring speed of 200-300 rpm ensures proper mixing without denaturing the protein.
-
Injection Volume: A series of small injections (e.g., 2 µL) is recommended to generate a well-defined binding isotherm.
-
Spacing Between Injections: Allow sufficient time (e.g., 120-180 seconds) for the signal to return to baseline before the next injection.
-
3. Data Acquisition
-
Control Experiments: To account for the heat of dilution, a control experiment should be performed by injecting this compound into the buffer alone.[10] The data from this control can be subtracted from the main experiment's data.
-
Running the Titration: The instrument's software controls the automated injection of the ligand into the sample cell. The raw data, displayed as power versus time, is recorded.
4. Data Analysis
-
Integration of Peaks: The raw data peaks are integrated to determine the heat change for each injection.
-
Generating the Binding Isotherm: The integrated heat values are plotted against the molar ratio of this compound to the target protein.
-
Model Fitting: The resulting binding isotherm is fitted to an appropriate binding model (e.g., a one-site binding model) using the instrument's software. This fitting process yields the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).[4] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the following equation: ΔG = -RTln(KA) = ΔH - TΔS, where R is the gas constant and T is the absolute temperature.[5]
Visualizing the ITC Workflow
Caption: A streamlined workflow of an Isothermal Titration Calorimetry experiment.
Comparative Analysis: ITC vs. Alternative Technologies
While ITC is a powerful technique, other methods are also widely used to determine binding affinity. The choice of technique often depends on the specific research question, sample availability, and desired throughput.[11]
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Biolayer Interferometry (BLI) |
| Principle | Measures heat change upon binding in solution.[4] | Detects changes in refractive index upon binding to a sensor surface.[11][12] | Measures interference pattern changes of light reflected from a biosensor tip.[13][14] |
| Label-Free | Yes[4] | Yes[12] | Yes[15] |
| Immobilization | No, in-solution measurement. | One binding partner is immobilized on a sensor chip.[12] | One binding partner is immobilized on a biosensor tip.[13][15] |
| Data Output | KD, ΔH, ΔS, Stoichiometry (n)[5][6] | KD, kon, koff[12] | KD, kon, koff[13] |
| Throughput | Low to medium | Medium to high | High |
| Sample Consumption | Relatively high[16][17] | Low[12] | Low |
| Sensitivity | Micromolar to low nanomolar range.[11] | Sub-nanomolar to millimolar range. | Nanomolar to millimolar range. |
| Expertise Required | Moderate | High (for data analysis and troubleshooting) | Low to moderate |
In-depth Comparison:
-
Thermodynamic Data: A key advantage of ITC is its ability to provide a complete thermodynamic signature of the binding event in a single experiment.[4] This information can elucidate the driving forces behind the interaction (enthalpy-driven vs. entropy-driven), which is invaluable for rational drug design.[2] SPR and BLI do not directly measure enthalpy or entropy.
-
In-Solution vs. Surface-Based: ITC measures interactions in their native solution state, avoiding potential artifacts that can arise from immobilizing one of the binding partners on a surface, as required by SPR and BLI. Immobilization can sometimes lead to a loss of protein activity or steric hindrance.[11]
-
Kinetics vs. Equilibrium: SPR and BLI are real-time techniques that provide kinetic information, including the association rate constant (kon) and the dissociation rate constant (koff).[12][13] This can be crucial for understanding the residence time of a drug on its target. While some advanced ITC analysis can provide kinetic information, it is not its primary strength.[18]
-
Throughput and Sample Consumption: For screening large compound libraries, the higher throughput and lower sample consumption of SPR and BLI make them more suitable than ITC.[17][19]
Visualizing the Comparison of Binding Affinity Techniques
Caption: A comparative overview of ITC, SPR, and BLI for binding affinity analysis.
Conclusion and Recommendations
For the detailed characterization of the binding of this compound to its target protein, Isothermal Titration Calorimetry is the recommended technique for obtaining a comprehensive thermodynamic profile. The direct measurement of enthalpy and entropy provides invaluable insights into the molecular forces driving the interaction, which is crucial for structure-activity relationship (SAR) studies and lead optimization.
However, the choice of technique is not mutually exclusive. A pragmatic approach in a drug discovery pipeline might involve using a higher-throughput technique like BLI or SPR for initial screening and hit validation , followed by ITC for in-depth thermodynamic characterization of the most promising candidates. This tiered approach leverages the strengths of each technology, providing a robust and comprehensive understanding of the molecular interactions at play.
By carefully considering the experimental objectives and the strengths and limitations of each technique, researchers can select the most appropriate method to accurately quantify the binding affinity of this compound and advance their drug discovery efforts.
References
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- Small Molecule Analysis via Biolayer Interferometry | Gator Bio. (n.d.).
- Comparison of Biomolecular Interaction Techniques – - SPRvs ITCvs MSTvs BLI - XanTec bioanalytics GmbH. (n.d.).
- Biolayer Interferometry (BLI) - Center for Macromolecular Interactions - Harvard University. (n.d.).
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- Recommended procedure for proper data collection and analysis in isothermal titration calorimetry experiments - NECTAR COST. (n.d.).
- Capturing the Interaction Kinetics of an Ion Channel Protein with Small Molecules by the Bio-layer Interferometry Assay - PMC - PubMed Central. (2018, March 7).
- Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein–Glycosaminoglycan Interactions - PMC - NIH. (n.d.).
- Octet® BLI Workflows in Small-Molecule Interaction Guide - Sartorius. (n.d.).
- Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions | Lab Manager. (n.d.).
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- Isothermal Titration Calorimetry: Principles and Applications | Request PDF - ResearchGate. (n.d.).
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- New Developments in Characterizing Protein-Small Molecule Interactions for Drug Discovery. (2015, April 6).
- Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - White Rose Research Online. (n.d.).
- Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 3. (2019, March 19).
- Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. (2018, May 3).
- Characterizing Binding Interactions by ITC - TA Instruments. (n.d.).
- 5 Tips to optimize your ITC experiments for kinetic analysis. - AFFINImeter's Blog. (2016, June 3).
- Bio-layer interferometry - Wikipedia. (n.d.).
- How can I measure binding affinity if I do not have an ITC? - ResearchGate. (2022, January 19).
- Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 4. (2019, April 18).
- Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed. (n.d.).
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- Is there any approach by which I can determine the binding affinities between 2 proteins ( protein- protein interaction)? | ResearchGate. (2014, May 5).
- Experimental design for ITC under (a) high and (b) low c value regimes,... - ResearchGate. (n.d.).
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- Methods for Indirect Treatment Comparison: Results from a Systematic Literature Review. (2024, April 16).
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- Isothermal Titration Calorimetry of Membrane Proteins – Progress and Challenges - PMC - NIH. (n.d.).
- 5.2: Techniques to Measure Binding - Biology LibreTexts. (2025, August 7).
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- Cas 14547-73-0,this compound | lookchem. (n.d.).
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A Comparative Guide to the Reproducible Synthesis of N-(4-Bromophenyl)picolinamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the synthesis of N-aryl picolinamides is a cornerstone for the development of novel therapeutic agents and functional materials. Among these, N-(4-Bromophenyl)picolinamide stands as a key intermediate, its utility stemming from the versatile reactivity of the bromine substituent and the chelating properties of the picolinamide scaffold. However, the reproducibility of its synthesis can be a significant hurdle, with subtle variations in methodology leading to disparate outcomes in yield, purity, and even the formation of unexpected byproducts.
This guide, crafted from the perspective of a Senior Application Scientist, provides an in-depth, comparative analysis of established protocols for the synthesis of this compound. We will dissect the causality behind experimental choices, offering a robust framework for researchers to select and optimize a synthetic route that ensures consistent and reliable results.
The Core Challenge: Achieving Reproducibility in Amide Bond Formation
The synthesis of this compound hinges on the formation of an amide bond between picolinic acid and 4-bromoaniline. While conceptually straightforward, the reactivity of both starting materials necessitates careful consideration of the chosen coupling strategy to maximize yield and minimize side reactions. The primary challenge lies in the activation of the carboxylic acid group of picolinic acid to facilitate nucleophilic attack by the weakly basic 4-bromoaniline.
Comparative Analysis of Synthetic Protocols
Several methodologies have been reported for the synthesis of N-aryl picolinamides, each with its own set of advantages and disadvantages. Here, we compare three prominent approaches: the acyl chloride method, carbodiimide-mediated coupling, and a microwave-assisted approach.
| Parameter | Protocol 1: Acyl Chloride Formation | Protocol 2: Carbodiimide Coupling (DCC/DMAP) | Protocol 3: Microwave-Assisted Synthesis |
| Activating Agent | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | N,N'-Dicyclohexylcarbodiimide (DCC) | Boric Acid (catalyst) |
| Reaction Time | Several hours to overnight | 12-24 hours | 30-60 minutes |
| Typical Yield | Good to Excellent | Good | Moderate to Good |
| Key Advantages | High reactivity of acyl chloride, often leading to high conversion. | Milder reaction conditions compared to acyl chlorides. | Rapid synthesis time. |
| Potential Drawbacks | Harsh reagents, potential for chlorination of the pyridine ring[1][2][3]. Safety precautions required for handling SOCl₂. | Formation of dicyclohexylurea (DCU) byproduct, which can complicate purification. | Requires specialized microwave reactor. Optimization of reaction time and temperature is critical. |
| Ideal Application | Large-scale synthesis where cost of reagents is a factor and purification methods are robust. | Small-scale synthesis, particularly when dealing with sensitive substrates where milder conditions are paramount. | High-throughput synthesis and rapid library generation. |
The Underlying Chemistry: A Mechanistic Overview
The formation of this compound, irrespective of the chosen protocol, follows a general mechanistic pathway involving the activation of the carboxylic acid and subsequent nucleophilic acyl substitution.
Caption: General reaction mechanism for the synthesis of this compound.
Recommended Reproducible Protocol: Carbodiimide-Mediated Coupling
For researchers seeking a balance of good yield, mild reaction conditions, and high reproducibility, the carbodiimide-mediated coupling approach is recommended. The use of N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-Dimethylaminopyridine (DMAP) provides a reliable method for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the DCC/DMAP mediated synthesis.
Detailed Step-by-Step Methodology
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve picolinic acid (1.0 eq) and 4-bromoaniline (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Reaction Initiation: Cool the reaction mixture to 0 °C in an ice bath.
-
DCC Addition: Dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 15-20 minutes.
-
Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification:
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU, washing the solid with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
-
Validation of Synthesis: Characterization Data
Confirmation of the successful synthesis of this compound is achieved through a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum provides a definitive fingerprint of the molecule. The spectrum for this compound has been reported and serves as a primary point of comparison[4].
-
¹³C NMR Spectroscopy: This technique confirms the carbon framework of the synthesized compound.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the amide functional group, including the N-H stretch and the C=O stretch.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the target compound.
Troubleshooting and Causality
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Ensure all reagents are anhydrous. Increase reaction time or consider gentle heating. Verify the quality of the coupling agent. |
| Side reactions. | For the acyl chloride method, the formation of a chlorinated picolinamide is a known side reaction[1][2][3]. Using milder coupling agents like DCC or HATU can mitigate this. | |
| Difficult Purification | Contamination with DCU. | Ensure complete precipitation of DCU before filtration. A second filtration after concentration of the organic layer may be necessary. |
| Co-eluting impurities. | Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary. | |
| Inconsistent Results | Moisture in the reaction. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |
| Degradation of reagents. | Use fresh, high-purity starting materials and coupling agents. |
Conclusion
The reproducible synthesis of this compound is readily achievable with a clear understanding of the underlying chemical principles and careful control of reaction parameters. While several methods exist, the carbodiimide-mediated coupling protocol offers a reliable and robust approach for obtaining high-purity material with good yields under mild conditions. By adhering to the detailed methodology and troubleshooting guidance provided, researchers can confidently and consistently synthesize this valuable chemical intermediate for their ongoing scientific endeavors.
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A Senior Application Scientist's Guide to the Statistical Analysis of "N-(4-Bromophenyl)picolinamide" Screening Results
This guide provides a comprehensive framework for the statistical analysis of high-throughput screening (HTS) results for the compound N-(4-Bromophenyl)picolinamide. It is intended for researchers, scientists, and drug development professionals seeking to apply rigorous statistical methods to identify and validate potential drug candidates. By moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, ensuring a robust and self-validating system for data interpretation.
While the specific biological target of this compound may vary, the principles of statistical analysis laid out here are universally applicable. Picolinamide derivatives have been investigated for a range of biological activities, including as inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and as potential antibacterial agents, underscoring the importance of a robust screening methodology to elucidate their specific effects.[1][2][3]
The High-Throughput Screening (HTS) Funnel: A Conceptual Framework
The journey from a large compound library to a validated hit is a multi-step process often visualized as a funnel. Each stage is designed to reduce the number of compounds under consideration while increasing the confidence in their biological activity. A rigorous statistical approach is the gatekeeper at each transition, ensuring that resources are focused on the most promising candidates.
Caption: The HTS funnel illustrates the progressive stages of a screening campaign.
Foundational Trust: Assay Development and Validation
Before embarking on a full-scale screen of this compound and its analogs, the analytical method itself must be validated. A trustworthy assay is the bedrock of reliable screening data.[4] The primary goal is to establish an assay with a sufficiently large signal window and low data variability to confidently distinguish between active ('hits') and inactive compounds.[5]
The key statistical parameter for this validation is the Z'-factor (Z-prime factor).[6][7] The Z'-factor is a dimensionless coefficient that reflects both the dynamic range of the assay signal and the data variation.[6][8]
The formula is: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
μ_p = mean of the positive control
-
σ_p = standard deviation of the positive control
-
μ_n = mean of the negative control
-
σ_n = standard deviation of the negative control
Interpretation of Z'-factor: [7][8]
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' < 0.5: A marginal assay that may require optimization.
-
Z' < 0: The assay is not suitable for screening.
Table 1: Hypothetical Assay Validation Data
This table summarizes the performance of a hypothetical biochemical assay designed to test this compound. The data is based on 32 replicates of positive and negative controls.
| Parameter | Positive Control (Max Signal) | Negative Control (Min Signal) | Assay Performance Metric | Value |
| Mean (μ) | 85,000 RFU | 5,000 RFU | Signal Window (μ_p - μ_n) | 80,000 RFU |
| Std Dev (σ) | 4,200 RFU | 1,800 RFU | Z'-Factor | 0.775 |
| CV (%) | 4.9% | 36.0% | Signal-to-Background (S/B) | 17 |
RFU = Relative Fluorescence Units; CV = Coefficient of Variation
Causality: A Z'-factor of 0.775 indicates an excellent separation between the control signals, instilling high confidence that true hits can be distinguished from background noise. This validation step is critical; proceeding with a suboptimal assay (Z' < 0.5) would lead to a high rate of false positives or false negatives, wasting significant resources.[9][10]
Statistical Analysis of Primary Screening Data
During the primary screen, this compound and a library of other compounds are tested at a single concentration to identify initial 'hits'. The analysis of this large dataset requires a systematic, multi-step approach to normalize data and apply a statistically sound hit-selection criterion.[9]
Caption: Workflow for the statistical analysis of primary HTS data.
Experimental Protocol: Primary HTS Data Analysis
-
Data Ingestion: Import raw data from the plate reader. This typically includes sample wells, positive control wells, and negative control wells for each plate.
-
Per-Plate Quality Control: For each individual assay plate, calculate the Z'-factor using the on-plate controls. Plates that do not meet the pre-defined quality threshold (e.g., Z' > 0.5) should be flagged for review or excluded from the analysis. This step prevents the inclusion of data from technically failed plates.[11]
-
Data Normalization: Convert the raw signal of each sample well into a percentage activity, such as "% Inhibition". This normalization accounts for plate-to-plate variation.[12]
-
Formula for % Inhibition: 100 * (1 - (Sample_Value - Mean_Positive_Control) / (Mean_Negative_Control - Mean_Positive_Control))
-
-
Hit Identification: Define a statistical threshold for hit selection. A common and robust method is to use the mean and standard deviation (σ) of the entire sample population (or of a "neutral" control population if available).[13]
-
Criterion: A compound is classified as a "hit" if its % Inhibition is greater than the mean % Inhibition of all samples plus three times the standard deviation (μ + 3σ). This threshold identifies compounds with activity that is statistically significant compared to the bulk of the library.
-
Comparative Analysis: this compound vs. Alternatives
A key aspect of this guide is the objective comparison of this compound's performance against alternative compounds. These alternatives could be structural analogs, compounds from a different chemical series, or known inhibitors of the target. This comparative analysis provides crucial context for decision-making.
Table 2: Comparative Screening Performance
This table presents hypothetical primary screening data for this compound and two alternative compounds against a target. The screen was performed on a library of 10,000 compounds.
| Compound | Structure | Mean % Inhibition (at 10 µM) | Hit Rate (%) (at 10 µM) | Notes |
| This compound | C₁₂H₉BrN₂O | 65.2% | 1.2% | Potent initial activity. |
| Alternative 1: N-Phenylpicolinamide | C₁₂H₁₀N₂O | 22.5% | 0.3% | Removal of bromo group reduces activity. |
| Alternative 2: N-(4-Chlorophenyl)picolinamide | C₁₂H₉ClN₂O | 58.9% | 1.0% | Chloro-substitution shows comparable activity. |
Expert Insight: The data suggests a strong structure-activity relationship (SAR) where a halogen at the 4-position of the phenyl ring is critical for activity.[2] The bromo- and chloro-derivatives are significantly more active than the unsubstituted parent compound. This compound shows the highest mean activity and hit rate, marking it as the most promising candidate from this initial comparison for follow-up studies.
Dose-Response Analysis and Potency Determination
Confirmed hits from the primary screen must be further characterized to determine their potency. This is achieved by performing a dose-response experiment where the compound is tested across a range of concentrations. The resulting data is used to calculate the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).[14][15]
The relationship between concentration and effect is typically sigmoidal and can be modeled using a four-parameter logistic equation.[16]
Caption: A typical sigmoidal dose-response curve used to determine the IC50 value.
Experimental Protocol: Dose-Response and IC50 Determination
-
Serial Dilution: Prepare a serial dilution of this compound, typically spanning several orders of magnitude (e.g., from 100 µM to 1 nM).
-
Assay Execution: Perform the validated assay with the range of compound concentrations. Include appropriate positive and negative controls.
-
Data Normalization: Convert raw data to % Inhibition for each concentration point as described previously.
-
Non-linear Regression: Plot % Inhibition against the logarithm of the compound concentration.[17] Fit the data using a non-linear regression model, such as the four-parameter log-logistic function.[16]
-
Equation: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
-
-
IC50 Calculation: The IC50 is the concentration (X) at which the response (Y) is halfway between the 'Bottom' and 'Top' plateaus of the curve.[14] This value is a direct output of the curve-fitting algorithm.
Trustworthiness: It is essential to perform dose-response experiments in replicate (e.g., n=3) to ensure the reproducibility of the IC50 value. The confidence interval of the IC50 estimate, provided by the analysis software, is a critical measure of the data's quality. A narrow confidence interval indicates a well-defined potency value.
Conclusion
The statistical analysis of screening data is a cornerstone of modern drug discovery. For a compound like this compound, a systematic approach—from rigorous assay validation using the Z'-factor to comparative analysis and precise IC50 determination—is paramount. By explaining the causality behind each statistical choice and protocol, this guide provides a self-validating framework that ensures only the most promising and statistically significant candidates advance through the discovery pipeline. This methodology maximizes the probability of success while ensuring the efficient allocation of valuable research resources.
References
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
- Iversen, P. W., Eastwood, B. J., Sittampalam, G. S., & Cox, K. L. (2012). HTS Assay Validation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
- GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. GraphPad FAQ.
- Sittampalam, G. S., Coussens, N. P., et al. (Eds.). (2004-). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
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- Gorshkov, K. (2014). Data analysis approaches in high throughput screening. SlideShare.
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- Gonçalves, A. (2021). Drug dose-response data analysis. Towards Data Science.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-(4-Bromophenyl)picolinamide
This document provides essential procedural guidance for the safe and compliant disposal of N-(4-Bromophenyl)picolinamide. As researchers, scientists, and drug development professionals, our responsibility extends beyond the bench to include the entire lifecycle of the chemical reagents we handle. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
Foundational Knowledge: Hazard Profile and Regulatory Context
Before any handling or disposal, a thorough understanding of the compound's characteristics and the regulations governing its waste is paramount. This compound is not a benign substance; its chemical nature dictates a specific disposal pathway.
Chemical and Hazard Identification
The primary driver for its disposal protocol is its classification as a halogenated organic compound . The presence of a carbon-bromine bond places it in a specific category of chemical waste that requires high-temperature incineration for complete and safe destruction.[1][2]
| Property | Data | Source(s) |
| Chemical Name | This compound | [3] |
| CAS Number | 14547-73-0 | [3][4] |
| Molecular Formula | C12H9BrN2O | [3][4] |
| Physical State | Solid, Powder | [5] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [4][5][6][7] |
This table summarizes key identification and hazard data for this compound.
The Regulatory Imperative: EPA and RCRA
In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste from its point of generation to its final disposal under the Resource Conservation and Recovery Act (RCRA).[8] For academic and research laboratories, this typically involves managing waste in designated Satellite Accumulation Areas (SAAs) .[9][10][11] An SAA is a location at or near the point of waste generation where hazardous waste can be collected under the control of laboratory personnel.[9][11]
The EPA explicitly regulates Halogenated Organic Compounds (HOCs) and restricts their land disposal, making proper segregation and treatment mandatory.[2][12][13][14] Failure to comply can lead to significant penalties and environmental harm.[8]
The Core Principle: Segregation of Halogenated Waste
The single most critical step in this entire process is waste segregation . This compound and any materials contaminated with it must be disposed of as Halogenated Organic Waste .
Causality: Halogenated wastes are typically destroyed via high-temperature incineration to break the strong carbon-halogen bonds and prevent the formation of toxic byproducts like dioxins.[2] Mixing this waste stream with non-halogenated solvents or aqueous waste complicates and can inhibit the disposal process, violating regulatory standards and increasing costs.[1][9]
Step-by-Step Disposal Protocol
Follow this protocol for all waste streams containing this compound.
Step 1: Waste Characterization
-
Any quantity of pure or unreacted this compound is classified as hazardous waste.
-
All solutions, mixtures, and articles (e.g., weigh boats, contaminated gloves, pipette tips) that have come into contact with the compound are also classified as hazardous waste.
Step 2: Select the Correct Waste Container
-
For Solid Waste: Use a clearly marked, sealable, and durable container, such as a wide-mouth polyethylene jar. The container must be chemically compatible and free of damage.[8][9]
-
For Liquid Waste (e.g., solvent rinsates): Use a designated "Halogenated Organic Liquid Waste" container, typically a safety-vented carboy.
-
Never use a container that previously held incompatible chemicals (e.g., an acid bottle).
Step 3: Label the Container Before Use
-
Proper labeling is a strict regulatory requirement.[9]
-
Affix a hazardous waste tag to the container before adding any waste.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all constituents by percentage or volume.
-
The relevant hazard warnings (e.g., "Toxic," "Irritant").
-
The name of the generating researcher and laboratory location.
-
The date waste was first added (Accumulation Start Date).
-
Step 4: Waste Accumulation in the SAA
-
Transfer waste into the correctly labeled container.
-
For solids, use a dedicated spatula or funnel to avoid creating dust.
-
Keep the waste container securely closed at all times, except when actively adding waste.[9][11]
-
Store the container within your laboratory's designated Satellite Accumulation Area, which must be at or near the point of generation.[11]
Step 5: Arrange for Final Disposal
-
Do not allow waste to accumulate for more than one year (or less, depending on institutional and state regulations).[9][10]
-
Once the container is full or ready for removal, contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup.
-
EH&S will transport the waste for final disposal at a licensed treatment, storage, and disposal facility (TSDF), where it will be incinerated.[6][15]
Decontamination of Laboratory Equipment
Proper decontamination prevents unintentional cross-contamination and ensures a safe working environment.
-
Initial Cleaning: Scrape any visible solid residue from glassware or tools directly into the "Halogenated Organic Solid Waste" container.
-
Solvent Rinse: Rinse the contaminated item with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).
-
Collect the Rinsate: This solvent rinse is now hazardous. Collect it in the designated "Halogenated Organic Liquid Waste" container.
-
Final Wash: After the solvent rinse, the item can be washed with soap and water as usual.
-
Contaminated PPE: Dispose of contaminated gloves, weigh paper, and other disposable items in the "Halogenated Organic Solid Waste" container. Contaminated lab coats should be professionally laundered by a service equipped to handle chemical contamination.
Emergency Protocol: Small Spill Management
For small spills of solid this compound:
-
Alert & Isolate: Notify colleagues in the immediate area.
-
Don PPE: Ensure you are wearing a lab coat, safety goggles, and nitrile gloves.
-
Contain & Clean: Do not use water. Gently sweep up the solid material, taking care not to generate airborne dust.[5][15] A dustpan and brush or absorbent pads can be used.
-
Dispose: Place the collected powder and any cleaning materials into your pre-labeled "Halogenated Organic Solid Waste" container.[6]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as hazardous waste.
Disposal Decision Workflow
The following diagram outlines the decision-making process for correctly segregating waste containing this compound.
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Navigating the Handling of N-(4-Bromophenyl)picolinamide: A Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is the bedrock of laboratory safety and experimental integrity. This guide provides essential, in-depth information on the appropriate Personal Protective Equipment (PPE) for handling N-(4-Bromophenyl)picolinamide, a compound of interest in various research and development applications. Our focus extends beyond mere procedural steps to elucidate the rationale behind each safety recommendation, ensuring a comprehensive understanding that fosters a culture of safety and precision in your laboratory.
Understanding the Hazard Profile
This compound (CAS No. 14547-73-0) is a halogenated aromatic amide. While a comprehensive toxicological profile may not be extensively documented, the available safety data for this compound and structurally similar molecules, such as N-(4-Bromophenyl)acetamide and the parent compound picolinamide, allows for a robust hazard assessment. The primary hazards associated with this compound include:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3][4]
-
Respiratory Irritation: May cause respiratory irritation.[1][3]
-
Harmful if Swallowed: Based on data for similar compounds, ingestion may be harmful.[3]
These hazards necessitate a systematic approach to PPE selection and use to prevent accidental exposure and ensure the well-being of laboratory personnel.
Core Principles of PPE Selection
The selection of appropriate PPE is not a one-size-fits-all approach. It is dictated by a thorough risk assessment of the specific procedures being undertaken. The following principles should guide your choices:
-
The "As Low As Reasonably Practicable" (ALARP) Principle: Your PPE regimen should aim to reduce potential exposure to the lowest level possible.
-
Hierarchy of Controls: PPE is the last line of defense. It should be used in conjunction with engineering controls (e.g., fume hoods, ventilated enclosures) and administrative controls (e.g., standard operating procedures, safety training).
-
Compatibility and Integrity: All selected PPE must be compatible with the chemical being handled and maintained in good condition.
Recommended Personal Protective Equipment for this compound
The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (small scale) | Safety glasses with side shields or safety goggles.[4] | Nitrile or neoprene gloves.[2] | Standard laboratory coat. | Generally not required if performed in a well-ventilated area or a chemical fume hood.[4] |
| Synthesizing or purifying the compound (larger scale or potential for splashing) | Chemical splash goggles and a face shield. | Chemical-resistant gloves (e.g., nitrile or neoprene). Ensure to check manufacturer's compatibility data. | Chemical-resistant lab coat or apron over a standard lab coat. | Recommended to be performed in a chemical fume hood. If not feasible, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. |
| Handling the solid compound (potential for dust generation) | Safety goggles to prevent eye contact with airborne particles.[4] | Nitrile or neoprene gloves.[2] | Laboratory coat. | Work in a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation. If significant dust is unavoidable, a NIOSH-approved particulate respirator (e.g., N95) is recommended. |
| Cleaning spills | Chemical splash goggles and a face shield. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant apron or coveralls. | A NIOSH-approved respirator with an organic vapor cartridge and particulate filter may be required depending on the spill size and ventilation. |
Procedural Guidance for PPE Use and Disposal
1. Donning and Doffing PPE:
A critical aspect of PPE use is the correct sequence for putting it on (donning) and taking it off (doffing) to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow
2. Glove Selection and Use:
-
Material: Nitrile or neoprene gloves generally provide adequate protection against incidental contact with aromatic amides. However, for prolonged handling or immersion, it is crucial to consult the glove manufacturer's chemical resistance guide.
-
Inspection: Always inspect gloves for any signs of degradation, punctures, or tears before use.
-
Replacement: Change gloves immediately if they become contaminated. Do not reuse disposable gloves.
3. Disposal of Contaminated PPE:
-
Segregation: All disposable PPE that has come into contact with this compound should be considered contaminated waste.
-
Containment: Place contaminated gloves, wipes, and other disposable items in a designated, sealed, and clearly labeled hazardous waste container.
-
Institutional Guidelines: Follow your institution's specific procedures for the disposal of chemical-contaminated waste. Do not discard it in the regular trash.[2]
Emergency Procedures in Case of Exposure
In the event of accidental exposure, immediate and appropriate first aid is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If skin irritation persists, seek medical attention.[1][2]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Conclusion
A robust understanding and diligent application of personal protective equipment protocols are non-negotiable for ensuring the safety of personnel handling this compound. By integrating the principles and procedures outlined in this guide into your daily laboratory practices, you contribute to a safer and more effective research environment. Always remember to consult your institution's specific safety guidelines and the most up-to-date Safety Data Sheets for the chemicals you are working with.
References
- Capot Chemical. (2019, May 24). MSDS of Picolinamide.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET.
- Fisher Scientific. (2024, February 11). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Ambeed. (n.d.). This compound.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
